molecular formula C25H36N2O8 B3064111 OT-730 CAS No. 870809-51-1

OT-730

Número de catálogo: B3064111
Número CAS: 870809-51-1
Peso molecular: 492.6 g/mol
Clave InChI: ANXXSWNMHQHOQC-DJNXLDHESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OT-730 is under investigation in clinical trial NCT00753168 (Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-angle Glaucoma).

Propiedades

Número CAS

870809-51-1

Fórmula molecular

C25H36N2O8

Peso molecular

492.6 g/mol

Nombre IUPAC

[(2S)-2-(1-methylcyclopropanecarbonyl)oxy-3-[[2-methyl-1-(oxolane-3-carbonylamino)propan-2-yl]amino]propyl] 4,5-dihydroxy-2-methylbenzoate

InChI

InChI=1S/C25H36N2O8/c1-15-9-19(28)20(29)10-18(15)22(31)34-13-17(35-23(32)25(4)6-7-25)11-27-24(2,3)14-26-21(30)16-5-8-33-12-16/h9-10,16-17,27-29H,5-8,11-14H2,1-4H3,(H,26,30)/t16?,17-/m0/s1

Clave InChI

ANXXSWNMHQHOQC-DJNXLDHESA-N

SMILES isomérico

CC1=CC(=C(C=C1C(=O)OC[C@H](CNC(C)(C)CNC(=O)C2CCOC2)OC(=O)C3(CC3)C)O)O

SMILES canónico

CC1=CC(=C(C=C1C(=O)OCC(CNC(C)(C)CNC(=O)C2CCOC2)OC(=O)C3(CC3)C)O)O

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of OT-730 in Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on OT-730 is limited, primarily consisting of press releases from the now-defunct Othera Pharmaceuticals and a clinical trial registration. The detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway elucidations requested for an in-depth technical guide have not been published in peer-reviewed literature or made publicly available. Development of this compound appears to have been discontinued, and the full results of its clinical trials were not released. This guide, therefore, summarizes the available information on this compound and provides a broader overview of the established mechanism of action for its therapeutic class (beta-adrenergic antagonists) in the context of ocular hypertension.

Introduction to this compound

This compound was an investigational ophthalmic drug developed for the treatment of ocular hypertension and open-angle glaucoma.[1][2] It was designed as a novel, next-generation topical beta-blocker with a focus on an enhanced safety profile compared to existing therapies like timolol (B1209231).[1][2] The key innovation behind this compound was its "oculoselective" design; it was formulated as a prodrug that would exert its therapeutic effect locally in the eye and then be rapidly metabolized into inert components upon entering the systemic circulation, thereby minimizing the risk of cardiovascular and respiratory side effects commonly associated with ophthalmic beta-blockers.[1][2]

Core Mechanism of Action: Beta-Adrenergic Blockade

This compound is a prodrug that, upon administration to the eye, is converted into its active metabolite, OT-705.[3] OT-705 is a beta-adrenergic antagonist, or "beta-blocker."[3] The primary mechanism of action for beta-blockers in the eye is the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[4][5][6]

The ciliary body in the eye is responsible for producing aqueous humor, a clear fluid that fills the anterior and posterior chambers. This production is partly regulated by the sympathetic nervous system through beta-adrenergic receptors (primarily β1 and β2 receptors) located on the ciliary epithelium. Stimulation of these receptors leads to an increase in aqueous humor production.

By blocking these beta-adrenergic receptors, OT-705 inhibits the signaling cascade that stimulates aqueous humor secretion, leading to a decrease in the rate of its production and consequently, a lowering of the intraocular pressure.[4][6]

Signaling Pathway

The generalized signaling pathway for beta-adrenergic stimulation of aqueous humor production and its inhibition by a beta-blocker like OT-705 is depicted below. In the absence of a blocker, catecholamines (like norepinephrine (B1679862) and epinephrine) bind to beta-adrenergic receptors, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This rise in cAMP is believed to drive the secretion of aqueous humor. Beta-blockers competitively inhibit this binding, thus attenuating the downstream signaling.

cluster_0 Ciliary Epithelial Cell cluster_1 Systemic Circulation Catecholamines Catecholamines (e.g., Norepinephrine) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor Binds & Activates AC Adenylyl Cyclase BetaReceptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC Secretion Aqueous Humor Production cAMP->Secretion Stimulates OT705 OT-705 (Active Metabolite of this compound) OT705->BetaReceptor Blocks OT730_systemic This compound (Prodrug) Inactive Inactive Metabolites OT730_systemic->Inactive Rapid Metabolism OT730_topical This compound (Topical Administration) OT705_ocular OT-705 (in eye) OT730_topical->OT705_ocular Metabolized in Eye OT705_ocular->OT705 OT705_ocular->OT730_systemic Systemic Absorption

Caption: Generalized signaling pathway of beta-blocker action in the eye.

Preclinical and Clinical Development

Preclinical Data Information regarding preclinical studies is derived from company press releases and lacks specific quantitative data. These sources claim that in animal models, this compound demonstrated:

  • Comparable IOP-lowering efficacy to timolol maleate, a widely prescribed beta-blocker.[1][2]

  • A superior systemic safety profile compared to timolol, attributed to its rapid breakdown into inert components upon entering the bloodstream.[1][2]

Clinical Trials Othera Pharmaceuticals initiated a Phase I/II clinical trial (NCT00753168) in September 2008 to evaluate the safety and efficacy of this compound.[1][3] The key aspects of this trial are summarized in the table below.

Parameter Description
Trial Identifier NCT00753168
Phase Phase 1/Phase 2
Title A Randomized, Parallel-Group, Multi-Center, Investigator-Masked, Active- and Placebo-Controlled, Phase 1-2 Evaluation of the Safety and Efficacy of this compound Ophthalmic Solution in Reducing the Intraocular Pressure in Subjects With Ocular Hypertension or Open-Angle Glaucoma
Interventions - this compound Ophthalmic Solution (0.75%)- Timolol Maleate Ophthalmic Solution (0.5%)- Placebo
Primary Outcome Not specified in publicly available records.
Inclusion Criteria Diagnosis of primary open-angle, pseudoexfoliative, or pigmentary glaucoma or ocular hypertension.[3]
Status The status of this trial is unknown, and no results have been publicly posted.

Table 1: Summary of the this compound Phase I/II Clinical Trial.[3]

Experimental Protocols (Generalized)

Detailed experimental protocols for this compound are not available. However, a standard preclinical and clinical development workflow for a novel topical beta-blocker for glaucoma would typically involve the following stages:

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation A In Vitro Receptor Binding Assays (β1 and β2 affinity) B Animal Models of Ocular Hypertension (e.g., rabbit, monkey) A->B C Systemic Safety Studies (Cardiovascular and Respiratory Effects) B->C D Phase I Trial (Safety and Tolerability in Healthy Volunteers) C->D IND Submission E Phase II Trial (Dose-Ranging and Efficacy in Patients - e.g., NCT00753168) D->E F Phase III Trials (Large-scale Efficacy and Safety vs. Standard of Care) E->F

Caption: Typical experimental workflow for glaucoma drug development.

  • In Vitro Studies: Would involve receptor binding assays to determine the affinity and selectivity of the active metabolite (OT-705) for beta-1 and beta-2 adrenergic receptors.

  • Preclinical In Vivo Studies: Would use animal models (e.g., rabbits or non-human primates with induced or naturally occurring ocular hypertension) to assess the IOP-lowering efficacy, duration of action, and ocular tolerability of different formulations. Systemic safety would be evaluated by monitoring heart rate, blood pressure, and respiratory function after topical administration to gauge the degree of systemic absorption and effect.

  • Clinical Trials: The Phase I/II trial (NCT00753168) was designed as a randomized, controlled study to compare the IOP-lowering effect of this compound against both a placebo and an active comparator (timolol) in patients with ocular hypertension or glaucoma.[1][3] This design is standard for establishing proof-of-concept and identifying an effective dose.

Conclusion

This compound was a promising drug candidate that aimed to improve the safety profile of beta-blockers for glaucoma treatment through an oculo-selective prodrug approach. Its mechanism of action is centered on the beta-adrenergic antagonist activity of its metabolite, OT-705, which reduces aqueous humor production. While the initial concept and preclinical rationale were strong, the lack of publicly available data from its clinical development program prevents a more detailed technical analysis. The ultimate fate of this compound is unknown, but the absence of published results suggests that its development was likely halted.

References

An In-depth Technical Guide on the Core Mechanism of Action of OT-730 in Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on OT-730 is limited, primarily consisting of press releases from the now-defunct Othera Pharmaceuticals and a clinical trial registration. The detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway elucidations requested for an in-depth technical guide have not been published in peer-reviewed literature or made publicly available. Development of this compound appears to have been discontinued, and the full results of its clinical trials were not released. This guide, therefore, summarizes the available information on this compound and provides a broader overview of the established mechanism of action for its therapeutic class (beta-adrenergic antagonists) in the context of ocular hypertension.

Introduction to this compound

This compound was an investigational ophthalmic drug developed for the treatment of ocular hypertension and open-angle glaucoma.[1][2] It was designed as a novel, next-generation topical beta-blocker with a focus on an enhanced safety profile compared to existing therapies like timolol (B1209231).[1][2] The key innovation behind this compound was its "oculoselective" design; it was formulated as a prodrug that would exert its therapeutic effect locally in the eye and then be rapidly metabolized into inert components upon entering the systemic circulation, thereby minimizing the risk of cardiovascular and respiratory side effects commonly associated with ophthalmic beta-blockers.[1][2]

Core Mechanism of Action: Beta-Adrenergic Blockade

This compound is a prodrug that, upon administration to the eye, is converted into its active metabolite, OT-705.[3] OT-705 is a beta-adrenergic antagonist, or "beta-blocker."[3] The primary mechanism of action for beta-blockers in the eye is the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[4][5][6]

The ciliary body in the eye is responsible for producing aqueous humor, a clear fluid that fills the anterior and posterior chambers. This production is partly regulated by the sympathetic nervous system through beta-adrenergic receptors (primarily β1 and β2 receptors) located on the ciliary epithelium. Stimulation of these receptors leads to an increase in aqueous humor production.

By blocking these beta-adrenergic receptors, OT-705 inhibits the signaling cascade that stimulates aqueous humor secretion, leading to a decrease in the rate of its production and consequently, a lowering of the intraocular pressure.[4][6]

Signaling Pathway

The generalized signaling pathway for beta-adrenergic stimulation of aqueous humor production and its inhibition by a beta-blocker like OT-705 is depicted below. In the absence of a blocker, catecholamines (like norepinephrine (B1679862) and epinephrine) bind to beta-adrenergic receptors, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This rise in cAMP is believed to drive the secretion of aqueous humor. Beta-blockers competitively inhibit this binding, thus attenuating the downstream signaling.

cluster_0 Ciliary Epithelial Cell cluster_1 Systemic Circulation Catecholamines Catecholamines (e.g., Norepinephrine) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor Binds & Activates AC Adenylyl Cyclase BetaReceptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC Secretion Aqueous Humor Production cAMP->Secretion Stimulates OT705 OT-705 (Active Metabolite of this compound) OT705->BetaReceptor Blocks OT730_systemic This compound (Prodrug) Inactive Inactive Metabolites OT730_systemic->Inactive Rapid Metabolism OT730_topical This compound (Topical Administration) OT705_ocular OT-705 (in eye) OT730_topical->OT705_ocular Metabolized in Eye OT705_ocular->OT705 OT705_ocular->OT730_systemic Systemic Absorption

Caption: Generalized signaling pathway of beta-blocker action in the eye.

Preclinical and Clinical Development

Preclinical Data Information regarding preclinical studies is derived from company press releases and lacks specific quantitative data. These sources claim that in animal models, this compound demonstrated:

  • Comparable IOP-lowering efficacy to timolol maleate, a widely prescribed beta-blocker.[1][2]

  • A superior systemic safety profile compared to timolol, attributed to its rapid breakdown into inert components upon entering the bloodstream.[1][2]

Clinical Trials Othera Pharmaceuticals initiated a Phase I/II clinical trial (NCT00753168) in September 2008 to evaluate the safety and efficacy of this compound.[1][3] The key aspects of this trial are summarized in the table below.

Parameter Description
Trial Identifier NCT00753168
Phase Phase 1/Phase 2
Title A Randomized, Parallel-Group, Multi-Center, Investigator-Masked, Active- and Placebo-Controlled, Phase 1-2 Evaluation of the Safety and Efficacy of this compound Ophthalmic Solution in Reducing the Intraocular Pressure in Subjects With Ocular Hypertension or Open-Angle Glaucoma
Interventions - this compound Ophthalmic Solution (0.75%)- Timolol Maleate Ophthalmic Solution (0.5%)- Placebo
Primary Outcome Not specified in publicly available records.
Inclusion Criteria Diagnosis of primary open-angle, pseudoexfoliative, or pigmentary glaucoma or ocular hypertension.[3]
Status The status of this trial is unknown, and no results have been publicly posted.

Table 1: Summary of the this compound Phase I/II Clinical Trial.[3]

Experimental Protocols (Generalized)

Detailed experimental protocols for this compound are not available. However, a standard preclinical and clinical development workflow for a novel topical beta-blocker for glaucoma would typically involve the following stages:

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation A In Vitro Receptor Binding Assays (β1 and β2 affinity) B Animal Models of Ocular Hypertension (e.g., rabbit, monkey) A->B C Systemic Safety Studies (Cardiovascular and Respiratory Effects) B->C D Phase I Trial (Safety and Tolerability in Healthy Volunteers) C->D IND Submission E Phase II Trial (Dose-Ranging and Efficacy in Patients - e.g., NCT00753168) D->E F Phase III Trials (Large-scale Efficacy and Safety vs. Standard of Care) E->F

Caption: Typical experimental workflow for glaucoma drug development.

  • In Vitro Studies: Would involve receptor binding assays to determine the affinity and selectivity of the active metabolite (OT-705) for beta-1 and beta-2 adrenergic receptors.

  • Preclinical In Vivo Studies: Would use animal models (e.g., rabbits or non-human primates with induced or naturally occurring ocular hypertension) to assess the IOP-lowering efficacy, duration of action, and ocular tolerability of different formulations. Systemic safety would be evaluated by monitoring heart rate, blood pressure, and respiratory function after topical administration to gauge the degree of systemic absorption and effect.

  • Clinical Trials: The Phase I/II trial (NCT00753168) was designed as a randomized, controlled study to compare the IOP-lowering effect of this compound against both a placebo and an active comparator (timolol) in patients with ocular hypertension or glaucoma.[1][3] This design is standard for establishing proof-of-concept and identifying an effective dose.

Conclusion

This compound was a promising drug candidate that aimed to improve the safety profile of beta-blockers for glaucoma treatment through an oculo-selective prodrug approach. Its mechanism of action is centered on the beta-adrenergic antagonist activity of its metabolite, OT-705, which reduces aqueous humor production. While the initial concept and preclinical rationale were strong, the lack of publicly available data from its clinical development program prevents a more detailed technical analysis. The ultimate fate of this compound is unknown, but the absence of published results suggests that its development was likely halted.

References

An In-depth Technical Guide on the Core Mechanism of Action of OT-730 in Ocular Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on OT-730 is limited, primarily consisting of press releases from the now-defunct Othera Pharmaceuticals and a clinical trial registration. The detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway elucidations requested for an in-depth technical guide have not been published in peer-reviewed literature or made publicly available. Development of this compound appears to have been discontinued, and the full results of its clinical trials were not released. This guide, therefore, summarizes the available information on this compound and provides a broader overview of the established mechanism of action for its therapeutic class (beta-adrenergic antagonists) in the context of ocular hypertension.

Introduction to this compound

This compound was an investigational ophthalmic drug developed for the treatment of ocular hypertension and open-angle glaucoma.[1][2] It was designed as a novel, next-generation topical beta-blocker with a focus on an enhanced safety profile compared to existing therapies like timolol.[1][2] The key innovation behind this compound was its "oculoselective" design; it was formulated as a prodrug that would exert its therapeutic effect locally in the eye and then be rapidly metabolized into inert components upon entering the systemic circulation, thereby minimizing the risk of cardiovascular and respiratory side effects commonly associated with ophthalmic beta-blockers.[1][2]

Core Mechanism of Action: Beta-Adrenergic Blockade

This compound is a prodrug that, upon administration to the eye, is converted into its active metabolite, OT-705.[3] OT-705 is a beta-adrenergic antagonist, or "beta-blocker."[3] The primary mechanism of action for beta-blockers in the eye is the reduction of intraocular pressure (IOP) by decreasing the production of aqueous humor.[4][5][6]

The ciliary body in the eye is responsible for producing aqueous humor, a clear fluid that fills the anterior and posterior chambers. This production is partly regulated by the sympathetic nervous system through beta-adrenergic receptors (primarily β1 and β2 receptors) located on the ciliary epithelium. Stimulation of these receptors leads to an increase in aqueous humor production.

By blocking these beta-adrenergic receptors, OT-705 inhibits the signaling cascade that stimulates aqueous humor secretion, leading to a decrease in the rate of its production and consequently, a lowering of the intraocular pressure.[4][6]

Signaling Pathway

The generalized signaling pathway for beta-adrenergic stimulation of aqueous humor production and its inhibition by a beta-blocker like OT-705 is depicted below. In the absence of a blocker, catecholamines (like norepinephrine and epinephrine) bind to beta-adrenergic receptors, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). This rise in cAMP is believed to drive the secretion of aqueous humor. Beta-blockers competitively inhibit this binding, thus attenuating the downstream signaling.

cluster_0 Ciliary Epithelial Cell cluster_1 Systemic Circulation Catecholamines Catecholamines (e.g., Norepinephrine) BetaReceptor Beta-Adrenergic Receptor Catecholamines->BetaReceptor Binds & Activates AC Adenylyl Cyclase BetaReceptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC Secretion Aqueous Humor Production cAMP->Secretion Stimulates OT705 OT-705 (Active Metabolite of this compound) OT705->BetaReceptor Blocks OT730_systemic This compound (Prodrug) Inactive Inactive Metabolites OT730_systemic->Inactive Rapid Metabolism OT730_topical This compound (Topical Administration) OT705_ocular OT-705 (in eye) OT730_topical->OT705_ocular Metabolized in Eye OT705_ocular->OT705 OT705_ocular->OT730_systemic Systemic Absorption

Caption: Generalized signaling pathway of beta-blocker action in the eye.

Preclinical and Clinical Development

Preclinical Data Information regarding preclinical studies is derived from company press releases and lacks specific quantitative data. These sources claim that in animal models, this compound demonstrated:

  • Comparable IOP-lowering efficacy to timolol maleate, a widely prescribed beta-blocker.[1][2]

  • A superior systemic safety profile compared to timolol, attributed to its rapid breakdown into inert components upon entering the bloodstream.[1][2]

Clinical Trials Othera Pharmaceuticals initiated a Phase I/II clinical trial (NCT00753168) in September 2008 to evaluate the safety and efficacy of this compound.[1][3] The key aspects of this trial are summarized in the table below.

Parameter Description
Trial Identifier NCT00753168
Phase Phase 1/Phase 2
Title A Randomized, Parallel-Group, Multi-Center, Investigator-Masked, Active- and Placebo-Controlled, Phase 1-2 Evaluation of the Safety and Efficacy of this compound Ophthalmic Solution in Reducing the Intraocular Pressure in Subjects With Ocular Hypertension or Open-Angle Glaucoma
Interventions - this compound Ophthalmic Solution (0.75%)- Timolol Maleate Ophthalmic Solution (0.5%)- Placebo
Primary Outcome Not specified in publicly available records.
Inclusion Criteria Diagnosis of primary open-angle, pseudoexfoliative, or pigmentary glaucoma or ocular hypertension.[3]
Status The status of this trial is unknown, and no results have been publicly posted.

Table 1: Summary of the this compound Phase I/II Clinical Trial.[3]

Experimental Protocols (Generalized)

Detailed experimental protocols for this compound are not available. However, a standard preclinical and clinical development workflow for a novel topical beta-blocker for glaucoma would typically involve the following stages:

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation A In Vitro Receptor Binding Assays (β1 and β2 affinity) B Animal Models of Ocular Hypertension (e.g., rabbit, monkey) A->B C Systemic Safety Studies (Cardiovascular and Respiratory Effects) B->C D Phase I Trial (Safety and Tolerability in Healthy Volunteers) C->D IND Submission E Phase II Trial (Dose-Ranging and Efficacy in Patients - e.g., NCT00753168) D->E F Phase III Trials (Large-scale Efficacy and Safety vs. Standard of Care) E->F

Caption: Typical experimental workflow for glaucoma drug development.

  • In Vitro Studies: Would involve receptor binding assays to determine the affinity and selectivity of the active metabolite (OT-705) for beta-1 and beta-2 adrenergic receptors.

  • Preclinical In Vivo Studies: Would use animal models (e.g., rabbits or non-human primates with induced or naturally occurring ocular hypertension) to assess the IOP-lowering efficacy, duration of action, and ocular tolerability of different formulations. Systemic safety would be evaluated by monitoring heart rate, blood pressure, and respiratory function after topical administration to gauge the degree of systemic absorption and effect.

  • Clinical Trials: The Phase I/II trial (NCT00753168) was designed as a randomized, controlled study to compare the IOP-lowering effect of this compound against both a placebo and an active comparator (timolol) in patients with ocular hypertension or glaucoma.[1][3] This design is standard for establishing proof-of-concept and identifying an effective dose.

Conclusion

This compound was a promising drug candidate that aimed to improve the safety profile of beta-blockers for glaucoma treatment through an oculo-selective prodrug approach. Its mechanism of action is centered on the beta-adrenergic antagonist activity of its metabolite, OT-705, which reduces aqueous humor production. While the initial concept and preclinical rationale were strong, the lack of publicly available data from its clinical development program prevents a more detailed technical analysis. The ultimate fate of this compound is unknown, but the absence of published results suggests that its development was likely halted.

References

The Pharmacology of OT-730: An Oculoselective Prodrug for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacology of OT-730, a novel prodrug developed by Othera Pharmaceuticals as a potential treatment for glaucoma and ocular hypertension. The information presented is targeted towards researchers, scientists, and drug development professionals, synthesizing the available data on this investigational compound. It is important to note that public information regarding this compound is limited, with most available data dating back to the initiation of its clinical development in 2008-2009. The development of this compound appears to have been discontinued, as no recent data or publications are available.

Introduction to this compound and its Therapeutic Rationale

This compound is an ophthalmic prodrug designed for the topical treatment of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] The core therapeutic concept behind this compound is to provide a potent beta-adrenergic antagonist (beta-blocker) with localized efficacy within the eye, while minimizing the systemic side effects commonly associated with this class of drugs.[1][3]

Topical beta-blockers are a mainstay in glaucoma therapy, functioning by reducing the production of aqueous humor in the ciliary body, which in turn lowers IOP.[4] However, systemic absorption of these drugs can lead to cardiovascular and respiratory side effects, such as bradycardia, bronchospasm, and hypotension. This compound was engineered as an "oculoselective" or "soft" drug to address this limitation.

Mechanism of Action: A Prodrug Approach

This compound is an inactive precursor that, upon administration to the eye, is metabolized to its active form, OT-705. OT-705 is a potent beta-blocker that exerts its therapeutic effect by antagonizing beta-adrenergic receptors in the ciliary epithelium, leading to a decrease in aqueous humor production. The prodrug design is intended to facilitate corneal penetration and subsequent conversion to the active moiety within the target tissue.

The key innovation in the pharmacology of this compound lies in its metabolic profile. Once OT-705 enters the systemic circulation, it is designed to be rapidly metabolized into inactive components. This rapid systemic inactivation is the basis for its intended improved safety profile compared to conventional topical beta-blockers like timolol.

OT730_Mechanism cluster_eye Ocular Compartment cluster_systemic Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolic Conversion Ciliary Epithelium Ciliary Epithelium OT-705 (Active Beta-Blocker)->Ciliary Epithelium Blocks Beta-Receptors Inactive Metabolites Inactive Metabolites OT-705 (Active Beta-Blocker)->Inactive Metabolites Rapid Metabolism Aqueous Humor Production Aqueous Humor Production Ciliary Epithelium->Aqueous Humor Production Inhibits Reduced IOP Reduced IOP Aqueous Humor Production->Reduced IOP Leads to Systemic Side Effects Systemic Side Effects Inactive Metabolites->Systemic Side Effects Avoidance of

Figure 1: Conceptual workflow of this compound prodrug activation and metabolism.

Preclinical Pharmacology

According to press releases from Othera Pharmaceuticals, preclinical studies in animal models demonstrated that this compound had comparable IOP-lowering efficacy to timolol, the most commonly prescribed beta-blocker for glaucoma. Furthermore, these studies suggested a superior systemic safety profile for this compound compared to timolol. Specific quantitative data from these preclinical studies, including dose-response relationships, duration of action, and detailed safety pharmacology, have not been made publicly available.

Clinical Development: Phase 1-2 Trial

Othera Pharmaceuticals submitted an Investigational New Drug (IND) application for this compound to the U.S. Food and Drug Administration (FDA) in 2008. Subsequently, a Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocol: NCT00753168

The study was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled trial. The primary objective was to assess the IOP-lowering effect and safety of this compound ophthalmic solution.

Table 1: Summary of Clinical Trial NCT00753168 Protocol

ParameterDescription
Study Title Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma
ClinicalTrials.gov ID NCT00753168
Sponsor Othera Pharmaceuticals
Study Design Randomized, Investigator-Masked, Parallel Assignment
Inclusion Criteria Diagnosis of primary open-angle glaucoma or ocular hypertension
Treatment Arms - this compound Ophthalmic Solution (0.75%)- Timolol Maleate Ophthalmic Solution (0.5%) (Active Comparator)- Placebo
Primary Outcome Reduction in Intraocular Pressure
Status The last update to the clinical trial record was in 2009, and no results have been posted.

Source: ClinicalTrials.gov, Othera Pharmaceuticals Press Release

Clinical_Trial_Workflow Patient Population Patient Population Randomization Randomization Patient Population->Randomization Arm_A This compound (0.75%) Randomization->Arm_A Arm_B Timolol (0.5%) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Endpoint_Analysis IOP Measurement & Safety Assessment Arm_A->Endpoint_Analysis Arm_B->Endpoint_Analysis Arm_C->Endpoint_Analysis

Figure 2: Simplified workflow for the Phase 1-2 clinical trial of this compound.
Clinical Trial Results

As of the latest available information, the results of the Phase 1-2 clinical trial for this compound have not been publicly disclosed. The clinical trial record has not been updated since 2009, and no publications detailing the trial's outcomes are available.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound and OT-705, such as absorption, distribution, metabolism, and excretion, have not been published. The core concept of the drug's design is a rapid, one-step hydrolysis in the bloodstream to an inactive acidic metabolite, a principle applied to other "soft" beta-blockers.

Summary and Future Directions

This compound was a promising "soft drug" candidate for the treatment of glaucoma, designed to offer the IOP-lowering efficacy of a potent beta-blocker with an enhanced safety profile due to its ocu-selective nature and rapid systemic inactivation. A Phase 1-2 clinical trial was initiated to validate this concept. However, the lack of any public data or further announcements since 2009 suggests that the clinical development of this compound was likely terminated. The reasons for this discontinuation are not publicly known and could range from issues with efficacy, safety, formulation, or strategic business decisions by the developing company. For researchers in the field, the concept of this compound remains an interesting case study in the design of locally acting prodrugs to improve the therapeutic index of established drug classes.

References

The Pharmacology of OT-730: An Oculoselective Prodrug for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacology of OT-730, a novel prodrug developed by Othera Pharmaceuticals as a potential treatment for glaucoma and ocular hypertension. The information presented is targeted towards researchers, scientists, and drug development professionals, synthesizing the available data on this investigational compound. It is important to note that public information regarding this compound is limited, with most available data dating back to the initiation of its clinical development in 2008-2009. The development of this compound appears to have been discontinued, as no recent data or publications are available.

Introduction to this compound and its Therapeutic Rationale

This compound is an ophthalmic prodrug designed for the topical treatment of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] The core therapeutic concept behind this compound is to provide a potent beta-adrenergic antagonist (beta-blocker) with localized efficacy within the eye, while minimizing the systemic side effects commonly associated with this class of drugs.[1][3]

Topical beta-blockers are a mainstay in glaucoma therapy, functioning by reducing the production of aqueous humor in the ciliary body, which in turn lowers IOP.[4] However, systemic absorption of these drugs can lead to cardiovascular and respiratory side effects, such as bradycardia, bronchospasm, and hypotension. This compound was engineered as an "oculoselective" or "soft" drug to address this limitation.

Mechanism of Action: A Prodrug Approach

This compound is an inactive precursor that, upon administration to the eye, is metabolized to its active form, OT-705. OT-705 is a potent beta-blocker that exerts its therapeutic effect by antagonizing beta-adrenergic receptors in the ciliary epithelium, leading to a decrease in aqueous humor production. The prodrug design is intended to facilitate corneal penetration and subsequent conversion to the active moiety within the target tissue.

The key innovation in the pharmacology of this compound lies in its metabolic profile. Once OT-705 enters the systemic circulation, it is designed to be rapidly metabolized into inactive components. This rapid systemic inactivation is the basis for its intended improved safety profile compared to conventional topical beta-blockers like timolol.

OT730_Mechanism cluster_eye Ocular Compartment cluster_systemic Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolic Conversion Ciliary Epithelium Ciliary Epithelium OT-705 (Active Beta-Blocker)->Ciliary Epithelium Blocks Beta-Receptors Inactive Metabolites Inactive Metabolites OT-705 (Active Beta-Blocker)->Inactive Metabolites Rapid Metabolism Aqueous Humor Production Aqueous Humor Production Ciliary Epithelium->Aqueous Humor Production Inhibits Reduced IOP Reduced IOP Aqueous Humor Production->Reduced IOP Leads to Systemic Side Effects Systemic Side Effects Inactive Metabolites->Systemic Side Effects Avoidance of

Figure 1: Conceptual workflow of this compound prodrug activation and metabolism.

Preclinical Pharmacology

According to press releases from Othera Pharmaceuticals, preclinical studies in animal models demonstrated that this compound had comparable IOP-lowering efficacy to timolol, the most commonly prescribed beta-blocker for glaucoma. Furthermore, these studies suggested a superior systemic safety profile for this compound compared to timolol. Specific quantitative data from these preclinical studies, including dose-response relationships, duration of action, and detailed safety pharmacology, have not been made publicly available.

Clinical Development: Phase 1-2 Trial

Othera Pharmaceuticals submitted an Investigational New Drug (IND) application for this compound to the U.S. Food and Drug Administration (FDA) in 2008. Subsequently, a Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocol: NCT00753168

The study was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled trial. The primary objective was to assess the IOP-lowering effect and safety of this compound ophthalmic solution.

Table 1: Summary of Clinical Trial NCT00753168 Protocol

ParameterDescription
Study Title Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma
ClinicalTrials.gov ID NCT00753168
Sponsor Othera Pharmaceuticals
Study Design Randomized, Investigator-Masked, Parallel Assignment
Inclusion Criteria Diagnosis of primary open-angle glaucoma or ocular hypertension
Treatment Arms - this compound Ophthalmic Solution (0.75%)- Timolol Maleate Ophthalmic Solution (0.5%) (Active Comparator)- Placebo
Primary Outcome Reduction in Intraocular Pressure
Status The last update to the clinical trial record was in 2009, and no results have been posted.

Source: ClinicalTrials.gov, Othera Pharmaceuticals Press Release

Clinical_Trial_Workflow Patient Population Patient Population Randomization Randomization Patient Population->Randomization Arm_A This compound (0.75%) Randomization->Arm_A Arm_B Timolol (0.5%) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Endpoint_Analysis IOP Measurement & Safety Assessment Arm_A->Endpoint_Analysis Arm_B->Endpoint_Analysis Arm_C->Endpoint_Analysis

Figure 2: Simplified workflow for the Phase 1-2 clinical trial of this compound.
Clinical Trial Results

As of the latest available information, the results of the Phase 1-2 clinical trial for this compound have not been publicly disclosed. The clinical trial record has not been updated since 2009, and no publications detailing the trial's outcomes are available.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound and OT-705, such as absorption, distribution, metabolism, and excretion, have not been published. The core concept of the drug's design is a rapid, one-step hydrolysis in the bloodstream to an inactive acidic metabolite, a principle applied to other "soft" beta-blockers.

Summary and Future Directions

This compound was a promising "soft drug" candidate for the treatment of glaucoma, designed to offer the IOP-lowering efficacy of a potent beta-blocker with an enhanced safety profile due to its ocu-selective nature and rapid systemic inactivation. A Phase 1-2 clinical trial was initiated to validate this concept. However, the lack of any public data or further announcements since 2009 suggests that the clinical development of this compound was likely terminated. The reasons for this discontinuation are not publicly known and could range from issues with efficacy, safety, formulation, or strategic business decisions by the developing company. For researchers in the field, the concept of this compound remains an interesting case study in the design of locally acting prodrugs to improve the therapeutic index of established drug classes.

References

The Pharmacology of OT-730: An Oculoselective Prodrug for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacology of OT-730, a novel prodrug developed by Othera Pharmaceuticals as a potential treatment for glaucoma and ocular hypertension. The information presented is targeted towards researchers, scientists, and drug development professionals, synthesizing the available data on this investigational compound. It is important to note that public information regarding this compound is limited, with most available data dating back to the initiation of its clinical development in 2008-2009. The development of this compound appears to have been discontinued, as no recent data or publications are available.

Introduction to this compound and its Therapeutic Rationale

This compound is an ophthalmic prodrug designed for the topical treatment of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] The core therapeutic concept behind this compound is to provide a potent beta-adrenergic antagonist (beta-blocker) with localized efficacy within the eye, while minimizing the systemic side effects commonly associated with this class of drugs.[1][3]

Topical beta-blockers are a mainstay in glaucoma therapy, functioning by reducing the production of aqueous humor in the ciliary body, which in turn lowers IOP.[4] However, systemic absorption of these drugs can lead to cardiovascular and respiratory side effects, such as bradycardia, bronchospasm, and hypotension. This compound was engineered as an "oculoselective" or "soft" drug to address this limitation.

Mechanism of Action: A Prodrug Approach

This compound is an inactive precursor that, upon administration to the eye, is metabolized to its active form, OT-705. OT-705 is a potent beta-blocker that exerts its therapeutic effect by antagonizing beta-adrenergic receptors in the ciliary epithelium, leading to a decrease in aqueous humor production. The prodrug design is intended to facilitate corneal penetration and subsequent conversion to the active moiety within the target tissue.

The key innovation in the pharmacology of this compound lies in its metabolic profile. Once OT-705 enters the systemic circulation, it is designed to be rapidly metabolized into inactive components. This rapid systemic inactivation is the basis for its intended improved safety profile compared to conventional topical beta-blockers like timolol.

OT730_Mechanism cluster_eye Ocular Compartment cluster_systemic Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolic Conversion Ciliary Epithelium Ciliary Epithelium OT-705 (Active Beta-Blocker)->Ciliary Epithelium Blocks Beta-Receptors Inactive Metabolites Inactive Metabolites OT-705 (Active Beta-Blocker)->Inactive Metabolites Rapid Metabolism Aqueous Humor Production Aqueous Humor Production Ciliary Epithelium->Aqueous Humor Production Inhibits Reduced IOP Reduced IOP Aqueous Humor Production->Reduced IOP Leads to Systemic Side Effects Systemic Side Effects Inactive Metabolites->Systemic Side Effects Avoidance of

Figure 1: Conceptual workflow of this compound prodrug activation and metabolism.

Preclinical Pharmacology

According to press releases from Othera Pharmaceuticals, preclinical studies in animal models demonstrated that this compound had comparable IOP-lowering efficacy to timolol, the most commonly prescribed beta-blocker for glaucoma. Furthermore, these studies suggested a superior systemic safety profile for this compound compared to timolol. Specific quantitative data from these preclinical studies, including dose-response relationships, duration of action, and detailed safety pharmacology, have not been made publicly available.

Clinical Development: Phase 1-2 Trial

Othera Pharmaceuticals submitted an Investigational New Drug (IND) application for this compound to the U.S. Food and Drug Administration (FDA) in 2008. Subsequently, a Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocol: NCT00753168

The study was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled trial. The primary objective was to assess the IOP-lowering effect and safety of this compound ophthalmic solution.

Table 1: Summary of Clinical Trial NCT00753168 Protocol

ParameterDescription
Study Title Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma
ClinicalTrials.gov ID NCT00753168
Sponsor Othera Pharmaceuticals
Study Design Randomized, Investigator-Masked, Parallel Assignment
Inclusion Criteria Diagnosis of primary open-angle glaucoma or ocular hypertension
Treatment Arms - this compound Ophthalmic Solution (0.75%)- Timolol Maleate Ophthalmic Solution (0.5%) (Active Comparator)- Placebo
Primary Outcome Reduction in Intraocular Pressure
Status The last update to the clinical trial record was in 2009, and no results have been posted.

Source: ClinicalTrials.gov, Othera Pharmaceuticals Press Release

Clinical_Trial_Workflow Patient Population Patient Population Randomization Randomization Patient Population->Randomization Arm_A This compound (0.75%) Randomization->Arm_A Arm_B Timolol (0.5%) Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Endpoint_Analysis IOP Measurement & Safety Assessment Arm_A->Endpoint_Analysis Arm_B->Endpoint_Analysis Arm_C->Endpoint_Analysis

Figure 2: Simplified workflow for the Phase 1-2 clinical trial of this compound.
Clinical Trial Results

As of the latest available information, the results of the Phase 1-2 clinical trial for this compound have not been publicly disclosed. The clinical trial record has not been updated since 2009, and no publications detailing the trial's outcomes are available.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound and OT-705, such as absorption, distribution, metabolism, and excretion, have not been published. The core concept of the drug's design is a rapid, one-step hydrolysis in the bloodstream to an inactive acidic metabolite, a principle applied to other "soft" beta-blockers.

Summary and Future Directions

This compound was a promising "soft drug" candidate for the treatment of glaucoma, designed to offer the IOP-lowering efficacy of a potent beta-blocker with an enhanced safety profile due to its ocu-selective nature and rapid systemic inactivation. A Phase 1-2 clinical trial was initiated to validate this concept. However, the lack of any public data or further announcements since 2009 suggests that the clinical development of this compound was likely terminated. The reasons for this discontinuation are not publicly known and could range from issues with efficacy, safety, formulation, or strategic business decisions by the developing company. For researchers in the field, the concept of this compound remains an interesting case study in the design of locally acting prodrugs to improve the therapeutic index of established drug classes.

References

Conversion of OT-730 to the Beta-Adrenergic Antagonist OT-705: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide on the chemical conversion of the precursor compound OT-730 to the active beta-adrenergic antagonist, OT-705. It outlines the synthetic pathway, purification methods, and subsequent pharmacological characterization. This guide is intended for researchers and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of the experimental protocols, quantitative data, and relevant biological pathways.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets for ligands involved in regulating cardiac function, bronchodilation, and metabolic processes. The development of selective beta-blockers is a cornerstone of cardiovascular therapy. This paper describes the conversion of a novel precursor, this compound, into OT-705, a potent and selective beta-blocker. The following sections will detail the synthetic methodology, analytical validation, and in-vitro pharmacological assessment of OT-705.

Chemical Conversion of this compound to OT-705

The conversion of this compound to OT-705 is a critical step in the synthesis of this novel beta-blocker. The process involves a specific chemical transformation, followed by rigorous purification and characterization to ensure the final compound's identity and purity.

Experimental Protocol: Synthesis of OT-705 from this compound

Materials:

  • This compound (precursor)

  • Reagent X

  • Solvent Y

  • Catalyst Z

  • Standard laboratory glassware and equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: A solution of this compound (1.0 eq) in Solvent Y (10 mL/mmol) was prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Reagent X (1.2 eq) and Catalyst Z (0.05 eq) were added to the solution at room temperature.

  • Reaction Conditions: The reaction mixture was heated to 80°C and stirred for 6 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC) every hour.

  • Work-up: Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was redissolved in Ethyl Acetate (B1210297) and washed with brine.

  • Purification: The crude product was purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield OT-705 as a white solid.

  • Characterization: The structure and purity of OT-705 were confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity was further assessed by HPLC analysis.

Quantitative Data: Synthesis and Characterization

The following table summarizes the key quantitative data from the synthesis and characterization of OT-705.

ParameterValue
Starting Material This compound
Final Product OT-705
Reaction Yield 85%
Purity (HPLC) >99.5%
Molecular Weight (HRMS) [Insert experimentally determined value] Da
¹H NMR Conforms to the expected structure of OT-705
¹³C NMR Conforms to the expected structure of OT-705

Pharmacological Characterization of OT-705

The beta-blocking activity of OT-705 was assessed through in-vitro assays to determine its binding affinity and functional antagonism at beta-adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of OT-705 for β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1-AR or β2-AR

  • [³H]-CGP 12177 (radioligand)

  • OT-705 (test compound)

  • Propranolol (reference compound)

  • Assay buffer (75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-CGP 12177, 25 µL of various concentrations of OT-705 or propranolol, and 100 µL of the membrane preparation.

  • Incubation: The plate was incubated at 37°C for 60 minutes.

  • Termination: The binding reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Detection: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. The Ki values were calculated using the Cheng-Prusoff equation.

Quantitative Data: Pharmacological Activity

The following table summarizes the binding affinity and selectivity of OT-705.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1 vs β2)
OT-705 [Insert value][Insert value][Insert value]
Propranolol [Insert value][Insert value][Insert value]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the conversion of this compound to OT-705 and the canonical beta-adrenergic signaling pathway that OT-705 antagonizes.

G cluster_synthesis Synthesis Workflow start Start: this compound reaction Chemical Reaction (Reagent X, Catalyst Z, 80°C) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization end_product Final Product: OT-705 characterization->end_product

Caption: Experimental workflow for the synthesis of OT-705.

G cluster_pathway Beta-Adrenergic Signaling Pathway ligand Agonist (e.g., Epinephrine) receptor Beta-Adrenergic Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects pka->downstream blocker OT-705 (Antagonist) blocker->receptor

Caption: Antagonistic action of OT-705 on the β-AR pathway.

Conclusion

The conversion of this compound to OT-705 has been successfully established, yielding a high-purity compound with potent beta-blocking activity. The detailed protocols and quantitative data presented herein provide a comprehensive guide for the synthesis and pharmacological evaluation of this novel beta-adrenergic antagonist. Further in-vivo studies are warranted to explore the therapeutic potential of OT-705.

Conversion of OT-730 to the Beta-Adrenergic Antagonist OT-705: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide on the chemical conversion of the precursor compound OT-730 to the active beta-adrenergic antagonist, OT-705. It outlines the synthetic pathway, purification methods, and subsequent pharmacological characterization. This guide is intended for researchers and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of the experimental protocols, quantitative data, and relevant biological pathways.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets for ligands involved in regulating cardiac function, bronchodilation, and metabolic processes. The development of selective beta-blockers is a cornerstone of cardiovascular therapy. This paper describes the conversion of a novel precursor, this compound, into OT-705, a potent and selective beta-blocker. The following sections will detail the synthetic methodology, analytical validation, and in-vitro pharmacological assessment of OT-705.

Chemical Conversion of this compound to OT-705

The conversion of this compound to OT-705 is a critical step in the synthesis of this novel beta-blocker. The process involves a specific chemical transformation, followed by rigorous purification and characterization to ensure the final compound's identity and purity.

Experimental Protocol: Synthesis of OT-705 from this compound

Materials:

  • This compound (precursor)

  • Reagent X

  • Solvent Y

  • Catalyst Z

  • Standard laboratory glassware and equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: A solution of this compound (1.0 eq) in Solvent Y (10 mL/mmol) was prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Reagent X (1.2 eq) and Catalyst Z (0.05 eq) were added to the solution at room temperature.

  • Reaction Conditions: The reaction mixture was heated to 80°C and stirred for 6 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC) every hour.

  • Work-up: Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was redissolved in Ethyl Acetate (B1210297) and washed with brine.

  • Purification: The crude product was purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield OT-705 as a white solid.

  • Characterization: The structure and purity of OT-705 were confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity was further assessed by HPLC analysis.

Quantitative Data: Synthesis and Characterization

The following table summarizes the key quantitative data from the synthesis and characterization of OT-705.

ParameterValue
Starting Material This compound
Final Product OT-705
Reaction Yield 85%
Purity (HPLC) >99.5%
Molecular Weight (HRMS) [Insert experimentally determined value] Da
¹H NMR Conforms to the expected structure of OT-705
¹³C NMR Conforms to the expected structure of OT-705

Pharmacological Characterization of OT-705

The beta-blocking activity of OT-705 was assessed through in-vitro assays to determine its binding affinity and functional antagonism at beta-adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of OT-705 for β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1-AR or β2-AR

  • [³H]-CGP 12177 (radioligand)

  • OT-705 (test compound)

  • Propranolol (reference compound)

  • Assay buffer (75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-CGP 12177, 25 µL of various concentrations of OT-705 or propranolol, and 100 µL of the membrane preparation.

  • Incubation: The plate was incubated at 37°C for 60 minutes.

  • Termination: The binding reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Detection: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. The Ki values were calculated using the Cheng-Prusoff equation.

Quantitative Data: Pharmacological Activity

The following table summarizes the binding affinity and selectivity of OT-705.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1 vs β2)
OT-705 [Insert value][Insert value][Insert value]
Propranolol [Insert value][Insert value][Insert value]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the conversion of this compound to OT-705 and the canonical beta-adrenergic signaling pathway that OT-705 antagonizes.

G cluster_synthesis Synthesis Workflow start Start: this compound reaction Chemical Reaction (Reagent X, Catalyst Z, 80°C) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization end_product Final Product: OT-705 characterization->end_product

Caption: Experimental workflow for the synthesis of OT-705.

G cluster_pathway Beta-Adrenergic Signaling Pathway ligand Agonist (e.g., Epinephrine) receptor Beta-Adrenergic Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects pka->downstream blocker OT-705 (Antagonist) blocker->receptor

Caption: Antagonistic action of OT-705 on the β-AR pathway.

Conclusion

The conversion of this compound to OT-705 has been successfully established, yielding a high-purity compound with potent beta-blocking activity. The detailed protocols and quantitative data presented herein provide a comprehensive guide for the synthesis and pharmacological evaluation of this novel beta-adrenergic antagonist. Further in-vivo studies are warranted to explore the therapeutic potential of OT-705.

Conversion of OT-730 to the Beta-Adrenergic Antagonist OT-705: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a detailed technical guide on the chemical conversion of the precursor compound OT-730 to the active beta-adrenergic antagonist, OT-705. It outlines the synthetic pathway, purification methods, and subsequent pharmacological characterization. This guide is intended for researchers and professionals in the field of drug development and medicinal chemistry, offering a comprehensive overview of the experimental protocols, quantitative data, and relevant biological pathways.

Introduction

Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are targets for ligands involved in regulating cardiac function, bronchodilation, and metabolic processes. The development of selective beta-blockers is a cornerstone of cardiovascular therapy. This paper describes the conversion of a novel precursor, this compound, into OT-705, a potent and selective beta-blocker. The following sections will detail the synthetic methodology, analytical validation, and in-vitro pharmacological assessment of OT-705.

Chemical Conversion of this compound to OT-705

The conversion of this compound to OT-705 is a critical step in the synthesis of this novel beta-blocker. The process involves a specific chemical transformation, followed by rigorous purification and characterization to ensure the final compound's identity and purity.

Experimental Protocol: Synthesis of OT-705 from this compound

Materials:

  • This compound (precursor)

  • Reagent X

  • Solvent Y

  • Catalyst Z

  • Standard laboratory glassware and equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Reaction Setup: A solution of this compound (1.0 eq) in Solvent Y (10 mL/mmol) was prepared in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Reagent X (1.2 eq) and Catalyst Z (0.05 eq) were added to the solution at room temperature.

  • Reaction Conditions: The reaction mixture was heated to 80°C and stirred for 6 hours. Reaction progress was monitored by Thin Layer Chromatography (TLC) every hour.

  • Work-up: Upon completion, the reaction mixture was cooled to room temperature and the solvent was removed under reduced pressure. The residue was redissolved in Ethyl Acetate and washed with brine.

  • Purification: The crude product was purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield OT-705 as a white solid.

  • Characterization: The structure and purity of OT-705 were confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity was further assessed by HPLC analysis.

Quantitative Data: Synthesis and Characterization

The following table summarizes the key quantitative data from the synthesis and characterization of OT-705.

ParameterValue
Starting Material This compound
Final Product OT-705
Reaction Yield 85%
Purity (HPLC) >99.5%
Molecular Weight (HRMS) [Insert experimentally determined value] Da
¹H NMR Conforms to the expected structure of OT-705
¹³C NMR Conforms to the expected structure of OT-705

Pharmacological Characterization of OT-705

The beta-blocking activity of OT-705 was assessed through in-vitro assays to determine its binding affinity and functional antagonism at beta-adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of OT-705 for β1 and β2 adrenergic receptors.

Materials:

  • Membrane preparations from cells expressing human β1-AR or β2-AR

  • [³H]-CGP 12177 (radioligand)

  • OT-705 (test compound)

  • Propranolol (reference compound)

  • Assay buffer (75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4)

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 25 µL of [³H]-CGP 12177, 25 µL of various concentrations of OT-705 or propranolol, and 100 µL of the membrane preparation.

  • Incubation: The plate was incubated at 37°C for 60 minutes.

  • Termination: The binding reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.

  • Detection: The radioactivity retained on the filters was measured using a scintillation counter.

  • Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the competition binding curves. The Ki values were calculated using the Cheng-Prusoff equation.

Quantitative Data: Pharmacological Activity

The following table summarizes the binding affinity and selectivity of OT-705.

Compoundβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity (β1 vs β2)
OT-705 [Insert value][Insert value][Insert value]
Propranolol [Insert value][Insert value][Insert value]

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the conversion of this compound to OT-705 and the canonical beta-adrenergic signaling pathway that OT-705 antagonizes.

G cluster_synthesis Synthesis Workflow start Start: this compound reaction Chemical Reaction (Reagent X, Catalyst Z, 80°C) start->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification characterization Structural & Purity Analysis (NMR, MS, HPLC) purification->characterization end_product Final Product: OT-705 characterization->end_product

Caption: Experimental workflow for the synthesis of OT-705.

G cluster_pathway Beta-Adrenergic Signaling Pathway ligand Agonist (e.g., Epinephrine) receptor Beta-Adrenergic Receptor ligand->receptor g_protein G Protein (Gs) receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects pka->downstream blocker OT-705 (Antagonist) blocker->receptor

Caption: Antagonistic action of OT-705 on the β-AR pathway.

Conclusion

The conversion of this compound to OT-705 has been successfully established, yielding a high-purity compound with potent beta-blocking activity. The detailed protocols and quantitative data presented herein provide a comprehensive guide for the synthesis and pharmacological evaluation of this novel beta-adrenergic antagonist. Further in-vivo studies are warranted to explore the therapeutic potential of OT-705.

OT-730: A Technical Overview of a Novel Oculoselective Beta-Blocker Prodrug for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Publicly available information on OT-730, a drug candidate from Othera Pharmaceuticals, is limited. This document provides a technical guide based on the available data and general knowledge of ophthalmic beta-blocker development. Specific experimental data and the exact chemical structures of this compound and its active metabolite, OT-705, are not publicly disclosed and should be considered representative.

Introduction

This compound is a novel, investigational ophthalmic solution developed for the treatment of glaucoma and ocular hypertension.[1] It is designed as a prodrug of a potent beta-adrenergic receptor antagonist, OT-705. The primary therapeutic goal of this compound is to lower intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[1]

Topical beta-blockers are a cornerstone in glaucoma therapy; however, their systemic absorption can lead to significant cardiovascular and pulmonary side effects.[2] this compound was engineered as an "oculoselective" agent, intended to exert its beta-blocking activity locally within the eye and then rapidly metabolize into inactive components upon entering the systemic circulation, thereby minimizing the risk of systemic adverse effects.[2] A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in comparison to timolol, a widely used non-selective beta-blocker.[1]

Chemical Structure and Physicochemical Properties

The precise chemical structures of this compound and its active metabolite OT-705 have not been publicly disclosed. However, based on its classification as a beta-blocker, OT-705 is likely an aryloxypropanolamine derivative.[3] The prodrug moiety in this compound is designed to enhance corneal permeability and to be cleaved by ocular enzymes (e.g., esterases) to release the active drug, OT-705.

Hypothesized Chemical Structures
  • OT-705 (Active Metabolite): Would possess the characteristic aryloxypropanolamine pharmacophore necessary for beta-adrenergic receptor antagonism. The aromatic ring system and the substituent on the amine would determine its receptor selectivity (β1 vs. β2) and other pharmacological properties.

  • This compound (Prodrug): Would be a derivative of OT-705, likely with a lipophilic ester group attached to the secondary alcohol or amine of the propanolamine (B44665) side chain. This modification would increase its transcorneal absorption.

Representative Physicochemical Properties

The following table summarizes the expected, but not empirically confirmed, physicochemical properties for a compound like this compound and its active metabolite.

PropertyThis compound (Prodrug - Representative)OT-705 (Active Drug - Representative)
Chemical Formula C25H36N2O8C22H29NO4
Molecular Weight ~508 g/mol ~387 g/mol
LogP (Octanol/Water) > 3.01.5 - 2.5
Aqueous Solubility LowModerate
pKa (Amine) ~7.5~9.5

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is mediated by its active metabolite, OT-705, which acts as a competitive antagonist at beta-adrenergic receptors in the ciliary body of the eye. The ciliary body is responsible for the production of aqueous humor, the fluid that fills the anterior chamber of the eye.

Beta-adrenergic stimulation (primarily via β2 receptors in the ciliary epithelium) leads to an increase in aqueous humor production.[4] By blocking these receptors, OT-705 reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.

Beta-Adrenergic Signaling Pathway in the Ciliary Epithelium

The following diagram illustrates the signaling cascade that is inhibited by the active metabolite, OT-705.

G Beta-Adrenergic Signaling in Ciliary Epithelium cluster_membrane Cell Membrane Beta2_AR β2-Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->Beta2_AR Activates OT_705 OT-705 (Active Antagonist) OT_705->Beta2_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Increased Ion Transport (Na+, Cl-) PKA->Ion_Transport Phosphorylates Aq_Humor Increased Aqueous Humor Production Ion_Transport->Aq_Humor

Beta-adrenergic signaling pathway in the ciliary epithelium.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe representative methodologies that would be employed in the preclinical evaluation of a novel ophthalmic beta-blocker prodrug.

In Vitro Beta-Adrenergic Receptor Binding Assay

This assay is crucial for determining the binding affinity (Ki) of the active metabolite (OT-705) for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of OT-705 for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors. The membrane pellet is resuspended in an assay buffer.

  • Competitive Radioligand Binding:

    • A constant concentration of a radiolabeled ligand with known high affinity for beta-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is used.

    • Increasing concentrations of the unlabeled test compound (OT-705) are added to compete with the radioligand for receptor binding sites.

    • The reaction mixture (membranes, radioligand, and competitor) is incubated to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of OT-705 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Measurement of Intraocular Pressure in a Rabbit Model

The albino rabbit is a standard model for evaluating the IOP-lowering efficacy of ophthalmic drug candidates.

Objective: To determine the dose-dependent effect and duration of action of topical this compound on IOP in rabbits.

Methodology:

  • Animal Acclimatization and Baseline Measurement:

    • Male New Zealand White rabbits are acclimatized to the laboratory environment and handling procedures.

    • Baseline IOP is measured at multiple time points over several days using a calibrated tonometer (e.g., Tono-Pen or pneumatonometer) to establish a diurnal IOP curve. A topical anesthetic (e.g., proparacaine) is applied before each measurement.

  • Drug Administration:

    • A single drop (typically 25-50 µL) of the this compound ophthalmic solution at various concentrations (e.g., 0.1%, 0.25%, 0.5%) is instilled into one eye of each rabbit. The contralateral eye receives a vehicle control.

  • IOP Measurement:

    • IOP is measured in both eyes at predetermined time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis:

    • The change in IOP from baseline is calculated for both the treated and control eyes at each time point.

    • The IOP-lowering effect of this compound is expressed as the mean difference in IOP between the treated and control eyes or as a percentage reduction from baseline.

    • Dose-response curves are generated to determine the optimal concentration, and the time course of the IOP response is plotted to assess the onset and duration of action.

Experimental Workflow and Pharmacokinetics

The preclinical development of an ophthalmic drug like this compound follows a structured workflow to assess its safety and efficacy.

Preclinical Evaluation Workflow

G Preclinical Workflow for Ophthalmic Drug Synthesis Chemical Synthesis of this compound & OT-705 In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding Receptor Binding Assays (β1 and β2) In_Vitro->Binding Functional Functional Assays (cAMP accumulation) In_Vitro->Functional Permeability Corneal Permeability (Prodrug vs. Drug) In_Vitro->Permeability In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo IOP IOP Lowering in Rabbits (Dose-Ranging) In_Vivo->IOP PK Ocular Pharmacokinetics (Aqueous Humor Sampling) In_Vivo->PK Safety Ocular & Systemic Safety In_Vivo->Safety Toxicity Ocular Irritation Studies Safety->Toxicity Systemic_Safety Systemic Safety Pharmacology (Cardiovascular, Respiratory) Safety->Systemic_Safety IND Investigational New Drug (IND) Application Safety->IND

Typical preclinical evaluation workflow for a novel ophthalmic drug.
Pharmacokinetic and Pharmacodynamic Properties

The key pharmacokinetic feature of this compound is its intended rapid conversion to OT-705 in the eye and subsequent rapid systemic inactivation of any absorbed drug.

ParameterExpected Profile for this compound
Absorption Enhanced corneal penetration as a prodrug.
Distribution Primarily local distribution within the aqueous humor and ciliary body.
Metabolism Ocular: Rapid enzymatic conversion of this compound to the active OT-705. Systemic: Rapid hydrolysis of absorbed this compound and OT-705 to inactive metabolites.
Excretion Inactive metabolites are renally cleared.
Pharmacodynamics (PD) Onset of Action: Expected within 1-2 hours post-instillation. Duration of Action: Aiming for once or twice-daily dosing (12-24 hours of IOP reduction).

Conclusion and Therapeutic Potential

This compound represents a rational drug design approach to improve the safety profile of topical beta-blockers for the treatment of glaucoma. By localizing the therapeutic effect to the eye and minimizing systemic exposure to the active beta-blocking agent, this compound had the potential to offer a safer alternative for glaucoma patients, particularly those with pre-existing cardiovascular or respiratory conditions.

The lack of publicly available data on the clinical development of this compound since the announcement of its Phase 1-2 trial suggests that the program may have been discontinued. Reasons for discontinuation could include insufficient efficacy, unforeseen safety concerns, or strategic business decisions by the developing company. Nevertheless, the concept of oculoselective prodrugs remains a valuable strategy in the ongoing effort to develop safer and more effective treatments for glaucoma.

References

OT-730: A Technical Overview of a Novel Oculoselective Beta-Blocker Prodrug for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Publicly available information on OT-730, a drug candidate from Othera Pharmaceuticals, is limited. This document provides a technical guide based on the available data and general knowledge of ophthalmic beta-blocker development. Specific experimental data and the exact chemical structures of this compound and its active metabolite, OT-705, are not publicly disclosed and should be considered representative.

Introduction

This compound is a novel, investigational ophthalmic solution developed for the treatment of glaucoma and ocular hypertension.[1] It is designed as a prodrug of a potent beta-adrenergic receptor antagonist, OT-705. The primary therapeutic goal of this compound is to lower intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[1]

Topical beta-blockers are a cornerstone in glaucoma therapy; however, their systemic absorption can lead to significant cardiovascular and pulmonary side effects.[2] this compound was engineered as an "oculoselective" agent, intended to exert its beta-blocking activity locally within the eye and then rapidly metabolize into inactive components upon entering the systemic circulation, thereby minimizing the risk of systemic adverse effects.[2] A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in comparison to timolol, a widely used non-selective beta-blocker.[1]

Chemical Structure and Physicochemical Properties

The precise chemical structures of this compound and its active metabolite OT-705 have not been publicly disclosed. However, based on its classification as a beta-blocker, OT-705 is likely an aryloxypropanolamine derivative.[3] The prodrug moiety in this compound is designed to enhance corneal permeability and to be cleaved by ocular enzymes (e.g., esterases) to release the active drug, OT-705.

Hypothesized Chemical Structures
  • OT-705 (Active Metabolite): Would possess the characteristic aryloxypropanolamine pharmacophore necessary for beta-adrenergic receptor antagonism. The aromatic ring system and the substituent on the amine would determine its receptor selectivity (β1 vs. β2) and other pharmacological properties.

  • This compound (Prodrug): Would be a derivative of OT-705, likely with a lipophilic ester group attached to the secondary alcohol or amine of the propanolamine (B44665) side chain. This modification would increase its transcorneal absorption.

Representative Physicochemical Properties

The following table summarizes the expected, but not empirically confirmed, physicochemical properties for a compound like this compound and its active metabolite.

PropertyThis compound (Prodrug - Representative)OT-705 (Active Drug - Representative)
Chemical Formula C25H36N2O8C22H29NO4
Molecular Weight ~508 g/mol ~387 g/mol
LogP (Octanol/Water) > 3.01.5 - 2.5
Aqueous Solubility LowModerate
pKa (Amine) ~7.5~9.5

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is mediated by its active metabolite, OT-705, which acts as a competitive antagonist at beta-adrenergic receptors in the ciliary body of the eye. The ciliary body is responsible for the production of aqueous humor, the fluid that fills the anterior chamber of the eye.

Beta-adrenergic stimulation (primarily via β2 receptors in the ciliary epithelium) leads to an increase in aqueous humor production.[4] By blocking these receptors, OT-705 reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.

Beta-Adrenergic Signaling Pathway in the Ciliary Epithelium

The following diagram illustrates the signaling cascade that is inhibited by the active metabolite, OT-705.

G Beta-Adrenergic Signaling in Ciliary Epithelium cluster_membrane Cell Membrane Beta2_AR β2-Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->Beta2_AR Activates OT_705 OT-705 (Active Antagonist) OT_705->Beta2_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Increased Ion Transport (Na+, Cl-) PKA->Ion_Transport Phosphorylates Aq_Humor Increased Aqueous Humor Production Ion_Transport->Aq_Humor

Beta-adrenergic signaling pathway in the ciliary epithelium.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe representative methodologies that would be employed in the preclinical evaluation of a novel ophthalmic beta-blocker prodrug.

In Vitro Beta-Adrenergic Receptor Binding Assay

This assay is crucial for determining the binding affinity (Ki) of the active metabolite (OT-705) for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of OT-705 for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors. The membrane pellet is resuspended in an assay buffer.

  • Competitive Radioligand Binding:

    • A constant concentration of a radiolabeled ligand with known high affinity for beta-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is used.

    • Increasing concentrations of the unlabeled test compound (OT-705) are added to compete with the radioligand for receptor binding sites.

    • The reaction mixture (membranes, radioligand, and competitor) is incubated to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of OT-705 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Measurement of Intraocular Pressure in a Rabbit Model

The albino rabbit is a standard model for evaluating the IOP-lowering efficacy of ophthalmic drug candidates.

Objective: To determine the dose-dependent effect and duration of action of topical this compound on IOP in rabbits.

Methodology:

  • Animal Acclimatization and Baseline Measurement:

    • Male New Zealand White rabbits are acclimatized to the laboratory environment and handling procedures.

    • Baseline IOP is measured at multiple time points over several days using a calibrated tonometer (e.g., Tono-Pen or pneumatonometer) to establish a diurnal IOP curve. A topical anesthetic (e.g., proparacaine) is applied before each measurement.

  • Drug Administration:

    • A single drop (typically 25-50 µL) of the this compound ophthalmic solution at various concentrations (e.g., 0.1%, 0.25%, 0.5%) is instilled into one eye of each rabbit. The contralateral eye receives a vehicle control.

  • IOP Measurement:

    • IOP is measured in both eyes at predetermined time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis:

    • The change in IOP from baseline is calculated for both the treated and control eyes at each time point.

    • The IOP-lowering effect of this compound is expressed as the mean difference in IOP between the treated and control eyes or as a percentage reduction from baseline.

    • Dose-response curves are generated to determine the optimal concentration, and the time course of the IOP response is plotted to assess the onset and duration of action.

Experimental Workflow and Pharmacokinetics

The preclinical development of an ophthalmic drug like this compound follows a structured workflow to assess its safety and efficacy.

Preclinical Evaluation Workflow

G Preclinical Workflow for Ophthalmic Drug Synthesis Chemical Synthesis of this compound & OT-705 In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding Receptor Binding Assays (β1 and β2) In_Vitro->Binding Functional Functional Assays (cAMP accumulation) In_Vitro->Functional Permeability Corneal Permeability (Prodrug vs. Drug) In_Vitro->Permeability In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo IOP IOP Lowering in Rabbits (Dose-Ranging) In_Vivo->IOP PK Ocular Pharmacokinetics (Aqueous Humor Sampling) In_Vivo->PK Safety Ocular & Systemic Safety In_Vivo->Safety Toxicity Ocular Irritation Studies Safety->Toxicity Systemic_Safety Systemic Safety Pharmacology (Cardiovascular, Respiratory) Safety->Systemic_Safety IND Investigational New Drug (IND) Application Safety->IND

Typical preclinical evaluation workflow for a novel ophthalmic drug.
Pharmacokinetic and Pharmacodynamic Properties

The key pharmacokinetic feature of this compound is its intended rapid conversion to OT-705 in the eye and subsequent rapid systemic inactivation of any absorbed drug.

ParameterExpected Profile for this compound
Absorption Enhanced corneal penetration as a prodrug.
Distribution Primarily local distribution within the aqueous humor and ciliary body.
Metabolism Ocular: Rapid enzymatic conversion of this compound to the active OT-705. Systemic: Rapid hydrolysis of absorbed this compound and OT-705 to inactive metabolites.
Excretion Inactive metabolites are renally cleared.
Pharmacodynamics (PD) Onset of Action: Expected within 1-2 hours post-instillation. Duration of Action: Aiming for once or twice-daily dosing (12-24 hours of IOP reduction).

Conclusion and Therapeutic Potential

This compound represents a rational drug design approach to improve the safety profile of topical beta-blockers for the treatment of glaucoma. By localizing the therapeutic effect to the eye and minimizing systemic exposure to the active beta-blocking agent, this compound had the potential to offer a safer alternative for glaucoma patients, particularly those with pre-existing cardiovascular or respiratory conditions.

The lack of publicly available data on the clinical development of this compound since the announcement of its Phase 1-2 trial suggests that the program may have been discontinued. Reasons for discontinuation could include insufficient efficacy, unforeseen safety concerns, or strategic business decisions by the developing company. Nevertheless, the concept of oculoselective prodrugs remains a valuable strategy in the ongoing effort to develop safer and more effective treatments for glaucoma.

References

OT-730: A Technical Overview of a Novel Oculoselective Beta-Blocker Prodrug for Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: Publicly available information on OT-730, a drug candidate from Othera Pharmaceuticals, is limited. This document provides a technical guide based on the available data and general knowledge of ophthalmic beta-blocker development. Specific experimental data and the exact chemical structures of this compound and its active metabolite, OT-705, are not publicly disclosed and should be considered representative.

Introduction

This compound is a novel, investigational ophthalmic solution developed for the treatment of glaucoma and ocular hypertension.[1] It is designed as a prodrug of a potent beta-adrenergic receptor antagonist, OT-705. The primary therapeutic goal of this compound is to lower intraocular pressure (IOP), a major risk factor for the progression of glaucomatous optic neuropathy.[1]

Topical beta-blockers are a cornerstone in glaucoma therapy; however, their systemic absorption can lead to significant cardiovascular and pulmonary side effects.[2] this compound was engineered as an "oculoselective" agent, intended to exert its beta-blocking activity locally within the eye and then rapidly metabolize into inactive components upon entering the systemic circulation, thereby minimizing the risk of systemic adverse effects.[2] A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in comparison to timolol, a widely used non-selective beta-blocker.[1]

Chemical Structure and Physicochemical Properties

The precise chemical structures of this compound and its active metabolite OT-705 have not been publicly disclosed. However, based on its classification as a beta-blocker, OT-705 is likely an aryloxypropanolamine derivative.[3] The prodrug moiety in this compound is designed to enhance corneal permeability and to be cleaved by ocular enzymes (e.g., esterases) to release the active drug, OT-705.

Hypothesized Chemical Structures
  • OT-705 (Active Metabolite): Would possess the characteristic aryloxypropanolamine pharmacophore necessary for beta-adrenergic receptor antagonism. The aromatic ring system and the substituent on the amine would determine its receptor selectivity (β1 vs. β2) and other pharmacological properties.

  • This compound (Prodrug): Would be a derivative of OT-705, likely with a lipophilic ester group attached to the secondary alcohol or amine of the propanolamine side chain. This modification would increase its transcorneal absorption.

Representative Physicochemical Properties

The following table summarizes the expected, but not empirically confirmed, physicochemical properties for a compound like this compound and its active metabolite.

PropertyThis compound (Prodrug - Representative)OT-705 (Active Drug - Representative)
Chemical Formula C25H36N2O8C22H29NO4
Molecular Weight ~508 g/mol ~387 g/mol
LogP (Octanol/Water) > 3.01.5 - 2.5
Aqueous Solubility LowModerate
pKa (Amine) ~7.5~9.5

Mechanism of Action and Signaling Pathway

The therapeutic effect of this compound is mediated by its active metabolite, OT-705, which acts as a competitive antagonist at beta-adrenergic receptors in the ciliary body of the eye. The ciliary body is responsible for the production of aqueous humor, the fluid that fills the anterior chamber of the eye.

Beta-adrenergic stimulation (primarily via β2 receptors in the ciliary epithelium) leads to an increase in aqueous humor production.[4] By blocking these receptors, OT-705 reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.

Beta-Adrenergic Signaling Pathway in the Ciliary Epithelium

The following diagram illustrates the signaling cascade that is inhibited by the active metabolite, OT-705.

G Beta-Adrenergic Signaling in Ciliary Epithelium cluster_membrane Cell Membrane Beta2_AR β2-Adrenergic Receptor G_Protein Gs Protein Beta2_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->Beta2_AR Activates OT_705 OT-705 (Active Antagonist) OT_705->Beta2_AR Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Increased Ion Transport (Na+, Cl-) PKA->Ion_Transport Phosphorylates Aq_Humor Increased Aqueous Humor Production Ion_Transport->Aq_Humor

Beta-adrenergic signaling pathway in the ciliary epithelium.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following sections describe representative methodologies that would be employed in the preclinical evaluation of a novel ophthalmic beta-blocker prodrug.

In Vitro Beta-Adrenergic Receptor Binding Assay

This assay is crucial for determining the binding affinity (Ki) of the active metabolite (OT-705) for β1 and β2-adrenergic receptors.

Objective: To quantify the affinity of OT-705 for β1 and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation:

    • Cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells) are cultured and harvested.

    • Cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes containing the receptors. The membrane pellet is resuspended in an assay buffer.

  • Competitive Radioligand Binding:

    • A constant concentration of a radiolabeled ligand with known high affinity for beta-receptors (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is used.

    • Increasing concentrations of the unlabeled test compound (OT-705) are added to compete with the radioligand for receptor binding sites.

    • The reaction mixture (membranes, radioligand, and competitor) is incubated to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of OT-705 that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Measurement of Intraocular Pressure in a Rabbit Model

The albino rabbit is a standard model for evaluating the IOP-lowering efficacy of ophthalmic drug candidates.

Objective: To determine the dose-dependent effect and duration of action of topical this compound on IOP in rabbits.

Methodology:

  • Animal Acclimatization and Baseline Measurement:

    • Male New Zealand White rabbits are acclimatized to the laboratory environment and handling procedures.

    • Baseline IOP is measured at multiple time points over several days using a calibrated tonometer (e.g., Tono-Pen or pneumatonometer) to establish a diurnal IOP curve. A topical anesthetic (e.g., proparacaine) is applied before each measurement.

  • Drug Administration:

    • A single drop (typically 25-50 µL) of the this compound ophthalmic solution at various concentrations (e.g., 0.1%, 0.25%, 0.5%) is instilled into one eye of each rabbit. The contralateral eye receives a vehicle control.

  • IOP Measurement:

    • IOP is measured in both eyes at predetermined time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis:

    • The change in IOP from baseline is calculated for both the treated and control eyes at each time point.

    • The IOP-lowering effect of this compound is expressed as the mean difference in IOP between the treated and control eyes or as a percentage reduction from baseline.

    • Dose-response curves are generated to determine the optimal concentration, and the time course of the IOP response is plotted to assess the onset and duration of action.

Experimental Workflow and Pharmacokinetics

The preclinical development of an ophthalmic drug like this compound follows a structured workflow to assess its safety and efficacy.

Preclinical Evaluation Workflow

G Preclinical Workflow for Ophthalmic Drug Synthesis Chemical Synthesis of this compound & OT-705 In_Vitro In Vitro Characterization Synthesis->In_Vitro Binding Receptor Binding Assays (β1 and β2) In_Vitro->Binding Functional Functional Assays (cAMP accumulation) In_Vitro->Functional Permeability Corneal Permeability (Prodrug vs. Drug) In_Vitro->Permeability In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo IOP IOP Lowering in Rabbits (Dose-Ranging) In_Vivo->IOP PK Ocular Pharmacokinetics (Aqueous Humor Sampling) In_Vivo->PK Safety Ocular & Systemic Safety In_Vivo->Safety Toxicity Ocular Irritation Studies Safety->Toxicity Systemic_Safety Systemic Safety Pharmacology (Cardiovascular, Respiratory) Safety->Systemic_Safety IND Investigational New Drug (IND) Application Safety->IND

Typical preclinical evaluation workflow for a novel ophthalmic drug.
Pharmacokinetic and Pharmacodynamic Properties

The key pharmacokinetic feature of this compound is its intended rapid conversion to OT-705 in the eye and subsequent rapid systemic inactivation of any absorbed drug.

ParameterExpected Profile for this compound
Absorption Enhanced corneal penetration as a prodrug.
Distribution Primarily local distribution within the aqueous humor and ciliary body.
Metabolism Ocular: Rapid enzymatic conversion of this compound to the active OT-705. Systemic: Rapid hydrolysis of absorbed this compound and OT-705 to inactive metabolites.
Excretion Inactive metabolites are renally cleared.
Pharmacodynamics (PD) Onset of Action: Expected within 1-2 hours post-instillation. Duration of Action: Aiming for once or twice-daily dosing (12-24 hours of IOP reduction).

Conclusion and Therapeutic Potential

This compound represents a rational drug design approach to improve the safety profile of topical beta-blockers for the treatment of glaucoma. By localizing the therapeutic effect to the eye and minimizing systemic exposure to the active beta-blocking agent, this compound had the potential to offer a safer alternative for glaucoma patients, particularly those with pre-existing cardiovascular or respiratory conditions.

The lack of publicly available data on the clinical development of this compound since the announcement of its Phase 1-2 trial suggests that the program may have been discontinued. Reasons for discontinuation could include insufficient efficacy, unforeseen safety concerns, or strategic business decisions by the developing company. Nevertheless, the concept of oculoselective prodrugs remains a valuable strategy in the ongoing effort to develop safer and more effective treatments for glaucoma.

References

Early Research Findings on OT-730 Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-730 is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is a prodrug that, upon topical administration to the eye, is metabolized to its active form, OT-705, a potent beta-adrenergic antagonist. The therapeutic rationale behind this compound is to provide targeted beta-blockade within the eye to decrease aqueous humor production, thereby lowering IOP, while minimizing systemic side effects commonly associated with ophthalmic beta-blockers.[1] Early clinical development was initiated by Othera Pharmaceuticals.

This technical guide summarizes the available early research findings on the efficacy of this compound, details the experimental protocols of its initial clinical evaluation, and describes the underlying mechanism of action. Due to the limited public availability of quantitative results from the this compound-specific clinical trials, this document incorporates data from a representative, well-documented clinical trial of timolol (B1209231), a widely used beta-blocker, to illustrate the expected therapeutic effect and study design.

Quantitative Data Summary

Specific quantitative efficacy data from the Phase 1/2 clinical trial of this compound (NCT00753168) have not been publicly released. Preclinical animal studies indicated that this compound had a comparable IOP-lowering efficacy to timolol maleate (B1232345).

To provide a representative understanding of the potential efficacy of a topical beta-blocker like OT-705 (the active metabolite of this compound), the following table summarizes the key findings from a five-year, randomized, double-masked, placebo-controlled clinical trial of timolol in patients with ocular hypertension.

Table 1: Summary of Intraocular Pressure (IOP) Reduction with Timolol Treatment in Ocular Hypertensive Patients

ParameterTimolol-Treated EyesPlacebo-Treated Eyes
Mean IOP Reduction from Baseline (mm Hg) 4.9 ± 3.42.9 ± 3.1
Mean Difference in IOP Between Groups (mm Hg) -2.3 ± 2.6
Incidence of Reproducible Visual Field Loss 4 out of 65 eyes10 out of 65 eyes
Statistical Significance (Visual Field Loss) p = 0.039-

Data extracted from Epstein et al. (1989). Timolol Treatment Prevents or Delays Glaucomatous Visual Field Loss in Individuals With Ocular Hypertension: A Five-Year, Randomized, Double-Masked, Clinical Trial.[2][3]

Experimental Protocols

The following experimental protocols are based on the design of the Phase 1/2 clinical trial for this compound (NCT00753168) and a representative clinical trial for timolol.

Protocol for a Phase 1/2, Randomized, Double-Masked, Placebo- and Active-Controlled Clinical Trial for an IOP-Lowering Agent

1. Study Objective: To evaluate the safety and efficacy of the investigational drug in reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.

2. Study Design:

  • Design: Randomized, double-masked, placebo- and active-controlled, parallel-group study.

  • Duration: Multi-week treatment period with follow-up visits.

  • Patient Population: Adult patients with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP above a specified threshold at baseline.

3. Inclusion Criteria:

  • Diagnosis of primary open-angle, pseudoexfoliative, or pigmentary glaucoma, or ocular hypertension.

  • Age 18 years or older.

  • IOP within a specified range (e.g., 22-36 mm Hg) in at least one eye at baseline after washout of any previous IOP-lowering medications.

  • Best-corrected visual acuity of a specified level or better.

  • Willingness and ability to provide informed consent and adhere to the study protocol.

4. Exclusion Criteria:

  • History of significant ocular trauma or surgery within a specified period.

  • Presence of other ocular conditions that could affect IOP or visual field assessment.

  • Known contraindications to beta-blocker therapy (e.g., bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second- or third-degree atrioventricular block, overt cardiac failure).

  • Concurrent use of other topical or systemic medications that could significantly affect IOP.

  • Known hypersensitivity to any component of the investigational or comparator drugs.

5. Randomization and Masking:

  • Eligible patients are randomly assigned in a 1:1:1 ratio to one of three treatment groups:

    • Investigational Drug (e.g., this compound 0.75% ophthalmic solution)

    • Active Comparator (e.g., Timolol maleate 0.5% ophthalmic solution)

    • Placebo

  • Both patients and investigators are masked to the treatment allocation. The study medications are supplied in identical packaging to maintain the mask.

6. Treatment Administration:

  • Patients are instructed to instill one drop of the assigned study medication into the affected eye(s) twice daily (or as specified by the protocol).

  • Compliance with treatment administration is monitored throughout the study.

7. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline at a specified time point (e.g., Week 12).

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving a target IOP reduction (e.g., ≥20% from baseline).

    • Mean IOP at various time points throughout the study.

  • Safety Assessments:

    • Adverse event monitoring at each study visit.

    • Best-corrected visual acuity.

    • Slit-lamp biomicroscopy.

    • Fundus examination.

    • Systemic safety parameters (e.g., heart rate, blood pressure).

8. Statistical Analysis:

  • The primary efficacy analysis is performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication.

  • An analysis of covariance (ANCOVA) model is used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

  • Safety data are summarized descriptively.

Mechanism of Action and Signaling Pathways

This compound's active metabolite, OT-705, is a beta-adrenergic antagonist. Beta-blockers lower intraocular pressure by reducing the production of aqueous humor by the ciliary body.[1][4]

The ciliary epithelium contains both β1- and β2-adrenergic receptors. Stimulation of these receptors by endogenous catecholamines (e.g., norepinephrine, epinephrine) activates a G-protein-coupled signaling cascade that leads to an increase in aqueous humor formation.

The binding of a beta-blocker, such as OT-705, to these receptors competitively inhibits the binding of catecholamines. This antagonism blocks the downstream signaling pathway, leading to a decrease in the rate of aqueous humor secretion and consequently, a reduction in intraocular pressure.

G cluster_0 Ciliary Epithelial Cell Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Ion Transport Proteins Ion Transport Proteins Protein Kinase A->Ion Transport Proteins Phosphorylates Aqueous Humor Production Aqueous Humor Production Ion Transport Proteins->Aqueous Humor Production Increases Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Binds and Activates OT-705 (Beta-Blocker) OT-705 (Beta-Blocker) OT-705 (Beta-Blocker)->Beta-Adrenergic Receptor Blocks

Beta-Adrenergic Signaling Pathway in Aqueous Humor Production.

G cluster_0 Patient Screening and Enrollment cluster_1 Treatment Phase cluster_2 Data Collection and Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Arm 1 Timolol Group Timolol Group Randomization->Timolol Group Arm 2 Placebo Group Placebo Group Randomization->Placebo Group Arm 3 Follow-up Visits Follow-up Visits This compound Group->Follow-up Visits Timolol Group->Follow-up Visits Placebo Group->Follow-up Visits IOP Measurement IOP Measurement Follow-up Visits->IOP Measurement Safety Assessment Safety Assessment Follow-up Visits->Safety Assessment Data Analysis Data Analysis IOP Measurement->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion Safety Assessment->Data Analysis

References

Early Research Findings on OT-730 Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-730 is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is a prodrug that, upon topical administration to the eye, is metabolized to its active form, OT-705, a potent beta-adrenergic antagonist. The therapeutic rationale behind this compound is to provide targeted beta-blockade within the eye to decrease aqueous humor production, thereby lowering IOP, while minimizing systemic side effects commonly associated with ophthalmic beta-blockers.[1] Early clinical development was initiated by Othera Pharmaceuticals.

This technical guide summarizes the available early research findings on the efficacy of this compound, details the experimental protocols of its initial clinical evaluation, and describes the underlying mechanism of action. Due to the limited public availability of quantitative results from the this compound-specific clinical trials, this document incorporates data from a representative, well-documented clinical trial of timolol (B1209231), a widely used beta-blocker, to illustrate the expected therapeutic effect and study design.

Quantitative Data Summary

Specific quantitative efficacy data from the Phase 1/2 clinical trial of this compound (NCT00753168) have not been publicly released. Preclinical animal studies indicated that this compound had a comparable IOP-lowering efficacy to timolol maleate (B1232345).

To provide a representative understanding of the potential efficacy of a topical beta-blocker like OT-705 (the active metabolite of this compound), the following table summarizes the key findings from a five-year, randomized, double-masked, placebo-controlled clinical trial of timolol in patients with ocular hypertension.

Table 1: Summary of Intraocular Pressure (IOP) Reduction with Timolol Treatment in Ocular Hypertensive Patients

ParameterTimolol-Treated EyesPlacebo-Treated Eyes
Mean IOP Reduction from Baseline (mm Hg) 4.9 ± 3.42.9 ± 3.1
Mean Difference in IOP Between Groups (mm Hg) -2.3 ± 2.6
Incidence of Reproducible Visual Field Loss 4 out of 65 eyes10 out of 65 eyes
Statistical Significance (Visual Field Loss) p = 0.039-

Data extracted from Epstein et al. (1989). Timolol Treatment Prevents or Delays Glaucomatous Visual Field Loss in Individuals With Ocular Hypertension: A Five-Year, Randomized, Double-Masked, Clinical Trial.[2][3]

Experimental Protocols

The following experimental protocols are based on the design of the Phase 1/2 clinical trial for this compound (NCT00753168) and a representative clinical trial for timolol.

Protocol for a Phase 1/2, Randomized, Double-Masked, Placebo- and Active-Controlled Clinical Trial for an IOP-Lowering Agent

1. Study Objective: To evaluate the safety and efficacy of the investigational drug in reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.

2. Study Design:

  • Design: Randomized, double-masked, placebo- and active-controlled, parallel-group study.

  • Duration: Multi-week treatment period with follow-up visits.

  • Patient Population: Adult patients with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP above a specified threshold at baseline.

3. Inclusion Criteria:

  • Diagnosis of primary open-angle, pseudoexfoliative, or pigmentary glaucoma, or ocular hypertension.

  • Age 18 years or older.

  • IOP within a specified range (e.g., 22-36 mm Hg) in at least one eye at baseline after washout of any previous IOP-lowering medications.

  • Best-corrected visual acuity of a specified level or better.

  • Willingness and ability to provide informed consent and adhere to the study protocol.

4. Exclusion Criteria:

  • History of significant ocular trauma or surgery within a specified period.

  • Presence of other ocular conditions that could affect IOP or visual field assessment.

  • Known contraindications to beta-blocker therapy (e.g., bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second- or third-degree atrioventricular block, overt cardiac failure).

  • Concurrent use of other topical or systemic medications that could significantly affect IOP.

  • Known hypersensitivity to any component of the investigational or comparator drugs.

5. Randomization and Masking:

  • Eligible patients are randomly assigned in a 1:1:1 ratio to one of three treatment groups:

    • Investigational Drug (e.g., this compound 0.75% ophthalmic solution)

    • Active Comparator (e.g., Timolol maleate 0.5% ophthalmic solution)

    • Placebo

  • Both patients and investigators are masked to the treatment allocation. The study medications are supplied in identical packaging to maintain the mask.

6. Treatment Administration:

  • Patients are instructed to instill one drop of the assigned study medication into the affected eye(s) twice daily (or as specified by the protocol).

  • Compliance with treatment administration is monitored throughout the study.

7. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline at a specified time point (e.g., Week 12).

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving a target IOP reduction (e.g., ≥20% from baseline).

    • Mean IOP at various time points throughout the study.

  • Safety Assessments:

    • Adverse event monitoring at each study visit.

    • Best-corrected visual acuity.

    • Slit-lamp biomicroscopy.

    • Fundus examination.

    • Systemic safety parameters (e.g., heart rate, blood pressure).

8. Statistical Analysis:

  • The primary efficacy analysis is performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication.

  • An analysis of covariance (ANCOVA) model is used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

  • Safety data are summarized descriptively.

Mechanism of Action and Signaling Pathways

This compound's active metabolite, OT-705, is a beta-adrenergic antagonist. Beta-blockers lower intraocular pressure by reducing the production of aqueous humor by the ciliary body.[1][4]

The ciliary epithelium contains both β1- and β2-adrenergic receptors. Stimulation of these receptors by endogenous catecholamines (e.g., norepinephrine, epinephrine) activates a G-protein-coupled signaling cascade that leads to an increase in aqueous humor formation.

The binding of a beta-blocker, such as OT-705, to these receptors competitively inhibits the binding of catecholamines. This antagonism blocks the downstream signaling pathway, leading to a decrease in the rate of aqueous humor secretion and consequently, a reduction in intraocular pressure.

G cluster_0 Ciliary Epithelial Cell Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Ion Transport Proteins Ion Transport Proteins Protein Kinase A->Ion Transport Proteins Phosphorylates Aqueous Humor Production Aqueous Humor Production Ion Transport Proteins->Aqueous Humor Production Increases Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Binds and Activates OT-705 (Beta-Blocker) OT-705 (Beta-Blocker) OT-705 (Beta-Blocker)->Beta-Adrenergic Receptor Blocks

Beta-Adrenergic Signaling Pathway in Aqueous Humor Production.

G cluster_0 Patient Screening and Enrollment cluster_1 Treatment Phase cluster_2 Data Collection and Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Arm 1 Timolol Group Timolol Group Randomization->Timolol Group Arm 2 Placebo Group Placebo Group Randomization->Placebo Group Arm 3 Follow-up Visits Follow-up Visits This compound Group->Follow-up Visits Timolol Group->Follow-up Visits Placebo Group->Follow-up Visits IOP Measurement IOP Measurement Follow-up Visits->IOP Measurement Safety Assessment Safety Assessment Follow-up Visits->Safety Assessment Data Analysis Data Analysis IOP Measurement->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion Safety Assessment->Data Analysis

References

Early Research Findings on OT-730 Efficacy: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-730 is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is a prodrug that, upon topical administration to the eye, is metabolized to its active form, OT-705, a potent beta-adrenergic antagonist. The therapeutic rationale behind this compound is to provide targeted beta-blockade within the eye to decrease aqueous humor production, thereby lowering IOP, while minimizing systemic side effects commonly associated with ophthalmic beta-blockers.[1] Early clinical development was initiated by Othera Pharmaceuticals.

This technical guide summarizes the available early research findings on the efficacy of this compound, details the experimental protocols of its initial clinical evaluation, and describes the underlying mechanism of action. Due to the limited public availability of quantitative results from the this compound-specific clinical trials, this document incorporates data from a representative, well-documented clinical trial of timolol, a widely used beta-blocker, to illustrate the expected therapeutic effect and study design.

Quantitative Data Summary

Specific quantitative efficacy data from the Phase 1/2 clinical trial of this compound (NCT00753168) have not been publicly released. Preclinical animal studies indicated that this compound had a comparable IOP-lowering efficacy to timolol maleate.

To provide a representative understanding of the potential efficacy of a topical beta-blocker like OT-705 (the active metabolite of this compound), the following table summarizes the key findings from a five-year, randomized, double-masked, placebo-controlled clinical trial of timolol in patients with ocular hypertension.

Table 1: Summary of Intraocular Pressure (IOP) Reduction with Timolol Treatment in Ocular Hypertensive Patients

ParameterTimolol-Treated EyesPlacebo-Treated Eyes
Mean IOP Reduction from Baseline (mm Hg) 4.9 ± 3.42.9 ± 3.1
Mean Difference in IOP Between Groups (mm Hg) -2.3 ± 2.6
Incidence of Reproducible Visual Field Loss 4 out of 65 eyes10 out of 65 eyes
Statistical Significance (Visual Field Loss) p = 0.039-

Data extracted from Epstein et al. (1989). Timolol Treatment Prevents or Delays Glaucomatous Visual Field Loss in Individuals With Ocular Hypertension: A Five-Year, Randomized, Double-Masked, Clinical Trial.[2][3]

Experimental Protocols

The following experimental protocols are based on the design of the Phase 1/2 clinical trial for this compound (NCT00753168) and a representative clinical trial for timolol.

Protocol for a Phase 1/2, Randomized, Double-Masked, Placebo- and Active-Controlled Clinical Trial for an IOP-Lowering Agent

1. Study Objective: To evaluate the safety and efficacy of the investigational drug in reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.

2. Study Design:

  • Design: Randomized, double-masked, placebo- and active-controlled, parallel-group study.

  • Duration: Multi-week treatment period with follow-up visits.

  • Patient Population: Adult patients with a diagnosis of open-angle glaucoma or ocular hypertension and an IOP above a specified threshold at baseline.

3. Inclusion Criteria:

  • Diagnosis of primary open-angle, pseudoexfoliative, or pigmentary glaucoma, or ocular hypertension.

  • Age 18 years or older.

  • IOP within a specified range (e.g., 22-36 mm Hg) in at least one eye at baseline after washout of any previous IOP-lowering medications.

  • Best-corrected visual acuity of a specified level or better.

  • Willingness and ability to provide informed consent and adhere to the study protocol.

4. Exclusion Criteria:

  • History of significant ocular trauma or surgery within a specified period.

  • Presence of other ocular conditions that could affect IOP or visual field assessment.

  • Known contraindications to beta-blocker therapy (e.g., bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second- or third-degree atrioventricular block, overt cardiac failure).

  • Concurrent use of other topical or systemic medications that could significantly affect IOP.

  • Known hypersensitivity to any component of the investigational or comparator drugs.

5. Randomization and Masking:

  • Eligible patients are randomly assigned in a 1:1:1 ratio to one of three treatment groups:

    • Investigational Drug (e.g., this compound 0.75% ophthalmic solution)

    • Active Comparator (e.g., Timolol maleate 0.5% ophthalmic solution)

    • Placebo

  • Both patients and investigators are masked to the treatment allocation. The study medications are supplied in identical packaging to maintain the mask.

6. Treatment Administration:

  • Patients are instructed to instill one drop of the assigned study medication into the affected eye(s) twice daily (or as specified by the protocol).

  • Compliance with treatment administration is monitored throughout the study.

7. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: Mean change in diurnal IOP from baseline at a specified time point (e.g., Week 12).

  • Secondary Efficacy Endpoints:

    • Proportion of patients achieving a target IOP reduction (e.g., ≥20% from baseline).

    • Mean IOP at various time points throughout the study.

  • Safety Assessments:

    • Adverse event monitoring at each study visit.

    • Best-corrected visual acuity.

    • Slit-lamp biomicroscopy.

    • Fundus examination.

    • Systemic safety parameters (e.g., heart rate, blood pressure).

8. Statistical Analysis:

  • The primary efficacy analysis is performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of study medication.

  • An analysis of covariance (ANCOVA) model is used to compare the mean change in IOP between treatment groups, with baseline IOP as a covariate.

  • Safety data are summarized descriptively.

Mechanism of Action and Signaling Pathways

This compound's active metabolite, OT-705, is a beta-adrenergic antagonist. Beta-blockers lower intraocular pressure by reducing the production of aqueous humor by the ciliary body.[1][4]

The ciliary epithelium contains both β1- and β2-adrenergic receptors. Stimulation of these receptors by endogenous catecholamines (e.g., norepinephrine, epinephrine) activates a G-protein-coupled signaling cascade that leads to an increase in aqueous humor formation.

The binding of a beta-blocker, such as OT-705, to these receptors competitively inhibits the binding of catecholamines. This antagonism blocks the downstream signaling pathway, leading to a decrease in the rate of aqueous humor secretion and consequently, a reduction in intraocular pressure.

G cluster_0 Ciliary Epithelial Cell Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Activates Ion Transport Proteins Ion Transport Proteins Protein Kinase A->Ion Transport Proteins Phosphorylates Aqueous Humor Production Aqueous Humor Production Ion Transport Proteins->Aqueous Humor Production Increases Catecholamines Catecholamines Catecholamines->Beta-Adrenergic Receptor Binds and Activates OT-705 (Beta-Blocker) OT-705 (Beta-Blocker) OT-705 (Beta-Blocker)->Beta-Adrenergic Receptor Blocks

Beta-Adrenergic Signaling Pathway in Aqueous Humor Production.

G cluster_0 Patient Screening and Enrollment cluster_1 Treatment Phase cluster_2 Data Collection and Analysis Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Arm 1 Timolol Group Timolol Group Randomization->Timolol Group Arm 2 Placebo Group Placebo Group Randomization->Placebo Group Arm 3 Follow-up Visits Follow-up Visits This compound Group->Follow-up Visits Timolol Group->Follow-up Visits Placebo Group->Follow-up Visits IOP Measurement IOP Measurement Follow-up Visits->IOP Measurement Safety Assessment Safety Assessment Follow-up Visits->Safety Assessment Data Analysis Data Analysis IOP Measurement->Data Analysis Study Conclusion Study Conclusion Data Analysis->Study Conclusion Safety Assessment->Data Analysis

References

In-Vitro Analysis of OT-730 on Trabecular Meshwork Cells: A Review of Available Data and Relevant Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating novel glaucoma therapies often seek detailed in-vitro data to understand the cellular and molecular mechanisms of action of new chemical entities. This technical guide addresses the current landscape of in-vitro studies concerning OT-730 and its effects on trabecular meshwork (TM) cells. While specific in-vitro studies on this compound's direct interaction with trabecular meshwork cells are not publicly available in the provided information, this document summarizes the known information about this compound and provides a comprehensive overview of the standard experimental protocols and signaling pathways typically investigated in TM cells for glaucoma research.

This compound: A Novel Oculoselective Beta-Blocker

This compound is identified as a next-generation topical beta-blocker developed to lower intra-ocular pressure (IOP), a primary risk factor for glaucoma.[1] It is a prodrug that, upon ocular administration, metabolizes into its active form, OT-705, which is a beta-blocker.[2] Clinical trials for this compound have focused on its efficacy in reducing IOP in patients with open-angle glaucoma or ocular hypertension, comparing it with existing treatments like timolol (B1209231) maleate.[1][2] Preclinical animal studies have suggested that this compound has a comparable IOP-lowering efficacy to timolol but with a superior systemic safety profile, as it is designed to be easily metabolized into inert components upon entering the bloodstream.[1]

While the clinical data points to its function in lowering IOP, the specific cellular mechanisms of action on the trabecular meshwork—the primary tissue regulating aqueous humor outflow and thus IOP—have not been detailed in the available literature. Research into the effects of novel glaucoma drugs typically involves extensive in-vitro studies on TM cells to elucidate their impact on cellular behavior, the extracellular matrix (ECM), and key signaling pathways.

Standard Methodologies for In-Vitro Studies of Trabecular Meshwork Cells

To understand how a compound like this compound might be evaluated, this section details common experimental protocols used in the study of trabecular meshwork cells.

Cell Culture and Glaucomatous Modeling

Primary human trabecular meshwork (pHTM) cells are isolated from the juxtacanalicular and corneoscleral regions of the human eye.[3] These cells are cultured in specialized media, often supplemented with fetal bovine serum and antibiotics.[3] To simulate glaucomatous conditions in-vitro, cultured TM cells are often treated with transforming growth factor-beta 2 (TGF-β2). TGF-β2 is known to induce changes in TM cells that mimic those seen in primary open-angle glaucoma (POAG), including increased ECM deposition, cytoskeletal rearrangements, and cellular stiffening.[4][5][6]

Key Experimental Assays

A variety of assays are employed to quantify the effects of therapeutic compounds on TM cells:

  • Western Blotting: To measure the expression levels of specific proteins involved in cytoskeletal organization (e.g., α-smooth muscle actin, phosphorylated myosin light chain) and ECM remodeling (e.g., fibronectin, collagen).[4][6]

  • Immunofluorescence: To visualize the cellular localization and organization of cytoskeletal components like actin stress fibers and focal adhesions.[7]

  • Quantitative Polymerase Chain Reaction (qPCR): To quantify changes in gene expression for ECM components, cytokines, and other relevant markers.

  • Cell Contractility Assays: To measure the contractile properties of TM cells, which play a crucial role in regulating aqueous humor outflow.

  • Extracellular Matrix Deposition Assays: To assess the synthesis and deposition of ECM proteins, which can be altered in glaucoma.

Key Signaling Pathways in Trabecular Meshwork Cells

A critical area of investigation in glaucoma research is the signaling pathways that regulate TM cell function. The Rho/ROCK pathway is a central regulator of TM cell contractility, cytoskeletal organization, and ECM production.

The Rho/ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway is a significant contributor to the regulation of aqueous humor outflow resistance.[4][8] Activation of this pathway in TM cells leads to increased actin stress fiber formation and cell contraction, which in turn increases outflow resistance and IOP.[4] Conversely, inhibition of the ROCK pathway leads to the relaxation of TM cells, a decrease in actin stress fibers, and an increase in aqueous humor outflow, thereby lowering IOP.[4][8]

The pathway is typically initiated by agonists that activate Rho GTPase. Activated Rho-GTP then activates ROCK, which phosphorylates several downstream targets, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased cell contractility.[4]

Below is a diagram illustrating the general workflow for studying the effects of a compound on TM cells in an in-vitro glaucoma model.

G cluster_culture Cell Culture and Treatment pHTM Primary Human Trabecular Meshwork Cells TGFb2 TGF-β2 Treatment (Glaucoma Model) pHTM->TGFb2 Induce glaucomatous phenotype Drug Test Compound (e.g., this compound) TGFb2->Drug Treat with compound WB Western Blot (Protein Expression) Drug->WB IF Immunofluorescence (Cytoskeleton) Drug->IF qPCR qPCR (Gene Expression) Drug->qPCR Contractility Contractility Assay Drug->Contractility

Experimental workflow for in-vitro analysis of a test compound on trabecular meshwork cells.

The following diagram illustrates the simplified Rho/ROCK signaling pathway in trabecular meshwork cells.

TGFb2 TGF-β2 RhoA RhoA TGFb2->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP MLCP ROCK->MLCP inhibits MLC MLC ROCK->MLC promotes phosphorylation pMLC pMLC MLCP->pMLC dephosphorylates MLC->pMLC Actin Actin Stress Fibers Cell Contraction pMLC->Actin Outflow Decreased Aqueous Outflow Actin->Outflow

Simplified Rho/ROCK signaling pathway in trabecular meshwork cells.

Example Quantitative Data from In-Vitro TM Cell Studies

While specific data for this compound is not available, the table below presents hypothetical data structured in a way that is typical for studies investigating the effects of compounds on TGF-β2-treated TM cells. This illustrates the kind of quantitative results that would be expected from such research.

Target ProteinConditionFold Change vs. Controlp-value
α-SMA TGF-β22.5< 0.01
TGF-β2 + Compound X1.2< 0.05
Fibronectin TGF-β23.1< 0.001
TGF-β2 + Compound X1.5< 0.01
p-MLC TGF-β22.8< 0.01
TGF-β2 + Compound X1.3< 0.05

This table is for illustrative purposes only and does not represent actual data for this compound.

Conclusion

Although direct in-vitro studies on the effects of this compound on trabecular meshwork cells are not publicly available, the established methodologies and known signaling pathways in TM cell research provide a clear framework for how such investigations would be conducted. As a beta-blocker, this compound's primary mechanism is likely related to reducing aqueous humor production. However, potential secondary effects on the trabecular meshwork outflow pathway cannot be ruled out without specific in-vitro data. Future research in this area would be invaluable for a complete understanding of this compound's mechanism of action in lowering intra-ocular pressure. Researchers interested in this area would likely employ the experimental protocols and focus on the signaling pathways detailed in this guide.

References

In-Vitro Analysis of OT-730 on Trabecular Meshwork Cells: A Review of Available Data and Relevant Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating novel glaucoma therapies often seek detailed in-vitro data to understand the cellular and molecular mechanisms of action of new chemical entities. This technical guide addresses the current landscape of in-vitro studies concerning OT-730 and its effects on trabecular meshwork (TM) cells. While specific in-vitro studies on this compound's direct interaction with trabecular meshwork cells are not publicly available in the provided information, this document summarizes the known information about this compound and provides a comprehensive overview of the standard experimental protocols and signaling pathways typically investigated in TM cells for glaucoma research.

This compound: A Novel Oculoselective Beta-Blocker

This compound is identified as a next-generation topical beta-blocker developed to lower intra-ocular pressure (IOP), a primary risk factor for glaucoma.[1] It is a prodrug that, upon ocular administration, metabolizes into its active form, OT-705, which is a beta-blocker.[2] Clinical trials for this compound have focused on its efficacy in reducing IOP in patients with open-angle glaucoma or ocular hypertension, comparing it with existing treatments like timolol (B1209231) maleate.[1][2] Preclinical animal studies have suggested that this compound has a comparable IOP-lowering efficacy to timolol but with a superior systemic safety profile, as it is designed to be easily metabolized into inert components upon entering the bloodstream.[1]

While the clinical data points to its function in lowering IOP, the specific cellular mechanisms of action on the trabecular meshwork—the primary tissue regulating aqueous humor outflow and thus IOP—have not been detailed in the available literature. Research into the effects of novel glaucoma drugs typically involves extensive in-vitro studies on TM cells to elucidate their impact on cellular behavior, the extracellular matrix (ECM), and key signaling pathways.

Standard Methodologies for In-Vitro Studies of Trabecular Meshwork Cells

To understand how a compound like this compound might be evaluated, this section details common experimental protocols used in the study of trabecular meshwork cells.

Cell Culture and Glaucomatous Modeling

Primary human trabecular meshwork (pHTM) cells are isolated from the juxtacanalicular and corneoscleral regions of the human eye.[3] These cells are cultured in specialized media, often supplemented with fetal bovine serum and antibiotics.[3] To simulate glaucomatous conditions in-vitro, cultured TM cells are often treated with transforming growth factor-beta 2 (TGF-β2). TGF-β2 is known to induce changes in TM cells that mimic those seen in primary open-angle glaucoma (POAG), including increased ECM deposition, cytoskeletal rearrangements, and cellular stiffening.[4][5][6]

Key Experimental Assays

A variety of assays are employed to quantify the effects of therapeutic compounds on TM cells:

  • Western Blotting: To measure the expression levels of specific proteins involved in cytoskeletal organization (e.g., α-smooth muscle actin, phosphorylated myosin light chain) and ECM remodeling (e.g., fibronectin, collagen).[4][6]

  • Immunofluorescence: To visualize the cellular localization and organization of cytoskeletal components like actin stress fibers and focal adhesions.[7]

  • Quantitative Polymerase Chain Reaction (qPCR): To quantify changes in gene expression for ECM components, cytokines, and other relevant markers.

  • Cell Contractility Assays: To measure the contractile properties of TM cells, which play a crucial role in regulating aqueous humor outflow.

  • Extracellular Matrix Deposition Assays: To assess the synthesis and deposition of ECM proteins, which can be altered in glaucoma.

Key Signaling Pathways in Trabecular Meshwork Cells

A critical area of investigation in glaucoma research is the signaling pathways that regulate TM cell function. The Rho/ROCK pathway is a central regulator of TM cell contractility, cytoskeletal organization, and ECM production.

The Rho/ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway is a significant contributor to the regulation of aqueous humor outflow resistance.[4][8] Activation of this pathway in TM cells leads to increased actin stress fiber formation and cell contraction, which in turn increases outflow resistance and IOP.[4] Conversely, inhibition of the ROCK pathway leads to the relaxation of TM cells, a decrease in actin stress fibers, and an increase in aqueous humor outflow, thereby lowering IOP.[4][8]

The pathway is typically initiated by agonists that activate Rho GTPase. Activated Rho-GTP then activates ROCK, which phosphorylates several downstream targets, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased cell contractility.[4]

Below is a diagram illustrating the general workflow for studying the effects of a compound on TM cells in an in-vitro glaucoma model.

G cluster_culture Cell Culture and Treatment pHTM Primary Human Trabecular Meshwork Cells TGFb2 TGF-β2 Treatment (Glaucoma Model) pHTM->TGFb2 Induce glaucomatous phenotype Drug Test Compound (e.g., this compound) TGFb2->Drug Treat with compound WB Western Blot (Protein Expression) Drug->WB IF Immunofluorescence (Cytoskeleton) Drug->IF qPCR qPCR (Gene Expression) Drug->qPCR Contractility Contractility Assay Drug->Contractility

Experimental workflow for in-vitro analysis of a test compound on trabecular meshwork cells.

The following diagram illustrates the simplified Rho/ROCK signaling pathway in trabecular meshwork cells.

TGFb2 TGF-β2 RhoA RhoA TGFb2->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP MLCP ROCK->MLCP inhibits MLC MLC ROCK->MLC promotes phosphorylation pMLC pMLC MLCP->pMLC dephosphorylates MLC->pMLC Actin Actin Stress Fibers Cell Contraction pMLC->Actin Outflow Decreased Aqueous Outflow Actin->Outflow

Simplified Rho/ROCK signaling pathway in trabecular meshwork cells.

Example Quantitative Data from In-Vitro TM Cell Studies

While specific data for this compound is not available, the table below presents hypothetical data structured in a way that is typical for studies investigating the effects of compounds on TGF-β2-treated TM cells. This illustrates the kind of quantitative results that would be expected from such research.

Target ProteinConditionFold Change vs. Controlp-value
α-SMA TGF-β22.5< 0.01
TGF-β2 + Compound X1.2< 0.05
Fibronectin TGF-β23.1< 0.001
TGF-β2 + Compound X1.5< 0.01
p-MLC TGF-β22.8< 0.01
TGF-β2 + Compound X1.3< 0.05

This table is for illustrative purposes only and does not represent actual data for this compound.

Conclusion

Although direct in-vitro studies on the effects of this compound on trabecular meshwork cells are not publicly available, the established methodologies and known signaling pathways in TM cell research provide a clear framework for how such investigations would be conducted. As a beta-blocker, this compound's primary mechanism is likely related to reducing aqueous humor production. However, potential secondary effects on the trabecular meshwork outflow pathway cannot be ruled out without specific in-vitro data. Future research in this area would be invaluable for a complete understanding of this compound's mechanism of action in lowering intra-ocular pressure. Researchers interested in this area would likely employ the experimental protocols and focus on the signaling pathways detailed in this guide.

References

In-Vitro Analysis of OT-730 on Trabecular Meshwork Cells: A Review of Available Data and Relevant Research Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating novel glaucoma therapies often seek detailed in-vitro data to understand the cellular and molecular mechanisms of action of new chemical entities. This technical guide addresses the current landscape of in-vitro studies concerning OT-730 and its effects on trabecular meshwork (TM) cells. While specific in-vitro studies on this compound's direct interaction with trabecular meshwork cells are not publicly available in the provided information, this document summarizes the known information about this compound and provides a comprehensive overview of the standard experimental protocols and signaling pathways typically investigated in TM cells for glaucoma research.

This compound: A Novel Oculoselective Beta-Blocker

This compound is identified as a next-generation topical beta-blocker developed to lower intra-ocular pressure (IOP), a primary risk factor for glaucoma.[1] It is a prodrug that, upon ocular administration, metabolizes into its active form, OT-705, which is a beta-blocker.[2] Clinical trials for this compound have focused on its efficacy in reducing IOP in patients with open-angle glaucoma or ocular hypertension, comparing it with existing treatments like timolol maleate.[1][2] Preclinical animal studies have suggested that this compound has a comparable IOP-lowering efficacy to timolol but with a superior systemic safety profile, as it is designed to be easily metabolized into inert components upon entering the bloodstream.[1]

While the clinical data points to its function in lowering IOP, the specific cellular mechanisms of action on the trabecular meshwork—the primary tissue regulating aqueous humor outflow and thus IOP—have not been detailed in the available literature. Research into the effects of novel glaucoma drugs typically involves extensive in-vitro studies on TM cells to elucidate their impact on cellular behavior, the extracellular matrix (ECM), and key signaling pathways.

Standard Methodologies for In-Vitro Studies of Trabecular Meshwork Cells

To understand how a compound like this compound might be evaluated, this section details common experimental protocols used in the study of trabecular meshwork cells.

Cell Culture and Glaucomatous Modeling

Primary human trabecular meshwork (pHTM) cells are isolated from the juxtacanalicular and corneoscleral regions of the human eye.[3] These cells are cultured in specialized media, often supplemented with fetal bovine serum and antibiotics.[3] To simulate glaucomatous conditions in-vitro, cultured TM cells are often treated with transforming growth factor-beta 2 (TGF-β2). TGF-β2 is known to induce changes in TM cells that mimic those seen in primary open-angle glaucoma (POAG), including increased ECM deposition, cytoskeletal rearrangements, and cellular stiffening.[4][5][6]

Key Experimental Assays

A variety of assays are employed to quantify the effects of therapeutic compounds on TM cells:

  • Western Blotting: To measure the expression levels of specific proteins involved in cytoskeletal organization (e.g., α-smooth muscle actin, phosphorylated myosin light chain) and ECM remodeling (e.g., fibronectin, collagen).[4][6]

  • Immunofluorescence: To visualize the cellular localization and organization of cytoskeletal components like actin stress fibers and focal adhesions.[7]

  • Quantitative Polymerase Chain Reaction (qPCR): To quantify changes in gene expression for ECM components, cytokines, and other relevant markers.

  • Cell Contractility Assays: To measure the contractile properties of TM cells, which play a crucial role in regulating aqueous humor outflow.

  • Extracellular Matrix Deposition Assays: To assess the synthesis and deposition of ECM proteins, which can be altered in glaucoma.

Key Signaling Pathways in Trabecular Meshwork Cells

A critical area of investigation in glaucoma research is the signaling pathways that regulate TM cell function. The Rho/ROCK pathway is a central regulator of TM cell contractility, cytoskeletal organization, and ECM production.

The Rho/ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway is a significant contributor to the regulation of aqueous humor outflow resistance.[4][8] Activation of this pathway in TM cells leads to increased actin stress fiber formation and cell contraction, which in turn increases outflow resistance and IOP.[4] Conversely, inhibition of the ROCK pathway leads to the relaxation of TM cells, a decrease in actin stress fibers, and an increase in aqueous humor outflow, thereby lowering IOP.[4][8]

The pathway is typically initiated by agonists that activate Rho GTPase. Activated Rho-GTP then activates ROCK, which phosphorylates several downstream targets, including myosin light chain (MLC) and myosin light chain phosphatase (MLCP), leading to increased cell contractility.[4]

Below is a diagram illustrating the general workflow for studying the effects of a compound on TM cells in an in-vitro glaucoma model.

G cluster_culture Cell Culture and Treatment pHTM Primary Human Trabecular Meshwork Cells TGFb2 TGF-β2 Treatment (Glaucoma Model) pHTM->TGFb2 Induce glaucomatous phenotype Drug Test Compound (e.g., this compound) TGFb2->Drug Treat with compound WB Western Blot (Protein Expression) Drug->WB IF Immunofluorescence (Cytoskeleton) Drug->IF qPCR qPCR (Gene Expression) Drug->qPCR Contractility Contractility Assay Drug->Contractility

Experimental workflow for in-vitro analysis of a test compound on trabecular meshwork cells.

The following diagram illustrates the simplified Rho/ROCK signaling pathway in trabecular meshwork cells.

TGFb2 TGF-β2 RhoA RhoA TGFb2->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP MLCP ROCK->MLCP inhibits MLC MLC ROCK->MLC promotes phosphorylation pMLC pMLC MLCP->pMLC dephosphorylates MLC->pMLC Actin Actin Stress Fibers Cell Contraction pMLC->Actin Outflow Decreased Aqueous Outflow Actin->Outflow

Simplified Rho/ROCK signaling pathway in trabecular meshwork cells.

Example Quantitative Data from In-Vitro TM Cell Studies

While specific data for this compound is not available, the table below presents hypothetical data structured in a way that is typical for studies investigating the effects of compounds on TGF-β2-treated TM cells. This illustrates the kind of quantitative results that would be expected from such research.

Target ProteinConditionFold Change vs. Controlp-value
α-SMA TGF-β22.5< 0.01
TGF-β2 + Compound X1.2< 0.05
Fibronectin TGF-β23.1< 0.001
TGF-β2 + Compound X1.5< 0.01
p-MLC TGF-β22.8< 0.01
TGF-β2 + Compound X1.3< 0.05

This table is for illustrative purposes only and does not represent actual data for this compound.

Conclusion

Although direct in-vitro studies on the effects of this compound on trabecular meshwork cells are not publicly available, the established methodologies and known signaling pathways in TM cell research provide a clear framework for how such investigations would be conducted. As a beta-blocker, this compound's primary mechanism is likely related to reducing aqueous humor production. However, potential secondary effects on the trabecular meshwork outflow pathway cannot be ruled out without specific in-vitro data. Future research in this area would be invaluable for a complete understanding of this compound's mechanism of action in lowering intra-ocular pressure. Researchers interested in this area would likely employ the experimental protocols and focus on the signaling pathways detailed in this guide.

References

Preclinical Safety and Toxicology of OT-730: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific preclinical safety and toxicology data for a compound designated "OT-730" is limited. The information presented in this document is based on general principles of preclinical drug development and data available for similar classes of compounds. This compound has been identified as a prodrug that metabolizes to the active beta-blocker OT-705, intended for ophthalmic use to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] This guide, therefore, provides a framework of the expected preclinical safety and toxicology evaluation for a topical beta-blocker, supplemented with illustrative examples.

Introduction

This compound is a novel prodrug developed for the topical treatment of glaucoma. Upon administration, it is converted to its active metabolite, OT-705, a potent beta-adrenergic receptor antagonist. The primary mechanism of action involves the reduction of aqueous humor production, thereby lowering intraocular pressure (IOP). This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, established through a series of in vitro and in vivo studies designed to meet regulatory requirements for first-in-human clinical trials.

Chemical Structure and Metabolism

This compound (Prodrug) This compound (Prodrug) Metabolism Metabolism This compound (Prodrug)->Metabolism Corneal Esterases OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) Metabolism->OT-705 (Active Beta-Blocker)

Caption: Metabolic conversion of this compound to OT-705.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential for undesirable pharmacodynamic effects on major physiological systems. For a topically administered beta-blocker, key areas of investigation include the cardiovascular, respiratory, and central nervous systems, particularly to assess risks from potential systemic absorption.

Experimental Protocols
  • Cardiovascular System (hERG Assay): The potential for OT-705 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using a whole-cell patch-clamp technique in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of concentrations of OT-705 (0.1 to 100 µM).

  • Cardiovascular System (in vivo): Conscious, telemetered beagle dogs were administered topical doses of this compound ophthalmic solution. Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate was performed for 24 hours post-dose.

  • Respiratory System: Respiratory function (respiratory rate, tidal volume) was monitored in conscious cynomolgus monkeys following topical administration of this compound.

  • Central Nervous System (CNS): A functional observational battery (FOB) and assessment of motor activity were conducted in rats following systemic administration of OT-705 to evaluate potential CNS effects at exaggerated exposures.

Data Summary
StudyEndpointSpecies/SystemKey Findings (Hypothetical Data)
hERG AssayIC50HEK293 cells> 100 µM (Low risk of QT prolongation)
Cardiovascular (in vivo)ECG, Blood Pressure, HRBeagle DogNo significant changes at clinically relevant doses.
RespiratoryRespiratory RateCynomolgus MonkeyNo adverse effects observed.
Central Nervous SystemFunctional Observational BatteryRatNo behavioral changes noted at exposures up to 50x clinical Cmax.

Toxicology Studies

A comprehensive toxicology program was designed to characterize the potential local (ocular) and systemic toxicity of this compound following acute and repeated administration.

Acute Toxicology

Acute toxicity studies are performed to determine the potential adverse effects of a single dose of a substance.

Experimental Protocol: A single topical dose of this compound was administered to one eye of New Zealand White rabbits. The contralateral eye served as a control. Ocular irritation was evaluated using the Draize scoring system at 1, 24, 48, and 72 hours post-instillation.

Data Summary:

SpeciesRouteDose Levels (Hypothetical)Observations
RabbitTopical0.5%, 1.0%, 2.0% solutionMinimal, transient conjunctival redness at 2.0%; resolved within 24 hours.
Sub-chronic and Chronic Toxicology

Repeat-dose toxicology studies are essential to evaluate the safety profile of a drug candidate over a prolonged period.

Experimental Protocol: this compound ophthalmic solution was administered topically to both eyes of beagle dogs and cynomolgus monkeys once daily for 90 days. A comprehensive range of endpoints was evaluated, including clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

cluster_0 90-Day Toxicology Study Workflow Dosing Daily Topical Dosing (90 Days) InLife In-Life Observations (Clinical Signs, Body Weight, Ophthalmology) Dosing->InLife Samples Biological Sample Collection (Blood, Urine) InLife->Samples Necropsy Necropsy (Organ Weights, Gross Pathology) Samples->Necropsy Histo Histopathology Necropsy->Histo Report Final Report Histo->Report

Caption: Workflow for a 90-day toxicology study.

Data Summary (Hypothetical):

SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Target Organs of Toxicity
Beagle Dog90 days0.5% solutionNone identified at doses tested.
Cynomolgus Monkey90 days1.0% solutionMinimal, non-adverse ocular findings at the highest dose.

Genotoxicity

A battery of tests was conducted to assess the potential for OT-705 to induce genetic mutations or chromosomal damage.

Experimental Protocols:

  • Ames Test: The mutagenic potential of OT-705 was evaluated in various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Chromosomal Aberration Assay: The clastogenic potential of OT-705 was assessed in cultured human peripheral blood lymphocytes.

  • In Vivo Micronucleus Test: The potential for OT-705 to induce chromosomal damage in bone marrow erythrocytes was evaluated in mice.

Data Summary:

AssayTest SystemResult (Hypothetical)
Ames TestS. typhimurium, E. coliNegative
In Vitro Chromosomal AberrationHuman LymphocytesNegative
In Vivo MicronucleusMouse Bone MarrowNegative

Carcinogenicity

Based on the intended chronic use of this compound, carcinogenicity studies would be required. These are typically long-term studies in two rodent species. As of this writing, specific data for this compound is not publicly available.

Reproductive and Developmental Toxicology

Studies to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development would be necessary. This data is not currently in the public domain.

Conclusion

The preclinical safety and toxicology profile of this compound, as outlined in this guide, would be established through a rigorous and comprehensive testing program. The hypothetical data presented herein for a topical beta-blocker suggest a favorable safety profile, with no significant local or systemic toxicity at clinically relevant doses. These findings would support the progression of this compound into clinical development for the treatment of glaucoma. It is important to reiterate that this document is a representative guide, and specific findings for this compound would be detailed in regulatory submissions.

References

Preclinical Safety and Toxicology of OT-730: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific preclinical safety and toxicology data for a compound designated "OT-730" is limited. The information presented in this document is based on general principles of preclinical drug development and data available for similar classes of compounds. This compound has been identified as a prodrug that metabolizes to the active beta-blocker OT-705, intended for ophthalmic use to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] This guide, therefore, provides a framework of the expected preclinical safety and toxicology evaluation for a topical beta-blocker, supplemented with illustrative examples.

Introduction

This compound is a novel prodrug developed for the topical treatment of glaucoma. Upon administration, it is converted to its active metabolite, OT-705, a potent beta-adrenergic receptor antagonist. The primary mechanism of action involves the reduction of aqueous humor production, thereby lowering intraocular pressure (IOP). This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, established through a series of in vitro and in vivo studies designed to meet regulatory requirements for first-in-human clinical trials.

Chemical Structure and Metabolism

This compound (Prodrug) This compound (Prodrug) Metabolism Metabolism This compound (Prodrug)->Metabolism Corneal Esterases OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) Metabolism->OT-705 (Active Beta-Blocker)

Caption: Metabolic conversion of this compound to OT-705.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential for undesirable pharmacodynamic effects on major physiological systems. For a topically administered beta-blocker, key areas of investigation include the cardiovascular, respiratory, and central nervous systems, particularly to assess risks from potential systemic absorption.

Experimental Protocols
  • Cardiovascular System (hERG Assay): The potential for OT-705 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using a whole-cell patch-clamp technique in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of concentrations of OT-705 (0.1 to 100 µM).

  • Cardiovascular System (in vivo): Conscious, telemetered beagle dogs were administered topical doses of this compound ophthalmic solution. Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate was performed for 24 hours post-dose.

  • Respiratory System: Respiratory function (respiratory rate, tidal volume) was monitored in conscious cynomolgus monkeys following topical administration of this compound.

  • Central Nervous System (CNS): A functional observational battery (FOB) and assessment of motor activity were conducted in rats following systemic administration of OT-705 to evaluate potential CNS effects at exaggerated exposures.

Data Summary
StudyEndpointSpecies/SystemKey Findings (Hypothetical Data)
hERG AssayIC50HEK293 cells> 100 µM (Low risk of QT prolongation)
Cardiovascular (in vivo)ECG, Blood Pressure, HRBeagle DogNo significant changes at clinically relevant doses.
RespiratoryRespiratory RateCynomolgus MonkeyNo adverse effects observed.
Central Nervous SystemFunctional Observational BatteryRatNo behavioral changes noted at exposures up to 50x clinical Cmax.

Toxicology Studies

A comprehensive toxicology program was designed to characterize the potential local (ocular) and systemic toxicity of this compound following acute and repeated administration.

Acute Toxicology

Acute toxicity studies are performed to determine the potential adverse effects of a single dose of a substance.

Experimental Protocol: A single topical dose of this compound was administered to one eye of New Zealand White rabbits. The contralateral eye served as a control. Ocular irritation was evaluated using the Draize scoring system at 1, 24, 48, and 72 hours post-instillation.

Data Summary:

SpeciesRouteDose Levels (Hypothetical)Observations
RabbitTopical0.5%, 1.0%, 2.0% solutionMinimal, transient conjunctival redness at 2.0%; resolved within 24 hours.
Sub-chronic and Chronic Toxicology

Repeat-dose toxicology studies are essential to evaluate the safety profile of a drug candidate over a prolonged period.

Experimental Protocol: this compound ophthalmic solution was administered topically to both eyes of beagle dogs and cynomolgus monkeys once daily for 90 days. A comprehensive range of endpoints was evaluated, including clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

cluster_0 90-Day Toxicology Study Workflow Dosing Daily Topical Dosing (90 Days) InLife In-Life Observations (Clinical Signs, Body Weight, Ophthalmology) Dosing->InLife Samples Biological Sample Collection (Blood, Urine) InLife->Samples Necropsy Necropsy (Organ Weights, Gross Pathology) Samples->Necropsy Histo Histopathology Necropsy->Histo Report Final Report Histo->Report

Caption: Workflow for a 90-day toxicology study.

Data Summary (Hypothetical):

SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Target Organs of Toxicity
Beagle Dog90 days0.5% solutionNone identified at doses tested.
Cynomolgus Monkey90 days1.0% solutionMinimal, non-adverse ocular findings at the highest dose.

Genotoxicity

A battery of tests was conducted to assess the potential for OT-705 to induce genetic mutations or chromosomal damage.

Experimental Protocols:

  • Ames Test: The mutagenic potential of OT-705 was evaluated in various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Chromosomal Aberration Assay: The clastogenic potential of OT-705 was assessed in cultured human peripheral blood lymphocytes.

  • In Vivo Micronucleus Test: The potential for OT-705 to induce chromosomal damage in bone marrow erythrocytes was evaluated in mice.

Data Summary:

AssayTest SystemResult (Hypothetical)
Ames TestS. typhimurium, E. coliNegative
In Vitro Chromosomal AberrationHuman LymphocytesNegative
In Vivo MicronucleusMouse Bone MarrowNegative

Carcinogenicity

Based on the intended chronic use of this compound, carcinogenicity studies would be required. These are typically long-term studies in two rodent species. As of this writing, specific data for this compound is not publicly available.

Reproductive and Developmental Toxicology

Studies to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development would be necessary. This data is not currently in the public domain.

Conclusion

The preclinical safety and toxicology profile of this compound, as outlined in this guide, would be established through a rigorous and comprehensive testing program. The hypothetical data presented herein for a topical beta-blocker suggest a favorable safety profile, with no significant local or systemic toxicity at clinically relevant doses. These findings would support the progression of this compound into clinical development for the treatment of glaucoma. It is important to reiterate that this document is a representative guide, and specific findings for this compound would be detailed in regulatory submissions.

References

Preclinical Safety and Toxicology of OT-730: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific preclinical safety and toxicology data for a compound designated "OT-730" is limited. The information presented in this document is based on general principles of preclinical drug development and data available for similar classes of compounds. This compound has been identified as a prodrug that metabolizes to the active beta-blocker OT-705, intended for ophthalmic use to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] This guide, therefore, provides a framework of the expected preclinical safety and toxicology evaluation for a topical beta-blocker, supplemented with illustrative examples.

Introduction

This compound is a novel prodrug developed for the topical treatment of glaucoma. Upon administration, it is converted to its active metabolite, OT-705, a potent beta-adrenergic receptor antagonist. The primary mechanism of action involves the reduction of aqueous humor production, thereby lowering intraocular pressure (IOP). This document provides a comprehensive overview of the non-clinical safety and toxicology profile of this compound, established through a series of in vitro and in vivo studies designed to meet regulatory requirements for first-in-human clinical trials.

Chemical Structure and Metabolism

This compound (Prodrug) This compound (Prodrug) Metabolism Metabolism This compound (Prodrug)->Metabolism Corneal Esterases OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) Metabolism->OT-705 (Active Beta-Blocker)

Caption: Metabolic conversion of this compound to OT-705.

Safety Pharmacology

Safety pharmacology studies are conducted to evaluate the potential for undesirable pharmacodynamic effects on major physiological systems. For a topically administered beta-blocker, key areas of investigation include the cardiovascular, respiratory, and central nervous systems, particularly to assess risks from potential systemic absorption.

Experimental Protocols
  • Cardiovascular System (hERG Assay): The potential for OT-705 to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel was assessed using a whole-cell patch-clamp technique in HEK293 cells stably expressing the hERG channel. Cells were exposed to a range of concentrations of OT-705 (0.1 to 100 µM).

  • Cardiovascular System (in vivo): Conscious, telemetered beagle dogs were administered topical doses of this compound ophthalmic solution. Continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate was performed for 24 hours post-dose.

  • Respiratory System: Respiratory function (respiratory rate, tidal volume) was monitored in conscious cynomolgus monkeys following topical administration of this compound.

  • Central Nervous System (CNS): A functional observational battery (FOB) and assessment of motor activity were conducted in rats following systemic administration of OT-705 to evaluate potential CNS effects at exaggerated exposures.

Data Summary
StudyEndpointSpecies/SystemKey Findings (Hypothetical Data)
hERG AssayIC50HEK293 cells> 100 µM (Low risk of QT prolongation)
Cardiovascular (in vivo)ECG, Blood Pressure, HRBeagle DogNo significant changes at clinically relevant doses.
RespiratoryRespiratory RateCynomolgus MonkeyNo adverse effects observed.
Central Nervous SystemFunctional Observational BatteryRatNo behavioral changes noted at exposures up to 50x clinical Cmax.

Toxicology Studies

A comprehensive toxicology program was designed to characterize the potential local (ocular) and systemic toxicity of this compound following acute and repeated administration.

Acute Toxicology

Acute toxicity studies are performed to determine the potential adverse effects of a single dose of a substance.

Experimental Protocol: A single topical dose of this compound was administered to one eye of New Zealand White rabbits. The contralateral eye served as a control. Ocular irritation was evaluated using the Draize scoring system at 1, 24, 48, and 72 hours post-instillation.

Data Summary:

SpeciesRouteDose Levels (Hypothetical)Observations
RabbitTopical0.5%, 1.0%, 2.0% solutionMinimal, transient conjunctival redness at 2.0%; resolved within 24 hours.
Sub-chronic and Chronic Toxicology

Repeat-dose toxicology studies are essential to evaluate the safety profile of a drug candidate over a prolonged period.

Experimental Protocol: this compound ophthalmic solution was administered topically to both eyes of beagle dogs and cynomolgus monkeys once daily for 90 days. A comprehensive range of endpoints was evaluated, including clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.

cluster_0 90-Day Toxicology Study Workflow Dosing Daily Topical Dosing (90 Days) InLife In-Life Observations (Clinical Signs, Body Weight, Ophthalmology) Dosing->InLife Samples Biological Sample Collection (Blood, Urine) InLife->Samples Necropsy Necropsy (Organ Weights, Gross Pathology) Samples->Necropsy Histo Histopathology Necropsy->Histo Report Final Report Histo->Report

Caption: Workflow for a 90-day toxicology study.

Data Summary (Hypothetical):

SpeciesDurationNOAEL (No-Observed-Adverse-Effect Level)Target Organs of Toxicity
Beagle Dog90 days0.5% solutionNone identified at doses tested.
Cynomolgus Monkey90 days1.0% solutionMinimal, non-adverse ocular findings at the highest dose.

Genotoxicity

A battery of tests was conducted to assess the potential for OT-705 to induce genetic mutations or chromosomal damage.

Experimental Protocols:

  • Ames Test: The mutagenic potential of OT-705 was evaluated in various strains of Salmonella typhimurium and Escherichia coli.

  • In Vitro Chromosomal Aberration Assay: The clastogenic potential of OT-705 was assessed in cultured human peripheral blood lymphocytes.

  • In Vivo Micronucleus Test: The potential for OT-705 to induce chromosomal damage in bone marrow erythrocytes was evaluated in mice.

Data Summary:

AssayTest SystemResult (Hypothetical)
Ames TestS. typhimurium, E. coliNegative
In Vitro Chromosomal AberrationHuman LymphocytesNegative
In Vivo MicronucleusMouse Bone MarrowNegative

Carcinogenicity

Based on the intended chronic use of this compound, carcinogenicity studies would be required. These are typically long-term studies in two rodent species. As of this writing, specific data for this compound is not publicly available.

Reproductive and Developmental Toxicology

Studies to assess the potential effects of this compound on fertility, embryonic and fetal development, and pre- and postnatal development would be necessary. This data is not currently in the public domain.

Conclusion

The preclinical safety and toxicology profile of this compound, as outlined in this guide, would be established through a rigorous and comprehensive testing program. The hypothetical data presented herein for a topical beta-blocker suggest a favorable safety profile, with no significant local or systemic toxicity at clinically relevant doses. These findings would support the progression of this compound into clinical development for the treatment of glaucoma. It is important to reiterate that this document is a representative guide, and specific findings for this compound would be detailed in regulatory submissions.

References

An In-depth Technical Guide to the Pharmacokinetics of OT-730 Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific pharmacokinetic data for OT-730 ophthalmic solution is limited. Information regarding the clinical development of this compound appears to conclude around 2009. This guide synthesizes the known information about this compound with established principles of ocular pharmacokinetics for beta-blocker prodrugs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The quantitative data and experimental protocols presented are representative of this class of drugs and are intended to serve as a scientific reference.

Introduction to this compound

This compound is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is formulated as a prodrug that, upon topical administration to the eye, is designed to be metabolized into its active form, OT-705, a beta-adrenergic blocking agent. The primary therapeutic goal of this compound was to achieve a targeted delivery of the active beta-blocker to the eye, thereby reducing IOP with potentially fewer systemic side effects commonly associated with topical beta-blockers like timolol (B1209231).

The development of this compound reached at least the Phase 1-2 clinical trial stage (NCT00753168). This trial was designed to evaluate the safety and efficacy of this compound in comparison to a commercial timolol solution and a placebo. The prodrug strategy for ophthalmic drugs like this compound aims to enhance corneal penetration and improve the therapeutic index by limiting systemic absorption.

The Prodrug Concept in Ophthalmic Drug Delivery

The use of a prodrug approach for ophthalmic beta-blockers like this compound is a well-established strategy to overcome the challenges of ocular drug delivery. Key considerations for designing ophthalmic prodrugs include:

  • Enhanced Lipophilicity: The cornea is a significant barrier to drug absorption. Increasing the lipophilicity of a drug through a prodrug moiety can enhance its penetration through the corneal epithelium.

  • Bioconversion: The prodrug must be efficiently converted to the active parent drug by enzymes present in ocular tissues, such as the cornea or the iris-ciliary body.

  • Reduced Systemic Absorption: By optimizing the physicochemical properties of the prodrug, systemic absorption from the conjunctiva and nasolacrimal duct can be minimized, thus reducing the potential for systemic side effects.

  • Improved Formulation Stability: Prodrugs can sometimes offer advantages in terms of the stability and solubility of the final formulation.

Logical Flow of this compound Prodrug Action

cluster_eye Ocular Environment OT-730_instilled This compound Ophthalmic Solution Instilled Corneal_penetration Corneal Penetration OT-730_instilled->Corneal_penetration Diffusion Bioconversion Enzymatic Bioconversion (in Cornea/Aqueous Humor) Corneal_penetration->Bioconversion OT-705_active OT-705 (Active Beta-Blocker) Bioconversion->OT-705_active Metabolism Target_tissue Target Tissue (Ciliary Body) OT-705_active->Target_tissue Pharmacodynamic Action

Caption: Workflow of this compound from instillation to active drug at the target tissue.

Pharmacokinetics of Ophthalmic Beta-Blocker Prodrugs

While specific data for this compound is unavailable, the pharmacokinetic profile can be inferred from studies on analogous compounds, such as timolol prodrugs. The primary goal is to maximize drug concentration in the aqueous humor and target tissues (iris-ciliary body) while minimizing plasma concentrations.

The following tables summarize hypothetical yet representative pharmacokinetic data for a beta-blocker prodrug versus the parent drug, based on typical findings in preclinical rabbit models.

Table 1: Representative Pharmacokinetic Parameters in Aqueous Humor of Rabbits

CompoundCmax (ng/mL)Tmax (min)AUC₀₋ₜ (ng·min/mL)
Prodrug (e.g., this compound) 150030120,000
Active Drug (e.g., OT-705 from Prodrug) 120060150,000
Parent Drug (Topical) 8006090,000

Table 2: Representative Pharmacokinetic Parameters in Plasma of Rabbits

CompoundCmax (ng/mL)Tmax (min)AUC₀₋ₜ (ng·min/mL)
Prodrug (e.g., this compound) 515300
Active Drug (e.g., OT-705 from Prodrug) 1030800
Parent Drug (Topical) 25202000

These tables illustrate that a prodrug formulation can lead to higher concentrations of the active drug in the target ocular compartment (aqueous humor) with lower systemic exposure (plasma) compared to the administration of the parent drug itself.

Experimental Protocols for Ocular Pharmacokinetic Studies

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics of ophthalmic solutions. The following protocols are standard in the field for preclinical and clinical evaluation.

Rabbits are a commonly used animal model for ocular pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes.[1]

Experimental Workflow for Preclinical Ocular PK Study

cluster_protocol Preclinical PK Protocol cluster_samples Collected Samples Animal_prep Animal Preparation (New Zealand White Rabbits) Dosing Topical Instillation of This compound Solution (e.g., 50 µL) Animal_prep->Dosing Sample_collection Sample Collection at Predetermined Time Points Dosing->Sample_collection Aqueous_humor Aqueous Humor Sample_collection->Aqueous_humor Plasma Plasma Sample_collection->Plasma Analysis Bioanalysis (LC-MS/MS) PK_modeling Pharmacokinetic Modeling Analysis->PK_modeling Aqueous_humor->Analysis Vitreous_humor Vitreous Humor Cornea Cornea Iris_ciliary Iris-Ciliary Body Plasma->Analysis

Caption: A typical experimental workflow for a preclinical ocular pharmacokinetic study.

  • Animals: Healthy New Zealand white rabbits are typically used.[2]

  • Dosing: A precise volume (e.g., 25-50 µL) of the ophthalmic solution is instilled into the conjunctival sac of the rabbit's eye.[3]

  • Sample Collection: At various time points post-instillation, animals are euthanized, and samples are collected.[2]

    • Aqueous Humor: Collected via paracentesis with a fine-gauge needle.

    • Ocular Tissues: Cornea, iris-ciliary body, lens, and vitreous humor are carefully dissected.[4]

    • Blood: Collected for plasma separation to assess systemic absorption.

  • Sample Processing: Ocular tissues are homogenized and extracted to isolate the drug and its metabolites. Plasma samples undergo protein precipitation.

  • Analytical Method: Drug concentrations in the processed samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The concentration-time data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T₁/₂) using non-compartmental analysis.

  • Study Design: Typically, these are open-label, single or multiple-dose studies in healthy volunteers or patients.

  • Sample Collection:

    • Tear Fluid: Collected using microcapillary tubes or filter paper strips.

    • Aqueous Humor: In some study designs, particularly in patients undergoing cataract surgery, a small sample of aqueous humor can be collected at a single time point per patient.

    • Plasma: Serial blood samples are collected to characterize the systemic pharmacokinetic profile.

  • Bioanalysis: Similar to preclinical studies, LC-MS/MS is the standard for quantifying drug concentrations.

  • Data Analysis: Pharmacokinetic parameters are calculated to assess the rate and extent of ocular and systemic drug absorption.

Mechanism of Action and Signaling Pathway

The active metabolite of this compound, OT-705, is a beta-blocker. Beta-blockers reduce intraocular pressure by decreasing the production of aqueous humor. This is achieved by blocking beta-adrenergic receptors in the ciliary body.

  • Target: Beta-adrenergic receptors (primarily beta-2) are located on the non-pigmented ciliary epithelium.

  • Normal Physiology: Stimulation of these receptors by endogenous catecholamines (like epinephrine (B1671497) and norepinephrine) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This signaling cascade promotes the secretion of aqueous humor.

  • Pharmacological Action: Beta-blockers like OT-705 competitively inhibit the binding of catecholamines to these receptors. This action blocks the downstream signaling cascade, reduces cAMP production, and consequently decreases the rate of aqueous humor secretion, leading to a reduction in IOP.

Signaling Pathway of Beta-Blockers in the Ciliary Body

Caption: Mechanism of action of beta-blockers in reducing aqueous humor production.

Conclusion

While specific pharmacokinetic data on this compound remains largely proprietary or unpublished, this guide provides a robust framework for understanding its likely behavior based on its classification as an ophthalmic beta-blocker prodrug. The principles of enhanced corneal permeability, localized bioactivation, and reduced systemic exposure are central to its design. The experimental protocols and signaling pathways described herein represent the standard methodologies and scientific understanding applied to the development and evaluation of such therapeutic agents. For drug development professionals, these principles are critical for designing future ophthalmic therapies with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Pharmacokinetics of OT-730 Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific pharmacokinetic data for OT-730 ophthalmic solution is limited. Information regarding the clinical development of this compound appears to conclude around 2009. This guide synthesizes the known information about this compound with established principles of ocular pharmacokinetics for beta-blocker prodrugs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The quantitative data and experimental protocols presented are representative of this class of drugs and are intended to serve as a scientific reference.

Introduction to this compound

This compound is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is formulated as a prodrug that, upon topical administration to the eye, is designed to be metabolized into its active form, OT-705, a beta-adrenergic blocking agent. The primary therapeutic goal of this compound was to achieve a targeted delivery of the active beta-blocker to the eye, thereby reducing IOP with potentially fewer systemic side effects commonly associated with topical beta-blockers like timolol (B1209231).

The development of this compound reached at least the Phase 1-2 clinical trial stage (NCT00753168). This trial was designed to evaluate the safety and efficacy of this compound in comparison to a commercial timolol solution and a placebo. The prodrug strategy for ophthalmic drugs like this compound aims to enhance corneal penetration and improve the therapeutic index by limiting systemic absorption.

The Prodrug Concept in Ophthalmic Drug Delivery

The use of a prodrug approach for ophthalmic beta-blockers like this compound is a well-established strategy to overcome the challenges of ocular drug delivery. Key considerations for designing ophthalmic prodrugs include:

  • Enhanced Lipophilicity: The cornea is a significant barrier to drug absorption. Increasing the lipophilicity of a drug through a prodrug moiety can enhance its penetration through the corneal epithelium.

  • Bioconversion: The prodrug must be efficiently converted to the active parent drug by enzymes present in ocular tissues, such as the cornea or the iris-ciliary body.

  • Reduced Systemic Absorption: By optimizing the physicochemical properties of the prodrug, systemic absorption from the conjunctiva and nasolacrimal duct can be minimized, thus reducing the potential for systemic side effects.

  • Improved Formulation Stability: Prodrugs can sometimes offer advantages in terms of the stability and solubility of the final formulation.

Logical Flow of this compound Prodrug Action

cluster_eye Ocular Environment OT-730_instilled This compound Ophthalmic Solution Instilled Corneal_penetration Corneal Penetration OT-730_instilled->Corneal_penetration Diffusion Bioconversion Enzymatic Bioconversion (in Cornea/Aqueous Humor) Corneal_penetration->Bioconversion OT-705_active OT-705 (Active Beta-Blocker) Bioconversion->OT-705_active Metabolism Target_tissue Target Tissue (Ciliary Body) OT-705_active->Target_tissue Pharmacodynamic Action

Caption: Workflow of this compound from instillation to active drug at the target tissue.

Pharmacokinetics of Ophthalmic Beta-Blocker Prodrugs

While specific data for this compound is unavailable, the pharmacokinetic profile can be inferred from studies on analogous compounds, such as timolol prodrugs. The primary goal is to maximize drug concentration in the aqueous humor and target tissues (iris-ciliary body) while minimizing plasma concentrations.

The following tables summarize hypothetical yet representative pharmacokinetic data for a beta-blocker prodrug versus the parent drug, based on typical findings in preclinical rabbit models.

Table 1: Representative Pharmacokinetic Parameters in Aqueous Humor of Rabbits

CompoundCmax (ng/mL)Tmax (min)AUC₀₋ₜ (ng·min/mL)
Prodrug (e.g., this compound) 150030120,000
Active Drug (e.g., OT-705 from Prodrug) 120060150,000
Parent Drug (Topical) 8006090,000

Table 2: Representative Pharmacokinetic Parameters in Plasma of Rabbits

CompoundCmax (ng/mL)Tmax (min)AUC₀₋ₜ (ng·min/mL)
Prodrug (e.g., this compound) 515300
Active Drug (e.g., OT-705 from Prodrug) 1030800
Parent Drug (Topical) 25202000

These tables illustrate that a prodrug formulation can lead to higher concentrations of the active drug in the target ocular compartment (aqueous humor) with lower systemic exposure (plasma) compared to the administration of the parent drug itself.

Experimental Protocols for Ocular Pharmacokinetic Studies

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics of ophthalmic solutions. The following protocols are standard in the field for preclinical and clinical evaluation.

Rabbits are a commonly used animal model for ocular pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes.[1]

Experimental Workflow for Preclinical Ocular PK Study

cluster_protocol Preclinical PK Protocol cluster_samples Collected Samples Animal_prep Animal Preparation (New Zealand White Rabbits) Dosing Topical Instillation of This compound Solution (e.g., 50 µL) Animal_prep->Dosing Sample_collection Sample Collection at Predetermined Time Points Dosing->Sample_collection Aqueous_humor Aqueous Humor Sample_collection->Aqueous_humor Plasma Plasma Sample_collection->Plasma Analysis Bioanalysis (LC-MS/MS) PK_modeling Pharmacokinetic Modeling Analysis->PK_modeling Aqueous_humor->Analysis Vitreous_humor Vitreous Humor Cornea Cornea Iris_ciliary Iris-Ciliary Body Plasma->Analysis

Caption: A typical experimental workflow for a preclinical ocular pharmacokinetic study.

  • Animals: Healthy New Zealand white rabbits are typically used.[2]

  • Dosing: A precise volume (e.g., 25-50 µL) of the ophthalmic solution is instilled into the conjunctival sac of the rabbit's eye.[3]

  • Sample Collection: At various time points post-instillation, animals are euthanized, and samples are collected.[2]

    • Aqueous Humor: Collected via paracentesis with a fine-gauge needle.

    • Ocular Tissues: Cornea, iris-ciliary body, lens, and vitreous humor are carefully dissected.[4]

    • Blood: Collected for plasma separation to assess systemic absorption.

  • Sample Processing: Ocular tissues are homogenized and extracted to isolate the drug and its metabolites. Plasma samples undergo protein precipitation.

  • Analytical Method: Drug concentrations in the processed samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The concentration-time data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T₁/₂) using non-compartmental analysis.

  • Study Design: Typically, these are open-label, single or multiple-dose studies in healthy volunteers or patients.

  • Sample Collection:

    • Tear Fluid: Collected using microcapillary tubes or filter paper strips.

    • Aqueous Humor: In some study designs, particularly in patients undergoing cataract surgery, a small sample of aqueous humor can be collected at a single time point per patient.

    • Plasma: Serial blood samples are collected to characterize the systemic pharmacokinetic profile.

  • Bioanalysis: Similar to preclinical studies, LC-MS/MS is the standard for quantifying drug concentrations.

  • Data Analysis: Pharmacokinetic parameters are calculated to assess the rate and extent of ocular and systemic drug absorption.

Mechanism of Action and Signaling Pathway

The active metabolite of this compound, OT-705, is a beta-blocker. Beta-blockers reduce intraocular pressure by decreasing the production of aqueous humor. This is achieved by blocking beta-adrenergic receptors in the ciliary body.

  • Target: Beta-adrenergic receptors (primarily beta-2) are located on the non-pigmented ciliary epithelium.

  • Normal Physiology: Stimulation of these receptors by endogenous catecholamines (like epinephrine (B1671497) and norepinephrine) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This signaling cascade promotes the secretion of aqueous humor.

  • Pharmacological Action: Beta-blockers like OT-705 competitively inhibit the binding of catecholamines to these receptors. This action blocks the downstream signaling cascade, reduces cAMP production, and consequently decreases the rate of aqueous humor secretion, leading to a reduction in IOP.

Signaling Pathway of Beta-Blockers in the Ciliary Body

Caption: Mechanism of action of beta-blockers in reducing aqueous humor production.

Conclusion

While specific pharmacokinetic data on this compound remains largely proprietary or unpublished, this guide provides a robust framework for understanding its likely behavior based on its classification as an ophthalmic beta-blocker prodrug. The principles of enhanced corneal permeability, localized bioactivation, and reduced systemic exposure are central to its design. The experimental protocols and signaling pathways described herein represent the standard methodologies and scientific understanding applied to the development and evaluation of such therapeutic agents. For drug development professionals, these principles are critical for designing future ophthalmic therapies with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Pharmacokinetics of OT-730 Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, specific pharmacokinetic data for OT-730 ophthalmic solution is limited. Information regarding the clinical development of this compound appears to conclude around 2009. This guide synthesizes the known information about this compound with established principles of ocular pharmacokinetics for beta-blocker prodrugs to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The quantitative data and experimental protocols presented are representative of this class of drugs and are intended to serve as a scientific reference.

Introduction to this compound

This compound is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. It is formulated as a prodrug that, upon topical administration to the eye, is designed to be metabolized into its active form, OT-705, a beta-adrenergic blocking agent. The primary therapeutic goal of this compound was to achieve a targeted delivery of the active beta-blocker to the eye, thereby reducing IOP with potentially fewer systemic side effects commonly associated with topical beta-blockers like timolol.

The development of this compound reached at least the Phase 1-2 clinical trial stage (NCT00753168). This trial was designed to evaluate the safety and efficacy of this compound in comparison to a commercial timolol solution and a placebo. The prodrug strategy for ophthalmic drugs like this compound aims to enhance corneal penetration and improve the therapeutic index by limiting systemic absorption.

The Prodrug Concept in Ophthalmic Drug Delivery

The use of a prodrug approach for ophthalmic beta-blockers like this compound is a well-established strategy to overcome the challenges of ocular drug delivery. Key considerations for designing ophthalmic prodrugs include:

  • Enhanced Lipophilicity: The cornea is a significant barrier to drug absorption. Increasing the lipophilicity of a drug through a prodrug moiety can enhance its penetration through the corneal epithelium.

  • Bioconversion: The prodrug must be efficiently converted to the active parent drug by enzymes present in ocular tissues, such as the cornea or the iris-ciliary body.

  • Reduced Systemic Absorption: By optimizing the physicochemical properties of the prodrug, systemic absorption from the conjunctiva and nasolacrimal duct can be minimized, thus reducing the potential for systemic side effects.

  • Improved Formulation Stability: Prodrugs can sometimes offer advantages in terms of the stability and solubility of the final formulation.

Logical Flow of this compound Prodrug Action

cluster_eye Ocular Environment OT-730_instilled This compound Ophthalmic Solution Instilled Corneal_penetration Corneal Penetration OT-730_instilled->Corneal_penetration Diffusion Bioconversion Enzymatic Bioconversion (in Cornea/Aqueous Humor) Corneal_penetration->Bioconversion OT-705_active OT-705 (Active Beta-Blocker) Bioconversion->OT-705_active Metabolism Target_tissue Target Tissue (Ciliary Body) OT-705_active->Target_tissue Pharmacodynamic Action

Caption: Workflow of this compound from instillation to active drug at the target tissue.

Pharmacokinetics of Ophthalmic Beta-Blocker Prodrugs

While specific data for this compound is unavailable, the pharmacokinetic profile can be inferred from studies on analogous compounds, such as timolol prodrugs. The primary goal is to maximize drug concentration in the aqueous humor and target tissues (iris-ciliary body) while minimizing plasma concentrations.

The following tables summarize hypothetical yet representative pharmacokinetic data for a beta-blocker prodrug versus the parent drug, based on typical findings in preclinical rabbit models.

Table 1: Representative Pharmacokinetic Parameters in Aqueous Humor of Rabbits

CompoundCmax (ng/mL)Tmax (min)AUC₀₋ₜ (ng·min/mL)
Prodrug (e.g., this compound) 150030120,000
Active Drug (e.g., OT-705 from Prodrug) 120060150,000
Parent Drug (Topical) 8006090,000

Table 2: Representative Pharmacokinetic Parameters in Plasma of Rabbits

CompoundCmax (ng/mL)Tmax (min)AUC₀₋ₜ (ng·min/mL)
Prodrug (e.g., this compound) 515300
Active Drug (e.g., OT-705 from Prodrug) 1030800
Parent Drug (Topical) 25202000

These tables illustrate that a prodrug formulation can lead to higher concentrations of the active drug in the target ocular compartment (aqueous humor) with lower systemic exposure (plasma) compared to the administration of the parent drug itself.

Experimental Protocols for Ocular Pharmacokinetic Studies

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetics of ophthalmic solutions. The following protocols are standard in the field for preclinical and clinical evaluation.

Rabbits are a commonly used animal model for ocular pharmacokinetic studies due to the anatomical similarities of their eyes to human eyes.[1]

Experimental Workflow for Preclinical Ocular PK Study

cluster_protocol Preclinical PK Protocol cluster_samples Collected Samples Animal_prep Animal Preparation (New Zealand White Rabbits) Dosing Topical Instillation of This compound Solution (e.g., 50 µL) Animal_prep->Dosing Sample_collection Sample Collection at Predetermined Time Points Dosing->Sample_collection Aqueous_humor Aqueous Humor Sample_collection->Aqueous_humor Plasma Plasma Sample_collection->Plasma Analysis Bioanalysis (LC-MS/MS) PK_modeling Pharmacokinetic Modeling Analysis->PK_modeling Aqueous_humor->Analysis Vitreous_humor Vitreous Humor Cornea Cornea Iris_ciliary Iris-Ciliary Body Plasma->Analysis

Caption: A typical experimental workflow for a preclinical ocular pharmacokinetic study.

  • Animals: Healthy New Zealand white rabbits are typically used.[2]

  • Dosing: A precise volume (e.g., 25-50 µL) of the ophthalmic solution is instilled into the conjunctival sac of the rabbit's eye.[3]

  • Sample Collection: At various time points post-instillation, animals are euthanized, and samples are collected.[2]

    • Aqueous Humor: Collected via paracentesis with a fine-gauge needle.

    • Ocular Tissues: Cornea, iris-ciliary body, lens, and vitreous humor are carefully dissected.[4]

    • Blood: Collected for plasma separation to assess systemic absorption.

  • Sample Processing: Ocular tissues are homogenized and extracted to isolate the drug and its metabolites. Plasma samples undergo protein precipitation.

  • Analytical Method: Drug concentrations in the processed samples are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: The concentration-time data are used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (T₁/₂) using non-compartmental analysis.

  • Study Design: Typically, these are open-label, single or multiple-dose studies in healthy volunteers or patients.

  • Sample Collection:

    • Tear Fluid: Collected using microcapillary tubes or filter paper strips.

    • Aqueous Humor: In some study designs, particularly in patients undergoing cataract surgery, a small sample of aqueous humor can be collected at a single time point per patient.

    • Plasma: Serial blood samples are collected to characterize the systemic pharmacokinetic profile.

  • Bioanalysis: Similar to preclinical studies, LC-MS/MS is the standard for quantifying drug concentrations.

  • Data Analysis: Pharmacokinetic parameters are calculated to assess the rate and extent of ocular and systemic drug absorption.

Mechanism of Action and Signaling Pathway

The active metabolite of this compound, OT-705, is a beta-blocker. Beta-blockers reduce intraocular pressure by decreasing the production of aqueous humor. This is achieved by blocking beta-adrenergic receptors in the ciliary body.

  • Target: Beta-adrenergic receptors (primarily beta-2) are located on the non-pigmented ciliary epithelium.

  • Normal Physiology: Stimulation of these receptors by endogenous catecholamines (like epinephrine and norepinephrine) activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). This signaling cascade promotes the secretion of aqueous humor.

  • Pharmacological Action: Beta-blockers like OT-705 competitively inhibit the binding of catecholamines to these receptors. This action blocks the downstream signaling cascade, reduces cAMP production, and consequently decreases the rate of aqueous humor secretion, leading to a reduction in IOP.

Signaling Pathway of Beta-Blockers in the Ciliary Body

Caption: Mechanism of action of beta-blockers in reducing aqueous humor production.

Conclusion

While specific pharmacokinetic data on this compound remains largely proprietary or unpublished, this guide provides a robust framework for understanding its likely behavior based on its classification as an ophthalmic beta-blocker prodrug. The principles of enhanced corneal permeability, localized bioactivation, and reduced systemic exposure are central to its design. The experimental protocols and signaling pathways described herein represent the standard methodologies and scientific understanding applied to the development and evaluation of such therapeutic agents. For drug development professionals, these principles are critical for designing future ophthalmic therapies with improved efficacy and safety profiles.

References

OT-730: A Novel Oculoselective Beta-Blocker for Aqueous Humor Dynamics Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

OT-730 emerged as a promising investigational candidate for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Developed by Othera Pharmaceuticals, this compound was designed as an oculoselective beta-blocker, a therapeutic strategy aimed at maximizing local efficacy within the eye while minimizing systemic side effects commonly associated with topical beta-blocker therapy. This document provides a comprehensive overview of the core principles behind this compound, its anticipated effects on aqueous humor dynamics, and the general experimental methodologies used to evaluate such compounds. While specific clinical data on this compound remains limited in the public domain, this guide synthesizes the available information and provides a framework for understanding its scientific foundation.

Introduction: The Challenge of Glaucoma and the Role of Beta-Blockers

Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells and their axons, leading to irreversible vision loss.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Aqueous humor, a clear fluid that nourishes the avascular structures of the anterior eye, is responsible for maintaining IOP.[1] An imbalance in its production and drainage leads to an increase in IOP.

Topical beta-adrenergic antagonists (beta-blockers) have been a cornerstone of glaucoma therapy for decades.[1] Their primary mechanism of action is the reduction of aqueous humor production by the ciliary body. Beta-blockers, such as the widely prescribed timolol, are effective in lowering IOP. However, their use can be limited by systemic side effects, including bradycardia, hypotension, and bronchospasm, due to the blockade of beta-receptors in the heart, blood vessels, and lungs.

This compound: An Oculoselective Approach

This compound was developed to address the limitations of conventional topical beta-blockers. It is a prodrug that is rapidly metabolized in the eye to its active beta-blocking metabolite, OT-705. The key innovation behind this compound lies in its "soft drug" or "oculoselective" design. This approach entails a molecule that is pharmacologically active at its target site (the eye) but is designed to undergo rapid metabolic inactivation to a predictable, non-toxic metabolite upon entering the systemic circulation. This targeted activity is intended to provide a significantly improved systemic safety profile compared to traditional beta-blockers.

Mechanism of Action

This compound, upon topical administration to the eye, is expected to penetrate the cornea and be converted to its active form, OT-705. OT-705 is a beta-adrenergic antagonist that would then act on beta-receptors located on the ciliary epithelium. By blocking these receptors, OT-705 would inhibit the production of aqueous humor, leading to a decrease in IOP.

The anticipated signaling pathway is as follows:

cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Pharmacological Intervention cluster_systemic_circulation Systemic Circulation beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp converts atp ATP pka Protein Kinase A camp->pka activates ion_transport Ion Transport (Na+, K+, Cl-, HCO3-) pka->ion_transport phosphorylates aq_production Aqueous Humor Production ion_transport->aq_production drives OT730_prodrug This compound (Prodrug) (Topical Administration) OT705_active OT-705 (Active Metabolite) OT730_prodrug->OT705_active Metabolic Conversion (in eye) OT705_active->beta_receptor blocks OT705_systemic OT-705 OT705_active->OT705_systemic Enters Systemic Circulation inactive_metabolites Inactive Metabolites OT705_systemic->inactive_metabolites Rapid Inactivation

Figure 1: Anticipated mechanism of action of this compound.

Quantitative Data on Aqueous Humor Dynamics

Specific quantitative data from the clinical trials of this compound are not publicly available. However, based on the preclinical data suggesting comparable efficacy to timolol, and the general performance of beta-blockers, the anticipated effects of this compound can be summarized. The following tables present hypothetical but expected data for a compound like this compound compared to a standard beta-blocker and placebo.

Table 1: Hypothetical Intraocular Pressure (IOP) Reduction

Treatment GroupBaseline IOP (mmHg)IOP Reduction from Baseline at Peak (mmHg)Percent IOP Reduction
Placebo25.5 ± 2.01.5 ± 1.0~6%
Timolol 0.5%25.7 ± 2.26.5 ± 2.5~25%
This compound (0.75%)25.6 ± 2.16.3 ± 2.4~24%

Table 2: Hypothetical Effects on Aqueous Humor Flow

Treatment GroupBaseline Aqueous Flow (µL/min)Change in Aqueous Flow from Baseline (µL/min)Percent Reduction in Aqueous Flow
Placebo2.5 ± 0.5-0.1 ± 0.2~4%
Timolol 0.5%2.6 ± 0.6-0.8 ± 0.3~31%
This compound (0.75%)2.5 ± 0.5-0.75 ± 0.3~30%

Table 3: Anticipated Systemic Effects

Treatment GroupChange in Resting Heart Rate (beats/min)Change in Systolic Blood Pressure (mmHg)
Placebo-1 ± 2-2 ± 4
Timolol 0.5%-5 ± 3-6 ± 5
This compound (0.75%)-2 ± 2-3 ± 4

Experimental Protocols

The evaluation of a novel anti-glaucoma drug like this compound involves a series of preclinical and clinical studies. The methodologies are designed to assess efficacy, safety, and mechanism of action.

Preclinical Evaluation
  • In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of the active metabolite (OT-705) for beta-1 and beta-2 adrenergic receptors.

  • Animal Models of Glaucoma: Commonly used models include normotensive and hypertensive rabbits or non-human primates. IOP is measured at multiple time points after topical administration of the drug.

  • Systemic Safety in Animals: Cardiovascular and respiratory parameters are monitored in animals after topical administration to assess systemic exposure and effects.

Clinical Trial Protocol (Phase I/II)

The clinical trial for this compound was a randomized, multi-center, investigator-masked, active- and placebo-controlled study.

  • Study Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Interventions:

    • Experimental Arm: this compound Ophthalmic Solution (e.g., 0.75%)

    • Active Comparator Arm: Timolol Maleate Ophthalmic Solution (e.g., 0.5%)

    • Placebo Comparator Arm: Vehicle

  • Primary Outcome Measures:

    • Mean change in IOP from baseline at specified time points.

  • Secondary Outcome Measures:

    • Proportion of patients achieving a target IOP reduction.

    • Assessment of ocular and systemic adverse events.

    • Cardiovascular monitoring (heart rate, blood pressure).

    • Pulmonary function tests.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis screening Inclusion/Exclusion Criteria Met (Open-Angle Glaucoma or Ocular Hypertension) randomization Randomized, Double-Masked screening->randomization ot730 This compound (0.75%) randomization->ot730 Group 1 timolol Timolol (0.5%) randomization->timolol Group 2 placebo Placebo randomization->placebo Group 3 iop_measurement IOP Measurement (Multiple Time Points) ot730->iop_measurement safety_assessment Ocular and Systemic Safety Monitoring ot730->safety_assessment timolol->iop_measurement timolol->safety_assessment placebo->iop_measurement placebo->safety_assessment analysis Efficacy and Safety Analysis iop_measurement->analysis safety_assessment->analysis

Figure 2: Typical Phase I/II clinical trial workflow.

Conclusion and Future Directions

This compound represented a scientifically sound approach to improving the safety profile of beta-blocker therapy for glaucoma. The concept of an oculoselective drug that is potent in the eye but rapidly inactivated systemically holds significant promise for reducing the risk of cardiovascular and respiratory side effects. While the development of this compound appears to have been discontinued, the principles behind its design remain highly relevant. Future research in this area will likely focus on refining the metabolic pathways to ensure rapid and complete systemic inactivation while maintaining potent and sustained IOP-lowering effects within the eye. The pursuit of locally acting, systemically safe therapies continues to be a major goal in the development of new treatments for glaucoma.

References

OT-730: A Novel Oculoselective Beta-Blocker for Aqueous Humor Dynamics Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

OT-730 emerged as a promising investigational candidate for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Developed by Othera Pharmaceuticals, this compound was designed as an oculoselective beta-blocker, a therapeutic strategy aimed at maximizing local efficacy within the eye while minimizing systemic side effects commonly associated with topical beta-blocker therapy. This document provides a comprehensive overview of the core principles behind this compound, its anticipated effects on aqueous humor dynamics, and the general experimental methodologies used to evaluate such compounds. While specific clinical data on this compound remains limited in the public domain, this guide synthesizes the available information and provides a framework for understanding its scientific foundation.

Introduction: The Challenge of Glaucoma and the Role of Beta-Blockers

Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells and their axons, leading to irreversible vision loss.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Aqueous humor, a clear fluid that nourishes the avascular structures of the anterior eye, is responsible for maintaining IOP.[1] An imbalance in its production and drainage leads to an increase in IOP.

Topical beta-adrenergic antagonists (beta-blockers) have been a cornerstone of glaucoma therapy for decades.[1] Their primary mechanism of action is the reduction of aqueous humor production by the ciliary body. Beta-blockers, such as the widely prescribed timolol, are effective in lowering IOP. However, their use can be limited by systemic side effects, including bradycardia, hypotension, and bronchospasm, due to the blockade of beta-receptors in the heart, blood vessels, and lungs.

This compound: An Oculoselective Approach

This compound was developed to address the limitations of conventional topical beta-blockers. It is a prodrug that is rapidly metabolized in the eye to its active beta-blocking metabolite, OT-705. The key innovation behind this compound lies in its "soft drug" or "oculoselective" design. This approach entails a molecule that is pharmacologically active at its target site (the eye) but is designed to undergo rapid metabolic inactivation to a predictable, non-toxic metabolite upon entering the systemic circulation. This targeted activity is intended to provide a significantly improved systemic safety profile compared to traditional beta-blockers.

Mechanism of Action

This compound, upon topical administration to the eye, is expected to penetrate the cornea and be converted to its active form, OT-705. OT-705 is a beta-adrenergic antagonist that would then act on beta-receptors located on the ciliary epithelium. By blocking these receptors, OT-705 would inhibit the production of aqueous humor, leading to a decrease in IOP.

The anticipated signaling pathway is as follows:

cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Pharmacological Intervention cluster_systemic_circulation Systemic Circulation beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp converts atp ATP pka Protein Kinase A camp->pka activates ion_transport Ion Transport (Na+, K+, Cl-, HCO3-) pka->ion_transport phosphorylates aq_production Aqueous Humor Production ion_transport->aq_production drives OT730_prodrug This compound (Prodrug) (Topical Administration) OT705_active OT-705 (Active Metabolite) OT730_prodrug->OT705_active Metabolic Conversion (in eye) OT705_active->beta_receptor blocks OT705_systemic OT-705 OT705_active->OT705_systemic Enters Systemic Circulation inactive_metabolites Inactive Metabolites OT705_systemic->inactive_metabolites Rapid Inactivation

Figure 1: Anticipated mechanism of action of this compound.

Quantitative Data on Aqueous Humor Dynamics

Specific quantitative data from the clinical trials of this compound are not publicly available. However, based on the preclinical data suggesting comparable efficacy to timolol, and the general performance of beta-blockers, the anticipated effects of this compound can be summarized. The following tables present hypothetical but expected data for a compound like this compound compared to a standard beta-blocker and placebo.

Table 1: Hypothetical Intraocular Pressure (IOP) Reduction

Treatment GroupBaseline IOP (mmHg)IOP Reduction from Baseline at Peak (mmHg)Percent IOP Reduction
Placebo25.5 ± 2.01.5 ± 1.0~6%
Timolol 0.5%25.7 ± 2.26.5 ± 2.5~25%
This compound (0.75%)25.6 ± 2.16.3 ± 2.4~24%

Table 2: Hypothetical Effects on Aqueous Humor Flow

Treatment GroupBaseline Aqueous Flow (µL/min)Change in Aqueous Flow from Baseline (µL/min)Percent Reduction in Aqueous Flow
Placebo2.5 ± 0.5-0.1 ± 0.2~4%
Timolol 0.5%2.6 ± 0.6-0.8 ± 0.3~31%
This compound (0.75%)2.5 ± 0.5-0.75 ± 0.3~30%

Table 3: Anticipated Systemic Effects

Treatment GroupChange in Resting Heart Rate (beats/min)Change in Systolic Blood Pressure (mmHg)
Placebo-1 ± 2-2 ± 4
Timolol 0.5%-5 ± 3-6 ± 5
This compound (0.75%)-2 ± 2-3 ± 4

Experimental Protocols

The evaluation of a novel anti-glaucoma drug like this compound involves a series of preclinical and clinical studies. The methodologies are designed to assess efficacy, safety, and mechanism of action.

Preclinical Evaluation
  • In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of the active metabolite (OT-705) for beta-1 and beta-2 adrenergic receptors.

  • Animal Models of Glaucoma: Commonly used models include normotensive and hypertensive rabbits or non-human primates. IOP is measured at multiple time points after topical administration of the drug.

  • Systemic Safety in Animals: Cardiovascular and respiratory parameters are monitored in animals after topical administration to assess systemic exposure and effects.

Clinical Trial Protocol (Phase I/II)

The clinical trial for this compound was a randomized, multi-center, investigator-masked, active- and placebo-controlled study.

  • Study Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Interventions:

    • Experimental Arm: this compound Ophthalmic Solution (e.g., 0.75%)

    • Active Comparator Arm: Timolol Maleate Ophthalmic Solution (e.g., 0.5%)

    • Placebo Comparator Arm: Vehicle

  • Primary Outcome Measures:

    • Mean change in IOP from baseline at specified time points.

  • Secondary Outcome Measures:

    • Proportion of patients achieving a target IOP reduction.

    • Assessment of ocular and systemic adverse events.

    • Cardiovascular monitoring (heart rate, blood pressure).

    • Pulmonary function tests.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis screening Inclusion/Exclusion Criteria Met (Open-Angle Glaucoma or Ocular Hypertension) randomization Randomized, Double-Masked screening->randomization ot730 This compound (0.75%) randomization->ot730 Group 1 timolol Timolol (0.5%) randomization->timolol Group 2 placebo Placebo randomization->placebo Group 3 iop_measurement IOP Measurement (Multiple Time Points) ot730->iop_measurement safety_assessment Ocular and Systemic Safety Monitoring ot730->safety_assessment timolol->iop_measurement timolol->safety_assessment placebo->iop_measurement placebo->safety_assessment analysis Efficacy and Safety Analysis iop_measurement->analysis safety_assessment->analysis

Figure 2: Typical Phase I/II clinical trial workflow.

Conclusion and Future Directions

This compound represented a scientifically sound approach to improving the safety profile of beta-blocker therapy for glaucoma. The concept of an oculoselective drug that is potent in the eye but rapidly inactivated systemically holds significant promise for reducing the risk of cardiovascular and respiratory side effects. While the development of this compound appears to have been discontinued, the principles behind its design remain highly relevant. Future research in this area will likely focus on refining the metabolic pathways to ensure rapid and complete systemic inactivation while maintaining potent and sustained IOP-lowering effects within the eye. The pursuit of locally acting, systemically safe therapies continues to be a major goal in the development of new treatments for glaucoma.

References

OT-730: A Novel Oculoselective Beta-Blocker for Aqueous Humor Dynamics Modulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

OT-730 emerged as a promising investigational candidate for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Developed by Othera Pharmaceuticals, this compound was designed as an oculoselective beta-blocker, a therapeutic strategy aimed at maximizing local efficacy within the eye while minimizing systemic side effects commonly associated with topical beta-blocker therapy. This document provides a comprehensive overview of the core principles behind this compound, its anticipated effects on aqueous humor dynamics, and the general experimental methodologies used to evaluate such compounds. While specific clinical data on this compound remains limited in the public domain, this guide synthesizes the available information and provides a framework for understanding its scientific foundation.

Introduction: The Challenge of Glaucoma and the Role of Beta-Blockers

Glaucoma is a progressive optic neuropathy characterized by the gradual loss of retinal ganglion cells and their axons, leading to irreversible vision loss.[1] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[1][2] Aqueous humor, a clear fluid that nourishes the avascular structures of the anterior eye, is responsible for maintaining IOP.[1] An imbalance in its production and drainage leads to an increase in IOP.

Topical beta-adrenergic antagonists (beta-blockers) have been a cornerstone of glaucoma therapy for decades.[1] Their primary mechanism of action is the reduction of aqueous humor production by the ciliary body. Beta-blockers, such as the widely prescribed timolol, are effective in lowering IOP. However, their use can be limited by systemic side effects, including bradycardia, hypotension, and bronchospasm, due to the blockade of beta-receptors in the heart, blood vessels, and lungs.

This compound: An Oculoselective Approach

This compound was developed to address the limitations of conventional topical beta-blockers. It is a prodrug that is rapidly metabolized in the eye to its active beta-blocking metabolite, OT-705. The key innovation behind this compound lies in its "soft drug" or "oculoselective" design. This approach entails a molecule that is pharmacologically active at its target site (the eye) but is designed to undergo rapid metabolic inactivation to a predictable, non-toxic metabolite upon entering the systemic circulation. This targeted activity is intended to provide a significantly improved systemic safety profile compared to traditional beta-blockers.

Mechanism of Action

This compound, upon topical administration to the eye, is expected to penetrate the cornea and be converted to its active form, OT-705. OT-705 is a beta-adrenergic antagonist that would then act on beta-receptors located on the ciliary epithelium. By blocking these receptors, OT-705 would inhibit the production of aqueous humor, leading to a decrease in IOP.

The anticipated signaling pathway is as follows:

cluster_ciliary_epithelium Ciliary Epithelium cluster_drug_action Pharmacological Intervention cluster_systemic_circulation Systemic Circulation beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP ac->camp converts atp ATP pka Protein Kinase A camp->pka activates ion_transport Ion Transport (Na+, K+, Cl-, HCO3-) pka->ion_transport phosphorylates aq_production Aqueous Humor Production ion_transport->aq_production drives OT730_prodrug This compound (Prodrug) (Topical Administration) OT705_active OT-705 (Active Metabolite) OT730_prodrug->OT705_active Metabolic Conversion (in eye) OT705_active->beta_receptor blocks OT705_systemic OT-705 OT705_active->OT705_systemic Enters Systemic Circulation inactive_metabolites Inactive Metabolites OT705_systemic->inactive_metabolites Rapid Inactivation

Figure 1: Anticipated mechanism of action of this compound.

Quantitative Data on Aqueous Humor Dynamics

Specific quantitative data from the clinical trials of this compound are not publicly available. However, based on the preclinical data suggesting comparable efficacy to timolol, and the general performance of beta-blockers, the anticipated effects of this compound can be summarized. The following tables present hypothetical but expected data for a compound like this compound compared to a standard beta-blocker and placebo.

Table 1: Hypothetical Intraocular Pressure (IOP) Reduction

Treatment GroupBaseline IOP (mmHg)IOP Reduction from Baseline at Peak (mmHg)Percent IOP Reduction
Placebo25.5 ± 2.01.5 ± 1.0~6%
Timolol 0.5%25.7 ± 2.26.5 ± 2.5~25%
This compound (0.75%)25.6 ± 2.16.3 ± 2.4~24%

Table 2: Hypothetical Effects on Aqueous Humor Flow

Treatment GroupBaseline Aqueous Flow (µL/min)Change in Aqueous Flow from Baseline (µL/min)Percent Reduction in Aqueous Flow
Placebo2.5 ± 0.5-0.1 ± 0.2~4%
Timolol 0.5%2.6 ± 0.6-0.8 ± 0.3~31%
This compound (0.75%)2.5 ± 0.5-0.75 ± 0.3~30%

Table 3: Anticipated Systemic Effects

Treatment GroupChange in Resting Heart Rate (beats/min)Change in Systolic Blood Pressure (mmHg)
Placebo-1 ± 2-2 ± 4
Timolol 0.5%-5 ± 3-6 ± 5
This compound (0.75%)-2 ± 2-3 ± 4

Experimental Protocols

The evaluation of a novel anti-glaucoma drug like this compound involves a series of preclinical and clinical studies. The methodologies are designed to assess efficacy, safety, and mechanism of action.

Preclinical Evaluation
  • In Vitro Receptor Binding Assays: To determine the binding affinity and selectivity of the active metabolite (OT-705) for beta-1 and beta-2 adrenergic receptors.

  • Animal Models of Glaucoma: Commonly used models include normotensive and hypertensive rabbits or non-human primates. IOP is measured at multiple time points after topical administration of the drug.

  • Systemic Safety in Animals: Cardiovascular and respiratory parameters are monitored in animals after topical administration to assess systemic exposure and effects.

Clinical Trial Protocol (Phase I/II)

The clinical trial for this compound was a randomized, multi-center, investigator-masked, active- and placebo-controlled study.

  • Study Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Interventions:

    • Experimental Arm: this compound Ophthalmic Solution (e.g., 0.75%)

    • Active Comparator Arm: Timolol Maleate Ophthalmic Solution (e.g., 0.5%)

    • Placebo Comparator Arm: Vehicle

  • Primary Outcome Measures:

    • Mean change in IOP from baseline at specified time points.

  • Secondary Outcome Measures:

    • Proportion of patients achieving a target IOP reduction.

    • Assessment of ocular and systemic adverse events.

    • Cardiovascular monitoring (heart rate, blood pressure).

    • Pulmonary function tests.

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Assessment cluster_analysis Data Analysis screening Inclusion/Exclusion Criteria Met (Open-Angle Glaucoma or Ocular Hypertension) randomization Randomized, Double-Masked screening->randomization ot730 This compound (0.75%) randomization->ot730 Group 1 timolol Timolol (0.5%) randomization->timolol Group 2 placebo Placebo randomization->placebo Group 3 iop_measurement IOP Measurement (Multiple Time Points) ot730->iop_measurement safety_assessment Ocular and Systemic Safety Monitoring ot730->safety_assessment timolol->iop_measurement timolol->safety_assessment placebo->iop_measurement placebo->safety_assessment analysis Efficacy and Safety Analysis iop_measurement->analysis safety_assessment->analysis

Figure 2: Typical Phase I/II clinical trial workflow.

Conclusion and Future Directions

This compound represented a scientifically sound approach to improving the safety profile of beta-blocker therapy for glaucoma. The concept of an oculoselective drug that is potent in the eye but rapidly inactivated systemically holds significant promise for reducing the risk of cardiovascular and respiratory side effects. While the development of this compound appears to have been discontinued, the principles behind its design remain highly relevant. Future research in this area will likely focus on refining the metabolic pathways to ensure rapid and complete systemic inactivation while maintaining potent and sustained IOP-lowering effects within the eye. The pursuit of locally acting, systemically safe therapies continues to be a major goal in the development of new treatments for glaucoma.

References

An In-depth Technical Guide to the Molecular Targets of OMTX705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OMTX705 is a first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of solid tumors, including those resistant to chemotherapy and immunotherapy.[1][2] This technical guide provides a comprehensive overview of the molecular targets of OMTX705, its mechanism of action, and the experimental data supporting its preclinical and clinical development. OMTX705 targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2] Its dual mechanism of action, combining a potent bystander killing effect with immune modulation, positions it as a novel therapeutic strategy.[2]

Primary Molecular Target: Fibroblast Activation Protein (FAP)

The primary molecular target of OMTX705 is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is selectively expressed on CAFs, a critical component of the tumor stroma in a wide range of solid tumors, including pancreatic, gastric, ovarian, triple-negative breast, and lung cancers. The expression of FAP in healthy adult tissues is highly restricted, making it an attractive target for cancer therapy. CAFs play a crucial role in cancer progression, immune evasion, and resistance to therapy. By targeting FAP, OMTX705 specifically directs its therapeutic payload to the tumor microenvironment, minimizing off-target toxicity.

Mechanism of Action

OMTX705 is comprised of a humanized anti-FAP antibody, a stable linker, and a novel cytolysin-based payload. Preclinical studies have elucidated a dual mechanism of action:

  • Bystander Killing of Tumor Cells: Upon intravenous administration, OMTX705 binds to FAP on the surface of CAFs. The ADC is then internalized and transported to late endosomal compartments where the linker is cleaved, releasing the potent cytolysin (B1578295) payload. This payload then diffuses into the surrounding tumor microenvironment, inducing apoptosis in neighboring cancer cells. This "bystander effect" is crucial for its efficacy in targeting the broader tumor mass. The payload has demonstrated enhanced cytotoxicity compared to MMAE, particularly in cells with high P-glycoprotein (PgP) expression, suggesting a potential to overcome certain forms of drug resistance.

  • Modulation of the Tumor Immune Microenvironment: In addition to its direct cytotoxic effects, OMTX705 has been shown to modulate the immunosuppressive tumor microenvironment. Preclinical studies in a humanized mouse model demonstrated that OMTX705 treatment leads to an increased infiltration of CD8+ T cells into the tumor. This suggests that by targeting and eliminating FAP-positive CAFs, OMTX705 can reverse CAF-mediated immunosuppression, thereby enhancing the anti-tumor immune response. This immunomodulatory effect provides a strong rationale for its combination with immune checkpoint inhibitors like pembrolizumab.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of OMTX705.

Table 1: Preclinical In Vitro Cytotoxicity and Apoptosis Induction

AssayCell LinesTreatment ConcentrationDurationOutcome
Cell Viability (Crystal Violet Staining)CAF07, HT1080-FAP, HT1080-WTSerial dilution starting at 400 nmol/L (antibody) or 60 µmol/L (free drug)120 hoursDose-dependent decrease in cell viability in FAP-expressing cells.
Caspase 3/7 ActivityFAP-expressing cells400 nmol/L (antibody) or 60 µmol/L (free drug)Not specifiedInduction of apoptosis.

Table 2: Preclinical In Vivo Efficacy

Animal ModelTumor TypeTreatment RegimenOutcome
PDX murine modelsPancreatic, gastric, ovarian, triple-negative breast, lung cancersNot specified100% tumor growth inhibition and regression.
Panc 007 PDX modelPancreatic cancer30 mg/kg weekly intravenous OMTX705OMTX705 bound predominantly to intratumoral stromal cells.
Mouse model with humanized immune systemPD-1 inhibition resistant tumorsNot specifiedIncreased tumor infiltration by CD8+ T cells, complete regressions, and delayed tumor recurrence.

Table 3: Phase 1 Clinical Trial (NCT05547321) Dosing Information

Treatment ArmPatient PopulationDose Levels
MonotherapyAdvanced carcinomas or sarcomas1-18 mg/kg
Combination with PembrolizumabAdvanced carcinomas or sarcomas2-10 mg/kg

Table 4: Non-Human Primate Toxicology

SpeciesDoseOutcome
Non-human primatesUp to 100 mg/kgNo adverse effects observed.

Experimental Protocols

4.1. In Vivo Tumor Localization and Efficacy Studies

  • Animal Model: Mice bearing the Panc 007 pancreatic cancer patient-derived xenograft (PDX) model.

  • Treatment: Weekly intravenous injections of OMTX705 at a dose of 30 mg/kg.

  • Tumor Collection: Tumors were collected at day 3, 10, 24, or 47 after the start of treatment.

  • Immunohistochemistry (IHC): Tumors were formalin-fixed, paraffin-embedded, and sectioned. To detect FAP-bound OMTX705, sections were stained with an anti-human IgG antibody.

4.2. In Vitro Cell Viability Assay

  • Cell Lines: CAF07 (cancer-associated fibroblasts), HT1080-FAP (FAP-expressing), and HT1080-WT (wild-type).

  • Treatment: Cells were treated for 120 hours with a serial dilution of OMTX705 (starting at 400 nmol/L) or the free drug payload (starting at 60 µmol/L).

  • Analysis: Cell viability was assessed using crystal violet staining.

4.3. Caspase 3/7 Activity Assay

  • Cell Lines: FAP-expressing cells.

  • Treatment: Cells were treated with 400 nmol/L of OMTX705 or 60 µmol/L of the free drug.

  • Analysis: Caspase 3/7 activity was measured using a luminescence-based assay, where the measured luminescence is proportional to the level of caspase activity.

4.4. Pharmacokinetics Analysis

  • Sample Collection: Blood samples were collected from mice at different time points after a single intravenous injection of OMTX705.

  • Analysis: A sandwich ELISA was performed using immobilized recombinant FAP protein to capture OMTX705, followed by detection with a horseradish peroxidase (HRP)-labeled anti-human IgG or anti-cytolysin antibody.

4.5. Phase 1 Clinical Trial Design

  • Study Design: An open-label, multicenter, Phase 1 dose-escalation trial (NCT05547321).

  • Patient Population: Patients with advanced carcinomas or sarcomas.

  • Dose Escalation: A classical 3+3 design was used to determine the maximum tolerated dose.

  • Treatment Schedule: OMTX705 was administered on Day 1 and Day 8 of a 21-day cycle.

Visualizations

OMTX705_Mechanism_of_Action cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_caf_internal Internalized OMTX705 OMTX705 ADC CAF Cancer-Associated Fibroblast (CAF) FAP FAP OMTX705->FAP 1. Binding TCell CD8+ T Cell CAF->TCell 5. Immunosuppression (Inhibited by OMTX705) Internalized_ADC Internalized OMTX705 FAP->Internalized_ADC 2. Internalization TumorCell Tumor Cell Payload Cytolysin Payload Internalized_ADC->Payload 3. Payload Release Payload->TumorCell 4. Bystander Killing (Apoptosis)

Caption: Dual mechanism of action of OMTX705.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model Preparation cluster_treatment Treatment Regimen cluster_collection Sample Collection cluster_analysis Analysis animal Panc 007 PDX Mouse Model treatment Weekly IV injection of OMTX705 (30 mg/kg) animal->treatment collection Tumor Collection (Days 3, 10, 24, 47) treatment->collection fixation Formalin Fixation & Paraffin Embedding collection->fixation staining IHC with anti-human IgG fixation->staining evaluation Evaluation of OMTX705 Localization staining->evaluation

Caption: In vivo experimental workflow for OMTX705.

References

An In-depth Technical Guide to the Molecular Targets of OMTX705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OMTX705 is a first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of solid tumors, including those resistant to chemotherapy and immunotherapy.[1][2] This technical guide provides a comprehensive overview of the molecular targets of OMTX705, its mechanism of action, and the experimental data supporting its preclinical and clinical development. OMTX705 targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2] Its dual mechanism of action, combining a potent bystander killing effect with immune modulation, positions it as a novel therapeutic strategy.[2]

Primary Molecular Target: Fibroblast Activation Protein (FAP)

The primary molecular target of OMTX705 is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is selectively expressed on CAFs, a critical component of the tumor stroma in a wide range of solid tumors, including pancreatic, gastric, ovarian, triple-negative breast, and lung cancers. The expression of FAP in healthy adult tissues is highly restricted, making it an attractive target for cancer therapy. CAFs play a crucial role in cancer progression, immune evasion, and resistance to therapy. By targeting FAP, OMTX705 specifically directs its therapeutic payload to the tumor microenvironment, minimizing off-target toxicity.

Mechanism of Action

OMTX705 is comprised of a humanized anti-FAP antibody, a stable linker, and a novel cytolysin-based payload. Preclinical studies have elucidated a dual mechanism of action:

  • Bystander Killing of Tumor Cells: Upon intravenous administration, OMTX705 binds to FAP on the surface of CAFs. The ADC is then internalized and transported to late endosomal compartments where the linker is cleaved, releasing the potent cytolysin (B1578295) payload. This payload then diffuses into the surrounding tumor microenvironment, inducing apoptosis in neighboring cancer cells. This "bystander effect" is crucial for its efficacy in targeting the broader tumor mass. The payload has demonstrated enhanced cytotoxicity compared to MMAE, particularly in cells with high P-glycoprotein (PgP) expression, suggesting a potential to overcome certain forms of drug resistance.

  • Modulation of the Tumor Immune Microenvironment: In addition to its direct cytotoxic effects, OMTX705 has been shown to modulate the immunosuppressive tumor microenvironment. Preclinical studies in a humanized mouse model demonstrated that OMTX705 treatment leads to an increased infiltration of CD8+ T cells into the tumor. This suggests that by targeting and eliminating FAP-positive CAFs, OMTX705 can reverse CAF-mediated immunosuppression, thereby enhancing the anti-tumor immune response. This immunomodulatory effect provides a strong rationale for its combination with immune checkpoint inhibitors like pembrolizumab.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of OMTX705.

Table 1: Preclinical In Vitro Cytotoxicity and Apoptosis Induction

AssayCell LinesTreatment ConcentrationDurationOutcome
Cell Viability (Crystal Violet Staining)CAF07, HT1080-FAP, HT1080-WTSerial dilution starting at 400 nmol/L (antibody) or 60 µmol/L (free drug)120 hoursDose-dependent decrease in cell viability in FAP-expressing cells.
Caspase 3/7 ActivityFAP-expressing cells400 nmol/L (antibody) or 60 µmol/L (free drug)Not specifiedInduction of apoptosis.

Table 2: Preclinical In Vivo Efficacy

Animal ModelTumor TypeTreatment RegimenOutcome
PDX murine modelsPancreatic, gastric, ovarian, triple-negative breast, lung cancersNot specified100% tumor growth inhibition and regression.
Panc 007 PDX modelPancreatic cancer30 mg/kg weekly intravenous OMTX705OMTX705 bound predominantly to intratumoral stromal cells.
Mouse model with humanized immune systemPD-1 inhibition resistant tumorsNot specifiedIncreased tumor infiltration by CD8+ T cells, complete regressions, and delayed tumor recurrence.

Table 3: Phase 1 Clinical Trial (NCT05547321) Dosing Information

Treatment ArmPatient PopulationDose Levels
MonotherapyAdvanced carcinomas or sarcomas1-18 mg/kg
Combination with PembrolizumabAdvanced carcinomas or sarcomas2-10 mg/kg

Table 4: Non-Human Primate Toxicology

SpeciesDoseOutcome
Non-human primatesUp to 100 mg/kgNo adverse effects observed.

Experimental Protocols

4.1. In Vivo Tumor Localization and Efficacy Studies

  • Animal Model: Mice bearing the Panc 007 pancreatic cancer patient-derived xenograft (PDX) model.

  • Treatment: Weekly intravenous injections of OMTX705 at a dose of 30 mg/kg.

  • Tumor Collection: Tumors were collected at day 3, 10, 24, or 47 after the start of treatment.

  • Immunohistochemistry (IHC): Tumors were formalin-fixed, paraffin-embedded, and sectioned. To detect FAP-bound OMTX705, sections were stained with an anti-human IgG antibody.

4.2. In Vitro Cell Viability Assay

  • Cell Lines: CAF07 (cancer-associated fibroblasts), HT1080-FAP (FAP-expressing), and HT1080-WT (wild-type).

  • Treatment: Cells were treated for 120 hours with a serial dilution of OMTX705 (starting at 400 nmol/L) or the free drug payload (starting at 60 µmol/L).

  • Analysis: Cell viability was assessed using crystal violet staining.

4.3. Caspase 3/7 Activity Assay

  • Cell Lines: FAP-expressing cells.

  • Treatment: Cells were treated with 400 nmol/L of OMTX705 or 60 µmol/L of the free drug.

  • Analysis: Caspase 3/7 activity was measured using a luminescence-based assay, where the measured luminescence is proportional to the level of caspase activity.

4.4. Pharmacokinetics Analysis

  • Sample Collection: Blood samples were collected from mice at different time points after a single intravenous injection of OMTX705.

  • Analysis: A sandwich ELISA was performed using immobilized recombinant FAP protein to capture OMTX705, followed by detection with a horseradish peroxidase (HRP)-labeled anti-human IgG or anti-cytolysin antibody.

4.5. Phase 1 Clinical Trial Design

  • Study Design: An open-label, multicenter, Phase 1 dose-escalation trial (NCT05547321).

  • Patient Population: Patients with advanced carcinomas or sarcomas.

  • Dose Escalation: A classical 3+3 design was used to determine the maximum tolerated dose.

  • Treatment Schedule: OMTX705 was administered on Day 1 and Day 8 of a 21-day cycle.

Visualizations

OMTX705_Mechanism_of_Action cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_caf_internal Internalized OMTX705 OMTX705 ADC CAF Cancer-Associated Fibroblast (CAF) FAP FAP OMTX705->FAP 1. Binding TCell CD8+ T Cell CAF->TCell 5. Immunosuppression (Inhibited by OMTX705) Internalized_ADC Internalized OMTX705 FAP->Internalized_ADC 2. Internalization TumorCell Tumor Cell Payload Cytolysin Payload Internalized_ADC->Payload 3. Payload Release Payload->TumorCell 4. Bystander Killing (Apoptosis)

Caption: Dual mechanism of action of OMTX705.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model Preparation cluster_treatment Treatment Regimen cluster_collection Sample Collection cluster_analysis Analysis animal Panc 007 PDX Mouse Model treatment Weekly IV injection of OMTX705 (30 mg/kg) animal->treatment collection Tumor Collection (Days 3, 10, 24, 47) treatment->collection fixation Formalin Fixation & Paraffin Embedding collection->fixation staining IHC with anti-human IgG fixation->staining evaluation Evaluation of OMTX705 Localization staining->evaluation

Caption: In vivo experimental workflow for OMTX705.

References

An In-depth Technical Guide to the Molecular Targets of OMTX705

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OMTX705 is a first-in-class antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of solid tumors, including those resistant to chemotherapy and immunotherapy.[1][2] This technical guide provides a comprehensive overview of the molecular targets of OMTX705, its mechanism of action, and the experimental data supporting its preclinical and clinical development. OMTX705 targets Fibroblast Activation Protein (FAP), a protein expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2] Its dual mechanism of action, combining a potent bystander killing effect with immune modulation, positions it as a novel therapeutic strategy.[2]

Primary Molecular Target: Fibroblast Activation Protein (FAP)

The primary molecular target of OMTX705 is Fibroblast Activation Protein (FAP), a type II transmembrane serine protease. FAP is selectively expressed on CAFs, a critical component of the tumor stroma in a wide range of solid tumors, including pancreatic, gastric, ovarian, triple-negative breast, and lung cancers. The expression of FAP in healthy adult tissues is highly restricted, making it an attractive target for cancer therapy. CAFs play a crucial role in cancer progression, immune evasion, and resistance to therapy. By targeting FAP, OMTX705 specifically directs its therapeutic payload to the tumor microenvironment, minimizing off-target toxicity.

Mechanism of Action

OMTX705 is comprised of a humanized anti-FAP antibody, a stable linker, and a novel cytolysin-based payload. Preclinical studies have elucidated a dual mechanism of action:

  • Bystander Killing of Tumor Cells: Upon intravenous administration, OMTX705 binds to FAP on the surface of CAFs. The ADC is then internalized and transported to late endosomal compartments where the linker is cleaved, releasing the potent cytolysin payload. This payload then diffuses into the surrounding tumor microenvironment, inducing apoptosis in neighboring cancer cells. This "bystander effect" is crucial for its efficacy in targeting the broader tumor mass. The payload has demonstrated enhanced cytotoxicity compared to MMAE, particularly in cells with high P-glycoprotein (PgP) expression, suggesting a potential to overcome certain forms of drug resistance.

  • Modulation of the Tumor Immune Microenvironment: In addition to its direct cytotoxic effects, OMTX705 has been shown to modulate the immunosuppressive tumor microenvironment. Preclinical studies in a humanized mouse model demonstrated that OMTX705 treatment leads to an increased infiltration of CD8+ T cells into the tumor. This suggests that by targeting and eliminating FAP-positive CAFs, OMTX705 can reverse CAF-mediated immunosuppression, thereby enhancing the anti-tumor immune response. This immunomodulatory effect provides a strong rationale for its combination with immune checkpoint inhibitors like pembrolizumab.

Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies of OMTX705.

Table 1: Preclinical In Vitro Cytotoxicity and Apoptosis Induction

AssayCell LinesTreatment ConcentrationDurationOutcome
Cell Viability (Crystal Violet Staining)CAF07, HT1080-FAP, HT1080-WTSerial dilution starting at 400 nmol/L (antibody) or 60 µmol/L (free drug)120 hoursDose-dependent decrease in cell viability in FAP-expressing cells.
Caspase 3/7 ActivityFAP-expressing cells400 nmol/L (antibody) or 60 µmol/L (free drug)Not specifiedInduction of apoptosis.

Table 2: Preclinical In Vivo Efficacy

Animal ModelTumor TypeTreatment RegimenOutcome
PDX murine modelsPancreatic, gastric, ovarian, triple-negative breast, lung cancersNot specified100% tumor growth inhibition and regression.
Panc 007 PDX modelPancreatic cancer30 mg/kg weekly intravenous OMTX705OMTX705 bound predominantly to intratumoral stromal cells.
Mouse model with humanized immune systemPD-1 inhibition resistant tumorsNot specifiedIncreased tumor infiltration by CD8+ T cells, complete regressions, and delayed tumor recurrence.

Table 3: Phase 1 Clinical Trial (NCT05547321) Dosing Information

Treatment ArmPatient PopulationDose Levels
MonotherapyAdvanced carcinomas or sarcomas1-18 mg/kg
Combination with PembrolizumabAdvanced carcinomas or sarcomas2-10 mg/kg

Table 4: Non-Human Primate Toxicology

SpeciesDoseOutcome
Non-human primatesUp to 100 mg/kgNo adverse effects observed.

Experimental Protocols

4.1. In Vivo Tumor Localization and Efficacy Studies

  • Animal Model: Mice bearing the Panc 007 pancreatic cancer patient-derived xenograft (PDX) model.

  • Treatment: Weekly intravenous injections of OMTX705 at a dose of 30 mg/kg.

  • Tumor Collection: Tumors were collected at day 3, 10, 24, or 47 after the start of treatment.

  • Immunohistochemistry (IHC): Tumors were formalin-fixed, paraffin-embedded, and sectioned. To detect FAP-bound OMTX705, sections were stained with an anti-human IgG antibody.

4.2. In Vitro Cell Viability Assay

  • Cell Lines: CAF07 (cancer-associated fibroblasts), HT1080-FAP (FAP-expressing), and HT1080-WT (wild-type).

  • Treatment: Cells were treated for 120 hours with a serial dilution of OMTX705 (starting at 400 nmol/L) or the free drug payload (starting at 60 µmol/L).

  • Analysis: Cell viability was assessed using crystal violet staining.

4.3. Caspase 3/7 Activity Assay

  • Cell Lines: FAP-expressing cells.

  • Treatment: Cells were treated with 400 nmol/L of OMTX705 or 60 µmol/L of the free drug.

  • Analysis: Caspase 3/7 activity was measured using a luminescence-based assay, where the measured luminescence is proportional to the level of caspase activity.

4.4. Pharmacokinetics Analysis

  • Sample Collection: Blood samples were collected from mice at different time points after a single intravenous injection of OMTX705.

  • Analysis: A sandwich ELISA was performed using immobilized recombinant FAP protein to capture OMTX705, followed by detection with a horseradish peroxidase (HRP)-labeled anti-human IgG or anti-cytolysin antibody.

4.5. Phase 1 Clinical Trial Design

  • Study Design: An open-label, multicenter, Phase 1 dose-escalation trial (NCT05547321).

  • Patient Population: Patients with advanced carcinomas or sarcomas.

  • Dose Escalation: A classical 3+3 design was used to determine the maximum tolerated dose.

  • Treatment Schedule: OMTX705 was administered on Day 1 and Day 8 of a 21-day cycle.

Visualizations

OMTX705_Mechanism_of_Action cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_caf_internal Internalized OMTX705 OMTX705 ADC CAF Cancer-Associated Fibroblast (CAF) FAP FAP OMTX705->FAP 1. Binding TCell CD8+ T Cell CAF->TCell 5. Immunosuppression (Inhibited by OMTX705) Internalized_ADC Internalized OMTX705 FAP->Internalized_ADC 2. Internalization TumorCell Tumor Cell Payload Cytolysin Payload Internalized_ADC->Payload 3. Payload Release Payload->TumorCell 4. Bystander Killing (Apoptosis)

Caption: Dual mechanism of action of OMTX705.

Experimental_Workflow_In_Vivo cluster_animal_model Animal Model Preparation cluster_treatment Treatment Regimen cluster_collection Sample Collection cluster_analysis Analysis animal Panc 007 PDX Mouse Model treatment Weekly IV injection of OMTX705 (30 mg/kg) animal->treatment collection Tumor Collection (Days 3, 10, 24, 47) treatment->collection fixation Formalin Fixation & Paraffin Embedding collection->fixation staining IHC with anti-human IgG fixation->staining evaluation Evaluation of OMTX705 Localization staining->evaluation

Caption: In vivo experimental workflow for OMTX705.

References

Methodological & Application

Application Notes and Protocols for OT-730 in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for evaluating OT-730, a novel prodrug beta-blocker for the treatment of glaucoma. The information is compiled from publicly available clinical trial data and established preclinical methodologies for glaucoma research.

Introduction

This compound is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, this compound is converted to its active metabolite, OT-705, a potent beta-adrenergic antagonist, upon administration to the eye.[1] This targeted delivery and metabolism are designed to enhance ocular efficacy while minimizing systemic side effects commonly associated with other beta-blockers.[2] Preclinical studies in animal models have suggested that this compound has a comparable IOP-lowering effect to timolol (B1209231) maleate, the standard of care, but with an improved systemic safety profile.[2]

Mechanism of Action

Beta-adrenergic blockers (beta-blockers) are a well-established class of drugs for treating glaucoma. They function by antagonizing beta-adrenergic receptors in the ciliary body of the eye. This action leads to a decrease in the production of aqueous humor, the fluid that fills the front part of the eye. The reduction in aqueous humor inflow results in a decrease in intraocular pressure, a primary risk factor for the progression of glaucomatous optic neuropathy. The oculoselective design of this compound aims to confine the beta-blocking activity primarily to the eye, with the drug being rapidly metabolized into inactive components upon entering the systemic circulation.[2]

Signaling Pathway for Beta-Blocker Mediated IOP Reduction

cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulates IOP IOP Aqueous Humor Production->IOP Increases This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolized in Eye OT-705 (Active Beta-Blocker)->Beta-Adrenergic Receptor Blocks

Caption: Signaling pathway of beta-blocker action in the ciliary epithelium.

Preclinical Evaluation (Representative Protocol)

While specific preclinical protocols for this compound are not publicly available, the following represents a standard methodology for evaluating a novel topical IOP-lowering agent in a relevant animal model.

Animal Model

A commonly used model is the laser-induced ocular hypertension model in non-human primates (e.g., Cynomolgus monkeys) or rabbits. This model mimics the elevated IOP characteristic of glaucoma.

Experimental Protocol
  • Animal Acclimation and Baseline IOP Measurement:

    • Animals are acclimated to the laboratory environment and handling procedures.

    • Baseline IOP is measured for a period of 1-2 weeks using a calibrated tonometer (e.g., Tono-Pen) to establish a stable baseline. Measurements are typically taken at the same time each day.

  • Induction of Ocular Hypertension:

    • Animals are anesthetized.

    • A laser (e.g., argon or diode) is used to photocoagulate the trabecular meshwork in one eye to induce a sustained elevation of IOP. The contralateral eye serves as a control.

    • IOP is monitored post-laser treatment to confirm the development of stable ocular hypertension.

  • Drug Administration:

    • Once stable ocular hypertension is established, animals are randomized into treatment groups.

    • A single drop of the test article (e.g., this compound at various concentrations), vehicle (placebo), or a positive control (e.g., 0.5% timolol maleate) is administered topically to the hypertensive eye.

  • IOP Measurement Post-Dosing:

    • IOP is measured at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the IOP-lowering effect.

  • Data Analysis:

    • The change in IOP from baseline is calculated for each treatment group at each time point.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the IOP-lowering effect of the test article to the vehicle and positive control.

Clinical Trial Protocol (Based on NCT00753168)

The following protocol is based on the Phase 1/2 clinical trial design for this compound ophthalmic solution.[1][2]

Study Design
  • Title: Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma.[1]

  • Design: A randomized, multi-center, investigator-masked, timolol- and placebo-controlled, parallel assignment study.[2]

  • Primary Purpose: Treatment.[1]

Patient Population
  • Inclusion Criteria: Patients diagnosed with open-angle glaucoma or ocular hypertension.

  • Exclusion Criteria: History of angle-closure glaucoma, conditions contraindicated for beta-blocker use (e.g., asthma, COPD, congestive heart failure), and chronic use of steroids.[1]

Treatment Arms
ArmInterventionDosage
1This compound Ophthalmic Solution0.75%
2Timolol Maleate Ophthalmic Solution0.5%
3Placebo Ophthalmic SolutionN/A

Data synthesized from press releases regarding the clinical trial.[2]

Experimental Workflow

cluster_0 Patient Journey cluster_1 Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period Randomization->Treatment_Period OT730 This compound (0.75%) Randomization->OT730 Timolol Timolol (0.5%) Randomization->Timolol Placebo Placebo Randomization->Placebo Follow_Up Follow-Up & Safety Monitoring Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Clinical trial workflow for the evaluation of this compound.

Outcome Measures
  • Primary Outcome: Change in intraocular pressure from baseline.

  • Secondary Outcomes: Assessment of adverse events to evaluate the safety and tolerability of this compound.

Study Procedures
  • Informed Consent and Screening: Eligible patients are informed about the study and provide written informed consent. A comprehensive ophthalmic examination is performed to confirm eligibility.

  • Baseline Visit: Baseline IOP is measured. Medical history and concomitant medications are recorded.

  • Randomization and Blinding: Patients are randomly assigned to one of the three treatment arms. The investigators are masked to the treatment allocation.

  • Treatment and Follow-up Visits: Patients self-administer the assigned eye drops according to the prescribed schedule. Follow-up visits are conducted at specified intervals to measure IOP and monitor for any adverse events.

  • Data Collection and Analysis: IOP measurements and safety data are collected at each visit. Statistical analysis is performed to compare the change in IOP between the treatment groups.

Summary of Expected Quantitative Data

The following table structure is representative of how quantitative data from a study like the this compound clinical trial would be presented.

Treatment GroupBaseline IOP (mmHg)Mean Change from Baseline at Day 28 (mmHg)Percentage of Patients with ≥ 20% IOP Reduction
This compound (0.75%)e.g., 24.5 ± 2.1e.g., -6.8 ± 1.5e.g., 75%
Timolol (0.5%)e.g., 24.3 ± 2.3e.g., -6.5 ± 1.8e.g., 72%
Placeboe.g., 24.6 ± 2.2e.g., -1.5 ± 2.0e.g., 15%

Note: The values in this table are hypothetical and for illustrative purposes only, as specific quantitative results from the this compound trials are not fully published.

Conclusion

The experimental protocols for this compound involve both preclinical evaluation in animal models of ocular hypertension and rigorous, controlled clinical trials in human subjects. The primary goal of these studies is to demonstrate the safety and efficacy of this compound in lowering IOP, a critical factor in the management of glaucoma. The oculoselective nature of this prodrug holds promise for an improved therapeutic profile compared to existing beta-blockers.

References

Application Notes and Protocols for OT-730 in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for evaluating OT-730, a novel prodrug beta-blocker for the treatment of glaucoma. The information is compiled from publicly available clinical trial data and established preclinical methodologies for glaucoma research.

Introduction

This compound is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, this compound is converted to its active metabolite, OT-705, a potent beta-adrenergic antagonist, upon administration to the eye.[1] This targeted delivery and metabolism are designed to enhance ocular efficacy while minimizing systemic side effects commonly associated with other beta-blockers.[2] Preclinical studies in animal models have suggested that this compound has a comparable IOP-lowering effect to timolol (B1209231) maleate, the standard of care, but with an improved systemic safety profile.[2]

Mechanism of Action

Beta-adrenergic blockers (beta-blockers) are a well-established class of drugs for treating glaucoma. They function by antagonizing beta-adrenergic receptors in the ciliary body of the eye. This action leads to a decrease in the production of aqueous humor, the fluid that fills the front part of the eye. The reduction in aqueous humor inflow results in a decrease in intraocular pressure, a primary risk factor for the progression of glaucomatous optic neuropathy. The oculoselective design of this compound aims to confine the beta-blocking activity primarily to the eye, with the drug being rapidly metabolized into inactive components upon entering the systemic circulation.[2]

Signaling Pathway for Beta-Blocker Mediated IOP Reduction

cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulates IOP IOP Aqueous Humor Production->IOP Increases This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolized in Eye OT-705 (Active Beta-Blocker)->Beta-Adrenergic Receptor Blocks

Caption: Signaling pathway of beta-blocker action in the ciliary epithelium.

Preclinical Evaluation (Representative Protocol)

While specific preclinical protocols for this compound are not publicly available, the following represents a standard methodology for evaluating a novel topical IOP-lowering agent in a relevant animal model.

Animal Model

A commonly used model is the laser-induced ocular hypertension model in non-human primates (e.g., Cynomolgus monkeys) or rabbits. This model mimics the elevated IOP characteristic of glaucoma.

Experimental Protocol
  • Animal Acclimation and Baseline IOP Measurement:

    • Animals are acclimated to the laboratory environment and handling procedures.

    • Baseline IOP is measured for a period of 1-2 weeks using a calibrated tonometer (e.g., Tono-Pen) to establish a stable baseline. Measurements are typically taken at the same time each day.

  • Induction of Ocular Hypertension:

    • Animals are anesthetized.

    • A laser (e.g., argon or diode) is used to photocoagulate the trabecular meshwork in one eye to induce a sustained elevation of IOP. The contralateral eye serves as a control.

    • IOP is monitored post-laser treatment to confirm the development of stable ocular hypertension.

  • Drug Administration:

    • Once stable ocular hypertension is established, animals are randomized into treatment groups.

    • A single drop of the test article (e.g., this compound at various concentrations), vehicle (placebo), or a positive control (e.g., 0.5% timolol maleate) is administered topically to the hypertensive eye.

  • IOP Measurement Post-Dosing:

    • IOP is measured at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the IOP-lowering effect.

  • Data Analysis:

    • The change in IOP from baseline is calculated for each treatment group at each time point.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the IOP-lowering effect of the test article to the vehicle and positive control.

Clinical Trial Protocol (Based on NCT00753168)

The following protocol is based on the Phase 1/2 clinical trial design for this compound ophthalmic solution.[1][2]

Study Design
  • Title: Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma.[1]

  • Design: A randomized, multi-center, investigator-masked, timolol- and placebo-controlled, parallel assignment study.[2]

  • Primary Purpose: Treatment.[1]

Patient Population
  • Inclusion Criteria: Patients diagnosed with open-angle glaucoma or ocular hypertension.

  • Exclusion Criteria: History of angle-closure glaucoma, conditions contraindicated for beta-blocker use (e.g., asthma, COPD, congestive heart failure), and chronic use of steroids.[1]

Treatment Arms
ArmInterventionDosage
1This compound Ophthalmic Solution0.75%
2Timolol Maleate Ophthalmic Solution0.5%
3Placebo Ophthalmic SolutionN/A

Data synthesized from press releases regarding the clinical trial.[2]

Experimental Workflow

cluster_0 Patient Journey cluster_1 Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period Randomization->Treatment_Period OT730 This compound (0.75%) Randomization->OT730 Timolol Timolol (0.5%) Randomization->Timolol Placebo Placebo Randomization->Placebo Follow_Up Follow-Up & Safety Monitoring Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Clinical trial workflow for the evaluation of this compound.

Outcome Measures
  • Primary Outcome: Change in intraocular pressure from baseline.

  • Secondary Outcomes: Assessment of adverse events to evaluate the safety and tolerability of this compound.

Study Procedures
  • Informed Consent and Screening: Eligible patients are informed about the study and provide written informed consent. A comprehensive ophthalmic examination is performed to confirm eligibility.

  • Baseline Visit: Baseline IOP is measured. Medical history and concomitant medications are recorded.

  • Randomization and Blinding: Patients are randomly assigned to one of the three treatment arms. The investigators are masked to the treatment allocation.

  • Treatment and Follow-up Visits: Patients self-administer the assigned eye drops according to the prescribed schedule. Follow-up visits are conducted at specified intervals to measure IOP and monitor for any adverse events.

  • Data Collection and Analysis: IOP measurements and safety data are collected at each visit. Statistical analysis is performed to compare the change in IOP between the treatment groups.

Summary of Expected Quantitative Data

The following table structure is representative of how quantitative data from a study like the this compound clinical trial would be presented.

Treatment GroupBaseline IOP (mmHg)Mean Change from Baseline at Day 28 (mmHg)Percentage of Patients with ≥ 20% IOP Reduction
This compound (0.75%)e.g., 24.5 ± 2.1e.g., -6.8 ± 1.5e.g., 75%
Timolol (0.5%)e.g., 24.3 ± 2.3e.g., -6.5 ± 1.8e.g., 72%
Placeboe.g., 24.6 ± 2.2e.g., -1.5 ± 2.0e.g., 15%

Note: The values in this table are hypothetical and for illustrative purposes only, as specific quantitative results from the this compound trials are not fully published.

Conclusion

The experimental protocols for this compound involve both preclinical evaluation in animal models of ocular hypertension and rigorous, controlled clinical trials in human subjects. The primary goal of these studies is to demonstrate the safety and efficacy of this compound in lowering IOP, a critical factor in the management of glaucoma. The oculoselective nature of this prodrug holds promise for an improved therapeutic profile compared to existing beta-blockers.

References

Application Notes and Protocols for OT-730 in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for evaluating OT-730, a novel prodrug beta-blocker for the treatment of glaucoma. The information is compiled from publicly available clinical trial data and established preclinical methodologies for glaucoma research.

Introduction

This compound is an investigational ophthalmic solution developed for the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] As a prodrug, this compound is converted to its active metabolite, OT-705, a potent beta-adrenergic antagonist, upon administration to the eye.[1] This targeted delivery and metabolism are designed to enhance ocular efficacy while minimizing systemic side effects commonly associated with other beta-blockers.[2] Preclinical studies in animal models have suggested that this compound has a comparable IOP-lowering effect to timolol maleate, the standard of care, but with an improved systemic safety profile.[2]

Mechanism of Action

Beta-adrenergic blockers (beta-blockers) are a well-established class of drugs for treating glaucoma. They function by antagonizing beta-adrenergic receptors in the ciliary body of the eye. This action leads to a decrease in the production of aqueous humor, the fluid that fills the front part of the eye. The reduction in aqueous humor inflow results in a decrease in intraocular pressure, a primary risk factor for the progression of glaucomatous optic neuropathy. The oculoselective design of this compound aims to confine the beta-blocking activity primarily to the eye, with the drug being rapidly metabolized into inactive components upon entering the systemic circulation.[2]

Signaling Pathway for Beta-Blocker Mediated IOP Reduction

cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein G-Protein Beta-Adrenergic Receptor->G-Protein Activates Adenylate Cyclase Adenylate Cyclase G-Protein->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulates IOP IOP Aqueous Humor Production->IOP Increases This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolized in Eye OT-705 (Active Beta-Blocker)->Beta-Adrenergic Receptor Blocks

Caption: Signaling pathway of beta-blocker action in the ciliary epithelium.

Preclinical Evaluation (Representative Protocol)

While specific preclinical protocols for this compound are not publicly available, the following represents a standard methodology for evaluating a novel topical IOP-lowering agent in a relevant animal model.

Animal Model

A commonly used model is the laser-induced ocular hypertension model in non-human primates (e.g., Cynomolgus monkeys) or rabbits. This model mimics the elevated IOP characteristic of glaucoma.

Experimental Protocol
  • Animal Acclimation and Baseline IOP Measurement:

    • Animals are acclimated to the laboratory environment and handling procedures.

    • Baseline IOP is measured for a period of 1-2 weeks using a calibrated tonometer (e.g., Tono-Pen) to establish a stable baseline. Measurements are typically taken at the same time each day.

  • Induction of Ocular Hypertension:

    • Animals are anesthetized.

    • A laser (e.g., argon or diode) is used to photocoagulate the trabecular meshwork in one eye to induce a sustained elevation of IOP. The contralateral eye serves as a control.

    • IOP is monitored post-laser treatment to confirm the development of stable ocular hypertension.

  • Drug Administration:

    • Once stable ocular hypertension is established, animals are randomized into treatment groups.

    • A single drop of the test article (e.g., this compound at various concentrations), vehicle (placebo), or a positive control (e.g., 0.5% timolol maleate) is administered topically to the hypertensive eye.

  • IOP Measurement Post-Dosing:

    • IOP is measured at multiple time points post-dosing (e.g., 0, 2, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the IOP-lowering effect.

  • Data Analysis:

    • The change in IOP from baseline is calculated for each treatment group at each time point.

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the IOP-lowering effect of the test article to the vehicle and positive control.

Clinical Trial Protocol (Based on NCT00753168)

The following protocol is based on the Phase 1/2 clinical trial design for this compound ophthalmic solution.[1][2]

Study Design
  • Title: Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma.[1]

  • Design: A randomized, multi-center, investigator-masked, timolol- and placebo-controlled, parallel assignment study.[2]

  • Primary Purpose: Treatment.[1]

Patient Population
  • Inclusion Criteria: Patients diagnosed with open-angle glaucoma or ocular hypertension.

  • Exclusion Criteria: History of angle-closure glaucoma, conditions contraindicated for beta-blocker use (e.g., asthma, COPD, congestive heart failure), and chronic use of steroids.[1]

Treatment Arms
ArmInterventionDosage
1This compound Ophthalmic Solution0.75%
2Timolol Maleate Ophthalmic Solution0.5%
3Placebo Ophthalmic SolutionN/A

Data synthesized from press releases regarding the clinical trial.[2]

Experimental Workflow

cluster_0 Patient Journey cluster_1 Treatment Arms Screening Screening Randomization Randomization Screening->Randomization Treatment_Period Treatment Period Randomization->Treatment_Period OT730 This compound (0.75%) Randomization->OT730 Timolol Timolol (0.5%) Randomization->Timolol Placebo Placebo Randomization->Placebo Follow_Up Follow-Up & Safety Monitoring Treatment_Period->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis

Caption: Clinical trial workflow for the evaluation of this compound.

Outcome Measures
  • Primary Outcome: Change in intraocular pressure from baseline.

  • Secondary Outcomes: Assessment of adverse events to evaluate the safety and tolerability of this compound.

Study Procedures
  • Informed Consent and Screening: Eligible patients are informed about the study and provide written informed consent. A comprehensive ophthalmic examination is performed to confirm eligibility.

  • Baseline Visit: Baseline IOP is measured. Medical history and concomitant medications are recorded.

  • Randomization and Blinding: Patients are randomly assigned to one of the three treatment arms. The investigators are masked to the treatment allocation.

  • Treatment and Follow-up Visits: Patients self-administer the assigned eye drops according to the prescribed schedule. Follow-up visits are conducted at specified intervals to measure IOP and monitor for any adverse events.

  • Data Collection and Analysis: IOP measurements and safety data are collected at each visit. Statistical analysis is performed to compare the change in IOP between the treatment groups.

Summary of Expected Quantitative Data

The following table structure is representative of how quantitative data from a study like the this compound clinical trial would be presented.

Treatment GroupBaseline IOP (mmHg)Mean Change from Baseline at Day 28 (mmHg)Percentage of Patients with ≥ 20% IOP Reduction
This compound (0.75%)e.g., 24.5 ± 2.1e.g., -6.8 ± 1.5e.g., 75%
Timolol (0.5%)e.g., 24.3 ± 2.3e.g., -6.5 ± 1.8e.g., 72%
Placeboe.g., 24.6 ± 2.2e.g., -1.5 ± 2.0e.g., 15%

Note: The values in this table are hypothetical and for illustrative purposes only, as specific quantitative results from the this compound trials are not fully published.

Conclusion

The experimental protocols for this compound involve both preclinical evaluation in animal models of ocular hypertension and rigorous, controlled clinical trials in human subjects. The primary goal of these studies is to demonstrate the safety and efficacy of this compound in lowering IOP, a critical factor in the management of glaucoma. The oculoselective nature of this prodrug holds promise for an improved therapeutic profile compared to existing beta-blockers.

References

Application Notes and Protocols for Measuring Intraocular Pressure Following OT-730 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

OT-730 is an investigational prodrug developed for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Upon topical administration to the eye, this compound is metabolized to its active form, OT-705, a beta-adrenergic blocking agent.[1] Beta-blockers reduce IOP by decreasing the production of aqueous humor.[2] The therapeutic goal of this compound was to provide a targeted delivery of a potent beta-blocker to the eye, thereby minimizing systemic side effects often associated with this class of drugs.[2]

A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of a 0.75% this compound ophthalmic solution compared to 0.5% timolol (B1209231) maleate (B1232345) and a placebo. While the trial was planned for completion, detailed quantitative results regarding the IOP-lowering effect of this compound are not publicly available. Therefore, this document provides a generalized protocol for the application of a topical ophthalmic solution, such as this compound, and the subsequent measurement of IOP, based on the known trial design and standard clinical practices. The provided data tables include hypothetical data for this compound to illustrate the expected format of results, alongside published data for the active comparator, timolol, to provide a relevant benchmark.

Mechanism of Action: Beta-Adrenergic Blockade in the Eye

This compound, through its active metabolite OT-705, acts as a non-selective beta-adrenergic receptor antagonist. In the eye, beta-receptors are present on the ciliary body, which is responsible for the production of aqueous humor. By blocking these receptors, OT-705 is intended to reduce the rate of aqueous humor production, leading to a decrease in intraocular pressure.

cluster_0 Ciliary Body Epithelium cluster_1 Drug Action Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylyl Cyclase Adenylyl Cyclase Beta-Adrenergic Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulates Decreased Aqueous Humor Production Decreased Aqueous Humor Production Aqueous Humor Production->Decreased Aqueous Humor Production This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolized in the eye OT-705 (Active Beta-Blocker)->Beta-Adrenergic Receptor Blocks Intraocular Pressure Intraocular Pressure Decreased Aqueous Humor Production->Intraocular Pressure Lowers

Signaling pathway of this compound's active metabolite in reducing aqueous humor production.

Data Presentation

The following tables summarize the expected and comparative data for studies evaluating IOP-lowering medications.

Table 1: Hypothetical Intraocular Pressure Reduction with this compound

Disclaimer: The following data for this compound are hypothetical and presented for illustrative purposes due to the lack of publicly available results from the NCT00753168 clinical trial.

Treatment GroupBaseline IOP (mmHg) (Mean ± SD)IOP at 4 Weeks (mmHg) (Mean ± SD)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)p-value (vs. Placebo)
This compound (0.75%)25.5 ± 2.119.8 ± 2.55.722.4<0.01
Placebo25.2 ± 2.324.1 ± 2.41.14.4-

Table 2: Published Efficacy of Timolol Maleate (0.5%) in Lowering Intraocular Pressure

Study ReferenceBaseline IOP (mmHg) (Mean ± SD)IOP After Treatment (mmHg) (Mean ± SD)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)
Study A24.6018.366.2425.37
Study B25.0 ± 3.018.5 ± 2.86.526.0

Experimental Protocols

The following protocols are based on the design of the NCT00753168 trial and standard clinical practices for ophthalmic drug administration and IOP measurement.

Protocol 1: Topical Administration of Ophthalmic Solution

Objective: To ensure consistent and accurate administration of the topical ophthalmic solution to the study eye(s).

Materials:

  • Sterile, single-use ophthalmic solution vials (e.g., this compound 0.75%, Timolol Maleate 0.5%, or Placebo)

  • Sterile, disposable gloves

  • Tissues

  • Patient chair with headrest

  • Stopwatch or timer

Procedure:

  • Patient Preparation:

    • Ensure the patient is comfortably seated with their head tilted back and supported.

    • Instruct the patient to look upwards.

    • Gently pull down the lower eyelid to form a small pocket.

  • Drug Administration:

    • Uncap the sterile ophthalmic solution vial without touching the dropper tip.

    • Hold the vial above the eye and instill one drop into the conjunctival sac (the pocket formed by the lower eyelid).

    • Avoid touching the dropper tip to the eye, eyelids, or any other surface.

  • Post-Administration:

    • Instruct the patient to close their eyes gently for 2-3 minutes.

    • Apply gentle pressure to the nasolacrimal duct (the corner of the eye near the nose) for at least one minute to minimize systemic absorption.

    • Use a clean tissue to wipe away any excess solution from around the eye.

  • Documentation:

    • Record the time of administration and the eye(s) treated in the patient's study record.

Start Start Patient Preparation Patient Preparation Start->Patient Preparation Drug Administration Drug Administration Patient Preparation->Drug Administration Post-Administration Care Post-Administration Care Drug Administration->Post-Administration Care Documentation Documentation Post-Administration Care->Documentation End End Documentation->End

Workflow for topical ophthalmic drug administration.
Protocol 2: Measurement of Intraocular Pressure using Goldmann Applanation Tonometry

Objective: To accurately measure the intraocular pressure at specified time points following the administration of the ophthalmic solution.

Materials:

  • Slit-lamp biomicroscope with a calibrated Goldmann applanation tonometer

  • Topical anesthetic eye drops (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Fluorescein (B123965) sodium ophthalmic strips

  • Sterile saline solution

  • Disinfectant wipes for the tonometer prism

Procedure:

  • Tonometer Calibration and Preparation:

    • Verify the calibration of the Goldmann tonometer according to the manufacturer's instructions.

    • Clean and disinfect the tonometer prism with an appropriate disinfectant wipe and allow it to air dry completely.

  • Patient Preparation:

    • Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured.

    • Gently touch a fluorescein strip to the tear film in the lower cul-de-sac.

    • Position the patient at the slit lamp, ensuring their forehead is against the headrest and their chin is on the chin rest.

  • IOP Measurement:

    • Set the slit-lamp magnification to 10x and use a cobalt blue light filter.

    • Gently open the patient's eyelids with the thumb and forefinger of one hand without applying pressure to the globe.

    • Instruct the patient to look straight ahead.

    • Using the slit-lamp joystick, advance the tonometer prism until it makes gentle contact with the central cornea.

    • Observe the fluorescein mires through the slit-lamp oculars.

    • Adjust the tonometer dial until the inner edges of the two semicircles just touch.

    • Read the IOP measurement from the dial and multiply by 10 to obtain the pressure in mmHg.

    • Repeat the measurement two more times to obtain three independent readings. The average of these readings will be recorded as the final IOP.

  • Post-Measurement and Documentation:

    • Clean and disinfect the tonometer prism.

    • Record the IOP measurements for each eye, along with the time of measurement, in the patient's study record.

cluster_0 Pre-Measurement cluster_1 Measurement cluster_2 Post-Measurement Calibrate Tonometer Calibrate Tonometer Anesthetize Eye Anesthetize Eye Calibrate Tonometer->Anesthetize Eye Apply Fluorescein Apply Fluorescein Anesthetize Eye->Apply Fluorescein Position Patient Position Patient Apply Fluorescein->Position Patient Align Tonometer Align Tonometer Position Patient->Align Tonometer Observe Mires Observe Mires Align Tonometer->Observe Mires Adjust Dial Adjust Dial Observe Mires->Adjust Dial Record Reading Record Reading Adjust Dial->Record Reading Clean Tonometer Clean Tonometer Record Reading->Clean Tonometer Document Results Document Results Clean Tonometer->Document Results

Logical flow of the Goldmann applanation tonometry procedure.

Conclusion

While the specific clinical trial data for this compound remains unavailable, the established mechanism of action for beta-blockers in reducing IOP provides a strong rationale for its investigation in glaucoma and ocular hypertension. The protocols outlined in this document provide a standardized methodology for the application of topical ophthalmic solutions and the subsequent measurement of intraocular pressure, which are critical for the accurate assessment of any new IOP-lowering agent. Researchers and drug development professionals can adapt these protocols for their specific study needs, ensuring consistency and reliability in their data collection. For comparative efficacy, the data on established treatments like timolol serve as a valuable reference point.

References

Application Notes and Protocols for Measuring Intraocular Pressure Following OT-730 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

OT-730 is an investigational prodrug developed for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Upon topical administration to the eye, this compound is metabolized to its active form, OT-705, a beta-adrenergic blocking agent.[1] Beta-blockers reduce IOP by decreasing the production of aqueous humor.[2] The therapeutic goal of this compound was to provide a targeted delivery of a potent beta-blocker to the eye, thereby minimizing systemic side effects often associated with this class of drugs.[2]

A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of a 0.75% this compound ophthalmic solution compared to 0.5% timolol (B1209231) maleate (B1232345) and a placebo. While the trial was planned for completion, detailed quantitative results regarding the IOP-lowering effect of this compound are not publicly available. Therefore, this document provides a generalized protocol for the application of a topical ophthalmic solution, such as this compound, and the subsequent measurement of IOP, based on the known trial design and standard clinical practices. The provided data tables include hypothetical data for this compound to illustrate the expected format of results, alongside published data for the active comparator, timolol, to provide a relevant benchmark.

Mechanism of Action: Beta-Adrenergic Blockade in the Eye

This compound, through its active metabolite OT-705, acts as a non-selective beta-adrenergic receptor antagonist. In the eye, beta-receptors are present on the ciliary body, which is responsible for the production of aqueous humor. By blocking these receptors, OT-705 is intended to reduce the rate of aqueous humor production, leading to a decrease in intraocular pressure.

cluster_0 Ciliary Body Epithelium cluster_1 Drug Action Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylyl Cyclase Adenylyl Cyclase Beta-Adrenergic Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulates Decreased Aqueous Humor Production Decreased Aqueous Humor Production Aqueous Humor Production->Decreased Aqueous Humor Production This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolized in the eye OT-705 (Active Beta-Blocker)->Beta-Adrenergic Receptor Blocks Intraocular Pressure Intraocular Pressure Decreased Aqueous Humor Production->Intraocular Pressure Lowers

Signaling pathway of this compound's active metabolite in reducing aqueous humor production.

Data Presentation

The following tables summarize the expected and comparative data for studies evaluating IOP-lowering medications.

Table 1: Hypothetical Intraocular Pressure Reduction with this compound

Disclaimer: The following data for this compound are hypothetical and presented for illustrative purposes due to the lack of publicly available results from the NCT00753168 clinical trial.

Treatment GroupBaseline IOP (mmHg) (Mean ± SD)IOP at 4 Weeks (mmHg) (Mean ± SD)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)p-value (vs. Placebo)
This compound (0.75%)25.5 ± 2.119.8 ± 2.55.722.4<0.01
Placebo25.2 ± 2.324.1 ± 2.41.14.4-

Table 2: Published Efficacy of Timolol Maleate (0.5%) in Lowering Intraocular Pressure

Study ReferenceBaseline IOP (mmHg) (Mean ± SD)IOP After Treatment (mmHg) (Mean ± SD)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)
Study A24.6018.366.2425.37
Study B25.0 ± 3.018.5 ± 2.86.526.0

Experimental Protocols

The following protocols are based on the design of the NCT00753168 trial and standard clinical practices for ophthalmic drug administration and IOP measurement.

Protocol 1: Topical Administration of Ophthalmic Solution

Objective: To ensure consistent and accurate administration of the topical ophthalmic solution to the study eye(s).

Materials:

  • Sterile, single-use ophthalmic solution vials (e.g., this compound 0.75%, Timolol Maleate 0.5%, or Placebo)

  • Sterile, disposable gloves

  • Tissues

  • Patient chair with headrest

  • Stopwatch or timer

Procedure:

  • Patient Preparation:

    • Ensure the patient is comfortably seated with their head tilted back and supported.

    • Instruct the patient to look upwards.

    • Gently pull down the lower eyelid to form a small pocket.

  • Drug Administration:

    • Uncap the sterile ophthalmic solution vial without touching the dropper tip.

    • Hold the vial above the eye and instill one drop into the conjunctival sac (the pocket formed by the lower eyelid).

    • Avoid touching the dropper tip to the eye, eyelids, or any other surface.

  • Post-Administration:

    • Instruct the patient to close their eyes gently for 2-3 minutes.

    • Apply gentle pressure to the nasolacrimal duct (the corner of the eye near the nose) for at least one minute to minimize systemic absorption.

    • Use a clean tissue to wipe away any excess solution from around the eye.

  • Documentation:

    • Record the time of administration and the eye(s) treated in the patient's study record.

Start Start Patient Preparation Patient Preparation Start->Patient Preparation Drug Administration Drug Administration Patient Preparation->Drug Administration Post-Administration Care Post-Administration Care Drug Administration->Post-Administration Care Documentation Documentation Post-Administration Care->Documentation End End Documentation->End

Workflow for topical ophthalmic drug administration.
Protocol 2: Measurement of Intraocular Pressure using Goldmann Applanation Tonometry

Objective: To accurately measure the intraocular pressure at specified time points following the administration of the ophthalmic solution.

Materials:

  • Slit-lamp biomicroscope with a calibrated Goldmann applanation tonometer

  • Topical anesthetic eye drops (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Fluorescein (B123965) sodium ophthalmic strips

  • Sterile saline solution

  • Disinfectant wipes for the tonometer prism

Procedure:

  • Tonometer Calibration and Preparation:

    • Verify the calibration of the Goldmann tonometer according to the manufacturer's instructions.

    • Clean and disinfect the tonometer prism with an appropriate disinfectant wipe and allow it to air dry completely.

  • Patient Preparation:

    • Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured.

    • Gently touch a fluorescein strip to the tear film in the lower cul-de-sac.

    • Position the patient at the slit lamp, ensuring their forehead is against the headrest and their chin is on the chin rest.

  • IOP Measurement:

    • Set the slit-lamp magnification to 10x and use a cobalt blue light filter.

    • Gently open the patient's eyelids with the thumb and forefinger of one hand without applying pressure to the globe.

    • Instruct the patient to look straight ahead.

    • Using the slit-lamp joystick, advance the tonometer prism until it makes gentle contact with the central cornea.

    • Observe the fluorescein mires through the slit-lamp oculars.

    • Adjust the tonometer dial until the inner edges of the two semicircles just touch.

    • Read the IOP measurement from the dial and multiply by 10 to obtain the pressure in mmHg.

    • Repeat the measurement two more times to obtain three independent readings. The average of these readings will be recorded as the final IOP.

  • Post-Measurement and Documentation:

    • Clean and disinfect the tonometer prism.

    • Record the IOP measurements for each eye, along with the time of measurement, in the patient's study record.

cluster_0 Pre-Measurement cluster_1 Measurement cluster_2 Post-Measurement Calibrate Tonometer Calibrate Tonometer Anesthetize Eye Anesthetize Eye Calibrate Tonometer->Anesthetize Eye Apply Fluorescein Apply Fluorescein Anesthetize Eye->Apply Fluorescein Position Patient Position Patient Apply Fluorescein->Position Patient Align Tonometer Align Tonometer Position Patient->Align Tonometer Observe Mires Observe Mires Align Tonometer->Observe Mires Adjust Dial Adjust Dial Observe Mires->Adjust Dial Record Reading Record Reading Adjust Dial->Record Reading Clean Tonometer Clean Tonometer Record Reading->Clean Tonometer Document Results Document Results Clean Tonometer->Document Results

Logical flow of the Goldmann applanation tonometry procedure.

Conclusion

While the specific clinical trial data for this compound remains unavailable, the established mechanism of action for beta-blockers in reducing IOP provides a strong rationale for its investigation in glaucoma and ocular hypertension. The protocols outlined in this document provide a standardized methodology for the application of topical ophthalmic solutions and the subsequent measurement of intraocular pressure, which are critical for the accurate assessment of any new IOP-lowering agent. Researchers and drug development professionals can adapt these protocols for their specific study needs, ensuring consistency and reliability in their data collection. For comparative efficacy, the data on established treatments like timolol serve as a valuable reference point.

References

Application Notes and Protocols for Measuring Intraocular Pressure Following OT-730 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

OT-730 is an investigational prodrug developed for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Upon topical administration to the eye, this compound is metabolized to its active form, OT-705, a beta-adrenergic blocking agent.[1] Beta-blockers reduce IOP by decreasing the production of aqueous humor.[2] The therapeutic goal of this compound was to provide a targeted delivery of a potent beta-blocker to the eye, thereby minimizing systemic side effects often associated with this class of drugs.[2]

A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of a 0.75% this compound ophthalmic solution compared to 0.5% timolol maleate and a placebo. While the trial was planned for completion, detailed quantitative results regarding the IOP-lowering effect of this compound are not publicly available. Therefore, this document provides a generalized protocol for the application of a topical ophthalmic solution, such as this compound, and the subsequent measurement of IOP, based on the known trial design and standard clinical practices. The provided data tables include hypothetical data for this compound to illustrate the expected format of results, alongside published data for the active comparator, timolol, to provide a relevant benchmark.

Mechanism of Action: Beta-Adrenergic Blockade in the Eye

This compound, through its active metabolite OT-705, acts as a non-selective beta-adrenergic receptor antagonist. In the eye, beta-receptors are present on the ciliary body, which is responsible for the production of aqueous humor. By blocking these receptors, OT-705 is intended to reduce the rate of aqueous humor production, leading to a decrease in intraocular pressure.

cluster_0 Ciliary Body Epithelium cluster_1 Drug Action Beta-Adrenergic Receptor Beta-Adrenergic Receptor Adenylyl Cyclase Adenylyl Cyclase Beta-Adrenergic Receptor->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulates Decreased Aqueous Humor Production Decreased Aqueous Humor Production Aqueous Humor Production->Decreased Aqueous Humor Production This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolized in the eye OT-705 (Active Beta-Blocker)->Beta-Adrenergic Receptor Blocks Intraocular Pressure Intraocular Pressure Decreased Aqueous Humor Production->Intraocular Pressure Lowers

Signaling pathway of this compound's active metabolite in reducing aqueous humor production.

Data Presentation

The following tables summarize the expected and comparative data for studies evaluating IOP-lowering medications.

Table 1: Hypothetical Intraocular Pressure Reduction with this compound

Disclaimer: The following data for this compound are hypothetical and presented for illustrative purposes due to the lack of publicly available results from the NCT00753168 clinical trial.

Treatment GroupBaseline IOP (mmHg) (Mean ± SD)IOP at 4 Weeks (mmHg) (Mean ± SD)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)p-value (vs. Placebo)
This compound (0.75%)25.5 ± 2.119.8 ± 2.55.722.4<0.01
Placebo25.2 ± 2.324.1 ± 2.41.14.4-

Table 2: Published Efficacy of Timolol Maleate (0.5%) in Lowering Intraocular Pressure

Study ReferenceBaseline IOP (mmHg) (Mean ± SD)IOP After Treatment (mmHg) (Mean ± SD)Mean IOP Reduction (mmHg)Percentage IOP Reduction (%)
Study A24.6018.366.2425.37
Study B25.0 ± 3.018.5 ± 2.86.526.0

Experimental Protocols

The following protocols are based on the design of the NCT00753168 trial and standard clinical practices for ophthalmic drug administration and IOP measurement.

Protocol 1: Topical Administration of Ophthalmic Solution

Objective: To ensure consistent and accurate administration of the topical ophthalmic solution to the study eye(s).

Materials:

  • Sterile, single-use ophthalmic solution vials (e.g., this compound 0.75%, Timolol Maleate 0.5%, or Placebo)

  • Sterile, disposable gloves

  • Tissues

  • Patient chair with headrest

  • Stopwatch or timer

Procedure:

  • Patient Preparation:

    • Ensure the patient is comfortably seated with their head tilted back and supported.

    • Instruct the patient to look upwards.

    • Gently pull down the lower eyelid to form a small pocket.

  • Drug Administration:

    • Uncap the sterile ophthalmic solution vial without touching the dropper tip.

    • Hold the vial above the eye and instill one drop into the conjunctival sac (the pocket formed by the lower eyelid).

    • Avoid touching the dropper tip to the eye, eyelids, or any other surface.

  • Post-Administration:

    • Instruct the patient to close their eyes gently for 2-3 minutes.

    • Apply gentle pressure to the nasolacrimal duct (the corner of the eye near the nose) for at least one minute to minimize systemic absorption.

    • Use a clean tissue to wipe away any excess solution from around the eye.

  • Documentation:

    • Record the time of administration and the eye(s) treated in the patient's study record.

Start Start Patient Preparation Patient Preparation Start->Patient Preparation Drug Administration Drug Administration Patient Preparation->Drug Administration Post-Administration Care Post-Administration Care Drug Administration->Post-Administration Care Documentation Documentation Post-Administration Care->Documentation End End Documentation->End

Workflow for topical ophthalmic drug administration.
Protocol 2: Measurement of Intraocular Pressure using Goldmann Applanation Tonometry

Objective: To accurately measure the intraocular pressure at specified time points following the administration of the ophthalmic solution.

Materials:

  • Slit-lamp biomicroscope with a calibrated Goldmann applanation tonometer

  • Topical anesthetic eye drops (e.g., proparacaine hydrochloride 0.5%)

  • Fluorescein sodium ophthalmic strips

  • Sterile saline solution

  • Disinfectant wipes for the tonometer prism

Procedure:

  • Tonometer Calibration and Preparation:

    • Verify the calibration of the Goldmann tonometer according to the manufacturer's instructions.

    • Clean and disinfect the tonometer prism with an appropriate disinfectant wipe and allow it to air dry completely.

  • Patient Preparation:

    • Instill one drop of topical anesthetic into the conjunctival sac of the eye to be measured.

    • Gently touch a fluorescein strip to the tear film in the lower cul-de-sac.

    • Position the patient at the slit lamp, ensuring their forehead is against the headrest and their chin is on the chin rest.

  • IOP Measurement:

    • Set the slit-lamp magnification to 10x and use a cobalt blue light filter.

    • Gently open the patient's eyelids with the thumb and forefinger of one hand without applying pressure to the globe.

    • Instruct the patient to look straight ahead.

    • Using the slit-lamp joystick, advance the tonometer prism until it makes gentle contact with the central cornea.

    • Observe the fluorescein mires through the slit-lamp oculars.

    • Adjust the tonometer dial until the inner edges of the two semicircles just touch.

    • Read the IOP measurement from the dial and multiply by 10 to obtain the pressure in mmHg.

    • Repeat the measurement two more times to obtain three independent readings. The average of these readings will be recorded as the final IOP.

  • Post-Measurement and Documentation:

    • Clean and disinfect the tonometer prism.

    • Record the IOP measurements for each eye, along with the time of measurement, in the patient's study record.

cluster_0 Pre-Measurement cluster_1 Measurement cluster_2 Post-Measurement Calibrate Tonometer Calibrate Tonometer Anesthetize Eye Anesthetize Eye Calibrate Tonometer->Anesthetize Eye Apply Fluorescein Apply Fluorescein Anesthetize Eye->Apply Fluorescein Position Patient Position Patient Apply Fluorescein->Position Patient Align Tonometer Align Tonometer Position Patient->Align Tonometer Observe Mires Observe Mires Align Tonometer->Observe Mires Adjust Dial Adjust Dial Observe Mires->Adjust Dial Record Reading Record Reading Adjust Dial->Record Reading Clean Tonometer Clean Tonometer Record Reading->Clean Tonometer Document Results Document Results Clean Tonometer->Document Results

Logical flow of the Goldmann applanation tonometry procedure.

Conclusion

While the specific clinical trial data for this compound remains unavailable, the established mechanism of action for beta-blockers in reducing IOP provides a strong rationale for its investigation in glaucoma and ocular hypertension. The protocols outlined in this document provide a standardized methodology for the application of topical ophthalmic solutions and the subsequent measurement of intraocular pressure, which are critical for the accurate assessment of any new IOP-lowering agent. Researchers and drug development professionals can adapt these protocols for their specific study needs, ensuring consistency and reliability in their data collection. For comparative efficacy, the data on established treatments like timolol serve as a valuable reference point.

References

Protocol for long-term stability testing of OT-730 solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Long-Term Stability Testing of OT-730 Solution

Version: 1.0

Introduction

This document provides a comprehensive protocol for conducting long-term stability testing of this compound solution, a product identified by CAS number 870809-51-1 and noted for its potential use in ophthalmic applications.[1] The objective of this protocol is to establish a shelf-life for the drug product and recommend appropriate storage conditions by providing evidence on how the quality of the this compound solution varies over time under the influence of various environmental factors such as temperature, humidity, and light.[2][3][4]

The procedures outlined are based on the principles of the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[2][5] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation development of this compound solution.

Scope

This protocol applies to the long-term stability testing of at least three primary batches of this compound solution. The primary batches should be of the same formulation and packaged in the same container closure system as proposed for marketing.[2][4] The manufacturing process for these batches should simulate the final production process.[2][4]

Experimental Workflow

The overall workflow for the long-term stability testing of this compound solution is depicted in the diagram below.

Stability_Testing_Workflow cluster_0 Preparation Phase cluster_1 Initial Analysis (T=0) cluster_2 Stability Storage cluster_3 Time-Point Testing cluster_4 Data Analysis and Reporting A Material Procurement (this compound API, Excipients) B Formulation and Manufacturing of ≥ 3 Primary Batches A->B C Packaging in Final Container Closure System B->C D Comprehensive Analysis of Batches (Appearance, Assay, Purity, pH, etc.) C->D E Long-Term Storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH) D->E F Accelerated Storage (e.g., 40°C ± 2°C / 75% RH ± 5% RH) D->F H Sample Pull at Predetermined Time Intervals E->H G Intermediate Storage (if required) (e.g., 30°C ± 2°C / 65% RH ± 5% RH) F->G If significant change occurs F->H G->H I Perform Stability-Indicating Tests H->I J Data Evaluation and Trend Analysis I->J K Establish Shelf-Life and Storage Conditions J->K L Final Stability Report Generation K->L

Caption: Experimental workflow for long-term stability testing of this compound solution.

Materials and Equipment

  • Active Pharmaceutical Ingredient (API): this compound

  • Excipients: As per the final formulation of this compound solution.

  • Container Closure System: The proposed final packaging for the drug product.

  • Stability Chambers: Calibrated to maintain specified temperature and humidity conditions.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector

    • pH meter

    • Osmometer

    • Viscometer

    • Particulate matter counter

    • Microbiological testing equipment

  • Reagents and Solvents: Analytical grade.

Experimental Protocols

Batch Selection and Preparation

At least three primary batches of the this compound solution should be manufactured for the stability study.[2][4] These batches must be representative of the final product intended for marketing in terms of formulation, manufacturing process, and packaging.[2]

Storage Conditions

The following storage conditions are recommended based on ICH guidelines.[2][6] The specific conditions for long-term testing may be chosen by the applicant based on the intended market's climatic zone.[7]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Intermediate testing is required if a "significant change" occurs during accelerated testing for products intended to be stored at 25°C.[6]

Testing Frequency

The frequency of testing for the long-term and accelerated studies should be as follows:[4][6][8]

Study TypeTesting Time Points (Months)
Long-Term0, 3, 6, 9, 12, 18, 24, and annually thereafter
Accelerated0, 3, 6
Stability-Indicating Parameters and Methods

The following tests should be performed at each time point. The analytical methods used must be validated to be stability-indicating.

5.4.1. Physical Characteristics

  • Appearance: Visual inspection for color, clarity, and presence of particulate matter.

  • pH: Measured using a calibrated pH meter.

  • Osmolality: Measured using an osmometer, particularly important for ophthalmic solutions.

  • Viscosity: Measured using a viscometer.

5.4.2. Chemical Characteristics

  • Assay of this compound: A validated stability-indicating HPLC method should be used to determine the concentration of the active ingredient.

  • Degradation Products/Impurities: The same HPLC method should be used to separate and quantify any degradation products. Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) should be conducted to identify likely degradation products and validate the analytical method's ability to resolve them.[4]

  • Preservative Content (if applicable): If the formulation contains a preservative, its concentration should be monitored over time.

5.4.3. Microbiological Characteristics

  • Sterility: To be tested at the beginning and end of the long-term study, and as appropriate.

  • Antimicrobial Effectiveness Testing (if applicable): For multi-dose containers, this should be performed at the beginning and end of the study.

Data Presentation

All quantitative data should be summarized in tables for clear comparison across different batches and time points.

Table 1: Physical Stability Data for this compound Solution (Batch X)

Time Point (Months)AppearancepHOsmolality (mOsm/kg)Viscosity (cP)
0
3
6
9
12
...

Table 2: Chemical Stability Data for this compound Solution (Batch X)

Time Point (Months)Assay of this compound (% of Initial)Individual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)
0
3
6
9
12
...

Table 3: Microbiological Stability Data for this compound Solution (Batch X)

Time Point (Months)SterilityAntimicrobial Effectiveness
0
12
...

Evaluation and Specification

  • Specifications: Provisional specifications for the above parameters should be established before initiating the study.

  • Significant Change: A "significant change" for a solution is defined as:

    • A 5% change in assay from its initial value.

    • Any degradation product exceeding its acceptance criterion.

    • Failure to meet the acceptance criteria for appearance, pH, or other physical properties.

  • Shelf-Life Determination: The data will be evaluated to determine the re-test period or shelf-life, during which the this compound solution is expected to remain within its approved specifications under the recommended storage conditions.[2] If the accelerated stability study shows the product is stable for 6 months at 40°C/75% RH, a shelf life of 24 months can be proposed.[7]

Signaling Pathway Diagram

As "this compound" is a chemical compound and not a biological signaling molecule with a known pathway from the information gathered, a signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the decision-making process based on stability outcomes is provided.

Stability_Decision_Tree A Accelerated Stability Data (6 months) B Significant Change Observed? A->B C No Significant Change B->C No D Significant Change B->D Yes E Propose Shelf-Life based on Long-Term Data (e.g., 24 months) C->E F Conduct Intermediate Stability Study D->F G Data from Intermediate Study Supports Desired Shelf-Life? F->G H Yes G->H Yes I No G->I No J Propose Shelf-Life based on Long-Term and Intermediate Data H->J K Reduce Proposed Shelf-Life or Reformulate/Repackage I->K

Caption: Decision tree for shelf-life evaluation based on stability outcomes.

References

Protocol for long-term stability testing of OT-730 solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Long-Term Stability Testing of OT-730 Solution

Version: 1.0

Introduction

This document provides a comprehensive protocol for conducting long-term stability testing of this compound solution, a product identified by CAS number 870809-51-1 and noted for its potential use in ophthalmic applications.[1] The objective of this protocol is to establish a shelf-life for the drug product and recommend appropriate storage conditions by providing evidence on how the quality of the this compound solution varies over time under the influence of various environmental factors such as temperature, humidity, and light.[2][3][4]

The procedures outlined are based on the principles of the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[2][5] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation development of this compound solution.

Scope

This protocol applies to the long-term stability testing of at least three primary batches of this compound solution. The primary batches should be of the same formulation and packaged in the same container closure system as proposed for marketing.[2][4] The manufacturing process for these batches should simulate the final production process.[2][4]

Experimental Workflow

The overall workflow for the long-term stability testing of this compound solution is depicted in the diagram below.

Stability_Testing_Workflow cluster_0 Preparation Phase cluster_1 Initial Analysis (T=0) cluster_2 Stability Storage cluster_3 Time-Point Testing cluster_4 Data Analysis and Reporting A Material Procurement (this compound API, Excipients) B Formulation and Manufacturing of ≥ 3 Primary Batches A->B C Packaging in Final Container Closure System B->C D Comprehensive Analysis of Batches (Appearance, Assay, Purity, pH, etc.) C->D E Long-Term Storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH) D->E F Accelerated Storage (e.g., 40°C ± 2°C / 75% RH ± 5% RH) D->F H Sample Pull at Predetermined Time Intervals E->H G Intermediate Storage (if required) (e.g., 30°C ± 2°C / 65% RH ± 5% RH) F->G If significant change occurs F->H G->H I Perform Stability-Indicating Tests H->I J Data Evaluation and Trend Analysis I->J K Establish Shelf-Life and Storage Conditions J->K L Final Stability Report Generation K->L

Caption: Experimental workflow for long-term stability testing of this compound solution.

Materials and Equipment

  • Active Pharmaceutical Ingredient (API): this compound

  • Excipients: As per the final formulation of this compound solution.

  • Container Closure System: The proposed final packaging for the drug product.

  • Stability Chambers: Calibrated to maintain specified temperature and humidity conditions.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector

    • pH meter

    • Osmometer

    • Viscometer

    • Particulate matter counter

    • Microbiological testing equipment

  • Reagents and Solvents: Analytical grade.

Experimental Protocols

Batch Selection and Preparation

At least three primary batches of the this compound solution should be manufactured for the stability study.[2][4] These batches must be representative of the final product intended for marketing in terms of formulation, manufacturing process, and packaging.[2]

Storage Conditions

The following storage conditions are recommended based on ICH guidelines.[2][6] The specific conditions for long-term testing may be chosen by the applicant based on the intended market's climatic zone.[7]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Intermediate testing is required if a "significant change" occurs during accelerated testing for products intended to be stored at 25°C.[6]

Testing Frequency

The frequency of testing for the long-term and accelerated studies should be as follows:[4][6][8]

Study TypeTesting Time Points (Months)
Long-Term0, 3, 6, 9, 12, 18, 24, and annually thereafter
Accelerated0, 3, 6
Stability-Indicating Parameters and Methods

The following tests should be performed at each time point. The analytical methods used must be validated to be stability-indicating.

5.4.1. Physical Characteristics

  • Appearance: Visual inspection for color, clarity, and presence of particulate matter.

  • pH: Measured using a calibrated pH meter.

  • Osmolality: Measured using an osmometer, particularly important for ophthalmic solutions.

  • Viscosity: Measured using a viscometer.

5.4.2. Chemical Characteristics

  • Assay of this compound: A validated stability-indicating HPLC method should be used to determine the concentration of the active ingredient.

  • Degradation Products/Impurities: The same HPLC method should be used to separate and quantify any degradation products. Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) should be conducted to identify likely degradation products and validate the analytical method's ability to resolve them.[4]

  • Preservative Content (if applicable): If the formulation contains a preservative, its concentration should be monitored over time.

5.4.3. Microbiological Characteristics

  • Sterility: To be tested at the beginning and end of the long-term study, and as appropriate.

  • Antimicrobial Effectiveness Testing (if applicable): For multi-dose containers, this should be performed at the beginning and end of the study.

Data Presentation

All quantitative data should be summarized in tables for clear comparison across different batches and time points.

Table 1: Physical Stability Data for this compound Solution (Batch X)

Time Point (Months)AppearancepHOsmolality (mOsm/kg)Viscosity (cP)
0
3
6
9
12
...

Table 2: Chemical Stability Data for this compound Solution (Batch X)

Time Point (Months)Assay of this compound (% of Initial)Individual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)
0
3
6
9
12
...

Table 3: Microbiological Stability Data for this compound Solution (Batch X)

Time Point (Months)SterilityAntimicrobial Effectiveness
0
12
...

Evaluation and Specification

  • Specifications: Provisional specifications for the above parameters should be established before initiating the study.

  • Significant Change: A "significant change" for a solution is defined as:

    • A 5% change in assay from its initial value.

    • Any degradation product exceeding its acceptance criterion.

    • Failure to meet the acceptance criteria for appearance, pH, or other physical properties.

  • Shelf-Life Determination: The data will be evaluated to determine the re-test period or shelf-life, during which the this compound solution is expected to remain within its approved specifications under the recommended storage conditions.[2] If the accelerated stability study shows the product is stable for 6 months at 40°C/75% RH, a shelf life of 24 months can be proposed.[7]

Signaling Pathway Diagram

As "this compound" is a chemical compound and not a biological signaling molecule with a known pathway from the information gathered, a signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the decision-making process based on stability outcomes is provided.

Stability_Decision_Tree A Accelerated Stability Data (6 months) B Significant Change Observed? A->B C No Significant Change B->C No D Significant Change B->D Yes E Propose Shelf-Life based on Long-Term Data (e.g., 24 months) C->E F Conduct Intermediate Stability Study D->F G Data from Intermediate Study Supports Desired Shelf-Life? F->G H Yes G->H Yes I No G->I No J Propose Shelf-Life based on Long-Term and Intermediate Data H->J K Reduce Proposed Shelf-Life or Reformulate/Repackage I->K

Caption: Decision tree for shelf-life evaluation based on stability outcomes.

References

Protocol for long-term stability testing of OT-730 solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Protocol for Long-Term Stability Testing of OT-730 Solution

Version: 1.0

Introduction

This document provides a comprehensive protocol for conducting long-term stability testing of this compound solution, a product identified by CAS number 870809-51-1 and noted for its potential use in ophthalmic applications.[1] The objective of this protocol is to establish a shelf-life for the drug product and recommend appropriate storage conditions by providing evidence on how the quality of the this compound solution varies over time under the influence of various environmental factors such as temperature, humidity, and light.[2][3][4]

The procedures outlined are based on the principles of the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances and products.[2][5] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and formulation development of this compound solution.

Scope

This protocol applies to the long-term stability testing of at least three primary batches of this compound solution. The primary batches should be of the same formulation and packaged in the same container closure system as proposed for marketing.[2][4] The manufacturing process for these batches should simulate the final production process.[2][4]

Experimental Workflow

The overall workflow for the long-term stability testing of this compound solution is depicted in the diagram below.

Stability_Testing_Workflow cluster_0 Preparation Phase cluster_1 Initial Analysis (T=0) cluster_2 Stability Storage cluster_3 Time-Point Testing cluster_4 Data Analysis and Reporting A Material Procurement (this compound API, Excipients) B Formulation and Manufacturing of ≥ 3 Primary Batches A->B C Packaging in Final Container Closure System B->C D Comprehensive Analysis of Batches (Appearance, Assay, Purity, pH, etc.) C->D E Long-Term Storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH) D->E F Accelerated Storage (e.g., 40°C ± 2°C / 75% RH ± 5% RH) D->F H Sample Pull at Predetermined Time Intervals E->H G Intermediate Storage (if required) (e.g., 30°C ± 2°C / 65% RH ± 5% RH) F->G If significant change occurs F->H G->H I Perform Stability-Indicating Tests H->I J Data Evaluation and Trend Analysis I->J K Establish Shelf-Life and Storage Conditions J->K L Final Stability Report Generation K->L

Caption: Experimental workflow for long-term stability testing of this compound solution.

Materials and Equipment

  • Active Pharmaceutical Ingredient (API): this compound

  • Excipients: As per the final formulation of this compound solution.

  • Container Closure System: The proposed final packaging for the drug product.

  • Stability Chambers: Calibrated to maintain specified temperature and humidity conditions.

  • Analytical Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector

    • pH meter

    • Osmometer

    • Viscometer

    • Particulate matter counter

    • Microbiological testing equipment

  • Reagents and Solvents: Analytical grade.

Experimental Protocols

Batch Selection and Preparation

At least three primary batches of the this compound solution should be manufactured for the stability study.[2][4] These batches must be representative of the final product intended for marketing in terms of formulation, manufacturing process, and packaging.[2]

Storage Conditions

The following storage conditions are recommended based on ICH guidelines.[2][6] The specific conditions for long-term testing may be chosen by the applicant based on the intended market's climatic zone.[7]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Intermediate testing is required if a "significant change" occurs during accelerated testing for products intended to be stored at 25°C.[6]

Testing Frequency

The frequency of testing for the long-term and accelerated studies should be as follows:[4][6][8]

Study TypeTesting Time Points (Months)
Long-Term0, 3, 6, 9, 12, 18, 24, and annually thereafter
Accelerated0, 3, 6
Stability-Indicating Parameters and Methods

The following tests should be performed at each time point. The analytical methods used must be validated to be stability-indicating.

5.4.1. Physical Characteristics

  • Appearance: Visual inspection for color, clarity, and presence of particulate matter.

  • pH: Measured using a calibrated pH meter.

  • Osmolality: Measured using an osmometer, particularly important for ophthalmic solutions.

  • Viscosity: Measured using a viscometer.

5.4.2. Chemical Characteristics

  • Assay of this compound: A validated stability-indicating HPLC method should be used to determine the concentration of the active ingredient.

  • Degradation Products/Impurities: The same HPLC method should be used to separate and quantify any degradation products. Stress testing (e.g., exposure to acid, base, oxidation, heat, and light) should be conducted to identify likely degradation products and validate the analytical method's ability to resolve them.[4]

  • Preservative Content (if applicable): If the formulation contains a preservative, its concentration should be monitored over time.

5.4.3. Microbiological Characteristics

  • Sterility: To be tested at the beginning and end of the long-term study, and as appropriate.

  • Antimicrobial Effectiveness Testing (if applicable): For multi-dose containers, this should be performed at the beginning and end of the study.

Data Presentation

All quantitative data should be summarized in tables for clear comparison across different batches and time points.

Table 1: Physical Stability Data for this compound Solution (Batch X)

Time Point (Months)AppearancepHOsmolality (mOsm/kg)Viscosity (cP)
0
3
6
9
12
...

Table 2: Chemical Stability Data for this compound Solution (Batch X)

Time Point (Months)Assay of this compound (% of Initial)Individual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)
0
3
6
9
12
...

Table 3: Microbiological Stability Data for this compound Solution (Batch X)

Time Point (Months)SterilityAntimicrobial Effectiveness
0
12
...

Evaluation and Specification

  • Specifications: Provisional specifications for the above parameters should be established before initiating the study.

  • Significant Change: A "significant change" for a solution is defined as:

    • A 5% change in assay from its initial value.

    • Any degradation product exceeding its acceptance criterion.

    • Failure to meet the acceptance criteria for appearance, pH, or other physical properties.

  • Shelf-Life Determination: The data will be evaluated to determine the re-test period or shelf-life, during which the this compound solution is expected to remain within its approved specifications under the recommended storage conditions.[2] If the accelerated stability study shows the product is stable for 6 months at 40°C/75% RH, a shelf life of 24 months can be proposed.[7]

Signaling Pathway Diagram

As "this compound" is a chemical compound and not a biological signaling molecule with a known pathway from the information gathered, a signaling pathway diagram is not applicable. Instead, a logical diagram illustrating the decision-making process based on stability outcomes is provided.

Stability_Decision_Tree A Accelerated Stability Data (6 months) B Significant Change Observed? A->B C No Significant Change B->C No D Significant Change B->D Yes E Propose Shelf-Life based on Long-Term Data (e.g., 24 months) C->E F Conduct Intermediate Stability Study D->F G Data from Intermediate Study Supports Desired Shelf-Life? F->G H Yes G->H Yes I No G->I No J Propose Shelf-Life based on Long-Term and Intermediate Data H->J K Reduce Proposed Shelf-Life or Reformulate/Repackage I->K

Caption: Decision tree for shelf-life evaluation based on stability outcomes.

References

High-Performance Liquid Chromatography Methods for OT-730: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for established High-Performance Liquid Chromatography (HPLC) methods for the analysis of OT-730 has yielded limited publicly available information. At present, detailed application notes and experimental protocols for this specific compound are not available in scientific literature or public databases.

While a Certificate of Analysis for a compound designated as "this compound" confirms its existence and basic chemical properties, it does not provide the specific parameters of the HPLC method used to determine its purity. Similarly, patent literature mentions this compound in the context of its potential therapeutic use but does not disclose any analytical procedures.

The limited available data for this compound is summarized below:

ParameterValueReference
CAS Number 870809-51-1[1]
Molecular Formula C25H36N2O8[1]
Molecular Weight 492.56[1]
Purity (as stated) 98% (by HPLC)[1]

Due to the absence of detailed experimental data, the development of specific HPLC application notes and protocols for this compound would require de novo method development and validation. This process would involve screening various stationary phases (columns), mobile phase compositions, and detection wavelengths to achieve optimal separation and quantification of this compound.

General Workflow for HPLC Method Development

For researchers, scientists, and drug development professionals seeking to establish an HPLC method for this compound, a general workflow is proposed. This workflow outlines the logical steps to be undertaken in the absence of a pre-existing validated method.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_app Application A Obtain this compound Standard B Determine Physicochemical Properties (Solubility, UV Absorbance) A->B C Column & Mobile Phase Screening D Optimization of Parameters (Gradient, Flow Rate, Temperature) C->D E Wavelength Selection D->E F Linearity & Range E->F G Accuracy & Precision F->G H Specificity G->H I Robustness H->I J Sample Analysis I->J

Caption: A generalized workflow for developing a novel HPLC method.

Further investigation into the chemical structure and properties of this compound would be the critical first step in developing a robust and reliable HPLC method. Researchers are encouraged to consult resources on analytical method development for compounds with similar chemical scaffolds.

References

High-Performance Liquid Chromatography Methods for OT-730: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for established High-Performance Liquid Chromatography (HPLC) methods for the analysis of OT-730 has yielded limited publicly available information. At present, detailed application notes and experimental protocols for this specific compound are not available in scientific literature or public databases.

While a Certificate of Analysis for a compound designated as "this compound" confirms its existence and basic chemical properties, it does not provide the specific parameters of the HPLC method used to determine its purity. Similarly, patent literature mentions this compound in the context of its potential therapeutic use but does not disclose any analytical procedures.

The limited available data for this compound is summarized below:

ParameterValueReference
CAS Number 870809-51-1[1]
Molecular Formula C25H36N2O8[1]
Molecular Weight 492.56[1]
Purity (as stated) 98% (by HPLC)[1]

Due to the absence of detailed experimental data, the development of specific HPLC application notes and protocols for this compound would require de novo method development and validation. This process would involve screening various stationary phases (columns), mobile phase compositions, and detection wavelengths to achieve optimal separation and quantification of this compound.

General Workflow for HPLC Method Development

For researchers, scientists, and drug development professionals seeking to establish an HPLC method for this compound, a general workflow is proposed. This workflow outlines the logical steps to be undertaken in the absence of a pre-existing validated method.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_app Application A Obtain this compound Standard B Determine Physicochemical Properties (Solubility, UV Absorbance) A->B C Column & Mobile Phase Screening D Optimization of Parameters (Gradient, Flow Rate, Temperature) C->D E Wavelength Selection D->E F Linearity & Range E->F G Accuracy & Precision F->G H Specificity G->H I Robustness H->I J Sample Analysis I->J

Caption: A generalized workflow for developing a novel HPLC method.

Further investigation into the chemical structure and properties of this compound would be the critical first step in developing a robust and reliable HPLC method. Researchers are encouraged to consult resources on analytical method development for compounds with similar chemical scaffolds.

References

High-Performance Liquid Chromatography Methods for OT-730: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for established High-Performance Liquid Chromatography (HPLC) methods for the analysis of OT-730 has yielded limited publicly available information. At present, detailed application notes and experimental protocols for this specific compound are not available in scientific literature or public databases.

While a Certificate of Analysis for a compound designated as "this compound" confirms its existence and basic chemical properties, it does not provide the specific parameters of the HPLC method used to determine its purity. Similarly, patent literature mentions this compound in the context of its potential therapeutic use but does not disclose any analytical procedures.

The limited available data for this compound is summarized below:

ParameterValueReference
CAS Number 870809-51-1[1]
Molecular Formula C25H36N2O8[1]
Molecular Weight 492.56[1]
Purity (as stated) 98% (by HPLC)[1]

Due to the absence of detailed experimental data, the development of specific HPLC application notes and protocols for this compound would require de novo method development and validation. This process would involve screening various stationary phases (columns), mobile phase compositions, and detection wavelengths to achieve optimal separation and quantification of this compound.

General Workflow for HPLC Method Development

For researchers, scientists, and drug development professionals seeking to establish an HPLC method for this compound, a general workflow is proposed. This workflow outlines the logical steps to be undertaken in the absence of a pre-existing validated method.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_app Application A Obtain this compound Standard B Determine Physicochemical Properties (Solubility, UV Absorbance) A->B C Column & Mobile Phase Screening D Optimization of Parameters (Gradient, Flow Rate, Temperature) C->D E Wavelength Selection D->E F Linearity & Range E->F G Accuracy & Precision F->G H Specificity G->H I Robustness H->I J Sample Analysis I->J

Caption: A generalized workflow for developing a novel HPLC method.

Further investigation into the chemical structure and properties of this compound would be the critical first step in developing a robust and reliable HPLC method. Researchers are encouraged to consult resources on analytical method development for compounds with similar chemical scaffolds.

References

Application Notes and Protocols for Testing OT-730 in Glaucoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-730 is a prodrug that is converted to the active beta-blocker OT-705 upon administration. It was developed as a topical treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Preclinical studies suggested that this compound has a comparable IOP-lowering efficacy to timolol, a widely used beta-blocker, but with an improved systemic safety profile.[1] Beta-blockers reduce IOP by decreasing the production of aqueous humor by the ciliary body.[2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound and similar topical beta-blockers in various animal models of glaucoma.

Animal Models for Glaucoma Research

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of novel glaucoma therapies. Both hypertensive (elevated IOP) and normotensive models are utilized, with non-human primates, rabbits, rats, and mice being the most common species.[3][4][5]

Ocular Hypertensive Models

These models are essential for assessing the IOP-lowering effects of therapeutic agents.

  • Steroid-Induced Glaucoma: Chronic topical administration of corticosteroids (e.g., 0.1% dexamethasone) can induce ocular hypertension in rabbits and rats.[6] This model mimics some aspects of steroid-induced glaucoma in humans.

  • Laser-Induced Ocular Hypertension: Argon laser photocoagulation of the trabecular meshwork in monkeys is a well-established method for inducing chronic IOP elevation that closely resembles the pathophysiology of human primary open-angle glaucoma.[7][8]

  • Microbead-Induced Ocular Hypertension: Injection of microbeads into the anterior chamber of the eye in rodents obstructs aqueous humor outflow, leading to a sustained increase in IOP.[9][10]

Normotensive Glaucoma Models

These models are valuable for investigating the neuroprotective effects of drugs, independent of their IOP-lowering activity.

  • Optic Nerve Crush: This model involves surgically crushing the optic nerve, leading to retinal ganglion cell (RGC) apoptosis, a hallmark of glaucoma.[11]

  • N-methyl-D-aspartate (NMDA)-Induced Retinal Ganglion Cell Death: Intravitreal injection of NMDA, a glutamate (B1630785) analog, induces excitotoxicity and subsequent RGC apoptosis.[11][12]

Data Presentation: Efficacy of this compound in Animal Models

The following tables present hypothetical data based on the reported comparable efficacy of this compound to timolol.

Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in a Rabbit Model of Steroid-Induced Ocular Hypertension

Treatment GroupNBaseline IOP (mmHg)IOP at 4 hours post-treatment (mmHg)Mean IOP Reduction (mmHg)% IOP Reduction
Vehicle (Placebo)1025.2 ± 1.524.8 ± 1.30.41.6%
0.5% Timolol1025.5 ± 1.819.1 ± 1.66.425.1%
0.75% this compound1025.3 ± 1.718.8 ± 1.56.525.7%

Data are presented as mean ± standard deviation.

Table 2: Effect of Topical this compound on Aqueous Humor Outflow Facility in a Monkey Model of Laser-Induced Ocular Hypertension

Treatment GroupNBaseline Outflow Facility (µL/min/mmHg)Outflow Facility at 24 hours post-treatment (µL/min/mmHg)Mean Change in Outflow Facility (µL/min/mmHg)
Vehicle (Placebo)80.15 ± 0.030.16 ± 0.04+0.01
0.5% Timolol80.14 ± 0.040.15 ± 0.03+0.01
0.75% this compound80.15 ± 0.030.16 ± 0.04+0.01

Data are presented as mean ± standard deviation. Note: Beta-blockers primarily reduce aqueous humor production and are not expected to significantly alter outflow facility.[2]

Table 3: Neuroprotective Effect of Topical this compound on Retinal Ganglion Cell (RGC) Survival in a Rat Optic Nerve Crush Model

Treatment GroupNRGC Density (cells/mm²) in Sham ControlRGC Density (cells/mm²) 14 days post-crush% RGC Survival
Vehicle (Placebo)122500 ± 1501200 ± 18048%
0.75% this compound122500 ± 1501250 ± 20050%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Rabbits using Topical Corticosteroids
  • Animals: Adult male New Zealand White rabbits.

  • Procedure:

    • Instill one drop of 0.1% dexamethasone (B1670325) ophthalmic solution into one eye of each rabbit, twice daily for 4-6 weeks.

    • The contralateral eye receives vehicle control (saline) and serves as the normotensive control.

    • Measure IOP weekly to monitor the development of ocular hypertension.

  • Endpoint: A sustained IOP elevation of at least 5 mmHg above baseline indicates successful induction of ocular hypertension.

Protocol 2: Measurement of Intraocular Pressure (IOP)
  • Apparatus: Rebound tonometer (e.g., TonoLab, Tono-Pen) suitable for the animal species.

  • Procedure:

    • Anesthetize the animal's cornea with a drop of 0.5% proparacaine (B1679620) hydrochloride.

    • Gently hold the animal to minimize movement.

    • Position the tonometer perpendicular to the central cornea.

    • Obtain at least three consecutive readings and calculate the average.

    • Record IOP at baseline and at specified time points after drug administration.

Protocol 3: Measurement of Aqueous Humor Outflow Facility
  • Method: Two-minute tonography or perfusion-based methods.

  • Procedure (Tonography in Rabbits): [13]

    • Record the baseline IOP.

    • Apply a constant pressure to the eye for a set duration (e.g., 2 minutes) using a pneumatonometer.

    • Record the final IOP immediately after pressure release.

    • Calculate the outflow facility based on the change in IOP and the pressure-volume relationship of the rabbit eye.

  • Procedure (Perfusion in Mice): [14][15][16]

    • Enucleate the mouse eye.

    • Cannulate the anterior chamber with a microneedle connected to a pressure reservoir and flow sensor.

    • Perfuse the eye with a buffered saline solution at a constant pressure or flow rate.

    • Measure the flow rate at different pressure steps to determine the pressure-flow relationship and calculate the outflow facility.

Protocol 4: Assessment of Retinal Ganglion Cell (RGC) Apoptosis
  • Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on retinal flat mounts or cross-sections.

  • Procedure:

    • Euthanize the animal and enucleate the eyes at the desired time point after inducing RGC death (e.g., optic nerve crush).

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retina and prepare either flat mounts or paraffin-embedded cross-sections.

    • Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Image the retina using a fluorescence microscope.

    • Quantify the number of TUNEL-positive cells in the ganglion cell layer.

Protocol 5: Histological Evaluation of the Trabecular Meshwork
  • Procedure:

    • Enucleate the eyes and fix them in a suitable fixative (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde).

    • Dissect the anterior segment of the eye.

    • Process the tissue for paraffin (B1166041) or plastic embedding.

    • Cut thin sections (3-5 µm) of the trabecular meshwork region.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology or with specific stains for extracellular matrix components (e.g., Masson's trichrome for collagen).

    • Examine the sections under a light microscope to assess the cellularity and structure of the trabecular meshwork.[17][18][19][20]

Visualizations

G cluster_receptor Beta-Adrenergic Receptor Signaling in Ciliary Epithelium Beta_Agonist Beta-Adrenergic Agonist Beta_Receptor Beta-Adrenergic Receptor (β1, β2) Beta_Agonist->Beta_Receptor Stimulates Beta_Blocker Beta-Blocker (e.g., OT-705) Beta_Blocker->Beta_Receptor Inhibits G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Altered Ion Transport PKA->Ion_Transport Phosphorylates AqH_Production Decreased Aqueous Humor Production Ion_Transport->AqH_Production

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

G cluster_workflow Experimental Workflow for Efficacy Testing Animal_Model 1. Induce Ocular Hypertension (e.g., Steroid-induced) Baseline_IOP 2. Measure Baseline IOP Animal_Model->Baseline_IOP Treatment 3. Administer Topical This compound or Control Baseline_IOP->Treatment Post_IOP 4. Measure IOP at Multiple Time Points Treatment->Post_IOP Data_Analysis 5. Analyze IOP Reduction Post_IOP->Data_Analysis Terminal_Studies 6. Terminal Studies (Optional) Data_Analysis->Terminal_Studies Outflow Aqueous Humor Outflow Facility Terminal_Studies->Outflow Histology Histology of Trabecular Meshwork Terminal_Studies->Histology RGC_Apoptosis RGC Apoptosis Assay Terminal_Studies->RGC_Apoptosis

Caption: General experimental workflow for testing this compound efficacy.

References

Application Notes and Protocols for Testing OT-730 in Glaucoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-730 is a prodrug that is converted to the active beta-blocker OT-705 upon administration. It was developed as a topical treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Preclinical studies suggested that this compound has a comparable IOP-lowering efficacy to timolol, a widely used beta-blocker, but with an improved systemic safety profile.[1] Beta-blockers reduce IOP by decreasing the production of aqueous humor by the ciliary body.[2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound and similar topical beta-blockers in various animal models of glaucoma.

Animal Models for Glaucoma Research

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of novel glaucoma therapies. Both hypertensive (elevated IOP) and normotensive models are utilized, with non-human primates, rabbits, rats, and mice being the most common species.[3][4][5]

Ocular Hypertensive Models

These models are essential for assessing the IOP-lowering effects of therapeutic agents.

  • Steroid-Induced Glaucoma: Chronic topical administration of corticosteroids (e.g., 0.1% dexamethasone) can induce ocular hypertension in rabbits and rats.[6] This model mimics some aspects of steroid-induced glaucoma in humans.

  • Laser-Induced Ocular Hypertension: Argon laser photocoagulation of the trabecular meshwork in monkeys is a well-established method for inducing chronic IOP elevation that closely resembles the pathophysiology of human primary open-angle glaucoma.[7][8]

  • Microbead-Induced Ocular Hypertension: Injection of microbeads into the anterior chamber of the eye in rodents obstructs aqueous humor outflow, leading to a sustained increase in IOP.[9][10]

Normotensive Glaucoma Models

These models are valuable for investigating the neuroprotective effects of drugs, independent of their IOP-lowering activity.

  • Optic Nerve Crush: This model involves surgically crushing the optic nerve, leading to retinal ganglion cell (RGC) apoptosis, a hallmark of glaucoma.[11]

  • N-methyl-D-aspartate (NMDA)-Induced Retinal Ganglion Cell Death: Intravitreal injection of NMDA, a glutamate (B1630785) analog, induces excitotoxicity and subsequent RGC apoptosis.[11][12]

Data Presentation: Efficacy of this compound in Animal Models

The following tables present hypothetical data based on the reported comparable efficacy of this compound to timolol.

Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in a Rabbit Model of Steroid-Induced Ocular Hypertension

Treatment GroupNBaseline IOP (mmHg)IOP at 4 hours post-treatment (mmHg)Mean IOP Reduction (mmHg)% IOP Reduction
Vehicle (Placebo)1025.2 ± 1.524.8 ± 1.30.41.6%
0.5% Timolol1025.5 ± 1.819.1 ± 1.66.425.1%
0.75% this compound1025.3 ± 1.718.8 ± 1.56.525.7%

Data are presented as mean ± standard deviation.

Table 2: Effect of Topical this compound on Aqueous Humor Outflow Facility in a Monkey Model of Laser-Induced Ocular Hypertension

Treatment GroupNBaseline Outflow Facility (µL/min/mmHg)Outflow Facility at 24 hours post-treatment (µL/min/mmHg)Mean Change in Outflow Facility (µL/min/mmHg)
Vehicle (Placebo)80.15 ± 0.030.16 ± 0.04+0.01
0.5% Timolol80.14 ± 0.040.15 ± 0.03+0.01
0.75% this compound80.15 ± 0.030.16 ± 0.04+0.01

Data are presented as mean ± standard deviation. Note: Beta-blockers primarily reduce aqueous humor production and are not expected to significantly alter outflow facility.[2]

Table 3: Neuroprotective Effect of Topical this compound on Retinal Ganglion Cell (RGC) Survival in a Rat Optic Nerve Crush Model

Treatment GroupNRGC Density (cells/mm²) in Sham ControlRGC Density (cells/mm²) 14 days post-crush% RGC Survival
Vehicle (Placebo)122500 ± 1501200 ± 18048%
0.75% this compound122500 ± 1501250 ± 20050%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Rabbits using Topical Corticosteroids
  • Animals: Adult male New Zealand White rabbits.

  • Procedure:

    • Instill one drop of 0.1% dexamethasone (B1670325) ophthalmic solution into one eye of each rabbit, twice daily for 4-6 weeks.

    • The contralateral eye receives vehicle control (saline) and serves as the normotensive control.

    • Measure IOP weekly to monitor the development of ocular hypertension.

  • Endpoint: A sustained IOP elevation of at least 5 mmHg above baseline indicates successful induction of ocular hypertension.

Protocol 2: Measurement of Intraocular Pressure (IOP)
  • Apparatus: Rebound tonometer (e.g., TonoLab, Tono-Pen) suitable for the animal species.

  • Procedure:

    • Anesthetize the animal's cornea with a drop of 0.5% proparacaine (B1679620) hydrochloride.

    • Gently hold the animal to minimize movement.

    • Position the tonometer perpendicular to the central cornea.

    • Obtain at least three consecutive readings and calculate the average.

    • Record IOP at baseline and at specified time points after drug administration.

Protocol 3: Measurement of Aqueous Humor Outflow Facility
  • Method: Two-minute tonography or perfusion-based methods.

  • Procedure (Tonography in Rabbits): [13]

    • Record the baseline IOP.

    • Apply a constant pressure to the eye for a set duration (e.g., 2 minutes) using a pneumatonometer.

    • Record the final IOP immediately after pressure release.

    • Calculate the outflow facility based on the change in IOP and the pressure-volume relationship of the rabbit eye.

  • Procedure (Perfusion in Mice): [14][15][16]

    • Enucleate the mouse eye.

    • Cannulate the anterior chamber with a microneedle connected to a pressure reservoir and flow sensor.

    • Perfuse the eye with a buffered saline solution at a constant pressure or flow rate.

    • Measure the flow rate at different pressure steps to determine the pressure-flow relationship and calculate the outflow facility.

Protocol 4: Assessment of Retinal Ganglion Cell (RGC) Apoptosis
  • Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on retinal flat mounts or cross-sections.

  • Procedure:

    • Euthanize the animal and enucleate the eyes at the desired time point after inducing RGC death (e.g., optic nerve crush).

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retina and prepare either flat mounts or paraffin-embedded cross-sections.

    • Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Image the retina using a fluorescence microscope.

    • Quantify the number of TUNEL-positive cells in the ganglion cell layer.

Protocol 5: Histological Evaluation of the Trabecular Meshwork
  • Procedure:

    • Enucleate the eyes and fix them in a suitable fixative (e.g., 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde).

    • Dissect the anterior segment of the eye.

    • Process the tissue for paraffin (B1166041) or plastic embedding.

    • Cut thin sections (3-5 µm) of the trabecular meshwork region.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology or with specific stains for extracellular matrix components (e.g., Masson's trichrome for collagen).

    • Examine the sections under a light microscope to assess the cellularity and structure of the trabecular meshwork.[17][18][19][20]

Visualizations

G cluster_receptor Beta-Adrenergic Receptor Signaling in Ciliary Epithelium Beta_Agonist Beta-Adrenergic Agonist Beta_Receptor Beta-Adrenergic Receptor (β1, β2) Beta_Agonist->Beta_Receptor Stimulates Beta_Blocker Beta-Blocker (e.g., OT-705) Beta_Blocker->Beta_Receptor Inhibits G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Altered Ion Transport PKA->Ion_Transport Phosphorylates AqH_Production Decreased Aqueous Humor Production Ion_Transport->AqH_Production

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

G cluster_workflow Experimental Workflow for Efficacy Testing Animal_Model 1. Induce Ocular Hypertension (e.g., Steroid-induced) Baseline_IOP 2. Measure Baseline IOP Animal_Model->Baseline_IOP Treatment 3. Administer Topical This compound or Control Baseline_IOP->Treatment Post_IOP 4. Measure IOP at Multiple Time Points Treatment->Post_IOP Data_Analysis 5. Analyze IOP Reduction Post_IOP->Data_Analysis Terminal_Studies 6. Terminal Studies (Optional) Data_Analysis->Terminal_Studies Outflow Aqueous Humor Outflow Facility Terminal_Studies->Outflow Histology Histology of Trabecular Meshwork Terminal_Studies->Histology RGC_Apoptosis RGC Apoptosis Assay Terminal_Studies->RGC_Apoptosis

Caption: General experimental workflow for testing this compound efficacy.

References

Application Notes and Protocols for Testing OT-730 in Glaucoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OT-730 is a prodrug that is converted to the active beta-blocker OT-705 upon administration. It was developed as a topical treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Preclinical studies suggested that this compound has a comparable IOP-lowering efficacy to timolol, a widely used beta-blocker, but with an improved systemic safety profile.[1] Beta-blockers reduce IOP by decreasing the production of aqueous humor by the ciliary body.[2] This document provides detailed application notes and protocols for the preclinical evaluation of this compound and similar topical beta-blockers in various animal models of glaucoma.

Animal Models for Glaucoma Research

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of novel glaucoma therapies. Both hypertensive (elevated IOP) and normotensive models are utilized, with non-human primates, rabbits, rats, and mice being the most common species.[3][4][5]

Ocular Hypertensive Models

These models are essential for assessing the IOP-lowering effects of therapeutic agents.

  • Steroid-Induced Glaucoma: Chronic topical administration of corticosteroids (e.g., 0.1% dexamethasone) can induce ocular hypertension in rabbits and rats.[6] This model mimics some aspects of steroid-induced glaucoma in humans.

  • Laser-Induced Ocular Hypertension: Argon laser photocoagulation of the trabecular meshwork in monkeys is a well-established method for inducing chronic IOP elevation that closely resembles the pathophysiology of human primary open-angle glaucoma.[7][8]

  • Microbead-Induced Ocular Hypertension: Injection of microbeads into the anterior chamber of the eye in rodents obstructs aqueous humor outflow, leading to a sustained increase in IOP.[9][10]

Normotensive Glaucoma Models

These models are valuable for investigating the neuroprotective effects of drugs, independent of their IOP-lowering activity.

  • Optic Nerve Crush: This model involves surgically crushing the optic nerve, leading to retinal ganglion cell (RGC) apoptosis, a hallmark of glaucoma.[11]

  • N-methyl-D-aspartate (NMDA)-Induced Retinal Ganglion Cell Death: Intravitreal injection of NMDA, a glutamate analog, induces excitotoxicity and subsequent RGC apoptosis.[11][12]

Data Presentation: Efficacy of this compound in Animal Models

The following tables present hypothetical data based on the reported comparable efficacy of this compound to timolol.

Table 1: Effect of Topical this compound on Intraocular Pressure (IOP) in a Rabbit Model of Steroid-Induced Ocular Hypertension

Treatment GroupNBaseline IOP (mmHg)IOP at 4 hours post-treatment (mmHg)Mean IOP Reduction (mmHg)% IOP Reduction
Vehicle (Placebo)1025.2 ± 1.524.8 ± 1.30.41.6%
0.5% Timolol1025.5 ± 1.819.1 ± 1.66.425.1%
0.75% this compound1025.3 ± 1.718.8 ± 1.56.525.7%

Data are presented as mean ± standard deviation.

Table 2: Effect of Topical this compound on Aqueous Humor Outflow Facility in a Monkey Model of Laser-Induced Ocular Hypertension

Treatment GroupNBaseline Outflow Facility (µL/min/mmHg)Outflow Facility at 24 hours post-treatment (µL/min/mmHg)Mean Change in Outflow Facility (µL/min/mmHg)
Vehicle (Placebo)80.15 ± 0.030.16 ± 0.04+0.01
0.5% Timolol80.14 ± 0.040.15 ± 0.03+0.01
0.75% this compound80.15 ± 0.030.16 ± 0.04+0.01

Data are presented as mean ± standard deviation. Note: Beta-blockers primarily reduce aqueous humor production and are not expected to significantly alter outflow facility.[2]

Table 3: Neuroprotective Effect of Topical this compound on Retinal Ganglion Cell (RGC) Survival in a Rat Optic Nerve Crush Model

Treatment GroupNRGC Density (cells/mm²) in Sham ControlRGC Density (cells/mm²) 14 days post-crush% RGC Survival
Vehicle (Placebo)122500 ± 1501200 ± 18048%
0.75% this compound122500 ± 1501250 ± 20050%

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Induction of Ocular Hypertension in Rabbits using Topical Corticosteroids
  • Animals: Adult male New Zealand White rabbits.

  • Procedure:

    • Instill one drop of 0.1% dexamethasone ophthalmic solution into one eye of each rabbit, twice daily for 4-6 weeks.

    • The contralateral eye receives vehicle control (saline) and serves as the normotensive control.

    • Measure IOP weekly to monitor the development of ocular hypertension.

  • Endpoint: A sustained IOP elevation of at least 5 mmHg above baseline indicates successful induction of ocular hypertension.

Protocol 2: Measurement of Intraocular Pressure (IOP)
  • Apparatus: Rebound tonometer (e.g., TonoLab, Tono-Pen) suitable for the animal species.

  • Procedure:

    • Anesthetize the animal's cornea with a drop of 0.5% proparacaine hydrochloride.

    • Gently hold the animal to minimize movement.

    • Position the tonometer perpendicular to the central cornea.

    • Obtain at least three consecutive readings and calculate the average.

    • Record IOP at baseline and at specified time points after drug administration.

Protocol 3: Measurement of Aqueous Humor Outflow Facility
  • Method: Two-minute tonography or perfusion-based methods.

  • Procedure (Tonography in Rabbits): [13]

    • Record the baseline IOP.

    • Apply a constant pressure to the eye for a set duration (e.g., 2 minutes) using a pneumatonometer.

    • Record the final IOP immediately after pressure release.

    • Calculate the outflow facility based on the change in IOP and the pressure-volume relationship of the rabbit eye.

  • Procedure (Perfusion in Mice): [14][15][16]

    • Enucleate the mouse eye.

    • Cannulate the anterior chamber with a microneedle connected to a pressure reservoir and flow sensor.

    • Perfuse the eye with a buffered saline solution at a constant pressure or flow rate.

    • Measure the flow rate at different pressure steps to determine the pressure-flow relationship and calculate the outflow facility.

Protocol 4: Assessment of Retinal Ganglion Cell (RGC) Apoptosis
  • Method: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on retinal flat mounts or cross-sections.

  • Procedure:

    • Euthanize the animal and enucleate the eyes at the desired time point after inducing RGC death (e.g., optic nerve crush).

    • Fix the eyes in 4% paraformaldehyde.

    • Dissect the retina and prepare either flat mounts or paraffin-embedded cross-sections.

    • Perform the TUNEL assay according to the manufacturer's instructions to label apoptotic cells.

    • Counterstain with a nuclear dye (e.g., DAPI).

    • Image the retina using a fluorescence microscope.

    • Quantify the number of TUNEL-positive cells in the ganglion cell layer.

Protocol 5: Histological Evaluation of the Trabecular Meshwork
  • Procedure:

    • Enucleate the eyes and fix them in a suitable fixative (e.g., 2.5% glutaraldehyde and 2% paraformaldehyde).

    • Dissect the anterior segment of the eye.

    • Process the tissue for paraffin or plastic embedding.

    • Cut thin sections (3-5 µm) of the trabecular meshwork region.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphology or with specific stains for extracellular matrix components (e.g., Masson's trichrome for collagen).

    • Examine the sections under a light microscope to assess the cellularity and structure of the trabecular meshwork.[17][18][19][20]

Visualizations

G cluster_receptor Beta-Adrenergic Receptor Signaling in Ciliary Epithelium Beta_Agonist Beta-Adrenergic Agonist Beta_Receptor Beta-Adrenergic Receptor (β1, β2) Beta_Agonist->Beta_Receptor Stimulates Beta_Blocker Beta-Blocker (e.g., OT-705) Beta_Blocker->Beta_Receptor Inhibits G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Transport Altered Ion Transport PKA->Ion_Transport Phosphorylates AqH_Production Decreased Aqueous Humor Production Ion_Transport->AqH_Production

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

G cluster_workflow Experimental Workflow for Efficacy Testing Animal_Model 1. Induce Ocular Hypertension (e.g., Steroid-induced) Baseline_IOP 2. Measure Baseline IOP Animal_Model->Baseline_IOP Treatment 3. Administer Topical This compound or Control Baseline_IOP->Treatment Post_IOP 4. Measure IOP at Multiple Time Points Treatment->Post_IOP Data_Analysis 5. Analyze IOP Reduction Post_IOP->Data_Analysis Terminal_Studies 6. Terminal Studies (Optional) Data_Analysis->Terminal_Studies Outflow Aqueous Humor Outflow Facility Terminal_Studies->Outflow Histology Histology of Trabecular Meshwork Terminal_Studies->Histology RGC_Apoptosis RGC Apoptosis Assay Terminal_Studies->RGC_Apoptosis

Caption: General experimental workflow for testing this compound efficacy.

References

Evaluating the Cytotoxicity of OT-730: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to evaluating the cytotoxic potential of the compound OT-730 using established in vitro cell culture assays. These protocols and application notes are designed to offer a robust framework for screening and characterizing the effects of this compound on cell viability and proliferation.

While this compound is clinically recognized as a prodrug of the beta-blocker OT-705, used in ophthalmic solutions to reduce intraocular pressure, its potential cytotoxic effects in other contexts, such as oncology, may be a subject of investigational research.[1] The following protocols are standard methods for assessing the cytotoxicity of any new chemical entity and are presented here for application to this compound in a research setting.

Key Cytotoxicity Assays

A variety of assays are available to measure the cytotoxic effects of a compound.[2][3] These assays rely on different cellular markers to determine cell viability, proliferation, and mortality. The choice of assay can depend on the expected mechanism of action of the compound and the specific research question. Commonly used methods include assessing metabolic activity, membrane integrity, and markers of programmed cell death (apoptosis).[3][4][5]

Here, we detail the protocols for three widely used cytotoxicity assays: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) release assay, and a Caspase-3/7 assay for apoptosis.

Data Presentation: Summarized Quantitative Data

The following table presents a hypothetical summary of quantitative data obtained from the described cytotoxicity assays for this compound, illustrating how results can be structured for clear comparison.

Cell LineAssayEndpointThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549 (Lung Carcinoma)MTTMetabolic Activity25.60.8
MCF-7 (Breast Carcinoma)MTTMetabolic Activity42.11.2
HepG2 (Hepatocellular Carcinoma)MTTMetabolic Activity> 1002.5
A549 (Lung Carcinoma)LDH ReleaseMembrane Integrity35.21.5
MCF-7 (Breast Carcinoma)LDH ReleaseMembrane Integrity58.92.1
HepG2 (Hepatocellular Carcinoma)LDH ReleaseMembrane Integrity> 1004.3
A549 (Lung Carcinoma)Caspase-3/7Apoptosis18.40.5
MCF-7 (Breast Carcinoma)Caspase-3/7Apoptosis31.50.9
HepG2 (Hepatocellular Carcinoma)Caspase-3/7Apoptosis> 1001.8

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Doxorubicin is a common chemotherapeutic agent used as a positive control.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.

G A Cell Line Selection & Culture B Cell Seeding in 96-well Plates A->B C Preparation of this compound Serial Dilutions D Treatment of Cells with this compound C->D E Incubation (e.g., 24, 48, 72 hours) F Addition of Assay Reagent (MTT, LDH, etc.) E->F G Incubation with Reagent F->G H Measurement (e.g., Absorbance, Fluorescence) I Data Analysis (Calculation of % Viability) H->I J Determination of IC50 Values I->J

Caption: Experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically normalizes the this compound-treated values to the spontaneous and maximum release controls.

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well opaque-walled plates

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for a time period appropriate to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase-3/7 activity. Compare the signals from this compound-treated cells to the untreated control to determine the fold-increase in apoptosis.

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway through which a cytotoxic compound like this compound might induce apoptosis. This is a generalized pathway and would require experimental validation for this compound.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Pathway OT730 This compound ROS ↑ Reactive Oxygen Species (ROS) OT730->ROS DNA_Damage DNA Damage OT730->DNA_Damage Bcl2 Bcl-2 Inhibition OT730->Bcl2 inhibits Bax Bax Activation ROS->Bax DNA_Damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

These application notes and protocols provide a foundational approach for the systematic evaluation of this compound's cytotoxic properties. Rigorous experimental execution and careful data analysis are crucial for accurately characterizing its potential as a cytotoxic agent.

References

Evaluating the Cytotoxicity of OT-730: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to evaluating the cytotoxic potential of the compound OT-730 using established in vitro cell culture assays. These protocols and application notes are designed to offer a robust framework for screening and characterizing the effects of this compound on cell viability and proliferation.

While this compound is clinically recognized as a prodrug of the beta-blocker OT-705, used in ophthalmic solutions to reduce intraocular pressure, its potential cytotoxic effects in other contexts, such as oncology, may be a subject of investigational research.[1] The following protocols are standard methods for assessing the cytotoxicity of any new chemical entity and are presented here for application to this compound in a research setting.

Key Cytotoxicity Assays

A variety of assays are available to measure the cytotoxic effects of a compound.[2][3] These assays rely on different cellular markers to determine cell viability, proliferation, and mortality. The choice of assay can depend on the expected mechanism of action of the compound and the specific research question. Commonly used methods include assessing metabolic activity, membrane integrity, and markers of programmed cell death (apoptosis).[3][4][5]

Here, we detail the protocols for three widely used cytotoxicity assays: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) release assay, and a Caspase-3/7 assay for apoptosis.

Data Presentation: Summarized Quantitative Data

The following table presents a hypothetical summary of quantitative data obtained from the described cytotoxicity assays for this compound, illustrating how results can be structured for clear comparison.

Cell LineAssayEndpointThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549 (Lung Carcinoma)MTTMetabolic Activity25.60.8
MCF-7 (Breast Carcinoma)MTTMetabolic Activity42.11.2
HepG2 (Hepatocellular Carcinoma)MTTMetabolic Activity> 1002.5
A549 (Lung Carcinoma)LDH ReleaseMembrane Integrity35.21.5
MCF-7 (Breast Carcinoma)LDH ReleaseMembrane Integrity58.92.1
HepG2 (Hepatocellular Carcinoma)LDH ReleaseMembrane Integrity> 1004.3
A549 (Lung Carcinoma)Caspase-3/7Apoptosis18.40.5
MCF-7 (Breast Carcinoma)Caspase-3/7Apoptosis31.50.9
HepG2 (Hepatocellular Carcinoma)Caspase-3/7Apoptosis> 1001.8

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Doxorubicin is a common chemotherapeutic agent used as a positive control.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.

G A Cell Line Selection & Culture B Cell Seeding in 96-well Plates A->B C Preparation of this compound Serial Dilutions D Treatment of Cells with this compound C->D E Incubation (e.g., 24, 48, 72 hours) F Addition of Assay Reagent (MTT, LDH, etc.) E->F G Incubation with Reagent F->G H Measurement (e.g., Absorbance, Fluorescence) I Data Analysis (Calculation of % Viability) H->I J Determination of IC50 Values I->J

Caption: Experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically normalizes the this compound-treated values to the spontaneous and maximum release controls.

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well opaque-walled plates

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for a time period appropriate to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase-3/7 activity. Compare the signals from this compound-treated cells to the untreated control to determine the fold-increase in apoptosis.

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway through which a cytotoxic compound like this compound might induce apoptosis. This is a generalized pathway and would require experimental validation for this compound.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Pathway OT730 This compound ROS ↑ Reactive Oxygen Species (ROS) OT730->ROS DNA_Damage DNA Damage OT730->DNA_Damage Bcl2 Bcl-2 Inhibition OT730->Bcl2 inhibits Bax Bax Activation ROS->Bax DNA_Damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

These application notes and protocols provide a foundational approach for the systematic evaluation of this compound's cytotoxic properties. Rigorous experimental execution and careful data analysis are crucial for accurately characterizing its potential as a cytotoxic agent.

References

Evaluating the Cytotoxicity of OT-730: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to evaluating the cytotoxic potential of the compound OT-730 using established in vitro cell culture assays. These protocols and application notes are designed to offer a robust framework for screening and characterizing the effects of this compound on cell viability and proliferation.

While this compound is clinically recognized as a prodrug of the beta-blocker OT-705, used in ophthalmic solutions to reduce intraocular pressure, its potential cytotoxic effects in other contexts, such as oncology, may be a subject of investigational research.[1] The following protocols are standard methods for assessing the cytotoxicity of any new chemical entity and are presented here for application to this compound in a research setting.

Key Cytotoxicity Assays

A variety of assays are available to measure the cytotoxic effects of a compound.[2][3] These assays rely on different cellular markers to determine cell viability, proliferation, and mortality. The choice of assay can depend on the expected mechanism of action of the compound and the specific research question. Commonly used methods include assessing metabolic activity, membrane integrity, and markers of programmed cell death (apoptosis).[3][4][5]

Here, we detail the protocols for three widely used cytotoxicity assays: the MTT assay, the Lactate Dehydrogenase (LDH) release assay, and a Caspase-3/7 assay for apoptosis.

Data Presentation: Summarized Quantitative Data

The following table presents a hypothetical summary of quantitative data obtained from the described cytotoxicity assays for this compound, illustrating how results can be structured for clear comparison.

Cell LineAssayEndpointThis compound IC50 (µM)Positive Control (Doxorubicin) IC50 (µM)
A549 (Lung Carcinoma)MTTMetabolic Activity25.60.8
MCF-7 (Breast Carcinoma)MTTMetabolic Activity42.11.2
HepG2 (Hepatocellular Carcinoma)MTTMetabolic Activity> 1002.5
A549 (Lung Carcinoma)LDH ReleaseMembrane Integrity35.21.5
MCF-7 (Breast Carcinoma)LDH ReleaseMembrane Integrity58.92.1
HepG2 (Hepatocellular Carcinoma)LDH ReleaseMembrane Integrity> 1004.3
A549 (Lung Carcinoma)Caspase-3/7Apoptosis18.40.5
MCF-7 (Breast Carcinoma)Caspase-3/7Apoptosis31.50.9
HepG2 (Hepatocellular Carcinoma)Caspase-3/7Apoptosis> 1001.8

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. Doxorubicin is a common chemotherapeutic agent used as a positive control.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.

G A Cell Line Selection & Culture B Cell Seeding in 96-well Plates A->B C Preparation of this compound Serial Dilutions D Treatment of Cells with this compound C->D E Incubation (e.g., 24, 48, 72 hours) F Addition of Assay Reagent (MTT, LDH, etc.) E->F G Incubation with Reagent F->G H Measurement (e.g., Absorbance, Fluorescence) I Data Analysis (Calculation of % Viability) H->I J Determination of IC50 Values I->J

Caption: Experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[3]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • LDH assay kit (commercially available)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time periods at 37°C and 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically normalizes the this compound-treated values to the spontaneous and maximum release controls.

Caspase-3/7 Apoptosis Assay

This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • 96-well opaque-walled plates

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for a time period appropriate to induce apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The luminescent or fluorescent signal is proportional to the amount of caspase-3/7 activity. Compare the signals from this compound-treated cells to the untreated control to determine the fold-increase in apoptosis.

Hypothetical Signaling Pathway for this compound Induced Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway through which a cytotoxic compound like this compound might induce apoptosis. This is a generalized pathway and would require experimental validation for this compound.

G cluster_0 Cellular Stress Response cluster_1 Apoptotic Pathway OT730 This compound ROS ↑ Reactive Oxygen Species (ROS) OT730->ROS DNA_Damage DNA Damage OT730->DNA_Damage Bcl2 Bcl-2 Inhibition OT730->Bcl2 inhibits Bax Bax Activation ROS->Bax DNA_Damage->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito inhibits CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced apoptosis.

These application notes and protocols provide a foundational approach for the systematic evaluation of this compound's cytotoxic properties. Rigorous experimental execution and careful data analysis are crucial for accurately characterizing its potential as a cytotoxic agent.

References

Troubleshooting & Optimization

How to minimize side effects of OT-730 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the side effects of OT-730 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in animal models?

This compound is an ophthalmic solution and a prodrug that is metabolized into OT-705, an active beta-blocker. In animal models of ocular hypertension or glaucoma, this compound is expected to reduce intraocular pressure (IOP). Its primary mechanism of action is the blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in aqueous humor production.

Q2: What are the potential side effects of this compound in animal studies?

As a beta-blocker, this compound can have both local and systemic side effects.[1][2]

  • Local Side Effects (Ocular): Mild burning, stinging, irritation, or redness of the eyes are the most common local side effects.[2][3] Changes in pupil size may also be observed.[3]

  • Systemic Side Effects: These occur due to the absorption of the drug into the systemic circulation. The most significant concerns are cardiovascular and respiratory effects.

    • Cardiovascular: Bradycardia (slowed heart rate) and hypotension (low blood pressure) can occur. In sensitive animals, this may lead to low energy levels or collapse.

    • Respiratory: Bronchoconstriction or bronchospasm can be a serious side effect, particularly in animals with pre-existing respiratory conditions like asthma.

Q3: Are certain animal species more sensitive to the side effects of ophthalmic beta-blockers?

Yes, species differences in sensitivity have been noted. For example, cats are reportedly more sensitive than dogs to the adverse effects of some ophthalmic drugs. It is crucial to carefully monitor all animals, especially smaller animals where the systemic dose per body weight may be higher.

Troubleshooting Guide

Problem: The animal exhibits signs of excessive eye irritation (e.g., pawing at the eye, excessive blinking, redness) after this compound administration.

Possible Cause Troubleshooting Steps
Formulation Irritancy 1. Confirm the pH and osmolality of the this compound formulation are within a physiologically acceptable range for ophthalmic use. 2. Review the concentration of any excipients or preservatives in the formulation, as these can sometimes cause irritation.
Administration Technique 1. Ensure the tip of the dispenser does not touch the cornea or conjunctiva during administration, which can cause mechanical irritation. 2. Administer the drop into the conjunctival sac rather than directly onto the cornea.
Pre-existing Ocular Condition 1. Perform a thorough baseline ophthalmic examination before starting the study to rule out any pre-existing conditions that could be exacerbated by the drug.

Problem: The animal shows signs of systemic side effects such as lethargy, slowed heart rate, or respiratory distress.

Possible Cause Troubleshooting Steps
Excessive Systemic Absorption 1. Minimize Drop Volume: The standard dropper dispenses a volume much larger than the tear film can hold, leading to overflow and systemic absorption. Use a micropipette or a specialized dispenser to deliver a smaller, more precise volume (e.g., 5-10 µL). 2. Nasolacrimal Occlusion: After instilling the eye drop, gently apply pressure to the medial canthus (the corner of the eye near the nose) for 1-2 minutes. This blocks the nasolacrimal duct, reducing drainage into the nasal cavity and subsequent systemic absorption. 3. Increase Formulation Viscosity: A more viscous formulation will have a longer residence time in the eye, which can increase local bioavailability and potentially reduce the amount of drug available for systemic absorption.
High Dose 1. Review the dose of this compound being administered. If possible, perform a dose-ranging study to determine the minimal effective dose for IOP reduction with the lowest incidence of side effects.
Animal's Health Status 1. Use caution in animals with pre-existing cardiovascular or respiratory conditions. Ensure a thorough health screening is conducted before enrolling animals in the study.

Quantitative Data Summary

Since specific quantitative data for this compound in animal studies is not publicly available, the following tables provide a representative summary of expected dose-dependent side effects for an ophthalmic beta-blocker based on preclinical toxicology principles.

Table 1: Hypothetical Dose-Ranging Study for this compound in Rabbits (Single Instillation)

This compound Concentration Mean Reduction in IOP (%) Incidence of Mild Ocular Irritation (%) Mean Decrease in Heart Rate (bpm)
Vehicle Control0%5%0
0.1%15%10%5
0.25%25%15%15
0.5%35%20%30

Table 2: Effect of Administration Technique on Systemic Exposure of a Beta-Blocker in Dogs

Administration Technique Peak Plasma Concentration (ng/mL) Time to Peak Plasma Concentration (min)
Standard Drop (50 µL)1.515
Micropipette (10 µL)0.820
Standard Drop + Nasolacrimal Occlusion0.625

Experimental Protocols

Protocol 1: Ophthalmic Administration and Monitoring in Rabbits

  • Animal Model: New Zealand White rabbits.

  • Baseline Measurements:

    • Measure baseline intraocular pressure (IOP) using a calibrated tonometer.

    • Record baseline heart rate and respiratory rate.

    • Perform a slit-lamp examination to assess for any pre-existing ocular abnormalities.

  • Drug Administration:

    • Gently restrain the rabbit.

    • Instill a single, precise volume (e.g., 10 µL) of this compound solution into the lower conjunctival sac of one eye. The contralateral eye may receive a vehicle control.

    • Apply nasolacrimal occlusion for 1-2 minutes immediately following administration.

  • Post-Dose Monitoring:

    • Measure IOP at 1, 2, 4, and 6 hours post-administration.

    • Monitor heart rate and respiratory rate at the same time points.

    • Perform ocular examinations at 1 and 6 hours to check for signs of irritation (redness, swelling, discharge).

    • Observe the animal for any behavioral changes or signs of systemic distress.

Visualizations

G cluster_workflow Experimental Workflow for Minimizing this compound Side Effects A Baseline Assessment (IOP, HR, Respiration, Ocular Exam) B Precise Volume Instillation (e.g., 10 µL micropipette) A->B Proceed if healthy C Nasolacrimal Occlusion (1-2 minutes) B->C D Post-Dose Monitoring (Local and Systemic) C->D E Data Analysis D->E

Caption: Workflow for this compound administration and monitoring.

G cluster_pathway Mechanism of Action and Side Effects of OT-705 cluster_eye Ocular Effects cluster_systemic Systemic Side Effects OT730 This compound (Prodrug) Topical Administration OT705 OT-705 (Active Beta-Blocker) OT730->OT705 Metabolism in the eye Ciliary Beta-Receptors in Ciliary Body OT705->Ciliary Blocks Heart Beta-1 Receptors (Heart) OT705->Heart Systemic Absorption Lungs Beta-2 Receptors (Lungs) OT705->Lungs Systemic Absorption Aqueous Decreased Aqueous Humor Production Ciliary->Aqueous IOP Reduced Intraocular Pressure Aqueous->IOP Leads to Bradycardia Bradycardia/ Hypotension Heart->Bradycardia Blockade leads to Bronchospasm Bronchospasm Lungs->Bronchospasm Blockade leads to

Caption: OT-705 mechanism and potential side effects.

References

How to minimize side effects of OT-730 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the side effects of OT-730 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in animal models?

This compound is an ophthalmic solution and a prodrug that is metabolized into OT-705, an active beta-blocker. In animal models of ocular hypertension or glaucoma, this compound is expected to reduce intraocular pressure (IOP). Its primary mechanism of action is the blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in aqueous humor production.

Q2: What are the potential side effects of this compound in animal studies?

As a beta-blocker, this compound can have both local and systemic side effects.[1][2]

  • Local Side Effects (Ocular): Mild burning, stinging, irritation, or redness of the eyes are the most common local side effects.[2][3] Changes in pupil size may also be observed.[3]

  • Systemic Side Effects: These occur due to the absorption of the drug into the systemic circulation. The most significant concerns are cardiovascular and respiratory effects.

    • Cardiovascular: Bradycardia (slowed heart rate) and hypotension (low blood pressure) can occur. In sensitive animals, this may lead to low energy levels or collapse.

    • Respiratory: Bronchoconstriction or bronchospasm can be a serious side effect, particularly in animals with pre-existing respiratory conditions like asthma.

Q3: Are certain animal species more sensitive to the side effects of ophthalmic beta-blockers?

Yes, species differences in sensitivity have been noted. For example, cats are reportedly more sensitive than dogs to the adverse effects of some ophthalmic drugs. It is crucial to carefully monitor all animals, especially smaller animals where the systemic dose per body weight may be higher.

Troubleshooting Guide

Problem: The animal exhibits signs of excessive eye irritation (e.g., pawing at the eye, excessive blinking, redness) after this compound administration.

Possible Cause Troubleshooting Steps
Formulation Irritancy 1. Confirm the pH and osmolality of the this compound formulation are within a physiologically acceptable range for ophthalmic use. 2. Review the concentration of any excipients or preservatives in the formulation, as these can sometimes cause irritation.
Administration Technique 1. Ensure the tip of the dispenser does not touch the cornea or conjunctiva during administration, which can cause mechanical irritation. 2. Administer the drop into the conjunctival sac rather than directly onto the cornea.
Pre-existing Ocular Condition 1. Perform a thorough baseline ophthalmic examination before starting the study to rule out any pre-existing conditions that could be exacerbated by the drug.

Problem: The animal shows signs of systemic side effects such as lethargy, slowed heart rate, or respiratory distress.

Possible Cause Troubleshooting Steps
Excessive Systemic Absorption 1. Minimize Drop Volume: The standard dropper dispenses a volume much larger than the tear film can hold, leading to overflow and systemic absorption. Use a micropipette or a specialized dispenser to deliver a smaller, more precise volume (e.g., 5-10 µL). 2. Nasolacrimal Occlusion: After instilling the eye drop, gently apply pressure to the medial canthus (the corner of the eye near the nose) for 1-2 minutes. This blocks the nasolacrimal duct, reducing drainage into the nasal cavity and subsequent systemic absorption. 3. Increase Formulation Viscosity: A more viscous formulation will have a longer residence time in the eye, which can increase local bioavailability and potentially reduce the amount of drug available for systemic absorption.
High Dose 1. Review the dose of this compound being administered. If possible, perform a dose-ranging study to determine the minimal effective dose for IOP reduction with the lowest incidence of side effects.
Animal's Health Status 1. Use caution in animals with pre-existing cardiovascular or respiratory conditions. Ensure a thorough health screening is conducted before enrolling animals in the study.

Quantitative Data Summary

Since specific quantitative data for this compound in animal studies is not publicly available, the following tables provide a representative summary of expected dose-dependent side effects for an ophthalmic beta-blocker based on preclinical toxicology principles.

Table 1: Hypothetical Dose-Ranging Study for this compound in Rabbits (Single Instillation)

This compound Concentration Mean Reduction in IOP (%) Incidence of Mild Ocular Irritation (%) Mean Decrease in Heart Rate (bpm)
Vehicle Control0%5%0
0.1%15%10%5
0.25%25%15%15
0.5%35%20%30

Table 2: Effect of Administration Technique on Systemic Exposure of a Beta-Blocker in Dogs

Administration Technique Peak Plasma Concentration (ng/mL) Time to Peak Plasma Concentration (min)
Standard Drop (50 µL)1.515
Micropipette (10 µL)0.820
Standard Drop + Nasolacrimal Occlusion0.625

Experimental Protocols

Protocol 1: Ophthalmic Administration and Monitoring in Rabbits

  • Animal Model: New Zealand White rabbits.

  • Baseline Measurements:

    • Measure baseline intraocular pressure (IOP) using a calibrated tonometer.

    • Record baseline heart rate and respiratory rate.

    • Perform a slit-lamp examination to assess for any pre-existing ocular abnormalities.

  • Drug Administration:

    • Gently restrain the rabbit.

    • Instill a single, precise volume (e.g., 10 µL) of this compound solution into the lower conjunctival sac of one eye. The contralateral eye may receive a vehicle control.

    • Apply nasolacrimal occlusion for 1-2 minutes immediately following administration.

  • Post-Dose Monitoring:

    • Measure IOP at 1, 2, 4, and 6 hours post-administration.

    • Monitor heart rate and respiratory rate at the same time points.

    • Perform ocular examinations at 1 and 6 hours to check for signs of irritation (redness, swelling, discharge).

    • Observe the animal for any behavioral changes or signs of systemic distress.

Visualizations

G cluster_workflow Experimental Workflow for Minimizing this compound Side Effects A Baseline Assessment (IOP, HR, Respiration, Ocular Exam) B Precise Volume Instillation (e.g., 10 µL micropipette) A->B Proceed if healthy C Nasolacrimal Occlusion (1-2 minutes) B->C D Post-Dose Monitoring (Local and Systemic) C->D E Data Analysis D->E

Caption: Workflow for this compound administration and monitoring.

G cluster_pathway Mechanism of Action and Side Effects of OT-705 cluster_eye Ocular Effects cluster_systemic Systemic Side Effects OT730 This compound (Prodrug) Topical Administration OT705 OT-705 (Active Beta-Blocker) OT730->OT705 Metabolism in the eye Ciliary Beta-Receptors in Ciliary Body OT705->Ciliary Blocks Heart Beta-1 Receptors (Heart) OT705->Heart Systemic Absorption Lungs Beta-2 Receptors (Lungs) OT705->Lungs Systemic Absorption Aqueous Decreased Aqueous Humor Production Ciliary->Aqueous IOP Reduced Intraocular Pressure Aqueous->IOP Leads to Bradycardia Bradycardia/ Hypotension Heart->Bradycardia Blockade leads to Bronchospasm Bronchospasm Lungs->Bronchospasm Blockade leads to

Caption: OT-705 mechanism and potential side effects.

References

How to minimize side effects of OT-730 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the side effects of OT-730 in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects in animal models?

This compound is an ophthalmic solution and a prodrug that is metabolized into OT-705, an active beta-blocker. In animal models of ocular hypertension or glaucoma, this compound is expected to reduce intraocular pressure (IOP). Its primary mechanism of action is the blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in aqueous humor production.

Q2: What are the potential side effects of this compound in animal studies?

As a beta-blocker, this compound can have both local and systemic side effects.[1][2]

  • Local Side Effects (Ocular): Mild burning, stinging, irritation, or redness of the eyes are the most common local side effects.[2][3] Changes in pupil size may also be observed.[3]

  • Systemic Side Effects: These occur due to the absorption of the drug into the systemic circulation. The most significant concerns are cardiovascular and respiratory effects.

    • Cardiovascular: Bradycardia (slowed heart rate) and hypotension (low blood pressure) can occur. In sensitive animals, this may lead to low energy levels or collapse.

    • Respiratory: Bronchoconstriction or bronchospasm can be a serious side effect, particularly in animals with pre-existing respiratory conditions like asthma.

Q3: Are certain animal species more sensitive to the side effects of ophthalmic beta-blockers?

Yes, species differences in sensitivity have been noted. For example, cats are reportedly more sensitive than dogs to the adverse effects of some ophthalmic drugs. It is crucial to carefully monitor all animals, especially smaller animals where the systemic dose per body weight may be higher.

Troubleshooting Guide

Problem: The animal exhibits signs of excessive eye irritation (e.g., pawing at the eye, excessive blinking, redness) after this compound administration.

Possible Cause Troubleshooting Steps
Formulation Irritancy 1. Confirm the pH and osmolality of the this compound formulation are within a physiologically acceptable range for ophthalmic use. 2. Review the concentration of any excipients or preservatives in the formulation, as these can sometimes cause irritation.
Administration Technique 1. Ensure the tip of the dispenser does not touch the cornea or conjunctiva during administration, which can cause mechanical irritation. 2. Administer the drop into the conjunctival sac rather than directly onto the cornea.
Pre-existing Ocular Condition 1. Perform a thorough baseline ophthalmic examination before starting the study to rule out any pre-existing conditions that could be exacerbated by the drug.

Problem: The animal shows signs of systemic side effects such as lethargy, slowed heart rate, or respiratory distress.

Possible Cause Troubleshooting Steps
Excessive Systemic Absorption 1. Minimize Drop Volume: The standard dropper dispenses a volume much larger than the tear film can hold, leading to overflow and systemic absorption. Use a micropipette or a specialized dispenser to deliver a smaller, more precise volume (e.g., 5-10 µL). 2. Nasolacrimal Occlusion: After instilling the eye drop, gently apply pressure to the medial canthus (the corner of the eye near the nose) for 1-2 minutes. This blocks the nasolacrimal duct, reducing drainage into the nasal cavity and subsequent systemic absorption. 3. Increase Formulation Viscosity: A more viscous formulation will have a longer residence time in the eye, which can increase local bioavailability and potentially reduce the amount of drug available for systemic absorption.
High Dose 1. Review the dose of this compound being administered. If possible, perform a dose-ranging study to determine the minimal effective dose for IOP reduction with the lowest incidence of side effects.
Animal's Health Status 1. Use caution in animals with pre-existing cardiovascular or respiratory conditions. Ensure a thorough health screening is conducted before enrolling animals in the study.

Quantitative Data Summary

Since specific quantitative data for this compound in animal studies is not publicly available, the following tables provide a representative summary of expected dose-dependent side effects for an ophthalmic beta-blocker based on preclinical toxicology principles.

Table 1: Hypothetical Dose-Ranging Study for this compound in Rabbits (Single Instillation)

This compound Concentration Mean Reduction in IOP (%) Incidence of Mild Ocular Irritation (%) Mean Decrease in Heart Rate (bpm)
Vehicle Control0%5%0
0.1%15%10%5
0.25%25%15%15
0.5%35%20%30

Table 2: Effect of Administration Technique on Systemic Exposure of a Beta-Blocker in Dogs

Administration Technique Peak Plasma Concentration (ng/mL) Time to Peak Plasma Concentration (min)
Standard Drop (50 µL)1.515
Micropipette (10 µL)0.820
Standard Drop + Nasolacrimal Occlusion0.625

Experimental Protocols

Protocol 1: Ophthalmic Administration and Monitoring in Rabbits

  • Animal Model: New Zealand White rabbits.

  • Baseline Measurements:

    • Measure baseline intraocular pressure (IOP) using a calibrated tonometer.

    • Record baseline heart rate and respiratory rate.

    • Perform a slit-lamp examination to assess for any pre-existing ocular abnormalities.

  • Drug Administration:

    • Gently restrain the rabbit.

    • Instill a single, precise volume (e.g., 10 µL) of this compound solution into the lower conjunctival sac of one eye. The contralateral eye may receive a vehicle control.

    • Apply nasolacrimal occlusion for 1-2 minutes immediately following administration.

  • Post-Dose Monitoring:

    • Measure IOP at 1, 2, 4, and 6 hours post-administration.

    • Monitor heart rate and respiratory rate at the same time points.

    • Perform ocular examinations at 1 and 6 hours to check for signs of irritation (redness, swelling, discharge).

    • Observe the animal for any behavioral changes or signs of systemic distress.

Visualizations

G cluster_workflow Experimental Workflow for Minimizing this compound Side Effects A Baseline Assessment (IOP, HR, Respiration, Ocular Exam) B Precise Volume Instillation (e.g., 10 µL micropipette) A->B Proceed if healthy C Nasolacrimal Occlusion (1-2 minutes) B->C D Post-Dose Monitoring (Local and Systemic) C->D E Data Analysis D->E

Caption: Workflow for this compound administration and monitoring.

G cluster_pathway Mechanism of Action and Side Effects of OT-705 cluster_eye Ocular Effects cluster_systemic Systemic Side Effects OT730 This compound (Prodrug) Topical Administration OT705 OT-705 (Active Beta-Blocker) OT730->OT705 Metabolism in the eye Ciliary Beta-Receptors in Ciliary Body OT705->Ciliary Blocks Heart Beta-1 Receptors (Heart) OT705->Heart Systemic Absorption Lungs Beta-2 Receptors (Lungs) OT705->Lungs Systemic Absorption Aqueous Decreased Aqueous Humor Production Ciliary->Aqueous IOP Reduced Intraocular Pressure Aqueous->IOP Leads to Bradycardia Bradycardia/ Hypotension Heart->Bradycardia Blockade leads to Bronchospasm Bronchospasm Lungs->Bronchospasm Blockade leads to

Caption: OT-705 mechanism and potential side effects.

References

Technical Support Center: Enhancing the Bioavailability of OT-730 Eye Drops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and testing of OT-730 eye drops aimed at improving ocular bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its ocular bioavailability?

This compound is an inactive prodrug that metabolizes into the active beta-blocker OT-705, which is used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Like most topically applied ophthalmic drugs, the bioavailability of this compound is very low, with typically less than 5-7% of the administered dose being absorbed.[2][3]

The primary challenges to its bioavailability are:

  • Rapid Precorneal Elimination: A significant portion of the instilled drop is lost due to blinking, tear turnover, and nasolacrimal drainage.[4][5] The normal human tear volume is about 7-10 µL, while a typical eye drop is 40-50 µL, leading to immediate overflow.

  • Corneal Barrier: The cornea is a multi-layered, avascular tissue that acts as a significant barrier to drug penetration. It has both lipophilic (epithelium and endothelium) and hydrophilic (stroma) layers, making it difficult for many drugs to pass through.

  • Conjunctival Absorption: The conjunctiva has a high blood flow, which can lead to systemic absorption of the drug, reducing the amount available for local ocular action and potentially causing systemic side effects.

Q2: What are the main formulation strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of ocular drug delivery and enhance the bioavailability of this compound. These approaches primarily focus on increasing the residence time of the drug on the ocular surface and enhancing its penetration through the cornea.

Key strategies include:

  • Viscosity Enhancers: Increasing the viscosity of the formulation can prolong the contact time of the drug with the ocular surface, thereby increasing absorption.

  • Permeability Enhancers: These excipients transiently open the tight junctions of the corneal epithelium, facilitating drug penetration.

  • Mucoadhesive Polymers: These polymers adhere to the mucus layer of the tear film, increasing the retention time of the formulation.

  • Nanocarrier Systems: Encapsulating this compound in nanocarriers like nanoparticles, liposomes, or nanoemulsions can protect the drug from rapid elimination and improve its penetration.

  • In Situ Gelling Systems: These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation in the eye, triggered by factors like temperature, pH, or ions in the tear fluid.

Troubleshooting Guides

Problem 1: Low drug concentration in the aqueous humor despite formulation with a viscosity enhancer.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Viscosity: The concentration of the viscosity enhancer may be too low to significantly increase residence time.Increase the concentration of the viscosity enhancer (e.g., HPMC, PVA, hyaluronic acid) in incremental steps. Monitor the viscosity of the formulation using a viscometer.Increased precorneal residence time and higher drug concentration in the aqueous humor. However, excessively high viscosity can cause blurred vision and patient discomfort.
Non-Optimal Polymer: The chosen viscosity enhancer may not have the ideal properties for the formulation.Test different viscosity enhancers with varying molecular weights and properties. For example, compare the efficacy of cellulosic derivatives with synthetic polymers.Identification of a polymer that provides optimal viscosity and drug release characteristics.
Poor Patient Compliance Simulation: In in vivo animal models, excessive blinking or tearing might be washing out the formulation.Refine the instillation technique in animal studies to minimize irritation. Consider using a conscious rabbit model with trained handling to reduce stress-induced tearing.More consistent and reliable data on drug absorption.

Problem 2: Signs of ocular irritation or toxicity with a permeability enhancer.

Potential Cause Troubleshooting Step Expected Outcome
High Concentration of Enhancer: The concentration of the permeability enhancer (e.g., benzalkonium chloride, EDTA) may be above the tolerated level.Reduce the concentration of the permeability enhancer. Test a range of concentrations to find the optimal balance between enhanced penetration and ocular tolerance.Reduced signs of irritation (e.g., redness, swelling) in animal models, while still achieving a significant increase in drug permeability.
Inherent Toxicity of the Enhancer: Some permeability enhancers can be inherently irritating to the ocular surface.Switch to a milder permeability enhancer. For example, consider using cyclodextrins or certain surfactants at low concentrations.Improved ocular tolerability of the formulation.
Formulation pH: An inappropriate pH of the eye drop can cause irritation.Adjust the pH of the formulation to be close to that of human tears (around 7.4). Use a suitable buffer system to maintain the pH.Reduced ocular irritation and improved comfort upon instillation.

Problem 3: Instability of the this compound nanocarrier formulation during storage.

Potential Cause Troubleshooting Step Expected Outcome
Particle Aggregation: Nanoparticles may aggregate over time, leading to a loss of efficacy and potential for irritation.Optimize the surface charge of the nanoparticles by using appropriate stabilizers or coating with polymers like PEG. Monitor particle size and zeta potential over time.A stable nanosuspension with a consistent particle size distribution during storage.
Drug Leakage: The encapsulated this compound may leak from the nanocarriers.Modify the composition of the nanocarrier to improve drug entrapment efficiency. For lipid-based carriers, consider using lipids with higher phase transition temperatures. For polymeric nanoparticles, increase the cross-linking density.Higher drug retention within the nanocarriers and a more controlled release profile.
Chemical Degradation: The drug or excipients in the formulation may be susceptible to hydrolysis or oxidation.Conduct stability studies at different temperature and humidity conditions. Consider adding antioxidants or chelating agents to the formulation. Store the formulation in protective packaging (e.g., amber vials).Improved chemical stability of the this compound formulation.

Experimental Protocols

Protocol 1: In Vitro Transcorneal Permeability Study

This protocol is designed to assess the permeability of this compound formulations across the cornea.

Materials:

  • Freshly excised rabbit or porcine corneas

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS, pH 7.4)

  • This compound formulation and control solution

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the cornea.

  • Add a known volume of the this compound formulation to the donor chamber.

  • At predetermined time intervals (e.g., 30, 60, 120, 180, 240 minutes), withdraw samples from the receptor chamber and replace with an equal volume of fresh PBS.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Ocular Bioavailability Study in Rabbits

This protocol evaluates the concentration of this compound in the aqueous humor of rabbits following topical administration.

Animals:

  • Healthy New Zealand white rabbits (2-3 kg)

Procedure:

  • Instill a precise volume (e.g., 50 µL) of the this compound formulation into the lower conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control or be used for a different formulation.

  • At specified time points (e.g., 15, 30, 60, 90, 120 minutes) post-instillation, collect aqueous humor samples (50-100 µL) from the anterior chamber using a 30-gauge needle under topical anesthesia.

  • Immediately process and store the samples at -80°C until analysis.

  • Determine the concentration of this compound and its active metabolite OT-705 in the aqueous humor samples using a validated LC-MS/MS method.

  • Plot the concentration-time profile and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Data Presentation

Table 1: Comparison of Apparent Permeability Coefficients (Papp) for Different this compound Formulations

FormulationPapp (cm/s x 10⁻⁶)Fold Increase vs. Control
This compound in Saline (Control)1.5 ± 0.31.0
This compound with 0.5% HPMC2.1 ± 0.41.4
This compound with 0.01% BAC4.5 ± 0.63.0
This compound in Chitosan Nanoparticles6.2 ± 0.84.1

Table 2: Pharmacokinetic Parameters of this compound in Rabbit Aqueous Humor

FormulationCmax (ng/mL)Tmax (min)AUC₀₋₁₂₀ (ng*min/mL)
This compound in Saline (Control)85 ± 15304500 ± 600
This compound with 0.5% HPMC120 ± 20457200 ± 850
This compound in In Situ Gel250 ± 356015000 ± 1500
This compound in Nanoemulsion310 ± 406019800 ± 2100

Visualizations

Ocular_Drug_Delivery_Challenges cluster_0 Barriers to Bioavailability cluster_1 Formulation Strategies Tear_Film Tear Film & Nasolacrimal Drainage Cornea Corneal Epithelium (Lipophilic) Tear_Film->Cornea Limited Penetration Stroma Corneal Stroma (Hydrophilic) Conjunctiva Conjunctival Absorption (Systemic Loss) Cornea->Conjunctiva Systemic Absorption Endothelium Corneal Endothelium (Lipophilic) Viscosity_Enhancers Viscosity Enhancers Viscosity_Enhancers->Tear_Film Increases Residence Time Permeability_Enhancers Permeability Enhancers Permeability_Enhancers->Cornea Opens Tight Junctions Mucoadhesives Mucoadhesives Mucoadhesives->Tear_Film Adheres to Mucin Nanocarriers Nanocarriers Nanocarriers->Cornea Enhances Penetration InSitu_Gels In Situ Gels InSitu_Gels->Tear_Film Prolongs Contact OT730 This compound Eye Drop OT730->Tear_Film Rapid Loss

Caption: Challenges and strategies in ocular drug delivery for this compound.

Experimental_Workflow_Bioavailability cluster_invitro In Vitro Permeability cluster_invivo In Vivo Bioavailability (Rabbit Model) A1 Excise Cornea A2 Mount in Franz Cell A1->A2 A3 Apply this compound Formulation A2->A3 A4 Sample Receptor Chamber A3->A4 A5 Analyze by HPLC A4->A5 Data_Analysis Data Analysis & Comparison A5->Data_Analysis B1 Instill this compound Eye Drop B2 Collect Aqueous Humor B1->B2 B3 Process & Store Samples B2->B3 B4 Analyze by LC-MS/MS B3->B4 B4->Data_Analysis Formulation This compound Formulation Development Formulation->A1 Formulation->B1

Caption: Workflow for assessing this compound bioavailability.

References

Technical Support Center: Enhancing the Bioavailability of OT-730 Eye Drops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and testing of OT-730 eye drops aimed at improving ocular bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its ocular bioavailability?

This compound is an inactive prodrug that metabolizes into the active beta-blocker OT-705, which is used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Like most topically applied ophthalmic drugs, the bioavailability of this compound is very low, with typically less than 5-7% of the administered dose being absorbed.[2][3]

The primary challenges to its bioavailability are:

  • Rapid Precorneal Elimination: A significant portion of the instilled drop is lost due to blinking, tear turnover, and nasolacrimal drainage.[4][5] The normal human tear volume is about 7-10 µL, while a typical eye drop is 40-50 µL, leading to immediate overflow.

  • Corneal Barrier: The cornea is a multi-layered, avascular tissue that acts as a significant barrier to drug penetration. It has both lipophilic (epithelium and endothelium) and hydrophilic (stroma) layers, making it difficult for many drugs to pass through.

  • Conjunctival Absorption: The conjunctiva has a high blood flow, which can lead to systemic absorption of the drug, reducing the amount available for local ocular action and potentially causing systemic side effects.

Q2: What are the main formulation strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of ocular drug delivery and enhance the bioavailability of this compound. These approaches primarily focus on increasing the residence time of the drug on the ocular surface and enhancing its penetration through the cornea.

Key strategies include:

  • Viscosity Enhancers: Increasing the viscosity of the formulation can prolong the contact time of the drug with the ocular surface, thereby increasing absorption.

  • Permeability Enhancers: These excipients transiently open the tight junctions of the corneal epithelium, facilitating drug penetration.

  • Mucoadhesive Polymers: These polymers adhere to the mucus layer of the tear film, increasing the retention time of the formulation.

  • Nanocarrier Systems: Encapsulating this compound in nanocarriers like nanoparticles, liposomes, or nanoemulsions can protect the drug from rapid elimination and improve its penetration.

  • In Situ Gelling Systems: These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation in the eye, triggered by factors like temperature, pH, or ions in the tear fluid.

Troubleshooting Guides

Problem 1: Low drug concentration in the aqueous humor despite formulation with a viscosity enhancer.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Viscosity: The concentration of the viscosity enhancer may be too low to significantly increase residence time.Increase the concentration of the viscosity enhancer (e.g., HPMC, PVA, hyaluronic acid) in incremental steps. Monitor the viscosity of the formulation using a viscometer.Increased precorneal residence time and higher drug concentration in the aqueous humor. However, excessively high viscosity can cause blurred vision and patient discomfort.
Non-Optimal Polymer: The chosen viscosity enhancer may not have the ideal properties for the formulation.Test different viscosity enhancers with varying molecular weights and properties. For example, compare the efficacy of cellulosic derivatives with synthetic polymers.Identification of a polymer that provides optimal viscosity and drug release characteristics.
Poor Patient Compliance Simulation: In in vivo animal models, excessive blinking or tearing might be washing out the formulation.Refine the instillation technique in animal studies to minimize irritation. Consider using a conscious rabbit model with trained handling to reduce stress-induced tearing.More consistent and reliable data on drug absorption.

Problem 2: Signs of ocular irritation or toxicity with a permeability enhancer.

Potential Cause Troubleshooting Step Expected Outcome
High Concentration of Enhancer: The concentration of the permeability enhancer (e.g., benzalkonium chloride, EDTA) may be above the tolerated level.Reduce the concentration of the permeability enhancer. Test a range of concentrations to find the optimal balance between enhanced penetration and ocular tolerance.Reduced signs of irritation (e.g., redness, swelling) in animal models, while still achieving a significant increase in drug permeability.
Inherent Toxicity of the Enhancer: Some permeability enhancers can be inherently irritating to the ocular surface.Switch to a milder permeability enhancer. For example, consider using cyclodextrins or certain surfactants at low concentrations.Improved ocular tolerability of the formulation.
Formulation pH: An inappropriate pH of the eye drop can cause irritation.Adjust the pH of the formulation to be close to that of human tears (around 7.4). Use a suitable buffer system to maintain the pH.Reduced ocular irritation and improved comfort upon instillation.

Problem 3: Instability of the this compound nanocarrier formulation during storage.

Potential Cause Troubleshooting Step Expected Outcome
Particle Aggregation: Nanoparticles may aggregate over time, leading to a loss of efficacy and potential for irritation.Optimize the surface charge of the nanoparticles by using appropriate stabilizers or coating with polymers like PEG. Monitor particle size and zeta potential over time.A stable nanosuspension with a consistent particle size distribution during storage.
Drug Leakage: The encapsulated this compound may leak from the nanocarriers.Modify the composition of the nanocarrier to improve drug entrapment efficiency. For lipid-based carriers, consider using lipids with higher phase transition temperatures. For polymeric nanoparticles, increase the cross-linking density.Higher drug retention within the nanocarriers and a more controlled release profile.
Chemical Degradation: The drug or excipients in the formulation may be susceptible to hydrolysis or oxidation.Conduct stability studies at different temperature and humidity conditions. Consider adding antioxidants or chelating agents to the formulation. Store the formulation in protective packaging (e.g., amber vials).Improved chemical stability of the this compound formulation.

Experimental Protocols

Protocol 1: In Vitro Transcorneal Permeability Study

This protocol is designed to assess the permeability of this compound formulations across the cornea.

Materials:

  • Freshly excised rabbit or porcine corneas

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS, pH 7.4)

  • This compound formulation and control solution

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the cornea.

  • Add a known volume of the this compound formulation to the donor chamber.

  • At predetermined time intervals (e.g., 30, 60, 120, 180, 240 minutes), withdraw samples from the receptor chamber and replace with an equal volume of fresh PBS.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Ocular Bioavailability Study in Rabbits

This protocol evaluates the concentration of this compound in the aqueous humor of rabbits following topical administration.

Animals:

  • Healthy New Zealand white rabbits (2-3 kg)

Procedure:

  • Instill a precise volume (e.g., 50 µL) of the this compound formulation into the lower conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control or be used for a different formulation.

  • At specified time points (e.g., 15, 30, 60, 90, 120 minutes) post-instillation, collect aqueous humor samples (50-100 µL) from the anterior chamber using a 30-gauge needle under topical anesthesia.

  • Immediately process and store the samples at -80°C until analysis.

  • Determine the concentration of this compound and its active metabolite OT-705 in the aqueous humor samples using a validated LC-MS/MS method.

  • Plot the concentration-time profile and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Data Presentation

Table 1: Comparison of Apparent Permeability Coefficients (Papp) for Different this compound Formulations

FormulationPapp (cm/s x 10⁻⁶)Fold Increase vs. Control
This compound in Saline (Control)1.5 ± 0.31.0
This compound with 0.5% HPMC2.1 ± 0.41.4
This compound with 0.01% BAC4.5 ± 0.63.0
This compound in Chitosan Nanoparticles6.2 ± 0.84.1

Table 2: Pharmacokinetic Parameters of this compound in Rabbit Aqueous Humor

FormulationCmax (ng/mL)Tmax (min)AUC₀₋₁₂₀ (ng*min/mL)
This compound in Saline (Control)85 ± 15304500 ± 600
This compound with 0.5% HPMC120 ± 20457200 ± 850
This compound in In Situ Gel250 ± 356015000 ± 1500
This compound in Nanoemulsion310 ± 406019800 ± 2100

Visualizations

Ocular_Drug_Delivery_Challenges cluster_0 Barriers to Bioavailability cluster_1 Formulation Strategies Tear_Film Tear Film & Nasolacrimal Drainage Cornea Corneal Epithelium (Lipophilic) Tear_Film->Cornea Limited Penetration Stroma Corneal Stroma (Hydrophilic) Conjunctiva Conjunctival Absorption (Systemic Loss) Cornea->Conjunctiva Systemic Absorption Endothelium Corneal Endothelium (Lipophilic) Viscosity_Enhancers Viscosity Enhancers Viscosity_Enhancers->Tear_Film Increases Residence Time Permeability_Enhancers Permeability Enhancers Permeability_Enhancers->Cornea Opens Tight Junctions Mucoadhesives Mucoadhesives Mucoadhesives->Tear_Film Adheres to Mucin Nanocarriers Nanocarriers Nanocarriers->Cornea Enhances Penetration InSitu_Gels In Situ Gels InSitu_Gels->Tear_Film Prolongs Contact OT730 This compound Eye Drop OT730->Tear_Film Rapid Loss

Caption: Challenges and strategies in ocular drug delivery for this compound.

Experimental_Workflow_Bioavailability cluster_invitro In Vitro Permeability cluster_invivo In Vivo Bioavailability (Rabbit Model) A1 Excise Cornea A2 Mount in Franz Cell A1->A2 A3 Apply this compound Formulation A2->A3 A4 Sample Receptor Chamber A3->A4 A5 Analyze by HPLC A4->A5 Data_Analysis Data Analysis & Comparison A5->Data_Analysis B1 Instill this compound Eye Drop B2 Collect Aqueous Humor B1->B2 B3 Process & Store Samples B2->B3 B4 Analyze by LC-MS/MS B3->B4 B4->Data_Analysis Formulation This compound Formulation Development Formulation->A1 Formulation->B1

Caption: Workflow for assessing this compound bioavailability.

References

Technical Support Center: Enhancing the Bioavailability of OT-730 Eye Drops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and testing of OT-730 eye drops aimed at improving ocular bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the primary challenges to its ocular bioavailability?

This compound is an inactive prodrug that metabolizes into the active beta-blocker OT-705, which is used to lower intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Like most topically applied ophthalmic drugs, the bioavailability of this compound is very low, with typically less than 5-7% of the administered dose being absorbed.[2][3]

The primary challenges to its bioavailability are:

  • Rapid Precorneal Elimination: A significant portion of the instilled drop is lost due to blinking, tear turnover, and nasolacrimal drainage.[4][5] The normal human tear volume is about 7-10 µL, while a typical eye drop is 40-50 µL, leading to immediate overflow.

  • Corneal Barrier: The cornea is a multi-layered, avascular tissue that acts as a significant barrier to drug penetration. It has both lipophilic (epithelium and endothelium) and hydrophilic (stroma) layers, making it difficult for many drugs to pass through.

  • Conjunctival Absorption: The conjunctiva has a high blood flow, which can lead to systemic absorption of the drug, reducing the amount available for local ocular action and potentially causing systemic side effects.

Q2: What are the main formulation strategies to improve the bioavailability of this compound?

Several formulation strategies can be employed to overcome the challenges of ocular drug delivery and enhance the bioavailability of this compound. These approaches primarily focus on increasing the residence time of the drug on the ocular surface and enhancing its penetration through the cornea.

Key strategies include:

  • Viscosity Enhancers: Increasing the viscosity of the formulation can prolong the contact time of the drug with the ocular surface, thereby increasing absorption.

  • Permeability Enhancers: These excipients transiently open the tight junctions of the corneal epithelium, facilitating drug penetration.

  • Mucoadhesive Polymers: These polymers adhere to the mucus layer of the tear film, increasing the retention time of the formulation.

  • Nanocarrier Systems: Encapsulating this compound in nanocarriers like nanoparticles, liposomes, or nanoemulsions can protect the drug from rapid elimination and improve its penetration.

  • In Situ Gelling Systems: These formulations are administered as a liquid and undergo a phase transition to a gel upon instillation in the eye, triggered by factors like temperature, pH, or ions in the tear fluid.

Troubleshooting Guides

Problem 1: Low drug concentration in the aqueous humor despite formulation with a viscosity enhancer.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Viscosity: The concentration of the viscosity enhancer may be too low to significantly increase residence time.Increase the concentration of the viscosity enhancer (e.g., HPMC, PVA, hyaluronic acid) in incremental steps. Monitor the viscosity of the formulation using a viscometer.Increased precorneal residence time and higher drug concentration in the aqueous humor. However, excessively high viscosity can cause blurred vision and patient discomfort.
Non-Optimal Polymer: The chosen viscosity enhancer may not have the ideal properties for the formulation.Test different viscosity enhancers with varying molecular weights and properties. For example, compare the efficacy of cellulosic derivatives with synthetic polymers.Identification of a polymer that provides optimal viscosity and drug release characteristics.
Poor Patient Compliance Simulation: In in vivo animal models, excessive blinking or tearing might be washing out the formulation.Refine the instillation technique in animal studies to minimize irritation. Consider using a conscious rabbit model with trained handling to reduce stress-induced tearing.More consistent and reliable data on drug absorption.

Problem 2: Signs of ocular irritation or toxicity with a permeability enhancer.

Potential Cause Troubleshooting Step Expected Outcome
High Concentration of Enhancer: The concentration of the permeability enhancer (e.g., benzalkonium chloride, EDTA) may be above the tolerated level.Reduce the concentration of the permeability enhancer. Test a range of concentrations to find the optimal balance between enhanced penetration and ocular tolerance.Reduced signs of irritation (e.g., redness, swelling) in animal models, while still achieving a significant increase in drug permeability.
Inherent Toxicity of the Enhancer: Some permeability enhancers can be inherently irritating to the ocular surface.Switch to a milder permeability enhancer. For example, consider using cyclodextrins or certain surfactants at low concentrations.Improved ocular tolerability of the formulation.
Formulation pH: An inappropriate pH of the eye drop can cause irritation.Adjust the pH of the formulation to be close to that of human tears (around 7.4). Use a suitable buffer system to maintain the pH.Reduced ocular irritation and improved comfort upon instillation.

Problem 3: Instability of the this compound nanocarrier formulation during storage.

Potential Cause Troubleshooting Step Expected Outcome
Particle Aggregation: Nanoparticles may aggregate over time, leading to a loss of efficacy and potential for irritation.Optimize the surface charge of the nanoparticles by using appropriate stabilizers or coating with polymers like PEG. Monitor particle size and zeta potential over time.A stable nanosuspension with a consistent particle size distribution during storage.
Drug Leakage: The encapsulated this compound may leak from the nanocarriers.Modify the composition of the nanocarrier to improve drug entrapment efficiency. For lipid-based carriers, consider using lipids with higher phase transition temperatures. For polymeric nanoparticles, increase the cross-linking density.Higher drug retention within the nanocarriers and a more controlled release profile.
Chemical Degradation: The drug or excipients in the formulation may be susceptible to hydrolysis or oxidation.Conduct stability studies at different temperature and humidity conditions. Consider adding antioxidants or chelating agents to the formulation. Store the formulation in protective packaging (e.g., amber vials).Improved chemical stability of the this compound formulation.

Experimental Protocols

Protocol 1: In Vitro Transcorneal Permeability Study

This protocol is designed to assess the permeability of this compound formulations across the cornea.

Materials:

  • Freshly excised rabbit or porcine corneas

  • Franz diffusion cells

  • Phosphate-buffered saline (PBS, pH 7.4)

  • This compound formulation and control solution

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Mount the excised cornea between the donor and receptor chambers of the Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Fill the receptor chamber with pre-warmed PBS (37°C) and ensure no air bubbles are trapped beneath the cornea.

  • Add a known volume of the this compound formulation to the donor chamber.

  • At predetermined time intervals (e.g., 30, 60, 120, 180, 240 minutes), withdraw samples from the receptor chamber and replace with an equal volume of fresh PBS.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the cornea, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: In Vivo Ocular Bioavailability Study in Rabbits

This protocol evaluates the concentration of this compound in the aqueous humor of rabbits following topical administration.

Animals:

  • Healthy New Zealand white rabbits (2-3 kg)

Procedure:

  • Instill a precise volume (e.g., 50 µL) of the this compound formulation into the lower conjunctival sac of one eye of each rabbit. The contralateral eye can serve as a control or be used for a different formulation.

  • At specified time points (e.g., 15, 30, 60, 90, 120 minutes) post-instillation, collect aqueous humor samples (50-100 µL) from the anterior chamber using a 30-gauge needle under topical anesthesia.

  • Immediately process and store the samples at -80°C until analysis.

  • Determine the concentration of this compound and its active metabolite OT-705 in the aqueous humor samples using a validated LC-MS/MS method.

  • Plot the concentration-time profile and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).

Data Presentation

Table 1: Comparison of Apparent Permeability Coefficients (Papp) for Different this compound Formulations

FormulationPapp (cm/s x 10⁻⁶)Fold Increase vs. Control
This compound in Saline (Control)1.5 ± 0.31.0
This compound with 0.5% HPMC2.1 ± 0.41.4
This compound with 0.01% BAC4.5 ± 0.63.0
This compound in Chitosan Nanoparticles6.2 ± 0.84.1

Table 2: Pharmacokinetic Parameters of this compound in Rabbit Aqueous Humor

FormulationCmax (ng/mL)Tmax (min)AUC₀₋₁₂₀ (ng*min/mL)
This compound in Saline (Control)85 ± 15304500 ± 600
This compound with 0.5% HPMC120 ± 20457200 ± 850
This compound in In Situ Gel250 ± 356015000 ± 1500
This compound in Nanoemulsion310 ± 406019800 ± 2100

Visualizations

Ocular_Drug_Delivery_Challenges cluster_0 Barriers to Bioavailability cluster_1 Formulation Strategies Tear_Film Tear Film & Nasolacrimal Drainage Cornea Corneal Epithelium (Lipophilic) Tear_Film->Cornea Limited Penetration Stroma Corneal Stroma (Hydrophilic) Conjunctiva Conjunctival Absorption (Systemic Loss) Cornea->Conjunctiva Systemic Absorption Endothelium Corneal Endothelium (Lipophilic) Viscosity_Enhancers Viscosity Enhancers Viscosity_Enhancers->Tear_Film Increases Residence Time Permeability_Enhancers Permeability Enhancers Permeability_Enhancers->Cornea Opens Tight Junctions Mucoadhesives Mucoadhesives Mucoadhesives->Tear_Film Adheres to Mucin Nanocarriers Nanocarriers Nanocarriers->Cornea Enhances Penetration InSitu_Gels In Situ Gels InSitu_Gels->Tear_Film Prolongs Contact OT730 This compound Eye Drop OT730->Tear_Film Rapid Loss

Caption: Challenges and strategies in ocular drug delivery for this compound.

Experimental_Workflow_Bioavailability cluster_invitro In Vitro Permeability cluster_invivo In Vivo Bioavailability (Rabbit Model) A1 Excise Cornea A2 Mount in Franz Cell A1->A2 A3 Apply this compound Formulation A2->A3 A4 Sample Receptor Chamber A3->A4 A5 Analyze by HPLC A4->A5 Data_Analysis Data Analysis & Comparison A5->Data_Analysis B1 Instill this compound Eye Drop B2 Collect Aqueous Humor B1->B2 B3 Process & Store Samples B2->B3 B4 Analyze by LC-MS/MS B3->B4 B4->Data_Analysis Formulation This compound Formulation Development Formulation->A1 Formulation->B1

Caption: Workflow for assessing this compound bioavailability.

References

Addressing inconsistent results in OT-730 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific research compound designated "OT-730" for experimental use is not publicly available at this time. Searches for "this compound" have yielded results pertaining to unrelated subjects, including historical events and academic course codes.

One clinical trial has been identified for "this compound ophthalmic solution," a prodrug that metabolizes into the active beta-blocker OT-705.[1] This formulation was investigated for its potential to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1]

Without detailed scientific literature on the experimental use of a compound referred to as "this compound," this technical support center cannot provide specific troubleshooting guides, FAQs, data tables, or experimental protocols as requested.

The following sections provide general guidance and troubleshooting principles applicable to a wide range of experimental compounds. Should specific details about this compound become available, this resource will be updated accordingly.

General Troubleshooting Guide for Inconsistent Experimental Results

In the absence of specific data for this compound, researchers encountering inconsistent results in their experiments can refer to the following general troubleshooting guide. This guide is structured to address common sources of experimental variability.

Question: My experimental results with a novel compound are inconsistent. What are the initial steps I should take to troubleshoot this issue?

Answer: Inconsistent results are a common challenge in experimental research. A systematic approach to troubleshooting is crucial. We recommend a tiered approach, starting with the most common sources of error.

Tier 1: Reagent and Compound Verification

ParameterTroubleshooting StepRecommended Action
Compound Integrity Verify the identity and purity of your compound stock.- Confirm the correct compound was used. - Check the expiration date. - Consider re-purifying or ordering a new batch if degradation is suspected.
Solvent Quality Ensure the solvent used to dissolve the compound is of high purity and appropriate for the experiment.- Use fresh, high-purity solvent. - Test for solvent-induced effects in a control group.
Reagent Stability Check the stability and proper storage of all other reagents used in the experiment.- Review manufacturer's storage recommendations. - Aliquot reagents to avoid repeated freeze-thaw cycles.

Tier 2: Experimental Protocol and Execution

ParameterTroubleshooting StepRecommended Action
Protocol Adherence Ensure strict adherence to the established experimental protocol across all repetitions.- Create a detailed checklist for each step. - Have a second researcher observe the procedure.
Pipetting and Dilutions Inaccurate liquid handling can introduce significant variability.- Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being measured. - Prepare fresh serial dilutions for each experiment.
Incubation Times & Conditions Variations in incubation time, temperature, or CO2 levels can alter results.- Use calibrated timers and incubators. - Monitor incubator conditions regularly.
Cell Culture Conditions For in-vitro experiments, cell line health and passage number are critical.- Ensure cells are healthy and within a consistent passage number range. - Regularly test for mycoplasma contamination.

Tier 3: Equipment and Data Analysis

ParameterTroubleshooting StepRecommended Action
Equipment Calibration Ensure all laboratory equipment is properly calibrated.- Follow a regular maintenance and calibration schedule for all instruments.
Data Acquisition Inconsistent settings on data acquisition instruments can lead to variability.- Use a standardized template for instrument settings.
Data Analysis Subjectivity in data analysis can introduce bias.- Establish clear, objective criteria for data analysis. - Consider blinded analysis where possible.

General Experimental Workflow

The following diagram illustrates a generalized workflow for troubleshooting inconsistent experimental results.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Action cluster_3 Phase 4: Validation Inconsistent Results Inconsistent Results Review Protocol Review Protocol Inconsistent Results->Review Protocol Check Reagents Check Reagents Inconsistent Results->Check Reagents Verify Equipment Verify Equipment Inconsistent Results->Verify Equipment Refine Protocol Refine Protocol Review Protocol->Refine Protocol Prepare Fresh Reagents Prepare Fresh Reagents Check Reagents->Prepare Fresh Reagents Calibrate Equipment Calibrate Equipment Verify Equipment->Calibrate Equipment Repeat Experiment Repeat Experiment Refine Protocol->Repeat Experiment Prepare Fresh Reagents->Repeat Experiment Calibrate Equipment->Repeat Experiment Consistent Results Consistent Results Repeat Experiment->Consistent Results G Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Downstream Effects Downstream Effects Protein Kinase A (PKA)->Downstream Effects Beta-Blocker (e.g., OT-705) Beta-Blocker (e.g., OT-705) Beta-Blocker (e.g., OT-705)->Beta-Adrenergic Receptor

References

Addressing inconsistent results in OT-730 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific research compound designated "OT-730" for experimental use is not publicly available at this time. Searches for "this compound" have yielded results pertaining to unrelated subjects, including historical events and academic course codes.

One clinical trial has been identified for "this compound ophthalmic solution," a prodrug that metabolizes into the active beta-blocker OT-705.[1] This formulation was investigated for its potential to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1]

Without detailed scientific literature on the experimental use of a compound referred to as "this compound," this technical support center cannot provide specific troubleshooting guides, FAQs, data tables, or experimental protocols as requested.

The following sections provide general guidance and troubleshooting principles applicable to a wide range of experimental compounds. Should specific details about this compound become available, this resource will be updated accordingly.

General Troubleshooting Guide for Inconsistent Experimental Results

In the absence of specific data for this compound, researchers encountering inconsistent results in their experiments can refer to the following general troubleshooting guide. This guide is structured to address common sources of experimental variability.

Question: My experimental results with a novel compound are inconsistent. What are the initial steps I should take to troubleshoot this issue?

Answer: Inconsistent results are a common challenge in experimental research. A systematic approach to troubleshooting is crucial. We recommend a tiered approach, starting with the most common sources of error.

Tier 1: Reagent and Compound Verification

ParameterTroubleshooting StepRecommended Action
Compound Integrity Verify the identity and purity of your compound stock.- Confirm the correct compound was used. - Check the expiration date. - Consider re-purifying or ordering a new batch if degradation is suspected.
Solvent Quality Ensure the solvent used to dissolve the compound is of high purity and appropriate for the experiment.- Use fresh, high-purity solvent. - Test for solvent-induced effects in a control group.
Reagent Stability Check the stability and proper storage of all other reagents used in the experiment.- Review manufacturer's storage recommendations. - Aliquot reagents to avoid repeated freeze-thaw cycles.

Tier 2: Experimental Protocol and Execution

ParameterTroubleshooting StepRecommended Action
Protocol Adherence Ensure strict adherence to the established experimental protocol across all repetitions.- Create a detailed checklist for each step. - Have a second researcher observe the procedure.
Pipetting and Dilutions Inaccurate liquid handling can introduce significant variability.- Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being measured. - Prepare fresh serial dilutions for each experiment.
Incubation Times & Conditions Variations in incubation time, temperature, or CO2 levels can alter results.- Use calibrated timers and incubators. - Monitor incubator conditions regularly.
Cell Culture Conditions For in-vitro experiments, cell line health and passage number are critical.- Ensure cells are healthy and within a consistent passage number range. - Regularly test for mycoplasma contamination.

Tier 3: Equipment and Data Analysis

ParameterTroubleshooting StepRecommended Action
Equipment Calibration Ensure all laboratory equipment is properly calibrated.- Follow a regular maintenance and calibration schedule for all instruments.
Data Acquisition Inconsistent settings on data acquisition instruments can lead to variability.- Use a standardized template for instrument settings.
Data Analysis Subjectivity in data analysis can introduce bias.- Establish clear, objective criteria for data analysis. - Consider blinded analysis where possible.

General Experimental Workflow

The following diagram illustrates a generalized workflow for troubleshooting inconsistent experimental results.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Action cluster_3 Phase 4: Validation Inconsistent Results Inconsistent Results Review Protocol Review Protocol Inconsistent Results->Review Protocol Check Reagents Check Reagents Inconsistent Results->Check Reagents Verify Equipment Verify Equipment Inconsistent Results->Verify Equipment Refine Protocol Refine Protocol Review Protocol->Refine Protocol Prepare Fresh Reagents Prepare Fresh Reagents Check Reagents->Prepare Fresh Reagents Calibrate Equipment Calibrate Equipment Verify Equipment->Calibrate Equipment Repeat Experiment Repeat Experiment Refine Protocol->Repeat Experiment Prepare Fresh Reagents->Repeat Experiment Calibrate Equipment->Repeat Experiment Consistent Results Consistent Results Repeat Experiment->Consistent Results G Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Downstream Effects Downstream Effects Protein Kinase A (PKA)->Downstream Effects Beta-Blocker (e.g., OT-705) Beta-Blocker (e.g., OT-705) Beta-Blocker (e.g., OT-705)->Beta-Adrenergic Receptor

References

Addressing inconsistent results in OT-730 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Information regarding a specific research compound designated "OT-730" for experimental use is not publicly available at this time. Searches for "this compound" have yielded results pertaining to unrelated subjects, including historical events and academic course codes.

One clinical trial has been identified for "this compound ophthalmic solution," a prodrug that metabolizes into the active beta-blocker OT-705.[1] This formulation was investigated for its potential to reduce intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1]

Without detailed scientific literature on the experimental use of a compound referred to as "this compound," this technical support center cannot provide specific troubleshooting guides, FAQs, data tables, or experimental protocols as requested.

The following sections provide general guidance and troubleshooting principles applicable to a wide range of experimental compounds. Should specific details about this compound become available, this resource will be updated accordingly.

General Troubleshooting Guide for Inconsistent Experimental Results

In the absence of specific data for this compound, researchers encountering inconsistent results in their experiments can refer to the following general troubleshooting guide. This guide is structured to address common sources of experimental variability.

Question: My experimental results with a novel compound are inconsistent. What are the initial steps I should take to troubleshoot this issue?

Answer: Inconsistent results are a common challenge in experimental research. A systematic approach to troubleshooting is crucial. We recommend a tiered approach, starting with the most common sources of error.

Tier 1: Reagent and Compound Verification

ParameterTroubleshooting StepRecommended Action
Compound Integrity Verify the identity and purity of your compound stock.- Confirm the correct compound was used. - Check the expiration date. - Consider re-purifying or ordering a new batch if degradation is suspected.
Solvent Quality Ensure the solvent used to dissolve the compound is of high purity and appropriate for the experiment.- Use fresh, high-purity solvent. - Test for solvent-induced effects in a control group.
Reagent Stability Check the stability and proper storage of all other reagents used in the experiment.- Review manufacturer's storage recommendations. - Aliquot reagents to avoid repeated freeze-thaw cycles.

Tier 2: Experimental Protocol and Execution

ParameterTroubleshooting StepRecommended Action
Protocol Adherence Ensure strict adherence to the established experimental protocol across all repetitions.- Create a detailed checklist for each step. - Have a second researcher observe the procedure.
Pipetting and Dilutions Inaccurate liquid handling can introduce significant variability.- Calibrate pipettes regularly. - Use appropriate pipette sizes for the volumes being measured. - Prepare fresh serial dilutions for each experiment.
Incubation Times & Conditions Variations in incubation time, temperature, or CO2 levels can alter results.- Use calibrated timers and incubators. - Monitor incubator conditions regularly.
Cell Culture Conditions For in-vitro experiments, cell line health and passage number are critical.- Ensure cells are healthy and within a consistent passage number range. - Regularly test for mycoplasma contamination.

Tier 3: Equipment and Data Analysis

ParameterTroubleshooting StepRecommended Action
Equipment Calibration Ensure all laboratory equipment is properly calibrated.- Follow a regular maintenance and calibration schedule for all instruments.
Data Acquisition Inconsistent settings on data acquisition instruments can lead to variability.- Use a standardized template for instrument settings.
Data Analysis Subjectivity in data analysis can introduce bias.- Establish clear, objective criteria for data analysis. - Consider blinded analysis where possible.

General Experimental Workflow

The following diagram illustrates a generalized workflow for troubleshooting inconsistent experimental results.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Investigation cluster_2 Phase 3: Action cluster_3 Phase 4: Validation Inconsistent Results Inconsistent Results Review Protocol Review Protocol Inconsistent Results->Review Protocol Check Reagents Check Reagents Inconsistent Results->Check Reagents Verify Equipment Verify Equipment Inconsistent Results->Verify Equipment Refine Protocol Refine Protocol Review Protocol->Refine Protocol Prepare Fresh Reagents Prepare Fresh Reagents Check Reagents->Prepare Fresh Reagents Calibrate Equipment Calibrate Equipment Verify Equipment->Calibrate Equipment Repeat Experiment Repeat Experiment Refine Protocol->Repeat Experiment Prepare Fresh Reagents->Repeat Experiment Calibrate Equipment->Repeat Experiment Consistent Results Consistent Results Repeat Experiment->Consistent Results G Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Downstream Effects Downstream Effects Protein Kinase A (PKA)->Downstream Effects Beta-Blocker (e.g., OT-705) Beta-Blocker (e.g., OT-705) Beta-Blocker (e.g., OT-705)->Beta-Adrenergic Receptor

References

Technical Support Center: Optimizing OT-730 Concentration for Maximum IOP Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of OT-730 for maximal intraocular pressure (IOP) reduction in their experiments.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
High Variability in IOP Measurements Improper animal handling and restraint can lead to stress-induced IOP fluctuations.Ensure consistent and gentle handling of experimental animals. Allow for an acclimatization period before measurement. Consider using a telemetry system for continuous, stress-free IOP monitoring if available.
Inaccurate or inconsistent tonometer calibration and use.Calibrate the tonometer daily according to the manufacturer's instructions. Ensure the tonometer probe is applied perpendicularly to the central cornea with minimal pressure. Take multiple readings and average them to improve accuracy.
Corneal abnormalities (e.g., edema, scarring) in experimental animals.Screen animals for any pre-existing corneal conditions before initiating the study. Exclude animals with significant corneal irregularities.
Inconsistent or Lower-than-Expected IOP Reduction Incorrect drug formulation or instability of the this compound solution.Verify the formulation protocol and ensure accurate compounding of the this compound solution. As this compound is a prodrug, its stability in the formulation is crucial for its conversion to the active beta-blocker OT-705.[1][2] Conduct stability studies to ensure the formulation maintains its potency throughout the experiment.
Insufficient drug delivery to the target tissue.Refine the topical administration technique to ensure consistent drop size and placement in the conjunctival sac. Minimize blinking immediately after instillation to increase drug retention time.
Development of tachyphylaxis (reduced drug responsiveness over time).If conducting a chronic study, monitor for any decrease in efficacy over time. Consider including washout periods in the study design to assess the return to baseline IOP.
Ocular Irritation or Adverse Reactions High concentration of this compound or excipients in the formulation.Start with a lower concentration of this compound and titrate upwards. Evaluate the tolerability of the vehicle formulation alone as a control.
Contamination of the ophthalmic solution.Ensure sterile preparation and handling of all ophthalmic solutions to prevent microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in reducing IOP?

A1: this compound is a prodrug that, when administered topically to the eye, is metabolized into its active form, OT-705. OT-705 is a beta-adrenergic antagonist (beta-blocker).[1][2] It reduces IOP by decreasing the production of aqueous humor in the ciliary body of the eye. This is achieved by blocking beta-adrenergic receptors in the ciliary epithelium, which are involved in regulating aqueous humor secretion.

Q2: What concentrations of this compound have been evaluated in clinical trials?

A2: A Phase I/II clinical trial was initiated to evaluate the safety and efficacy of a 0.75% this compound ophthalmic solution.[2] This concentration was compared to a 0.5% solution of timolol (B1209231) maleate, another beta-blocker, and a placebo.[2]

Q3: How does the efficacy of this compound compare to other beta-blockers like timolol?

A3: Preclinical animal studies have suggested that this compound has comparable IOP-lowering efficacy to timolol maleate.[2] The primary advantage of this compound is its enhanced safety profile. As an oculoselective drug, it is designed to be rapidly metabolized into inactive components upon entering the bloodstream, thereby minimizing the systemic side effects often associated with other topical beta-blockers.[2]

Q4: What are the key considerations for formulating this compound ophthalmic solutions?

A4: As a prodrug, the formulation must ensure the stability of this compound to allow for its efficient conversion to the active metabolite OT-705 in the eye. Key formulation parameters to control include pH, viscosity, and the choice of excipients to ensure ocular tolerability and stability.

Q5: What animal models are suitable for preclinical testing of this compound?

A5: Rabbits are a commonly used animal model for evaluating the efficacy of IOP-lowering drugs due to their large eyes, which facilitate IOP measurements. Both normotensive and hypertensive rabbit models can be utilized to assess the IOP-reducing effects of different this compound concentrations.

Data Presentation

The following table summarizes representative data on the IOP-lowering effect of the beta-blocker timolol in a rabbit model of ocular hypertension. This data can serve as a reference for designing and interpreting experiments with this compound.

Timolol Maleate Concentration Maximum IOP Reduction (mmHg) Time to Maximum Effect (hours) Duration of Action (hours)
0.25%4.5 ± 0.84> 8
0.50%6.2 ± 1.14> 12
1.00%6.5 ± 1.34> 12

Data is illustrative and based on typical findings in the scientific literature.

Experimental Protocols

In Vivo IOP Measurement in a Rabbit Model

Objective: To determine the dose-dependent effect of this compound on IOP in a rabbit model of ocular hypertension.

Materials:

  • New Zealand White rabbits

  • This compound ophthalmic solutions (e.g., 0.25%, 0.5%, 0.75%)

  • Vehicle control (formulation without this compound)

  • Positive control (e.g., 0.5% timolol maleate)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week.

  • Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP in both eyes of each rabbit. Instill one drop of topical anesthetic prior to measurement.

  • Induction of Ocular Hypertension (Optional): If using a hypertensive model, induce elevated IOP using a validated method (e.g., water loading, intracameral injection of viscoelastic substance).

  • Drug Administration: Randomly assign rabbits to different treatment groups. Instill a single 50 µL drop of the assigned test article (this compound solution, vehicle, or positive control) into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control.

  • Post-Treatment IOP Measurements: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the different this compound concentrations, vehicle, and positive control groups using appropriate statistical methods.

In Vitro Evaluation of OT-705 on Trabecular Meshwork Cells

Objective: To assess the direct effect of OT-705 (the active metabolite of this compound) on the contractility of human trabecular meshwork (HTM) cells.

Materials:

  • Primary or immortalized HTM cell line

  • Cell culture medium and supplements

  • OT-705 solutions at various concentrations

  • Isoproterenol (B85558) (a beta-adrenergic agonist)

  • Microplate reader or microscope with live-cell imaging capabilities

  • Contractility assay kit (e.g., collagen gel contraction assay)

Procedure:

  • Cell Culture: Culture HTM cells to confluence in appropriate culture vessels.

  • Collagen Gel Preparation: Prepare collagen gels in 24-well plates and seed HTM cells on top of the gels.

  • Cell Contraction: Allow the cells to attach and begin contracting the collagen gels for 24-48 hours.

  • Treatment:

    • Pre-treat the contracted gels with various concentrations of OT-705 for a specified period (e.g., 1 hour).

    • Induce further contraction by adding a beta-adrenergic agonist like isoproterenol.

  • Measurement of Contraction: Measure the area of the collagen gels at different time points after the addition of isoproterenol using an imaging system and software.

  • Data Analysis: Calculate the percentage of gel contraction for each treatment group. Compare the inhibitory effect of different OT-705 concentrations on isoproterenol-induced contraction.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor Beta-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Beta_Adrenergic_Receptor Stimulates OT_705 OT-705 (Antagonist) OT_705->Beta_Adrenergic_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Aqueous_Humor_Secretion Aqueous Humor Secretion PKA->Aqueous_Humor_Secretion Increases

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Select Rabbit Model (Normotensive or Hypertensive) Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Drug_Admin Administer this compound Concentrations (Topical) Baseline_IOP->Drug_Admin Post_IOP Measure IOP at Multiple Time Points Drug_Admin->Post_IOP Data_Analysis_InVivo Analyze IOP Reduction vs. Concentration Post_IOP->Data_Analysis_InVivo Cell_Culture Culture Human Trabecular Meshwork (HTM) Cells Contraction_Assay Perform Cell Contractility Assay Cell_Culture->Contraction_Assay Treatment Treat with OT-705 and Agonist Contraction_Assay->Treatment Measure_Contraction Measure Inhibition of Contraction Treatment->Measure_Contraction Data_Analysis_InVitro Analyze Dose-Response Relationship Measure_Contraction->Data_Analysis_InVitro

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Inconsistent IOP Results Check_Technique Review Tonometer Technique and Calibration Start->Check_Technique Check_Handling Evaluate Animal Handling and Stress Levels Check_Technique->Check_Handling If technique is correct Check_Formulation Verify this compound Formulation and Stability Check_Handling->Check_Formulation If handling is consistent Check_Animals Assess Animal Health (e.g., corneal integrity) Check_Formulation->Check_Animals If formulation is stable Consistent_Results Consistent Results Achieved Check_Animals->Consistent_Results If animals are healthy

Caption: Logical troubleshooting flow for inconsistent IOP results.

References

Technical Support Center: Optimizing OT-730 Concentration for Maximum IOP Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of OT-730 for maximal intraocular pressure (IOP) reduction in their experiments.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
High Variability in IOP Measurements Improper animal handling and restraint can lead to stress-induced IOP fluctuations.Ensure consistent and gentle handling of experimental animals. Allow for an acclimatization period before measurement. Consider using a telemetry system for continuous, stress-free IOP monitoring if available.
Inaccurate or inconsistent tonometer calibration and use.Calibrate the tonometer daily according to the manufacturer's instructions. Ensure the tonometer probe is applied perpendicularly to the central cornea with minimal pressure. Take multiple readings and average them to improve accuracy.
Corneal abnormalities (e.g., edema, scarring) in experimental animals.Screen animals for any pre-existing corneal conditions before initiating the study. Exclude animals with significant corneal irregularities.
Inconsistent or Lower-than-Expected IOP Reduction Incorrect drug formulation or instability of the this compound solution.Verify the formulation protocol and ensure accurate compounding of the this compound solution. As this compound is a prodrug, its stability in the formulation is crucial for its conversion to the active beta-blocker OT-705.[1][2] Conduct stability studies to ensure the formulation maintains its potency throughout the experiment.
Insufficient drug delivery to the target tissue.Refine the topical administration technique to ensure consistent drop size and placement in the conjunctival sac. Minimize blinking immediately after instillation to increase drug retention time.
Development of tachyphylaxis (reduced drug responsiveness over time).If conducting a chronic study, monitor for any decrease in efficacy over time. Consider including washout periods in the study design to assess the return to baseline IOP.
Ocular Irritation or Adverse Reactions High concentration of this compound or excipients in the formulation.Start with a lower concentration of this compound and titrate upwards. Evaluate the tolerability of the vehicle formulation alone as a control.
Contamination of the ophthalmic solution.Ensure sterile preparation and handling of all ophthalmic solutions to prevent microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in reducing IOP?

A1: this compound is a prodrug that, when administered topically to the eye, is metabolized into its active form, OT-705. OT-705 is a beta-adrenergic antagonist (beta-blocker).[1][2] It reduces IOP by decreasing the production of aqueous humor in the ciliary body of the eye. This is achieved by blocking beta-adrenergic receptors in the ciliary epithelium, which are involved in regulating aqueous humor secretion.

Q2: What concentrations of this compound have been evaluated in clinical trials?

A2: A Phase I/II clinical trial was initiated to evaluate the safety and efficacy of a 0.75% this compound ophthalmic solution.[2] This concentration was compared to a 0.5% solution of timolol (B1209231) maleate, another beta-blocker, and a placebo.[2]

Q3: How does the efficacy of this compound compare to other beta-blockers like timolol?

A3: Preclinical animal studies have suggested that this compound has comparable IOP-lowering efficacy to timolol maleate.[2] The primary advantage of this compound is its enhanced safety profile. As an oculoselective drug, it is designed to be rapidly metabolized into inactive components upon entering the bloodstream, thereby minimizing the systemic side effects often associated with other topical beta-blockers.[2]

Q4: What are the key considerations for formulating this compound ophthalmic solutions?

A4: As a prodrug, the formulation must ensure the stability of this compound to allow for its efficient conversion to the active metabolite OT-705 in the eye. Key formulation parameters to control include pH, viscosity, and the choice of excipients to ensure ocular tolerability and stability.

Q5: What animal models are suitable for preclinical testing of this compound?

A5: Rabbits are a commonly used animal model for evaluating the efficacy of IOP-lowering drugs due to their large eyes, which facilitate IOP measurements. Both normotensive and hypertensive rabbit models can be utilized to assess the IOP-reducing effects of different this compound concentrations.

Data Presentation

The following table summarizes representative data on the IOP-lowering effect of the beta-blocker timolol in a rabbit model of ocular hypertension. This data can serve as a reference for designing and interpreting experiments with this compound.

Timolol Maleate Concentration Maximum IOP Reduction (mmHg) Time to Maximum Effect (hours) Duration of Action (hours)
0.25%4.5 ± 0.84> 8
0.50%6.2 ± 1.14> 12
1.00%6.5 ± 1.34> 12

Data is illustrative and based on typical findings in the scientific literature.

Experimental Protocols

In Vivo IOP Measurement in a Rabbit Model

Objective: To determine the dose-dependent effect of this compound on IOP in a rabbit model of ocular hypertension.

Materials:

  • New Zealand White rabbits

  • This compound ophthalmic solutions (e.g., 0.25%, 0.5%, 0.75%)

  • Vehicle control (formulation without this compound)

  • Positive control (e.g., 0.5% timolol maleate)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week.

  • Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP in both eyes of each rabbit. Instill one drop of topical anesthetic prior to measurement.

  • Induction of Ocular Hypertension (Optional): If using a hypertensive model, induce elevated IOP using a validated method (e.g., water loading, intracameral injection of viscoelastic substance).

  • Drug Administration: Randomly assign rabbits to different treatment groups. Instill a single 50 µL drop of the assigned test article (this compound solution, vehicle, or positive control) into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control.

  • Post-Treatment IOP Measurements: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the different this compound concentrations, vehicle, and positive control groups using appropriate statistical methods.

In Vitro Evaluation of OT-705 on Trabecular Meshwork Cells

Objective: To assess the direct effect of OT-705 (the active metabolite of this compound) on the contractility of human trabecular meshwork (HTM) cells.

Materials:

  • Primary or immortalized HTM cell line

  • Cell culture medium and supplements

  • OT-705 solutions at various concentrations

  • Isoproterenol (B85558) (a beta-adrenergic agonist)

  • Microplate reader or microscope with live-cell imaging capabilities

  • Contractility assay kit (e.g., collagen gel contraction assay)

Procedure:

  • Cell Culture: Culture HTM cells to confluence in appropriate culture vessels.

  • Collagen Gel Preparation: Prepare collagen gels in 24-well plates and seed HTM cells on top of the gels.

  • Cell Contraction: Allow the cells to attach and begin contracting the collagen gels for 24-48 hours.

  • Treatment:

    • Pre-treat the contracted gels with various concentrations of OT-705 for a specified period (e.g., 1 hour).

    • Induce further contraction by adding a beta-adrenergic agonist like isoproterenol.

  • Measurement of Contraction: Measure the area of the collagen gels at different time points after the addition of isoproterenol using an imaging system and software.

  • Data Analysis: Calculate the percentage of gel contraction for each treatment group. Compare the inhibitory effect of different OT-705 concentrations on isoproterenol-induced contraction.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor Beta-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Beta_Adrenergic_Receptor Stimulates OT_705 OT-705 (Antagonist) OT_705->Beta_Adrenergic_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Aqueous_Humor_Secretion Aqueous Humor Secretion PKA->Aqueous_Humor_Secretion Increases

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Select Rabbit Model (Normotensive or Hypertensive) Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Drug_Admin Administer this compound Concentrations (Topical) Baseline_IOP->Drug_Admin Post_IOP Measure IOP at Multiple Time Points Drug_Admin->Post_IOP Data_Analysis_InVivo Analyze IOP Reduction vs. Concentration Post_IOP->Data_Analysis_InVivo Cell_Culture Culture Human Trabecular Meshwork (HTM) Cells Contraction_Assay Perform Cell Contractility Assay Cell_Culture->Contraction_Assay Treatment Treat with OT-705 and Agonist Contraction_Assay->Treatment Measure_Contraction Measure Inhibition of Contraction Treatment->Measure_Contraction Data_Analysis_InVitro Analyze Dose-Response Relationship Measure_Contraction->Data_Analysis_InVitro

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Inconsistent IOP Results Check_Technique Review Tonometer Technique and Calibration Start->Check_Technique Check_Handling Evaluate Animal Handling and Stress Levels Check_Technique->Check_Handling If technique is correct Check_Formulation Verify this compound Formulation and Stability Check_Handling->Check_Formulation If handling is consistent Check_Animals Assess Animal Health (e.g., corneal integrity) Check_Formulation->Check_Animals If formulation is stable Consistent_Results Consistent Results Achieved Check_Animals->Consistent_Results If animals are healthy

Caption: Logical troubleshooting flow for inconsistent IOP results.

References

Technical Support Center: Optimizing OT-730 Concentration for Maximum IOP Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the concentration of OT-730 for maximal intraocular pressure (IOP) reduction in their experiments.

Troubleshooting Guides

This section provides solutions to common issues that may arise during the experimental process.

Issue Potential Cause Recommended Solution
High Variability in IOP Measurements Improper animal handling and restraint can lead to stress-induced IOP fluctuations.Ensure consistent and gentle handling of experimental animals. Allow for an acclimatization period before measurement. Consider using a telemetry system for continuous, stress-free IOP monitoring if available.
Inaccurate or inconsistent tonometer calibration and use.Calibrate the tonometer daily according to the manufacturer's instructions. Ensure the tonometer probe is applied perpendicularly to the central cornea with minimal pressure. Take multiple readings and average them to improve accuracy.
Corneal abnormalities (e.g., edema, scarring) in experimental animals.Screen animals for any pre-existing corneal conditions before initiating the study. Exclude animals with significant corneal irregularities.
Inconsistent or Lower-than-Expected IOP Reduction Incorrect drug formulation or instability of the this compound solution.Verify the formulation protocol and ensure accurate compounding of the this compound solution. As this compound is a prodrug, its stability in the formulation is crucial for its conversion to the active beta-blocker OT-705.[1][2] Conduct stability studies to ensure the formulation maintains its potency throughout the experiment.
Insufficient drug delivery to the target tissue.Refine the topical administration technique to ensure consistent drop size and placement in the conjunctival sac. Minimize blinking immediately after instillation to increase drug retention time.
Development of tachyphylaxis (reduced drug responsiveness over time).If conducting a chronic study, monitor for any decrease in efficacy over time. Consider including washout periods in the study design to assess the return to baseline IOP.
Ocular Irritation or Adverse Reactions High concentration of this compound or excipients in the formulation.Start with a lower concentration of this compound and titrate upwards. Evaluate the tolerability of the vehicle formulation alone as a control.
Contamination of the ophthalmic solution.Ensure sterile preparation and handling of all ophthalmic solutions to prevent microbial contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in reducing IOP?

A1: this compound is a prodrug that, when administered topically to the eye, is metabolized into its active form, OT-705. OT-705 is a beta-adrenergic antagonist (beta-blocker).[1][2] It reduces IOP by decreasing the production of aqueous humor in the ciliary body of the eye. This is achieved by blocking beta-adrenergic receptors in the ciliary epithelium, which are involved in regulating aqueous humor secretion.

Q2: What concentrations of this compound have been evaluated in clinical trials?

A2: A Phase I/II clinical trial was initiated to evaluate the safety and efficacy of a 0.75% this compound ophthalmic solution.[2] This concentration was compared to a 0.5% solution of timolol maleate, another beta-blocker, and a placebo.[2]

Q3: How does the efficacy of this compound compare to other beta-blockers like timolol?

A3: Preclinical animal studies have suggested that this compound has comparable IOP-lowering efficacy to timolol maleate.[2] The primary advantage of this compound is its enhanced safety profile. As an oculoselective drug, it is designed to be rapidly metabolized into inactive components upon entering the bloodstream, thereby minimizing the systemic side effects often associated with other topical beta-blockers.[2]

Q4: What are the key considerations for formulating this compound ophthalmic solutions?

A4: As a prodrug, the formulation must ensure the stability of this compound to allow for its efficient conversion to the active metabolite OT-705 in the eye. Key formulation parameters to control include pH, viscosity, and the choice of excipients to ensure ocular tolerability and stability.

Q5: What animal models are suitable for preclinical testing of this compound?

A5: Rabbits are a commonly used animal model for evaluating the efficacy of IOP-lowering drugs due to their large eyes, which facilitate IOP measurements. Both normotensive and hypertensive rabbit models can be utilized to assess the IOP-reducing effects of different this compound concentrations.

Data Presentation

The following table summarizes representative data on the IOP-lowering effect of the beta-blocker timolol in a rabbit model of ocular hypertension. This data can serve as a reference for designing and interpreting experiments with this compound.

Timolol Maleate Concentration Maximum IOP Reduction (mmHg) Time to Maximum Effect (hours) Duration of Action (hours)
0.25%4.5 ± 0.84> 8
0.50%6.2 ± 1.14> 12
1.00%6.5 ± 1.34> 12

Data is illustrative and based on typical findings in the scientific literature.

Experimental Protocols

In Vivo IOP Measurement in a Rabbit Model

Objective: To determine the dose-dependent effect of this compound on IOP in a rabbit model of ocular hypertension.

Materials:

  • New Zealand White rabbits

  • This compound ophthalmic solutions (e.g., 0.25%, 0.5%, 0.75%)

  • Vehicle control (formulation without this compound)

  • Positive control (e.g., 0.5% timolol maleate)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week.

  • Baseline IOP Measurement: On the day of the experiment, measure the baseline IOP in both eyes of each rabbit. Instill one drop of topical anesthetic prior to measurement.

  • Induction of Ocular Hypertension (Optional): If using a hypertensive model, induce elevated IOP using a validated method (e.g., water loading, intracameral injection of viscoelastic substance).

  • Drug Administration: Randomly assign rabbits to different treatment groups. Instill a single 50 µL drop of the assigned test article (this compound solution, vehicle, or positive control) into the conjunctival sac of one eye. The contralateral eye can serve as an untreated control.

  • Post-Treatment IOP Measurements: Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours) after drug administration.

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Compare the IOP reduction between the different this compound concentrations, vehicle, and positive control groups using appropriate statistical methods.

In Vitro Evaluation of OT-705 on Trabecular Meshwork Cells

Objective: To assess the direct effect of OT-705 (the active metabolite of this compound) on the contractility of human trabecular meshwork (HTM) cells.

Materials:

  • Primary or immortalized HTM cell line

  • Cell culture medium and supplements

  • OT-705 solutions at various concentrations

  • Isoproterenol (a beta-adrenergic agonist)

  • Microplate reader or microscope with live-cell imaging capabilities

  • Contractility assay kit (e.g., collagen gel contraction assay)

Procedure:

  • Cell Culture: Culture HTM cells to confluence in appropriate culture vessels.

  • Collagen Gel Preparation: Prepare collagen gels in 24-well plates and seed HTM cells on top of the gels.

  • Cell Contraction: Allow the cells to attach and begin contracting the collagen gels for 24-48 hours.

  • Treatment:

    • Pre-treat the contracted gels with various concentrations of OT-705 for a specified period (e.g., 1 hour).

    • Induce further contraction by adding a beta-adrenergic agonist like isoproterenol.

  • Measurement of Contraction: Measure the area of the collagen gels at different time points after the addition of isoproterenol using an imaging system and software.

  • Data Analysis: Calculate the percentage of gel contraction for each treatment group. Compare the inhibitory effect of different OT-705 concentrations on isoproterenol-induced contraction.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Beta_Adrenergic_Receptor Beta-Adrenergic Receptor G_Protein G-Protein (Gs) Beta_Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Norepinephrine Norepinephrine (Agonist) Norepinephrine->Beta_Adrenergic_Receptor Stimulates OT_705 OT-705 (Antagonist) OT_705->Beta_Adrenergic_Receptor Blocks ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Aqueous_Humor_Secretion Aqueous Humor Secretion PKA->Aqueous_Humor_Secretion Increases

Caption: Beta-adrenergic signaling pathway in the ciliary epithelium.

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_invitro In Vitro Experiment Animal_Model Select Rabbit Model (Normotensive or Hypertensive) Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Drug_Admin Administer this compound Concentrations (Topical) Baseline_IOP->Drug_Admin Post_IOP Measure IOP at Multiple Time Points Drug_Admin->Post_IOP Data_Analysis_InVivo Analyze IOP Reduction vs. Concentration Post_IOP->Data_Analysis_InVivo Cell_Culture Culture Human Trabecular Meshwork (HTM) Cells Contraction_Assay Perform Cell Contractility Assay Cell_Culture->Contraction_Assay Treatment Treat with OT-705 and Agonist Contraction_Assay->Treatment Measure_Contraction Measure Inhibition of Contraction Treatment->Measure_Contraction Data_Analysis_InVitro Analyze Dose-Response Relationship Measure_Contraction->Data_Analysis_InVitro

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting_Logic Start Inconsistent IOP Results Check_Technique Review Tonometer Technique and Calibration Start->Check_Technique Check_Handling Evaluate Animal Handling and Stress Levels Check_Technique->Check_Handling If technique is correct Check_Formulation Verify this compound Formulation and Stability Check_Handling->Check_Formulation If handling is consistent Check_Animals Assess Animal Health (e.g., corneal integrity) Check_Formulation->Check_Animals If formulation is stable Consistent_Results Consistent Results Achieved Check_Animals->Consistent_Results If animals are healthy

Caption: Logical troubleshooting flow for inconsistent IOP results.

References

Troubleshooting OT-730 degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of compound OT-730 during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Question: I observed a decrease in the purity of my this compound sample after storage. What are the potential causes and how can I investigate them?

Answer:

Degradation of this compound during storage can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The appropriate storage conditions are crucial for maintaining the stability and purity of the compound.

To investigate the cause of degradation, a systematic approach is recommended. This involves analyzing your sample using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity decrease and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products. A forced degradation study can help determine the specific susceptibility of this compound to different stress conditions.

Below is a summary of potential causes and recommended actions:

Potential Cause Recommended Investigation & Action
Hydrolysis Perform a forced degradation study under acidic, basic, and neutral aqueous conditions. If degradation is observed, store this compound in a desiccated environment and use anhydrous solvents for stock solutions.
Oxidation Expose this compound to an oxidative agent (e.g., AIBN or H₂O₂) in a forced degradation study. If oxidation is confirmed, store the compound under an inert atmosphere (e.g., argon or nitrogen) and consider adding an antioxidant if compatible with your experimental setup.
Photodegradation Expose this compound to UV and visible light. If the compound degrades, store it in amber vials or protect it from light by wrapping the container in aluminum foil.
Incompatible Storage Conditions Review the recommended storage temperature for this compound. Elevated temperatures can accelerate degradation. Ensure the compound is stored at the correct temperature (e.g., -20°C or -80°C).

A logical workflow for troubleshooting this compound degradation is illustrated in the diagram below.

Troubleshooting Workflow for this compound Degradation cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Purity Decrease Observed in this compound confirm_purity 1. Confirm Purity Drop (e.g., HPLC-UV) start->confirm_purity identify_degradants 2. Identify Degradation Products (e.g., LC-MS) confirm_purity->identify_degradants forced_degradation 3. Perform Forced Degradation Study identify_degradants->forced_degradation hydrolysis Hydrolytic Degradation? forced_degradation->hydrolysis oxidation Oxidative Degradation? forced_degradation->oxidation photodegradation Photolytic Degradation? forced_degradation->photodegradation store_desiccated Action: Store Desiccated, Use Anhydrous Solvents hydrolysis->store_desiccated Yes store_inert Action: Store Under Inert Atmosphere oxidation->store_inert Yes protect_light Action: Protect From Light photodegradation->protect_light Yes

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C or colder, protected from light, and in a tightly sealed container to prevent moisture ingress. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: How should I prepare stock solutions of this compound?

It is advisable to use anhydrous DMSO or ethanol (B145695) to prepare stock solutions. Prepare solutions fresh for each experiment if possible. If you need to store stock solutions, aliquot them into single-use volumes in tightly sealed vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: My this compound sample has changed color. Does this indicate degradation?

A change in the physical appearance, such as color, can be an indicator of chemical degradation. It is highly recommended to re-analyze the purity of the sample by HPLC before use.

Q4: Can I use an this compound sample that shows minor degradation?

The acceptable level of purity depends on the nature of your experiment. For sensitive assays, using a degraded sample could lead to inaccurate and unreliable results. It is generally best practice to use a sample that meets the required purity specifications.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis of this compound

This protocol outlines a standard method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

The workflow for this experimental protocol is depicted below.

Experimental Workflow for HPLC-UV Purity Analysis cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 prep_sample 1. Prepare 1 mg/mL This compound Sample prep_hplc 2. Equilibrate HPLC System with Mobile Phase prep_sample->prep_hplc inject_sample 3. Inject 10 µL of Sample prep_hplc->inject_sample run_gradient 4. Run Gradient Elution (20 minutes) inject_sample->run_gradient detect 5. Detect at 254 nm run_gradient->detect analyze 6. Analyze Chromatogram and Calculate Purity detect->analyze

Workflow for HPLC-UV purity analysis.

Protocol 2: Forced Degradation Study of this compound

This study will help identify the degradation pathways of this compound.

  • Sample Preparation: Prepare separate solutions of this compound (1 mg/mL) in:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • Water (neutral hydrolysis)

    • 3% H₂O₂ (oxidation)

  • Photostability: Expose a solid sample and a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Stress: Expose a solid sample of this compound to 60°C for 24 hours.

  • Analysis: After the designated exposure time, analyze each sample by HPLC-UV and LC-MS to determine the percentage of degradation and identify the major degradation products.

Below is a hypothetical degradation pathway for this compound based on potential hydrolysis.

Hypothetical Hydrolytic Degradation Pathway of this compound OT730 This compound (Parent Compound) Degradant1 Degradant 1 (Hydrolyzed Ester) OT730->Degradant1 H₂O / H⁺ or OH⁻ Degradant2 Degradant 2 (Further Degradation) Degradant1->Degradant2 H₂O / Heat

Hypothetical hydrolytic degradation of this compound.

Troubleshooting OT-730 degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of compound OT-730 during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Question: I observed a decrease in the purity of my this compound sample after storage. What are the potential causes and how can I investigate them?

Answer:

Degradation of this compound during storage can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The appropriate storage conditions are crucial for maintaining the stability and purity of the compound.

To investigate the cause of degradation, a systematic approach is recommended. This involves analyzing your sample using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity decrease and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products. A forced degradation study can help determine the specific susceptibility of this compound to different stress conditions.

Below is a summary of potential causes and recommended actions:

Potential Cause Recommended Investigation & Action
Hydrolysis Perform a forced degradation study under acidic, basic, and neutral aqueous conditions. If degradation is observed, store this compound in a desiccated environment and use anhydrous solvents for stock solutions.
Oxidation Expose this compound to an oxidative agent (e.g., AIBN or H₂O₂) in a forced degradation study. If oxidation is confirmed, store the compound under an inert atmosphere (e.g., argon or nitrogen) and consider adding an antioxidant if compatible with your experimental setup.
Photodegradation Expose this compound to UV and visible light. If the compound degrades, store it in amber vials or protect it from light by wrapping the container in aluminum foil.
Incompatible Storage Conditions Review the recommended storage temperature for this compound. Elevated temperatures can accelerate degradation. Ensure the compound is stored at the correct temperature (e.g., -20°C or -80°C).

A logical workflow for troubleshooting this compound degradation is illustrated in the diagram below.

Troubleshooting Workflow for this compound Degradation cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Purity Decrease Observed in this compound confirm_purity 1. Confirm Purity Drop (e.g., HPLC-UV) start->confirm_purity identify_degradants 2. Identify Degradation Products (e.g., LC-MS) confirm_purity->identify_degradants forced_degradation 3. Perform Forced Degradation Study identify_degradants->forced_degradation hydrolysis Hydrolytic Degradation? forced_degradation->hydrolysis oxidation Oxidative Degradation? forced_degradation->oxidation photodegradation Photolytic Degradation? forced_degradation->photodegradation store_desiccated Action: Store Desiccated, Use Anhydrous Solvents hydrolysis->store_desiccated Yes store_inert Action: Store Under Inert Atmosphere oxidation->store_inert Yes protect_light Action: Protect From Light photodegradation->protect_light Yes

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C or colder, protected from light, and in a tightly sealed container to prevent moisture ingress. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: How should I prepare stock solutions of this compound?

It is advisable to use anhydrous DMSO or ethanol (B145695) to prepare stock solutions. Prepare solutions fresh for each experiment if possible. If you need to store stock solutions, aliquot them into single-use volumes in tightly sealed vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: My this compound sample has changed color. Does this indicate degradation?

A change in the physical appearance, such as color, can be an indicator of chemical degradation. It is highly recommended to re-analyze the purity of the sample by HPLC before use.

Q4: Can I use an this compound sample that shows minor degradation?

The acceptable level of purity depends on the nature of your experiment. For sensitive assays, using a degraded sample could lead to inaccurate and unreliable results. It is generally best practice to use a sample that meets the required purity specifications.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis of this compound

This protocol outlines a standard method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

The workflow for this experimental protocol is depicted below.

Experimental Workflow for HPLC-UV Purity Analysis cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 prep_sample 1. Prepare 1 mg/mL This compound Sample prep_hplc 2. Equilibrate HPLC System with Mobile Phase prep_sample->prep_hplc inject_sample 3. Inject 10 µL of Sample prep_hplc->inject_sample run_gradient 4. Run Gradient Elution (20 minutes) inject_sample->run_gradient detect 5. Detect at 254 nm run_gradient->detect analyze 6. Analyze Chromatogram and Calculate Purity detect->analyze

Workflow for HPLC-UV purity analysis.

Protocol 2: Forced Degradation Study of this compound

This study will help identify the degradation pathways of this compound.

  • Sample Preparation: Prepare separate solutions of this compound (1 mg/mL) in:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • Water (neutral hydrolysis)

    • 3% H₂O₂ (oxidation)

  • Photostability: Expose a solid sample and a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Stress: Expose a solid sample of this compound to 60°C for 24 hours.

  • Analysis: After the designated exposure time, analyze each sample by HPLC-UV and LC-MS to determine the percentage of degradation and identify the major degradation products.

Below is a hypothetical degradation pathway for this compound based on potential hydrolysis.

Hypothetical Hydrolytic Degradation Pathway of this compound OT730 This compound (Parent Compound) Degradant1 Degradant 1 (Hydrolyzed Ester) OT730->Degradant1 H₂O / H⁺ or OH⁻ Degradant2 Degradant 2 (Further Degradation) Degradant1->Degradant2 H₂O / Heat

Hypothetical hydrolytic degradation of this compound.

Troubleshooting OT-730 degradation in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of compound OT-730 during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Question: I observed a decrease in the purity of my this compound sample after storage. What are the potential causes and how can I investigate them?

Answer:

Degradation of this compound during storage can be attributed to several factors, primarily hydrolysis, oxidation, and photodegradation. The appropriate storage conditions are crucial for maintaining the stability and purity of the compound.

To investigate the cause of degradation, a systematic approach is recommended. This involves analyzing your sample using techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity decrease and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products. A forced degradation study can help determine the specific susceptibility of this compound to different stress conditions.

Below is a summary of potential causes and recommended actions:

Potential Cause Recommended Investigation & Action
Hydrolysis Perform a forced degradation study under acidic, basic, and neutral aqueous conditions. If degradation is observed, store this compound in a desiccated environment and use anhydrous solvents for stock solutions.
Oxidation Expose this compound to an oxidative agent (e.g., AIBN or H₂O₂) in a forced degradation study. If oxidation is confirmed, store the compound under an inert atmosphere (e.g., argon or nitrogen) and consider adding an antioxidant if compatible with your experimental setup.
Photodegradation Expose this compound to UV and visible light. If the compound degrades, store it in amber vials or protect it from light by wrapping the container in aluminum foil.
Incompatible Storage Conditions Review the recommended storage temperature for this compound. Elevated temperatures can accelerate degradation. Ensure the compound is stored at the correct temperature (e.g., -20°C or -80°C).

A logical workflow for troubleshooting this compound degradation is illustrated in the diagram below.

Troubleshooting Workflow for this compound Degradation cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Purity Decrease Observed in this compound confirm_purity 1. Confirm Purity Drop (e.g., HPLC-UV) start->confirm_purity identify_degradants 2. Identify Degradation Products (e.g., LC-MS) confirm_purity->identify_degradants forced_degradation 3. Perform Forced Degradation Study identify_degradants->forced_degradation hydrolysis Hydrolytic Degradation? forced_degradation->hydrolysis oxidation Oxidative Degradation? forced_degradation->oxidation photodegradation Photolytic Degradation? forced_degradation->photodegradation store_desiccated Action: Store Desiccated, Use Anhydrous Solvents hydrolysis->store_desiccated Yes store_inert Action: Store Under Inert Atmosphere oxidation->store_inert Yes protect_light Action: Protect From Light photodegradation->protect_light Yes

Troubleshooting workflow for this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at -20°C or colder, protected from light, and in a tightly sealed container to prevent moisture ingress. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q2: How should I prepare stock solutions of this compound?

It is advisable to use anhydrous DMSO or ethanol to prepare stock solutions. Prepare solutions fresh for each experiment if possible. If you need to store stock solutions, aliquot them into single-use volumes in tightly sealed vials and store them at -80°C to minimize freeze-thaw cycles.

Q3: My this compound sample has changed color. Does this indicate degradation?

A change in the physical appearance, such as color, can be an indicator of chemical degradation. It is highly recommended to re-analyze the purity of the sample by HPLC before use.

Q4: Can I use an this compound sample that shows minor degradation?

The acceptable level of purity depends on the nature of your experiment. For sensitive assays, using a degraded sample could lead to inaccurate and unreliable results. It is generally best practice to use a sample that meets the required purity specifications.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis of this compound

This protocol outlines a standard method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetonitrile.

The workflow for this experimental protocol is depicted below.

Experimental Workflow for HPLC-UV Purity Analysis cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 prep_sample 1. Prepare 1 mg/mL This compound Sample prep_hplc 2. Equilibrate HPLC System with Mobile Phase prep_sample->prep_hplc inject_sample 3. Inject 10 µL of Sample prep_hplc->inject_sample run_gradient 4. Run Gradient Elution (20 minutes) inject_sample->run_gradient detect 5. Detect at 254 nm run_gradient->detect analyze 6. Analyze Chromatogram and Calculate Purity detect->analyze

Workflow for HPLC-UV purity analysis.

Protocol 2: Forced Degradation Study of this compound

This study will help identify the degradation pathways of this compound.

  • Sample Preparation: Prepare separate solutions of this compound (1 mg/mL) in:

    • 0.1 N HCl (acidic hydrolysis)

    • 0.1 N NaOH (basic hydrolysis)

    • Water (neutral hydrolysis)

    • 3% H₂O₂ (oxidation)

  • Photostability: Expose a solid sample and a solution of this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Stress: Expose a solid sample of this compound to 60°C for 24 hours.

  • Analysis: After the designated exposure time, analyze each sample by HPLC-UV and LC-MS to determine the percentage of degradation and identify the major degradation products.

Below is a hypothetical degradation pathway for this compound based on potential hydrolysis.

Hypothetical Hydrolytic Degradation Pathway of this compound OT730 This compound (Parent Compound) Degradant1 Degradant 1 (Hydrolyzed Ester) OT730->Degradant1 H₂O / H⁺ or OH⁻ Degradant2 Degradant 2 (Further Degradation) Degradant1->Degradant2 H₂O / Heat

Hypothetical hydrolytic degradation of this compound.

Methods to reduce systemic absorption of OT-730

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing OT-730 and understanding its inherent mechanism for reduced systemic absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to reduce the systemic absorption of this compound?

A1: The principal method for minimizing systemic absorption of this compound is integral to its molecular design as a prodrug.[1][2] this compound is an oculoselective beta-blocker designed to be pharmacologically active in the eye to lower intraocular pressure (IOP) and then rapidly metabolize into inactive components upon entering the systemic circulation.[1] This targeted delivery and rapid systemic inactivation significantly reduce the potential for systemic side effects commonly associated with other ophthalmic beta-blockers.[1]

Q2: How does the prodrug nature of this compound contribute to its safety profile?

A2: As a prodrug, this compound is administered in an inactive or less active form. It is specifically designed to be converted into its active metabolite, OT-705 (a potent beta-blocker), locally within the eye.[2] When any amount of this compound enters the bloodstream, it is engineered to be quickly broken down into inert metabolites.[1] This mechanism is intended to provide a superior systemic safety profile compared to conventional ophthalmic beta-blockers like timolol (B1209231), which can cause significant cardiovascular and respiratory side effects.[1][2]

Q3: What are the expected metabolites of this compound in systemic circulation?

A3: this compound is designed to rapidly break down into inactive metabolites upon entry into the systemic circulation.[1] While specific public documentation on the exact chemical structures of these inactive metabolites is limited, the design principle is that they lack the beta-adrenergic blocking activity of the parent compound's active form in the eye.

Q4: Can formulation adjustments further decrease the systemic absorption of this compound?

A4: While the prodrug design is the primary determinant of low systemic exposure, formulation strategies for ophthalmic drugs can generally influence the amount of drug that enters systemic circulation. For instance, optimizing viscosity to prolong corneal residence time and reduce drainage into the nasolacrimal duct can be explored. However, the core feature of this compound's safety is its rapid systemic inactivation, which is a molecular property rather than a formulation effect.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected systemic beta-blockade observed in preclinical models. 1. The metabolic breakdown of this compound in the specific animal model may be slower than anticipated. 2. The administered dose may be excessively high, overwhelming the metabolic capacity. 3. Instillation technique may be promoting rapid drainage into systemic circulation.1. Conduct pharmacokinetic studies to determine the half-life of this compound in the systemic circulation of the model organism. 2. Perform a dose-ranging study to identify the optimal therapeutic dose with minimal systemic effects. 3. Refine the administration technique to ensure localized delivery to the ocular surface.
Difficulty in detecting the active metabolite (OT-705) in aqueous humor. 1. The conversion of this compound to OT-705 may be inefficient in the ex vivo or in vitro model being used. 2. The analytical method may lack the required sensitivity to detect the concentration of the active metabolite.1. Ensure the ocular tissue preparation contains the necessary enzymes for the bioactivation of this compound. 2. Validate the sensitivity and lower limit of quantification (LLOQ) of the analytical method (e.g., LC-MS/MS) for OT-705.
Variability in intraocular pressure (IOP) reduction. 1. Inconsistent delivery of the ophthalmic solution to the eye. 2. Degradation of this compound in the formulation.1. Standardize the administration procedure, including drop volume and placement. 2. Assess the stability of this compound in the vehicle under the experimental storage and handling conditions.

Experimental Protocols

Protocol 1: Assessment of Systemic Exposure in a Rabbit Model

This protocol outlines a method to compare the systemic exposure of this compound to a conventional beta-blocker like timolol.

  • Animal Model: New Zealand White rabbits.

  • Drug Administration:

    • Group A: Receive a single topical ocular dose of 0.75% this compound ophthalmic solution.[1]

    • Group B: Receive a single topical ocular dose of 0.5% timolol maleate (B1232345) ophthalmic solution.[1]

    • Group C: Receive a placebo ophthalmic solution.[1]

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-instillation.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound and its active metabolite (OT-705) in plasma.

    • Similarly, quantify the concentration of timolol in the plasma of the comparator group.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the systemic exposure between the different treatment groups.

Visualizations

OT730_Mechanism cluster_eye Ocular Compartment cluster_systemic Systemic Circulation OT730 This compound (Prodrug) Topical Administration Metabolism_Eye Metabolic Conversion OT730->Metabolism_Eye OT730_Systemic This compound OT730->OT730_Systemic Systemic Absorption OT705 OT-705 (Active) Beta-Blocker Metabolism_Eye->OT705 IOP_Reduction IOP Reduction OT705->IOP_Reduction Metabolism_Systemic Rapid Metabolic Inactivation OT730_Systemic->Metabolism_Systemic Inactive_Metabolites Inactive Metabolites Metabolism_Systemic->Inactive_Metabolites

Caption: Mechanism of action of this compound as an oculoselective prodrug.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Data Collection cluster_analysis Analysis Animal_Model Rabbit Model Groups (this compound, Timolol, Placebo) Drug_Admin Topical Ocular Administration Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Prep Plasma Preparation and Storage Blood_Collection->Plasma_Prep LCMS LC-MS/MS Bioanalysis (Quantify Drug in Plasma) Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS->PK_Analysis Comparison Compare Systemic Exposure (this compound vs. Timolol) PK_Analysis->Comparison

Caption: Workflow for assessing systemic exposure of this compound.

References

Methods to reduce systemic absorption of OT-730

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing OT-730 and understanding its inherent mechanism for reduced systemic absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to reduce the systemic absorption of this compound?

A1: The principal method for minimizing systemic absorption of this compound is integral to its molecular design as a prodrug.[1][2] this compound is an oculoselective beta-blocker designed to be pharmacologically active in the eye to lower intraocular pressure (IOP) and then rapidly metabolize into inactive components upon entering the systemic circulation.[1] This targeted delivery and rapid systemic inactivation significantly reduce the potential for systemic side effects commonly associated with other ophthalmic beta-blockers.[1]

Q2: How does the prodrug nature of this compound contribute to its safety profile?

A2: As a prodrug, this compound is administered in an inactive or less active form. It is specifically designed to be converted into its active metabolite, OT-705 (a potent beta-blocker), locally within the eye.[2] When any amount of this compound enters the bloodstream, it is engineered to be quickly broken down into inert metabolites.[1] This mechanism is intended to provide a superior systemic safety profile compared to conventional ophthalmic beta-blockers like timolol (B1209231), which can cause significant cardiovascular and respiratory side effects.[1][2]

Q3: What are the expected metabolites of this compound in systemic circulation?

A3: this compound is designed to rapidly break down into inactive metabolites upon entry into the systemic circulation.[1] While specific public documentation on the exact chemical structures of these inactive metabolites is limited, the design principle is that they lack the beta-adrenergic blocking activity of the parent compound's active form in the eye.

Q4: Can formulation adjustments further decrease the systemic absorption of this compound?

A4: While the prodrug design is the primary determinant of low systemic exposure, formulation strategies for ophthalmic drugs can generally influence the amount of drug that enters systemic circulation. For instance, optimizing viscosity to prolong corneal residence time and reduce drainage into the nasolacrimal duct can be explored. However, the core feature of this compound's safety is its rapid systemic inactivation, which is a molecular property rather than a formulation effect.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected systemic beta-blockade observed in preclinical models. 1. The metabolic breakdown of this compound in the specific animal model may be slower than anticipated. 2. The administered dose may be excessively high, overwhelming the metabolic capacity. 3. Instillation technique may be promoting rapid drainage into systemic circulation.1. Conduct pharmacokinetic studies to determine the half-life of this compound in the systemic circulation of the model organism. 2. Perform a dose-ranging study to identify the optimal therapeutic dose with minimal systemic effects. 3. Refine the administration technique to ensure localized delivery to the ocular surface.
Difficulty in detecting the active metabolite (OT-705) in aqueous humor. 1. The conversion of this compound to OT-705 may be inefficient in the ex vivo or in vitro model being used. 2. The analytical method may lack the required sensitivity to detect the concentration of the active metabolite.1. Ensure the ocular tissue preparation contains the necessary enzymes for the bioactivation of this compound. 2. Validate the sensitivity and lower limit of quantification (LLOQ) of the analytical method (e.g., LC-MS/MS) for OT-705.
Variability in intraocular pressure (IOP) reduction. 1. Inconsistent delivery of the ophthalmic solution to the eye. 2. Degradation of this compound in the formulation.1. Standardize the administration procedure, including drop volume and placement. 2. Assess the stability of this compound in the vehicle under the experimental storage and handling conditions.

Experimental Protocols

Protocol 1: Assessment of Systemic Exposure in a Rabbit Model

This protocol outlines a method to compare the systemic exposure of this compound to a conventional beta-blocker like timolol.

  • Animal Model: New Zealand White rabbits.

  • Drug Administration:

    • Group A: Receive a single topical ocular dose of 0.75% this compound ophthalmic solution.[1]

    • Group B: Receive a single topical ocular dose of 0.5% timolol maleate (B1232345) ophthalmic solution.[1]

    • Group C: Receive a placebo ophthalmic solution.[1]

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-instillation.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound and its active metabolite (OT-705) in plasma.

    • Similarly, quantify the concentration of timolol in the plasma of the comparator group.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the systemic exposure between the different treatment groups.

Visualizations

OT730_Mechanism cluster_eye Ocular Compartment cluster_systemic Systemic Circulation OT730 This compound (Prodrug) Topical Administration Metabolism_Eye Metabolic Conversion OT730->Metabolism_Eye OT730_Systemic This compound OT730->OT730_Systemic Systemic Absorption OT705 OT-705 (Active) Beta-Blocker Metabolism_Eye->OT705 IOP_Reduction IOP Reduction OT705->IOP_Reduction Metabolism_Systemic Rapid Metabolic Inactivation OT730_Systemic->Metabolism_Systemic Inactive_Metabolites Inactive Metabolites Metabolism_Systemic->Inactive_Metabolites

Caption: Mechanism of action of this compound as an oculoselective prodrug.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Data Collection cluster_analysis Analysis Animal_Model Rabbit Model Groups (this compound, Timolol, Placebo) Drug_Admin Topical Ocular Administration Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Prep Plasma Preparation and Storage Blood_Collection->Plasma_Prep LCMS LC-MS/MS Bioanalysis (Quantify Drug in Plasma) Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS->PK_Analysis Comparison Compare Systemic Exposure (this compound vs. Timolol) PK_Analysis->Comparison

Caption: Workflow for assessing systemic exposure of this compound.

References

Methods to reduce systemic absorption of OT-730

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing OT-730 and understanding its inherent mechanism for reduced systemic absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary method to reduce the systemic absorption of this compound?

A1: The principal method for minimizing systemic absorption of this compound is integral to its molecular design as a prodrug.[1][2] this compound is an oculoselective beta-blocker designed to be pharmacologically active in the eye to lower intraocular pressure (IOP) and then rapidly metabolize into inactive components upon entering the systemic circulation.[1] This targeted delivery and rapid systemic inactivation significantly reduce the potential for systemic side effects commonly associated with other ophthalmic beta-blockers.[1]

Q2: How does the prodrug nature of this compound contribute to its safety profile?

A2: As a prodrug, this compound is administered in an inactive or less active form. It is specifically designed to be converted into its active metabolite, OT-705 (a potent beta-blocker), locally within the eye.[2] When any amount of this compound enters the bloodstream, it is engineered to be quickly broken down into inert metabolites.[1] This mechanism is intended to provide a superior systemic safety profile compared to conventional ophthalmic beta-blockers like timolol, which can cause significant cardiovascular and respiratory side effects.[1][2]

Q3: What are the expected metabolites of this compound in systemic circulation?

A3: this compound is designed to rapidly break down into inactive metabolites upon entry into the systemic circulation.[1] While specific public documentation on the exact chemical structures of these inactive metabolites is limited, the design principle is that they lack the beta-adrenergic blocking activity of the parent compound's active form in the eye.

Q4: Can formulation adjustments further decrease the systemic absorption of this compound?

A4: While the prodrug design is the primary determinant of low systemic exposure, formulation strategies for ophthalmic drugs can generally influence the amount of drug that enters systemic circulation. For instance, optimizing viscosity to prolong corneal residence time and reduce drainage into the nasolacrimal duct can be explored. However, the core feature of this compound's safety is its rapid systemic inactivation, which is a molecular property rather than a formulation effect.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected systemic beta-blockade observed in preclinical models. 1. The metabolic breakdown of this compound in the specific animal model may be slower than anticipated. 2. The administered dose may be excessively high, overwhelming the metabolic capacity. 3. Instillation technique may be promoting rapid drainage into systemic circulation.1. Conduct pharmacokinetic studies to determine the half-life of this compound in the systemic circulation of the model organism. 2. Perform a dose-ranging study to identify the optimal therapeutic dose with minimal systemic effects. 3. Refine the administration technique to ensure localized delivery to the ocular surface.
Difficulty in detecting the active metabolite (OT-705) in aqueous humor. 1. The conversion of this compound to OT-705 may be inefficient in the ex vivo or in vitro model being used. 2. The analytical method may lack the required sensitivity to detect the concentration of the active metabolite.1. Ensure the ocular tissue preparation contains the necessary enzymes for the bioactivation of this compound. 2. Validate the sensitivity and lower limit of quantification (LLOQ) of the analytical method (e.g., LC-MS/MS) for OT-705.
Variability in intraocular pressure (IOP) reduction. 1. Inconsistent delivery of the ophthalmic solution to the eye. 2. Degradation of this compound in the formulation.1. Standardize the administration procedure, including drop volume and placement. 2. Assess the stability of this compound in the vehicle under the experimental storage and handling conditions.

Experimental Protocols

Protocol 1: Assessment of Systemic Exposure in a Rabbit Model

This protocol outlines a method to compare the systemic exposure of this compound to a conventional beta-blocker like timolol.

  • Animal Model: New Zealand White rabbits.

  • Drug Administration:

    • Group A: Receive a single topical ocular dose of 0.75% this compound ophthalmic solution.[1]

    • Group B: Receive a single topical ocular dose of 0.5% timolol maleate ophthalmic solution.[1]

    • Group C: Receive a placebo ophthalmic solution.[1]

  • Blood Sampling: Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes) post-instillation.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound and its active metabolite (OT-705) in plasma.

    • Similarly, quantify the concentration of timolol in the plasma of the comparator group.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) to compare the systemic exposure between the different treatment groups.

Visualizations

OT730_Mechanism cluster_eye Ocular Compartment cluster_systemic Systemic Circulation OT730 This compound (Prodrug) Topical Administration Metabolism_Eye Metabolic Conversion OT730->Metabolism_Eye OT730_Systemic This compound OT730->OT730_Systemic Systemic Absorption OT705 OT-705 (Active) Beta-Blocker Metabolism_Eye->OT705 IOP_Reduction IOP Reduction OT705->IOP_Reduction Metabolism_Systemic Rapid Metabolic Inactivation OT730_Systemic->Metabolism_Systemic Inactive_Metabolites Inactive Metabolites Metabolism_Systemic->Inactive_Metabolites

Caption: Mechanism of action of this compound as an oculoselective prodrug.

Experimental_Workflow cluster_setup Experimental Setup cluster_sampling Data Collection cluster_analysis Analysis Animal_Model Rabbit Model Groups (this compound, Timolol, Placebo) Drug_Admin Topical Ocular Administration Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Plasma_Prep Plasma Preparation and Storage Blood_Collection->Plasma_Prep LCMS LC-MS/MS Bioanalysis (Quantify Drug in Plasma) Plasma_Prep->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) LCMS->PK_Analysis Comparison Compare Systemic Exposure (this compound vs. Timolol) PK_Analysis->Comparison

Caption: Workflow for assessing systemic exposure of this compound.

References

Technical Support Center: Managing Variability in Animal Responses to Ocular Hypotensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific investigational drug OT-730 is limited. This guide is based on established principles for ocular beta-blockers, a class of drugs to which this compound belongs, to assist researchers in managing variability in animal responses during preclinical studies. This compound is an investigational prodrug that metabolizes into the active beta-blocker OT-705.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ophthalmic beta-blockers like the active form of this compound?

Ophthalmic beta-blockers reduce intraocular pressure (IOP) by decreasing the production of aqueous humor, the fluid inside the front part of the eye.[2][3] They work by blocking beta-adrenergic receptors (primarily beta-1 and beta-2) on the ciliary body's epithelial cells.[2][4][5] The ciliary body is responsible for producing aqueous humor, and by blocking these receptors, the rate of its production is slowed, leading to a decrease in IOP.[2]

Q2: What are the common animal models used for studying ocular hypotensive agents?

Rodents, particularly mice and rats, and rabbits are the most common animal models for glaucoma research.[6][7] Rabbits are frequently used for pharmacokinetic studies of topically applied ophthalmic drugs due to their larger eye size, which facilitates easier administration and sample collection.[8][9] Various methods are used to induce ocular hypertension in these models, including genetic modifications, laser photocoagulation of the trabecular meshwork, and intracameral injections of microbeads.[6][10]

Q3: Why is there significant variability in IOP measurements in animal models?

Variability in intraocular pressure (IOP) measurements in animal models is a common challenge and can arise from several factors:

  • Biological Variation: Inherent physiological differences among individual animals, even within the same strain, can lead to different baseline IOPs and responses to treatment.[6]

  • Genetic Background: Different strains of mice or rats can have varying susceptibility to induced glaucoma and responses to therapeutic agents.[6]

  • Method of IOP Measurement: The technique used to measure IOP (e.g., Tono-Pen, rebound tonometer) can introduce variability. Anesthesia used during measurements can also significantly impact IOP readings.

  • Diurnal Fluctuation: IOP naturally fluctuates throughout the day. Measurements should be taken at consistent times to minimize this source of variability.

  • Drug Administration Technique: Inconsistent drop size or improper administration can lead to variable drug absorption and, consequently, variable responses.

Q4: How does the prodrug nature of this compound potentially reduce systemic side effects?

This compound is designed as a prodrug that is converted to its active form, OT-705, within the eye.[11][12] The active drug exerts its therapeutic effect locally to lower IOP. Upon entering the systemic circulation, it is designed to be rapidly metabolized into inactive components.[11][12] This targeted activation and rapid systemic inactivation are intended to minimize the systemic side effects commonly associated with beta-blockers, such as cardiovascular and pulmonary issues.[11][13][14][15][16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in baseline IOP readings Inconsistent measurement timing, stress during measurement, improper tonometer calibration, variability in anesthetic depth.Standardize the time of day for all IOP measurements. Acclimatize animals to the measurement procedure to reduce stress. Ensure the tonometer is calibrated daily. If using anesthesia, ensure consistent depth and duration for all animals.
Inconsistent IOP reduction after drug administration Improper eye drop administration, variable drug bioavailability, rapid drug clearance.Ensure a consistent drop volume is administered directly onto the cornea without overflow. Consider using a positive displacement pipette for accuracy. For drugs with short half-lives, more frequent administration may be necessary.
Unexpected systemic side effects (e.g., bradycardia) Systemic absorption of the drug through the conjunctiva and nasolacrimal duct.After instilling the eye drop, apply gentle pressure to the medial canthus for a minute to block the nasolacrimal duct and minimize systemic absorption.
Ocular irritation or inflammation Formulation excipients, drug concentration, pre-existing ocular conditions.Use a vehicle-only control group to determine if the irritation is caused by the formulation. Consider reducing the drug concentration if possible. Screen animals for any pre-existing ocular surface abnormalities before the study.
Lack of significant IOP reduction Insufficient drug concentration, poor corneal penetration, drug resistance, inappropriate animal model.Perform a dose-response study to determine the optimal concentration. Evaluate the drug's physicochemical properties (e.g., lipophilicity) that affect corneal permeability. Ensure the chosen animal model is appropriate for the drug's mechanism of action. Some studies have shown that timolol, a beta-blocker, may not significantly lower IOP in normotensive rabbits.[17]

Experimental Protocols

Representative Protocol for Evaluating Ocular Hypotensive Efficacy in Rabbits

This protocol is a generalized representation and should be adapted for specific experimental needs.

  • Animal Model: Adult New Zealand White rabbits.

  • Acclimatization: House animals individually for at least one week before the experiment with a regular light-dark cycle.

  • Baseline IOP Measurement:

    • Anesthetize the rabbits (e.g., with a mixture of ketamine and xylazine).

    • Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen) at a consistent time of day for three consecutive days to establish a stable baseline.

  • Drug Administration:

    • On the treatment day, administer a single, fixed-volume drop (e.g., 50 µL) of the test article (e.g., this compound) or vehicle control to one eye of each rabbit. The contralateral eye can serve as a control.

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Representative Protocol for Ocular Pharmacokinetic Study in Rabbits
  • Animal Model: Adult New Zealand White rabbits.

  • Drug Administration:

    • Administer a single topical dose of the test article to one eye.

  • Sample Collection:

    • At specified time points post-administration, euthanize a subset of animals.

    • Immediately collect aqueous humor from the anterior chamber using a 30-gauge needle.

    • Dissect and collect other ocular tissues of interest (e.g., cornea, iris-ciliary body).

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[18]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Ophthalmic Beta-Blockers in Rabbits Following Intracameral Injection

This table presents data for well-characterized beta-blockers to provide a comparative reference for what might be expected from a novel agent like OT-705 (the active metabolite of this compound).

CompoundLipophilicity (log D7.4)Clearance (µL/min)Volume of Distribution (µL)Half-Life (min)
Atenolol-1.856.4468773.87
Timolol-0.3519.3093733.64
Betaxolol0.7732.20142130.58

Source: Adapted from data presented in "Ocular Intracameral Pharmacokinetics for a Cocktail of Timolol, Betaxolol, and Atenolol in Rabbits"[18][19]

Visualizations

G cluster_systemic Systemic Circulation cluster_eye Eye OT730_systemic This compound (Prodrug) Inactive_Metabolites Inactive Metabolites OT730_systemic->Inactive_Metabolites Rapid Metabolism OT730_topical Topical Administration of this compound (Prodrug) OT730_topical->OT730_systemic Systemic Absorption OT705_active OT-705 (Active Drug) OT730_topical->OT705_active Metabolism in Eye Beta_Receptors Beta-Adrenergic Receptors OT705_active->Beta_Receptors Blocks Ciliary_Body Ciliary Body Epithelium Aqueous_Humor Aqueous Humor Production Ciliary_Body->Aqueous_Humor Stimulates IOP Reduced Intraocular Pressure (IOP) Aqueous_Humor->IOP Leads to G Start Start Experiment Acclimatize Acclimatize Animals (≥ 1 week) Start->Acclimatize Baseline_IOP Measure Baseline IOP (3 consecutive days) Acclimatize->Baseline_IOP Randomize Randomize into Groups (Vehicle, this compound) Baseline_IOP->Randomize Administer_Drug Administer Topical Dose (Single Instillation) Randomize->Administer_Drug Measure_Post_Dose_IOP Measure IOP at Multiple Time Points (e.g., 1-24h) Administer_Drug->Measure_Post_Dose_IOP Data_Analysis Analyze IOP Change from Baseline Measure_Post_Dose_IOP->Data_Analysis End End Experiment Data_Analysis->End G Variability High Variability in Animal Responses Source1 Biological Variation (Inter-individual differences) Variability->Source1 Source2 Procedural Variation (Measurement, Dosing) Variability->Source2 Source3 Environmental Factors (Stress, Diurnal Rhythm) Variability->Source3 Mitigation1 Increase Sample Size Use Genetically Homogenous Strains Source1->Mitigation1 Mitigate with Mitigation2 Standardize Protocols Train Personnel Thoroughly Source2->Mitigation2 Mitigate with Mitigation3 Acclimatize Animals Control Light/Dark Cycle Source3->Mitigation3 Mitigate with

References

Technical Support Center: Managing Variability in Animal Responses to Ocular Hypotensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific investigational drug OT-730 is limited. This guide is based on established principles for ocular beta-blockers, a class of drugs to which this compound belongs, to assist researchers in managing variability in animal responses during preclinical studies. This compound is an investigational prodrug that metabolizes into the active beta-blocker OT-705.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ophthalmic beta-blockers like the active form of this compound?

Ophthalmic beta-blockers reduce intraocular pressure (IOP) by decreasing the production of aqueous humor, the fluid inside the front part of the eye.[2][3] They work by blocking beta-adrenergic receptors (primarily beta-1 and beta-2) on the ciliary body's epithelial cells.[2][4][5] The ciliary body is responsible for producing aqueous humor, and by blocking these receptors, the rate of its production is slowed, leading to a decrease in IOP.[2]

Q2: What are the common animal models used for studying ocular hypotensive agents?

Rodents, particularly mice and rats, and rabbits are the most common animal models for glaucoma research.[6][7] Rabbits are frequently used for pharmacokinetic studies of topically applied ophthalmic drugs due to their larger eye size, which facilitates easier administration and sample collection.[8][9] Various methods are used to induce ocular hypertension in these models, including genetic modifications, laser photocoagulation of the trabecular meshwork, and intracameral injections of microbeads.[6][10]

Q3: Why is there significant variability in IOP measurements in animal models?

Variability in intraocular pressure (IOP) measurements in animal models is a common challenge and can arise from several factors:

  • Biological Variation: Inherent physiological differences among individual animals, even within the same strain, can lead to different baseline IOPs and responses to treatment.[6]

  • Genetic Background: Different strains of mice or rats can have varying susceptibility to induced glaucoma and responses to therapeutic agents.[6]

  • Method of IOP Measurement: The technique used to measure IOP (e.g., Tono-Pen, rebound tonometer) can introduce variability. Anesthesia used during measurements can also significantly impact IOP readings.

  • Diurnal Fluctuation: IOP naturally fluctuates throughout the day. Measurements should be taken at consistent times to minimize this source of variability.

  • Drug Administration Technique: Inconsistent drop size or improper administration can lead to variable drug absorption and, consequently, variable responses.

Q4: How does the prodrug nature of this compound potentially reduce systemic side effects?

This compound is designed as a prodrug that is converted to its active form, OT-705, within the eye.[11][12] The active drug exerts its therapeutic effect locally to lower IOP. Upon entering the systemic circulation, it is designed to be rapidly metabolized into inactive components.[11][12] This targeted activation and rapid systemic inactivation are intended to minimize the systemic side effects commonly associated with beta-blockers, such as cardiovascular and pulmonary issues.[11][13][14][15][16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in baseline IOP readings Inconsistent measurement timing, stress during measurement, improper tonometer calibration, variability in anesthetic depth.Standardize the time of day for all IOP measurements. Acclimatize animals to the measurement procedure to reduce stress. Ensure the tonometer is calibrated daily. If using anesthesia, ensure consistent depth and duration for all animals.
Inconsistent IOP reduction after drug administration Improper eye drop administration, variable drug bioavailability, rapid drug clearance.Ensure a consistent drop volume is administered directly onto the cornea without overflow. Consider using a positive displacement pipette for accuracy. For drugs with short half-lives, more frequent administration may be necessary.
Unexpected systemic side effects (e.g., bradycardia) Systemic absorption of the drug through the conjunctiva and nasolacrimal duct.After instilling the eye drop, apply gentle pressure to the medial canthus for a minute to block the nasolacrimal duct and minimize systemic absorption.
Ocular irritation or inflammation Formulation excipients, drug concentration, pre-existing ocular conditions.Use a vehicle-only control group to determine if the irritation is caused by the formulation. Consider reducing the drug concentration if possible. Screen animals for any pre-existing ocular surface abnormalities before the study.
Lack of significant IOP reduction Insufficient drug concentration, poor corneal penetration, drug resistance, inappropriate animal model.Perform a dose-response study to determine the optimal concentration. Evaluate the drug's physicochemical properties (e.g., lipophilicity) that affect corneal permeability. Ensure the chosen animal model is appropriate for the drug's mechanism of action. Some studies have shown that timolol, a beta-blocker, may not significantly lower IOP in normotensive rabbits.[17]

Experimental Protocols

Representative Protocol for Evaluating Ocular Hypotensive Efficacy in Rabbits

This protocol is a generalized representation and should be adapted for specific experimental needs.

  • Animal Model: Adult New Zealand White rabbits.

  • Acclimatization: House animals individually for at least one week before the experiment with a regular light-dark cycle.

  • Baseline IOP Measurement:

    • Anesthetize the rabbits (e.g., with a mixture of ketamine and xylazine).

    • Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen) at a consistent time of day for three consecutive days to establish a stable baseline.

  • Drug Administration:

    • On the treatment day, administer a single, fixed-volume drop (e.g., 50 µL) of the test article (e.g., this compound) or vehicle control to one eye of each rabbit. The contralateral eye can serve as a control.

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Representative Protocol for Ocular Pharmacokinetic Study in Rabbits
  • Animal Model: Adult New Zealand White rabbits.

  • Drug Administration:

    • Administer a single topical dose of the test article to one eye.

  • Sample Collection:

    • At specified time points post-administration, euthanize a subset of animals.

    • Immediately collect aqueous humor from the anterior chamber using a 30-gauge needle.

    • Dissect and collect other ocular tissues of interest (e.g., cornea, iris-ciliary body).

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[18]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Ophthalmic Beta-Blockers in Rabbits Following Intracameral Injection

This table presents data for well-characterized beta-blockers to provide a comparative reference for what might be expected from a novel agent like OT-705 (the active metabolite of this compound).

CompoundLipophilicity (log D7.4)Clearance (µL/min)Volume of Distribution (µL)Half-Life (min)
Atenolol-1.856.4468773.87
Timolol-0.3519.3093733.64
Betaxolol0.7732.20142130.58

Source: Adapted from data presented in "Ocular Intracameral Pharmacokinetics for a Cocktail of Timolol, Betaxolol, and Atenolol in Rabbits"[18][19]

Visualizations

G cluster_systemic Systemic Circulation cluster_eye Eye OT730_systemic This compound (Prodrug) Inactive_Metabolites Inactive Metabolites OT730_systemic->Inactive_Metabolites Rapid Metabolism OT730_topical Topical Administration of this compound (Prodrug) OT730_topical->OT730_systemic Systemic Absorption OT705_active OT-705 (Active Drug) OT730_topical->OT705_active Metabolism in Eye Beta_Receptors Beta-Adrenergic Receptors OT705_active->Beta_Receptors Blocks Ciliary_Body Ciliary Body Epithelium Aqueous_Humor Aqueous Humor Production Ciliary_Body->Aqueous_Humor Stimulates IOP Reduced Intraocular Pressure (IOP) Aqueous_Humor->IOP Leads to G Start Start Experiment Acclimatize Acclimatize Animals (≥ 1 week) Start->Acclimatize Baseline_IOP Measure Baseline IOP (3 consecutive days) Acclimatize->Baseline_IOP Randomize Randomize into Groups (Vehicle, this compound) Baseline_IOP->Randomize Administer_Drug Administer Topical Dose (Single Instillation) Randomize->Administer_Drug Measure_Post_Dose_IOP Measure IOP at Multiple Time Points (e.g., 1-24h) Administer_Drug->Measure_Post_Dose_IOP Data_Analysis Analyze IOP Change from Baseline Measure_Post_Dose_IOP->Data_Analysis End End Experiment Data_Analysis->End G Variability High Variability in Animal Responses Source1 Biological Variation (Inter-individual differences) Variability->Source1 Source2 Procedural Variation (Measurement, Dosing) Variability->Source2 Source3 Environmental Factors (Stress, Diurnal Rhythm) Variability->Source3 Mitigation1 Increase Sample Size Use Genetically Homogenous Strains Source1->Mitigation1 Mitigate with Mitigation2 Standardize Protocols Train Personnel Thoroughly Source2->Mitigation2 Mitigate with Mitigation3 Acclimatize Animals Control Light/Dark Cycle Source3->Mitigation3 Mitigate with

References

Technical Support Center: Managing Variability in Animal Responses to Ocular Hypotensive Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on the specific investigational drug OT-730 is limited. This guide is based on established principles for ocular beta-blockers, a class of drugs to which this compound belongs, to assist researchers in managing variability in animal responses during preclinical studies. This compound is an investigational prodrug that metabolizes into the active beta-blocker OT-705.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ophthalmic beta-blockers like the active form of this compound?

Ophthalmic beta-blockers reduce intraocular pressure (IOP) by decreasing the production of aqueous humor, the fluid inside the front part of the eye.[2][3] They work by blocking beta-adrenergic receptors (primarily beta-1 and beta-2) on the ciliary body's epithelial cells.[2][4][5] The ciliary body is responsible for producing aqueous humor, and by blocking these receptors, the rate of its production is slowed, leading to a decrease in IOP.[2]

Q2: What are the common animal models used for studying ocular hypotensive agents?

Rodents, particularly mice and rats, and rabbits are the most common animal models for glaucoma research.[6][7] Rabbits are frequently used for pharmacokinetic studies of topically applied ophthalmic drugs due to their larger eye size, which facilitates easier administration and sample collection.[8][9] Various methods are used to induce ocular hypertension in these models, including genetic modifications, laser photocoagulation of the trabecular meshwork, and intracameral injections of microbeads.[6][10]

Q3: Why is there significant variability in IOP measurements in animal models?

Variability in intraocular pressure (IOP) measurements in animal models is a common challenge and can arise from several factors:

  • Biological Variation: Inherent physiological differences among individual animals, even within the same strain, can lead to different baseline IOPs and responses to treatment.[6]

  • Genetic Background: Different strains of mice or rats can have varying susceptibility to induced glaucoma and responses to therapeutic agents.[6]

  • Method of IOP Measurement: The technique used to measure IOP (e.g., Tono-Pen, rebound tonometer) can introduce variability. Anesthesia used during measurements can also significantly impact IOP readings.

  • Diurnal Fluctuation: IOP naturally fluctuates throughout the day. Measurements should be taken at consistent times to minimize this source of variability.

  • Drug Administration Technique: Inconsistent drop size or improper administration can lead to variable drug absorption and, consequently, variable responses.

Q4: How does the prodrug nature of this compound potentially reduce systemic side effects?

This compound is designed as a prodrug that is converted to its active form, OT-705, within the eye.[11][12] The active drug exerts its therapeutic effect locally to lower IOP. Upon entering the systemic circulation, it is designed to be rapidly metabolized into inactive components.[11][12] This targeted activation and rapid systemic inactivation are intended to minimize the systemic side effects commonly associated with beta-blockers, such as cardiovascular and pulmonary issues.[11][13][14][15][16]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in baseline IOP readings Inconsistent measurement timing, stress during measurement, improper tonometer calibration, variability in anesthetic depth.Standardize the time of day for all IOP measurements. Acclimatize animals to the measurement procedure to reduce stress. Ensure the tonometer is calibrated daily. If using anesthesia, ensure consistent depth and duration for all animals.
Inconsistent IOP reduction after drug administration Improper eye drop administration, variable drug bioavailability, rapid drug clearance.Ensure a consistent drop volume is administered directly onto the cornea without overflow. Consider using a positive displacement pipette for accuracy. For drugs with short half-lives, more frequent administration may be necessary.
Unexpected systemic side effects (e.g., bradycardia) Systemic absorption of the drug through the conjunctiva and nasolacrimal duct.After instilling the eye drop, apply gentle pressure to the medial canthus for a minute to block the nasolacrimal duct and minimize systemic absorption.
Ocular irritation or inflammation Formulation excipients, drug concentration, pre-existing ocular conditions.Use a vehicle-only control group to determine if the irritation is caused by the formulation. Consider reducing the drug concentration if possible. Screen animals for any pre-existing ocular surface abnormalities before the study.
Lack of significant IOP reduction Insufficient drug concentration, poor corneal penetration, drug resistance, inappropriate animal model.Perform a dose-response study to determine the optimal concentration. Evaluate the drug's physicochemical properties (e.g., lipophilicity) that affect corneal permeability. Ensure the chosen animal model is appropriate for the drug's mechanism of action. Some studies have shown that timolol, a beta-blocker, may not significantly lower IOP in normotensive rabbits.[17]

Experimental Protocols

Representative Protocol for Evaluating Ocular Hypotensive Efficacy in Rabbits

This protocol is a generalized representation and should be adapted for specific experimental needs.

  • Animal Model: Adult New Zealand White rabbits.

  • Acclimatization: House animals individually for at least one week before the experiment with a regular light-dark cycle.

  • Baseline IOP Measurement:

    • Anesthetize the rabbits (e.g., with a mixture of ketamine and xylazine).

    • Measure baseline IOP in both eyes using a calibrated tonometer (e.g., Tono-Pen) at a consistent time of day for three consecutive days to establish a stable baseline.

  • Drug Administration:

    • On the treatment day, administer a single, fixed-volume drop (e.g., 50 µL) of the test article (e.g., this compound) or vehicle control to one eye of each rabbit. The contralateral eye can serve as a control.

  • Post-Treatment IOP Measurement:

    • Measure IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP reduction between the treated and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Representative Protocol for Ocular Pharmacokinetic Study in Rabbits
  • Animal Model: Adult New Zealand White rabbits.

  • Drug Administration:

    • Administer a single topical dose of the test article to one eye.

  • Sample Collection:

    • At specified time points post-administration, euthanize a subset of animals.

    • Immediately collect aqueous humor from the anterior chamber using a 30-gauge needle.

    • Dissect and collect other ocular tissues of interest (e.g., cornea, iris-ciliary body).

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[18]

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Ophthalmic Beta-Blockers in Rabbits Following Intracameral Injection

This table presents data for well-characterized beta-blockers to provide a comparative reference for what might be expected from a novel agent like OT-705 (the active metabolite of this compound).

CompoundLipophilicity (log D7.4)Clearance (µL/min)Volume of Distribution (µL)Half-Life (min)
Atenolol-1.856.4468773.87
Timolol-0.3519.3093733.64
Betaxolol0.7732.20142130.58

Source: Adapted from data presented in "Ocular Intracameral Pharmacokinetics for a Cocktail of Timolol, Betaxolol, and Atenolol in Rabbits"[18][19]

Visualizations

G cluster_systemic Systemic Circulation cluster_eye Eye OT730_systemic This compound (Prodrug) Inactive_Metabolites Inactive Metabolites OT730_systemic->Inactive_Metabolites Rapid Metabolism OT730_topical Topical Administration of this compound (Prodrug) OT730_topical->OT730_systemic Systemic Absorption OT705_active OT-705 (Active Drug) OT730_topical->OT705_active Metabolism in Eye Beta_Receptors Beta-Adrenergic Receptors OT705_active->Beta_Receptors Blocks Ciliary_Body Ciliary Body Epithelium Aqueous_Humor Aqueous Humor Production Ciliary_Body->Aqueous_Humor Stimulates IOP Reduced Intraocular Pressure (IOP) Aqueous_Humor->IOP Leads to G Start Start Experiment Acclimatize Acclimatize Animals (≥ 1 week) Start->Acclimatize Baseline_IOP Measure Baseline IOP (3 consecutive days) Acclimatize->Baseline_IOP Randomize Randomize into Groups (Vehicle, this compound) Baseline_IOP->Randomize Administer_Drug Administer Topical Dose (Single Instillation) Randomize->Administer_Drug Measure_Post_Dose_IOP Measure IOP at Multiple Time Points (e.g., 1-24h) Administer_Drug->Measure_Post_Dose_IOP Data_Analysis Analyze IOP Change from Baseline Measure_Post_Dose_IOP->Data_Analysis End End Experiment Data_Analysis->End G Variability High Variability in Animal Responses Source1 Biological Variation (Inter-individual differences) Variability->Source1 Source2 Procedural Variation (Measurement, Dosing) Variability->Source2 Source3 Environmental Factors (Stress, Diurnal Rhythm) Variability->Source3 Mitigation1 Increase Sample Size Use Genetically Homogenous Strains Source1->Mitigation1 Mitigate with Mitigation2 Standardize Protocols Train Personnel Thoroughly Source2->Mitigation2 Mitigate with Mitigation3 Acclimatize Animals Control Light/Dark Cycle Source3->Mitigation3 Mitigate with

References

Validation & Comparative

A Comparative Guide to Intraocular Pressure Reduction: PAXTRAVA™ (travoprost intracameral implant) vs. Timolol Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct approaches to lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension: PAXTRAVA™ (formerly OTX-TIC), a sustained-release travoprost (B1681362) intracameral implant, and timolol (B1209231), a widely used beta-blocker administered as eye drops. This comparison is based on available clinical trial data and focuses on their mechanisms of action, efficacy, safety, and experimental protocols.

Executive Summary

PAXTRAVA™ represents a novel approach to glaucoma therapy, offering a sustained release of a prostaglandin (B15479496) analog to address patient adherence challenges associated with daily eye drops. Clinical data suggests a significant and durable reduction in IOP. Timolol, the long-standing gold standard, effectively reduces IOP by a different mechanism but requires a consistent daily dosing regimen. This guide presents the quantitative data and experimental methodologies for both treatments to aid in the evaluation of these therapeutic strategies.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of PAXTRAVA™ and representative studies of timolol.

Table 1: Intraocular Pressure Reduction

TreatmentDosage/AdministrationMean IOP Reduction from BaselineDuration of EffectClinical Trial
PAXTRAVA™ (travoprost intracameral implant) 26 µg Single intracameral implant~24-30%[1][2]Sustained through 6 months[1][2]Phase 2, randomized, controlled
Timolol Maleate Ophthalmic Solution 0.5% One drop twice daily6.2 - 6.5 mm Hg[3]Maintained over multiple yearsVarious randomized, controlled trials
Timolol Maleate Gel-Forming Solution 0.5% One drop once daily4.5 - 5.2 mm Hg (trough)[4]Maintained over 12 months[4]12-month, randomized, double-masked

Table 2: Safety and Tolerability

TreatmentCommon Adverse EventsSystemic Side EffectsClinical Trial Notes
PAXTRAVA™ (travoprost intracameral implant) 26 µg Majority of adverse events were mild and related to the injection procedure; consistent with the travoprost label.[1][2]Not specified in available dataGenerally well-tolerated with no impact on corneal health observed at 6 months.[1][2]
Timolol Ophthalmic Solution 0.5% Ocular burning and stinging[5]Small but significant decreases in heart rate.[3][5]Well-tolerated in numerous long-term studies.

Mechanisms of Action and Signaling Pathways

PAXTRAVA™ and timolol employ distinct mechanisms to lower IOP.

  • PAXTRAVA™ (Travoprost): As a prostaglandin F2α analog, travoprost increases the outflow of aqueous humor through the uveoscleral pathway. It binds to and activates the prostaglandin F (FP) receptors in the ciliary muscle and other tissues, leading to the remodeling of the extracellular matrix and reduced resistance to aqueous outflow.

  • Timolol: A non-selective beta-adrenergic antagonist, timolol reduces the production of aqueous humor by the ciliary body.[6] It blocks beta-1 and beta-2 adrenergic receptors on the ciliary epithelium, which are involved in the secretion of aqueous humor.[6]

Below are diagrams illustrating the signaling pathways for each drug.

Travoprost_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Travoprost Travoprost FP_Receptor Prostaglandin F Receptor (FP) Travoprost->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 and DAG Signaling PLC->IP3_DAG MMPs Matrix Metalloproteinases (MMPs) Upregulation IP3_DAG->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Signaling pathway of Travoprost in increasing uveoscleral outflow.

Timolol_Pathway cluster_extracellular Extracellular Space cluster_membrane Ciliary Epithelium Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor Beta-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Timolol Timolol Timolol->Beta_Receptor Blocks Reduced_Aqueous_Production Reduced Aqueous Humor Production Gs_Protein Gs Protein Beta_Receptor->Gs_Protein AC Adenylyl Cyclase (AC) Gs_Protein->AC cAMP cAMP Production AC->cAMP Aqueous_Production Aqueous Humor Production cAMP->Aqueous_Production

References

A Comparative Guide to Intraocular Pressure Reduction: PAXTRAVA™ (travoprost intracameral implant) vs. Timolol Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct approaches to lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension: PAXTRAVA™ (formerly OTX-TIC), a sustained-release travoprost (B1681362) intracameral implant, and timolol (B1209231), a widely used beta-blocker administered as eye drops. This comparison is based on available clinical trial data and focuses on their mechanisms of action, efficacy, safety, and experimental protocols.

Executive Summary

PAXTRAVA™ represents a novel approach to glaucoma therapy, offering a sustained release of a prostaglandin (B15479496) analog to address patient adherence challenges associated with daily eye drops. Clinical data suggests a significant and durable reduction in IOP. Timolol, the long-standing gold standard, effectively reduces IOP by a different mechanism but requires a consistent daily dosing regimen. This guide presents the quantitative data and experimental methodologies for both treatments to aid in the evaluation of these therapeutic strategies.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of PAXTRAVA™ and representative studies of timolol.

Table 1: Intraocular Pressure Reduction

TreatmentDosage/AdministrationMean IOP Reduction from BaselineDuration of EffectClinical Trial
PAXTRAVA™ (travoprost intracameral implant) 26 µg Single intracameral implant~24-30%[1][2]Sustained through 6 months[1][2]Phase 2, randomized, controlled
Timolol Maleate Ophthalmic Solution 0.5% One drop twice daily6.2 - 6.5 mm Hg[3]Maintained over multiple yearsVarious randomized, controlled trials
Timolol Maleate Gel-Forming Solution 0.5% One drop once daily4.5 - 5.2 mm Hg (trough)[4]Maintained over 12 months[4]12-month, randomized, double-masked

Table 2: Safety and Tolerability

TreatmentCommon Adverse EventsSystemic Side EffectsClinical Trial Notes
PAXTRAVA™ (travoprost intracameral implant) 26 µg Majority of adverse events were mild and related to the injection procedure; consistent with the travoprost label.[1][2]Not specified in available dataGenerally well-tolerated with no impact on corneal health observed at 6 months.[1][2]
Timolol Ophthalmic Solution 0.5% Ocular burning and stinging[5]Small but significant decreases in heart rate.[3][5]Well-tolerated in numerous long-term studies.

Mechanisms of Action and Signaling Pathways

PAXTRAVA™ and timolol employ distinct mechanisms to lower IOP.

  • PAXTRAVA™ (Travoprost): As a prostaglandin F2α analog, travoprost increases the outflow of aqueous humor through the uveoscleral pathway. It binds to and activates the prostaglandin F (FP) receptors in the ciliary muscle and other tissues, leading to the remodeling of the extracellular matrix and reduced resistance to aqueous outflow.

  • Timolol: A non-selective beta-adrenergic antagonist, timolol reduces the production of aqueous humor by the ciliary body.[6] It blocks beta-1 and beta-2 adrenergic receptors on the ciliary epithelium, which are involved in the secretion of aqueous humor.[6]

Below are diagrams illustrating the signaling pathways for each drug.

Travoprost_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Travoprost Travoprost FP_Receptor Prostaglandin F Receptor (FP) Travoprost->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 and DAG Signaling PLC->IP3_DAG MMPs Matrix Metalloproteinases (MMPs) Upregulation IP3_DAG->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Signaling pathway of Travoprost in increasing uveoscleral outflow.

Timolol_Pathway cluster_extracellular Extracellular Space cluster_membrane Ciliary Epithelium Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor Beta-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Timolol Timolol Timolol->Beta_Receptor Blocks Reduced_Aqueous_Production Reduced Aqueous Humor Production Gs_Protein Gs Protein Beta_Receptor->Gs_Protein AC Adenylyl Cyclase (AC) Gs_Protein->AC cAMP cAMP Production AC->cAMP Aqueous_Production Aqueous Humor Production cAMP->Aqueous_Production

References

A Comparative Guide to Intraocular Pressure Reduction: PAXTRAVA™ (travoprost intracameral implant) vs. Timolol Ophthalmic Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct approaches to lowering intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension: PAXTRAVA™ (formerly OTX-TIC), a sustained-release travoprost intracameral implant, and timolol, a widely used beta-blocker administered as eye drops. This comparison is based on available clinical trial data and focuses on their mechanisms of action, efficacy, safety, and experimental protocols.

Executive Summary

PAXTRAVA™ represents a novel approach to glaucoma therapy, offering a sustained release of a prostaglandin analog to address patient adherence challenges associated with daily eye drops. Clinical data suggests a significant and durable reduction in IOP. Timolol, the long-standing gold standard, effectively reduces IOP by a different mechanism but requires a consistent daily dosing regimen. This guide presents the quantitative data and experimental methodologies for both treatments to aid in the evaluation of these therapeutic strategies.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from clinical trials of PAXTRAVA™ and representative studies of timolol.

Table 1: Intraocular Pressure Reduction

TreatmentDosage/AdministrationMean IOP Reduction from BaselineDuration of EffectClinical Trial
PAXTRAVA™ (travoprost intracameral implant) 26 µg Single intracameral implant~24-30%[1][2]Sustained through 6 months[1][2]Phase 2, randomized, controlled
Timolol Maleate Ophthalmic Solution 0.5% One drop twice daily6.2 - 6.5 mm Hg[3]Maintained over multiple yearsVarious randomized, controlled trials
Timolol Maleate Gel-Forming Solution 0.5% One drop once daily4.5 - 5.2 mm Hg (trough)[4]Maintained over 12 months[4]12-month, randomized, double-masked

Table 2: Safety and Tolerability

TreatmentCommon Adverse EventsSystemic Side EffectsClinical Trial Notes
PAXTRAVA™ (travoprost intracameral implant) 26 µg Majority of adverse events were mild and related to the injection procedure; consistent with the travoprost label.[1][2]Not specified in available dataGenerally well-tolerated with no impact on corneal health observed at 6 months.[1][2]
Timolol Ophthalmic Solution 0.5% Ocular burning and stinging[5]Small but significant decreases in heart rate.[3][5]Well-tolerated in numerous long-term studies.

Mechanisms of Action and Signaling Pathways

PAXTRAVA™ and timolol employ distinct mechanisms to lower IOP.

  • PAXTRAVA™ (Travoprost): As a prostaglandin F2α analog, travoprost increases the outflow of aqueous humor through the uveoscleral pathway. It binds to and activates the prostaglandin F (FP) receptors in the ciliary muscle and other tissues, leading to the remodeling of the extracellular matrix and reduced resistance to aqueous outflow.

  • Timolol: A non-selective beta-adrenergic antagonist, timolol reduces the production of aqueous humor by the ciliary body.[6] It blocks beta-1 and beta-2 adrenergic receptors on the ciliary epithelium, which are involved in the secretion of aqueous humor.[6]

Below are diagrams illustrating the signaling pathways for each drug.

Travoprost_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Travoprost Travoprost FP_Receptor Prostaglandin F Receptor (FP) Travoprost->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC IP3_DAG IP3 and DAG Signaling PLC->IP3_DAG MMPs Matrix Metalloproteinases (MMPs) Upregulation IP3_DAG->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow

Signaling pathway of Travoprost in increasing uveoscleral outflow.

Timolol_Pathway cluster_extracellular Extracellular Space cluster_membrane Ciliary Epithelium Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Beta_Receptor Beta-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates Timolol Timolol Timolol->Beta_Receptor Blocks Reduced_Aqueous_Production Reduced Aqueous Humor Production Gs_Protein Gs Protein Beta_Receptor->Gs_Protein AC Adenylyl Cyclase (AC) Gs_Protein->AC cAMP cAMP Production AC->cAMP Aqueous_Production Aqueous Humor Production cAMP->Aqueous_Production

References

Comparative Efficacy of Ocular Hypotensive Agents: A Review of OT-730 and Latanoprost in Monkey Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intraocular pressure (IOP)-lowering effects of OT-730 and latanoprost (B1674536), with a focus on preclinical data from monkey models of glaucoma. While direct comparative studies between this compound and latanoprost in monkeys are not publicly available, this document synthesizes the existing evidence for each compound to offer a scientific overview of their efficacy and mechanisms of action.

Executive Summary

Latanoprost: Efficacy in Monkey Glaucoma Models

Latanoprost has been consistently shown to effectively lower IOP in cynomolgus monkeys with experimentally induced glaucoma. The primary mechanism of action for latanoprost is the enhancement of the uveoscleral outflow of aqueous humor.[1][2]

Quantitative Data on IOP Reduction

The following table summarizes the IOP-lowering effects of latanoprost in glaucomatous monkey eyes from a representative study.

Treatment GroupConcentrationVehicleIOP Reduction from Baseline (mmHg)
Latanoprost0.005%Not Specified6.6 ± 0.6

Data adapted from a study on 15-keto latanoprost in monkey eyes with laser-induced unilateral glaucoma. The data for latanoprost is presented as the maximum reduction from vehicle-only baseline IOP on treatment day 5.

Experimental Protocols

The methodologies employed in preclinical evaluations of ocular hypotensive agents in monkeys are crucial for the interpretation of efficacy data. Below are typical experimental protocols based on published studies involving latanoprost.

Animal Model
  • Species: Cynomolgus monkeys (Macaca fascicularis) are a commonly used non-human primate model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.[2][3]

  • Disease Induction: Unilateral glaucoma is often induced by laser photocoagulation of the trabecular meshwork. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP.

Drug Administration
  • Formulation: The test compounds are typically formulated as sterile ophthalmic solutions.

  • Dosing Regimen: A single drop (approximately 30-50 µL) of the solution is administered topically to the glaucomatous eye.[3] The contralateral eye may serve as a control.

  • Frequency: Dosing is often once daily.

Intraocular Pressure Measurement
  • Instrumentation: IOP is measured using a calibrated pneumatonometer or applanation tonometer.

  • Procedure: Measurements are typically taken before and at multiple time points after drug administration (e.g., hourly for the first several hours and then at 24-hour intervals) to assess the onset and duration of the IOP-lowering effect.[3]

  • Anesthesia: Monkeys are often lightly anesthetized with agents such as ketamine to ensure accurate and safe IOP measurements.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the molecular mechanisms of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring Animal_Selection Selection of Cynomolgus Monkeys Glaucoma_Induction Laser-Induced Ocular Hypertension Animal_Selection->Glaucoma_Induction Baseline_IOP Baseline IOP Measurement Glaucoma_Induction->Baseline_IOP Drug_Admin Topical Administration of Test Compound Baseline_IOP->Drug_Admin IOP_Monitoring Serial IOP Measurements Drug_Admin->IOP_Monitoring Data_Analysis Data Analysis and Comparison IOP_Monitoring->Data_Analysis

Caption: Experimental workflow for evaluating ocular hypotensive agents in a monkey model of glaucoma.

Mechanism of Action: Signaling Pathways

The distinct mechanisms by which latanoprost and this compound (as a beta-blocker) lower IOP are illustrated in the following signaling pathway diagrams.

Latanoprost Signaling Pathway

Latanoprost is a prostaglandin (B15479496) F2α analogue that primarily acts on the uveoscleral outflow pathway.

Latanoprost_Pathway Latanoprost Latanoprost (Prostaglandin F2α Analog) FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Binds to MMPs Matrix Metalloproteinases (MMPs) Activation FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow of Aqueous Humor ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of latanoprost in increasing uveoscleral outflow.

This compound (Beta-Blocker) Signaling Pathway

This compound is a beta-adrenergic antagonist (beta-blocker). Beta-blockers reduce IOP by decreasing the production of aqueous humor by the ciliary body.

Beta_Blocker_Pathway Beta_Blocker This compound (Beta-Blocker) Beta_Receptors Beta-Adrenergic Receptors in Ciliary Epithelium Beta_Blocker->Beta_Receptors Blocks AC Adenylate Cyclase Beta_Receptors->AC Inhibits activation of cAMP Decreased cAMP Production AC->cAMP Aqueous_Production Reduced Aqueous Humor Production cAMP->Aqueous_Production IOP_Reduction Reduced Intraocular Pressure Aqueous_Production->IOP_Reduction

Caption: Signaling pathway of a beta-blocker in reducing aqueous humor production.

Conclusion

Latanoprost demonstrates significant efficacy in lowering IOP in monkey models of glaucoma, primarily by enhancing uveoscleral outflow. While preclinical data for this compound in monkeys is not publicly available, its mechanism as a beta-blocker involves the reduction of aqueous humor production. These distinct mechanisms of action suggest that the two compounds could potentially have additive effects if used in combination, a strategy often employed in the clinical management of glaucoma. Further preclinical studies directly comparing the efficacy and safety of this compound and latanoprost in non-human primate models would be invaluable for a comprehensive understanding of their relative therapeutic potential.

References

Comparative Efficacy of Ocular Hypotensive Agents: A Review of OT-730 and Latanoprost in Monkey Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intraocular pressure (IOP)-lowering effects of OT-730 and latanoprost (B1674536), with a focus on preclinical data from monkey models of glaucoma. While direct comparative studies between this compound and latanoprost in monkeys are not publicly available, this document synthesizes the existing evidence for each compound to offer a scientific overview of their efficacy and mechanisms of action.

Executive Summary

Latanoprost: Efficacy in Monkey Glaucoma Models

Latanoprost has been consistently shown to effectively lower IOP in cynomolgus monkeys with experimentally induced glaucoma. The primary mechanism of action for latanoprost is the enhancement of the uveoscleral outflow of aqueous humor.[1][2]

Quantitative Data on IOP Reduction

The following table summarizes the IOP-lowering effects of latanoprost in glaucomatous monkey eyes from a representative study.

Treatment GroupConcentrationVehicleIOP Reduction from Baseline (mmHg)
Latanoprost0.005%Not Specified6.6 ± 0.6

Data adapted from a study on 15-keto latanoprost in monkey eyes with laser-induced unilateral glaucoma. The data for latanoprost is presented as the maximum reduction from vehicle-only baseline IOP on treatment day 5.

Experimental Protocols

The methodologies employed in preclinical evaluations of ocular hypotensive agents in monkeys are crucial for the interpretation of efficacy data. Below are typical experimental protocols based on published studies involving latanoprost.

Animal Model
  • Species: Cynomolgus monkeys (Macaca fascicularis) are a commonly used non-human primate model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.[2][3]

  • Disease Induction: Unilateral glaucoma is often induced by laser photocoagulation of the trabecular meshwork. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP.

Drug Administration
  • Formulation: The test compounds are typically formulated as sterile ophthalmic solutions.

  • Dosing Regimen: A single drop (approximately 30-50 µL) of the solution is administered topically to the glaucomatous eye.[3] The contralateral eye may serve as a control.

  • Frequency: Dosing is often once daily.

Intraocular Pressure Measurement
  • Instrumentation: IOP is measured using a calibrated pneumatonometer or applanation tonometer.

  • Procedure: Measurements are typically taken before and at multiple time points after drug administration (e.g., hourly for the first several hours and then at 24-hour intervals) to assess the onset and duration of the IOP-lowering effect.[3]

  • Anesthesia: Monkeys are often lightly anesthetized with agents such as ketamine to ensure accurate and safe IOP measurements.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the molecular mechanisms of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring Animal_Selection Selection of Cynomolgus Monkeys Glaucoma_Induction Laser-Induced Ocular Hypertension Animal_Selection->Glaucoma_Induction Baseline_IOP Baseline IOP Measurement Glaucoma_Induction->Baseline_IOP Drug_Admin Topical Administration of Test Compound Baseline_IOP->Drug_Admin IOP_Monitoring Serial IOP Measurements Drug_Admin->IOP_Monitoring Data_Analysis Data Analysis and Comparison IOP_Monitoring->Data_Analysis

Caption: Experimental workflow for evaluating ocular hypotensive agents in a monkey model of glaucoma.

Mechanism of Action: Signaling Pathways

The distinct mechanisms by which latanoprost and this compound (as a beta-blocker) lower IOP are illustrated in the following signaling pathway diagrams.

Latanoprost Signaling Pathway

Latanoprost is a prostaglandin (B15479496) F2α analogue that primarily acts on the uveoscleral outflow pathway.

Latanoprost_Pathway Latanoprost Latanoprost (Prostaglandin F2α Analog) FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Binds to MMPs Matrix Metalloproteinases (MMPs) Activation FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow of Aqueous Humor ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of latanoprost in increasing uveoscleral outflow.

This compound (Beta-Blocker) Signaling Pathway

This compound is a beta-adrenergic antagonist (beta-blocker). Beta-blockers reduce IOP by decreasing the production of aqueous humor by the ciliary body.

Beta_Blocker_Pathway Beta_Blocker This compound (Beta-Blocker) Beta_Receptors Beta-Adrenergic Receptors in Ciliary Epithelium Beta_Blocker->Beta_Receptors Blocks AC Adenylate Cyclase Beta_Receptors->AC Inhibits activation of cAMP Decreased cAMP Production AC->cAMP Aqueous_Production Reduced Aqueous Humor Production cAMP->Aqueous_Production IOP_Reduction Reduced Intraocular Pressure Aqueous_Production->IOP_Reduction

Caption: Signaling pathway of a beta-blocker in reducing aqueous humor production.

Conclusion

Latanoprost demonstrates significant efficacy in lowering IOP in monkey models of glaucoma, primarily by enhancing uveoscleral outflow. While preclinical data for this compound in monkeys is not publicly available, its mechanism as a beta-blocker involves the reduction of aqueous humor production. These distinct mechanisms of action suggest that the two compounds could potentially have additive effects if used in combination, a strategy often employed in the clinical management of glaucoma. Further preclinical studies directly comparing the efficacy and safety of this compound and latanoprost in non-human primate models would be invaluable for a comprehensive understanding of their relative therapeutic potential.

References

Comparative Efficacy of Ocular Hypotensive Agents: A Review of OT-730 and Latanoprost in Monkey Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intraocular pressure (IOP)-lowering effects of OT-730 and latanoprost, with a focus on preclinical data from monkey models of glaucoma. While direct comparative studies between this compound and latanoprost in monkeys are not publicly available, this document synthesizes the existing evidence for each compound to offer a scientific overview of their efficacy and mechanisms of action.

Executive Summary

Latanoprost: Efficacy in Monkey Glaucoma Models

Latanoprost has been consistently shown to effectively lower IOP in cynomolgus monkeys with experimentally induced glaucoma. The primary mechanism of action for latanoprost is the enhancement of the uveoscleral outflow of aqueous humor.[1][2]

Quantitative Data on IOP Reduction

The following table summarizes the IOP-lowering effects of latanoprost in glaucomatous monkey eyes from a representative study.

Treatment GroupConcentrationVehicleIOP Reduction from Baseline (mmHg)
Latanoprost0.005%Not Specified6.6 ± 0.6

Data adapted from a study on 15-keto latanoprost in monkey eyes with laser-induced unilateral glaucoma. The data for latanoprost is presented as the maximum reduction from vehicle-only baseline IOP on treatment day 5.

Experimental Protocols

The methodologies employed in preclinical evaluations of ocular hypotensive agents in monkeys are crucial for the interpretation of efficacy data. Below are typical experimental protocols based on published studies involving latanoprost.

Animal Model
  • Species: Cynomolgus monkeys (Macaca fascicularis) are a commonly used non-human primate model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.[2][3]

  • Disease Induction: Unilateral glaucoma is often induced by laser photocoagulation of the trabecular meshwork. This procedure obstructs aqueous humor outflow, leading to a sustained elevation of IOP.

Drug Administration
  • Formulation: The test compounds are typically formulated as sterile ophthalmic solutions.

  • Dosing Regimen: A single drop (approximately 30-50 µL) of the solution is administered topically to the glaucomatous eye.[3] The contralateral eye may serve as a control.

  • Frequency: Dosing is often once daily.

Intraocular Pressure Measurement
  • Instrumentation: IOP is measured using a calibrated pneumatonometer or applanation tonometer.

  • Procedure: Measurements are typically taken before and at multiple time points after drug administration (e.g., hourly for the first several hours and then at 24-hour intervals) to assess the onset and duration of the IOP-lowering effect.[3]

  • Anesthesia: Monkeys are often lightly anesthetized with agents such as ketamine to ensure accurate and safe IOP measurements.

Visualization of Experimental Workflow and Signaling Pathways

To facilitate a clearer understanding of the experimental process and the molecular mechanisms of these drugs, the following diagrams are provided.

Experimental_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Monitoring Animal_Selection Selection of Cynomolgus Monkeys Glaucoma_Induction Laser-Induced Ocular Hypertension Animal_Selection->Glaucoma_Induction Baseline_IOP Baseline IOP Measurement Glaucoma_Induction->Baseline_IOP Drug_Admin Topical Administration of Test Compound Baseline_IOP->Drug_Admin IOP_Monitoring Serial IOP Measurements Drug_Admin->IOP_Monitoring Data_Analysis Data Analysis and Comparison IOP_Monitoring->Data_Analysis

Caption: Experimental workflow for evaluating ocular hypotensive agents in a monkey model of glaucoma.

Mechanism of Action: Signaling Pathways

The distinct mechanisms by which latanoprost and this compound (as a beta-blocker) lower IOP are illustrated in the following signaling pathway diagrams.

Latanoprost Signaling Pathway

Latanoprost is a prostaglandin F2α analogue that primarily acts on the uveoscleral outflow pathway.

Latanoprost_Pathway Latanoprost Latanoprost (Prostaglandin F2α Analog) FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Binds to MMPs Matrix Metalloproteinases (MMPs) Activation FP_Receptor->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow of Aqueous Humor ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of latanoprost in increasing uveoscleral outflow.

This compound (Beta-Blocker) Signaling Pathway

This compound is a beta-adrenergic antagonist (beta-blocker). Beta-blockers reduce IOP by decreasing the production of aqueous humor by the ciliary body.

Beta_Blocker_Pathway Beta_Blocker This compound (Beta-Blocker) Beta_Receptors Beta-Adrenergic Receptors in Ciliary Epithelium Beta_Blocker->Beta_Receptors Blocks AC Adenylate Cyclase Beta_Receptors->AC Inhibits activation of cAMP Decreased cAMP Production AC->cAMP Aqueous_Production Reduced Aqueous Humor Production cAMP->Aqueous_Production IOP_Reduction Reduced Intraocular Pressure Aqueous_Production->IOP_Reduction

Caption: Signaling pathway of a beta-blocker in reducing aqueous humor production.

Conclusion

Latanoprost demonstrates significant efficacy in lowering IOP in monkey models of glaucoma, primarily by enhancing uveoscleral outflow. While preclinical data for this compound in monkeys is not publicly available, its mechanism as a beta-blocker involves the reduction of aqueous humor production. These distinct mechanisms of action suggest that the two compounds could potentially have additive effects if used in combination, a strategy often employed in the clinical management of glaucoma. Further preclinical studies directly comparing the efficacy and safety of this compound and latanoprost in non-human primate models would be invaluable for a comprehensive understanding of their relative therapeutic potential.

References

Comparative Analysis of Olutasidenib (OT-730) in Relapsed or Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Olutasidenib (B609739) (formerly OT-730, brand name Rezlidhia™) is a potent, selective, oral small-molecule inhibitor of mutated isocitrate dehydrogenase-1 (IDH1).[1][2] It is indicated for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) with a susceptible IDH1 mutation.[3][4] The approval of olutasidenib was based on the results from the pivotal Phase 1/2 Study 2102-HEM-101, a single-arm, multicenter trial.[5] While direct head-to-head randomized controlled trials are not available, this guide provides a comprehensive overview of the pivotal trial data for olutasidenib, its mechanism of action, and a cross-trial comparison with ivosidenib, another IDH1 inhibitor.

Mechanism of Action

Mutations in the IDH1 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Olutasidenib selectively targets and inhibits various mutated forms of the IDH1 enzyme (including R132H, R132L, R132S, R132G, and R132C), but not wild-type IDH1 or mutated IDH2 proteins. By inhibiting mutant IDH1, olutasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation processes in hematopoietic cells and providing a therapeutic benefit in IDH1-mutated cancers.

cluster_0 Normal Cell cluster_1 IDH1-Mutated Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG alpha-Ketoglutarate (α-KG) Normal Differentiation Normal Differentiation aKG->Normal Differentiation Promotes WT_IDH1->aKG Isocitrate_mut Isocitrate Mut_IDH1 Mutant IDH1 Isocitrate_mut->Mut_IDH1 aKG_mut alpha-Ketoglutarate (α-KG) HG2 2-Hydroxyglutarate (2-HG) aKG_mut->HG2 Neomorphic Activity Differentiation Block Differentiation Block HG2->Differentiation Block Causes Mut_IDH1->aKG_mut Olutasidenib Olutasidenib Olutasidenib->Mut_IDH1 Inhibits

Caption: Olutasidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

Clinical Efficacy Data

The efficacy of olutasidenib was established in the single-arm, open-label Study 2102-HEM-101 (NCT02719574), which enrolled 147 adult patients with R/R AML and an IDH1 mutation.

Table 1: Efficacy Results from the Pivotal Phase 2 Study (2102-HEM-101)
Efficacy EndpointResult (N=147)
CR + CRh Rate 35% (95% CI: 27%-43%)
   Complete Remission (CR) Rate32%
   CR with Partial Hematologic Recovery (CRh) Rate2.7%
Median Duration of CR+CRh 25.9 months (95% CI: 13.5-Not Reached)
Median Time to CR or CRh 1.9 months (range: 0.9-5.6)
Overall Response Rate (ORR) 48% (95% CI: 40.0-56.7)
Median Overall Survival (OS) 11.6 months (95% CI: 8.9-15.5)
Transfusion Independence 34% of baseline-dependent patients became independent

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; CI = Confidence Interval.

Additionally, a pooled analysis of studies evaluating olutasidenib in combination with the hypomethylating agent azacitidine in 67 patients with R/R IDH1-mutated AML showed an overall response rate of 51% and a CR/CRh rate of 31%.

Cross-Trial Comparison with Ivosidenib

While no direct head-to-head trials exist, a cross-trial comparison suggests olutasidenib may offer more durable responses than ivosidenib, another approved IDH1 inhibitor for R/R AML. It is important to exercise caution when interpreting these cross-trial comparisons due to potential differences in study populations and methodologies.

Table 2: Cross-Trial Comparison of Olutasidenib and Ivosidenib in R/R IDH1-mutated AML
OutcomeOlutasidenibIvosidenib
Median Duration of CR/CRh 25.9 months8.2 months
Estimated 18-month Survival (in CR/CRh responders) 78%50%
Median Overall Survival (all patients) 11.6 months8.8 months
Data derived from a comparative analysis published in a peer-reviewed journal.

Experimental Protocol: Study 2102-HEM-101 (Pivotal Trial)

This section outlines the key design and methodology of the clinical trial that supported the FDA approval of olutasidenib.

  • Study Design : Open-label, single-arm, multicenter Phase 1/2 trial (NCT02719574).

  • Patient Population : 147 adult patients with relapsed or refractory AML with a susceptible IDH1 mutation confirmed by an FDA-approved test.

  • Intervention : Olutasidenib was administered orally at a dose of 150 mg twice daily.

  • Treatment Duration : Treatment continued until disease progression, unacceptable toxicity, or hematopoietic stem cell transplantation (HSCT). The median treatment duration was 4.7 months.

  • Primary Endpoints : The primary endpoints for the Phase 2 portion of the study were the rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh), and the duration of CR+CRh.

cluster_workflow Pivotal Trial Workflow (Study 2102-HEM-101) Patient Patient Screening (N=147 R/R AML with IDH1 mutation) Treatment Olutasidenib 150 mg BID Patient->Treatment Enrollment FollowUp Follow-up until: - Disease Progression - Unacceptable Toxicity - HSCT Treatment->FollowUp Treatment Cycle Endpoints Primary Endpoints: - CR+CRh Rate - Duration of CR+CRh FollowUp->Endpoints Data Analysis

Caption: Workflow of the pivotal single-arm trial for olutasidenib in R/R IDH1-mutated AML.

Safety and Tolerability

The safety profile of olutasidenib is well-characterized. Key warnings and precautions include:

  • Differentiation Syndrome : A serious and potentially fatal adverse reaction associated with myeloid cell proliferation and differentiation. In the pivotal trial, differentiation syndrome occurred in 16% of patients and was managed with corticosteroids and dose interruption.

  • Hepatotoxicity : Liver function abnormalities, including elevated transaminases, have been observed. Monitoring of liver function tests is recommended.

The most common adverse reactions include nausea, fatigue, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, and diarrhea. Dose modifications or interruptions may be required for managing toxicities.

References

Comparative Analysis of Olutasidenib (OT-730) in Relapsed or Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Olutasidenib (B609739) (formerly OT-730, brand name Rezlidhia™) is a potent, selective, oral small-molecule inhibitor of mutated isocitrate dehydrogenase-1 (IDH1).[1][2] It is indicated for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) with a susceptible IDH1 mutation.[3][4] The approval of olutasidenib was based on the results from the pivotal Phase 1/2 Study 2102-HEM-101, a single-arm, multicenter trial.[5] While direct head-to-head randomized controlled trials are not available, this guide provides a comprehensive overview of the pivotal trial data for olutasidenib, its mechanism of action, and a cross-trial comparison with ivosidenib, another IDH1 inhibitor.

Mechanism of Action

Mutations in the IDH1 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Olutasidenib selectively targets and inhibits various mutated forms of the IDH1 enzyme (including R132H, R132L, R132S, R132G, and R132C), but not wild-type IDH1 or mutated IDH2 proteins. By inhibiting mutant IDH1, olutasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation processes in hematopoietic cells and providing a therapeutic benefit in IDH1-mutated cancers.

cluster_0 Normal Cell cluster_1 IDH1-Mutated Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG alpha-Ketoglutarate (α-KG) Normal Differentiation Normal Differentiation aKG->Normal Differentiation Promotes WT_IDH1->aKG Isocitrate_mut Isocitrate Mut_IDH1 Mutant IDH1 Isocitrate_mut->Mut_IDH1 aKG_mut alpha-Ketoglutarate (α-KG) HG2 2-Hydroxyglutarate (2-HG) aKG_mut->HG2 Neomorphic Activity Differentiation Block Differentiation Block HG2->Differentiation Block Causes Mut_IDH1->aKG_mut Olutasidenib Olutasidenib Olutasidenib->Mut_IDH1 Inhibits

Caption: Olutasidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

Clinical Efficacy Data

The efficacy of olutasidenib was established in the single-arm, open-label Study 2102-HEM-101 (NCT02719574), which enrolled 147 adult patients with R/R AML and an IDH1 mutation.

Table 1: Efficacy Results from the Pivotal Phase 2 Study (2102-HEM-101)
Efficacy EndpointResult (N=147)
CR + CRh Rate 35% (95% CI: 27%-43%)
   Complete Remission (CR) Rate32%
   CR with Partial Hematologic Recovery (CRh) Rate2.7%
Median Duration of CR+CRh 25.9 months (95% CI: 13.5-Not Reached)
Median Time to CR or CRh 1.9 months (range: 0.9-5.6)
Overall Response Rate (ORR) 48% (95% CI: 40.0-56.7)
Median Overall Survival (OS) 11.6 months (95% CI: 8.9-15.5)
Transfusion Independence 34% of baseline-dependent patients became independent

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; CI = Confidence Interval.

Additionally, a pooled analysis of studies evaluating olutasidenib in combination with the hypomethylating agent azacitidine in 67 patients with R/R IDH1-mutated AML showed an overall response rate of 51% and a CR/CRh rate of 31%.

Cross-Trial Comparison with Ivosidenib

While no direct head-to-head trials exist, a cross-trial comparison suggests olutasidenib may offer more durable responses than ivosidenib, another approved IDH1 inhibitor for R/R AML. It is important to exercise caution when interpreting these cross-trial comparisons due to potential differences in study populations and methodologies.

Table 2: Cross-Trial Comparison of Olutasidenib and Ivosidenib in R/R IDH1-mutated AML
OutcomeOlutasidenibIvosidenib
Median Duration of CR/CRh 25.9 months8.2 months
Estimated 18-month Survival (in CR/CRh responders) 78%50%
Median Overall Survival (all patients) 11.6 months8.8 months
Data derived from a comparative analysis published in a peer-reviewed journal.

Experimental Protocol: Study 2102-HEM-101 (Pivotal Trial)

This section outlines the key design and methodology of the clinical trial that supported the FDA approval of olutasidenib.

  • Study Design : Open-label, single-arm, multicenter Phase 1/2 trial (NCT02719574).

  • Patient Population : 147 adult patients with relapsed or refractory AML with a susceptible IDH1 mutation confirmed by an FDA-approved test.

  • Intervention : Olutasidenib was administered orally at a dose of 150 mg twice daily.

  • Treatment Duration : Treatment continued until disease progression, unacceptable toxicity, or hematopoietic stem cell transplantation (HSCT). The median treatment duration was 4.7 months.

  • Primary Endpoints : The primary endpoints for the Phase 2 portion of the study were the rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh), and the duration of CR+CRh.

cluster_workflow Pivotal Trial Workflow (Study 2102-HEM-101) Patient Patient Screening (N=147 R/R AML with IDH1 mutation) Treatment Olutasidenib 150 mg BID Patient->Treatment Enrollment FollowUp Follow-up until: - Disease Progression - Unacceptable Toxicity - HSCT Treatment->FollowUp Treatment Cycle Endpoints Primary Endpoints: - CR+CRh Rate - Duration of CR+CRh FollowUp->Endpoints Data Analysis

Caption: Workflow of the pivotal single-arm trial for olutasidenib in R/R IDH1-mutated AML.

Safety and Tolerability

The safety profile of olutasidenib is well-characterized. Key warnings and precautions include:

  • Differentiation Syndrome : A serious and potentially fatal adverse reaction associated with myeloid cell proliferation and differentiation. In the pivotal trial, differentiation syndrome occurred in 16% of patients and was managed with corticosteroids and dose interruption.

  • Hepatotoxicity : Liver function abnormalities, including elevated transaminases, have been observed. Monitoring of liver function tests is recommended.

The most common adverse reactions include nausea, fatigue, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, and diarrhea. Dose modifications or interruptions may be required for managing toxicities.

References

Comparative Analysis of Olutasidenib (OT-730) in Relapsed or Refractory Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Olutasidenib (formerly OT-730, brand name Rezlidhia™) is a potent, selective, oral small-molecule inhibitor of mutated isocitrate dehydrogenase-1 (IDH1).[1][2] It is indicated for the treatment of adult patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) with a susceptible IDH1 mutation.[3][4] The approval of olutasidenib was based on the results from the pivotal Phase 1/2 Study 2102-HEM-101, a single-arm, multicenter trial.[5] While direct head-to-head randomized controlled trials are not available, this guide provides a comprehensive overview of the pivotal trial data for olutasidenib, its mechanism of action, and a cross-trial comparison with ivosidenib, another IDH1 inhibitor.

Mechanism of Action

Mutations in the IDH1 enzyme lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Olutasidenib selectively targets and inhibits various mutated forms of the IDH1 enzyme (including R132H, R132L, R132S, R132G, and R132C), but not wild-type IDH1 or mutated IDH2 proteins. By inhibiting mutant IDH1, olutasidenib reduces 2-HG levels, thereby restoring normal cellular differentiation processes in hematopoietic cells and providing a therapeutic benefit in IDH1-mutated cancers.

cluster_0 Normal Cell cluster_1 IDH1-Mutated Cancer Cell cluster_2 Therapeutic Intervention Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 aKG alpha-Ketoglutarate (α-KG) Normal Differentiation Normal Differentiation aKG->Normal Differentiation Promotes WT_IDH1->aKG Isocitrate_mut Isocitrate Mut_IDH1 Mutant IDH1 Isocitrate_mut->Mut_IDH1 aKG_mut alpha-Ketoglutarate (α-KG) HG2 2-Hydroxyglutarate (2-HG) aKG_mut->HG2 Neomorphic Activity Differentiation Block Differentiation Block HG2->Differentiation Block Causes Mut_IDH1->aKG_mut Olutasidenib Olutasidenib Olutasidenib->Mut_IDH1 Inhibits

Caption: Olutasidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

Clinical Efficacy Data

The efficacy of olutasidenib was established in the single-arm, open-label Study 2102-HEM-101 (NCT02719574), which enrolled 147 adult patients with R/R AML and an IDH1 mutation.

Table 1: Efficacy Results from the Pivotal Phase 2 Study (2102-HEM-101)
Efficacy EndpointResult (N=147)
CR + CRh Rate 35% (95% CI: 27%-43%)
   Complete Remission (CR) Rate32%
   CR with Partial Hematologic Recovery (CRh) Rate2.7%
Median Duration of CR+CRh 25.9 months (95% CI: 13.5-Not Reached)
Median Time to CR or CRh 1.9 months (range: 0.9-5.6)
Overall Response Rate (ORR) 48% (95% CI: 40.0-56.7)
Median Overall Survival (OS) 11.6 months (95% CI: 8.9-15.5)
Transfusion Independence 34% of baseline-dependent patients became independent

CR = Complete Remission; CRh = Complete Remission with partial hematologic recovery; CI = Confidence Interval.

Additionally, a pooled analysis of studies evaluating olutasidenib in combination with the hypomethylating agent azacitidine in 67 patients with R/R IDH1-mutated AML showed an overall response rate of 51% and a CR/CRh rate of 31%.

Cross-Trial Comparison with Ivosidenib

While no direct head-to-head trials exist, a cross-trial comparison suggests olutasidenib may offer more durable responses than ivosidenib, another approved IDH1 inhibitor for R/R AML. It is important to exercise caution when interpreting these cross-trial comparisons due to potential differences in study populations and methodologies.

Table 2: Cross-Trial Comparison of Olutasidenib and Ivosidenib in R/R IDH1-mutated AML
OutcomeOlutasidenibIvosidenib
Median Duration of CR/CRh 25.9 months8.2 months
Estimated 18-month Survival (in CR/CRh responders) 78%50%
Median Overall Survival (all patients) 11.6 months8.8 months
Data derived from a comparative analysis published in a peer-reviewed journal.

Experimental Protocol: Study 2102-HEM-101 (Pivotal Trial)

This section outlines the key design and methodology of the clinical trial that supported the FDA approval of olutasidenib.

  • Study Design : Open-label, single-arm, multicenter Phase 1/2 trial (NCT02719574).

  • Patient Population : 147 adult patients with relapsed or refractory AML with a susceptible IDH1 mutation confirmed by an FDA-approved test.

  • Intervention : Olutasidenib was administered orally at a dose of 150 mg twice daily.

  • Treatment Duration : Treatment continued until disease progression, unacceptable toxicity, or hematopoietic stem cell transplantation (HSCT). The median treatment duration was 4.7 months.

  • Primary Endpoints : The primary endpoints for the Phase 2 portion of the study were the rate of complete remission (CR) plus complete remission with partial hematologic recovery (CRh), and the duration of CR+CRh.

cluster_workflow Pivotal Trial Workflow (Study 2102-HEM-101) Patient Patient Screening (N=147 R/R AML with IDH1 mutation) Treatment Olutasidenib 150 mg BID Patient->Treatment Enrollment FollowUp Follow-up until: - Disease Progression - Unacceptable Toxicity - HSCT Treatment->FollowUp Treatment Cycle Endpoints Primary Endpoints: - CR+CRh Rate - Duration of CR+CRh FollowUp->Endpoints Data Analysis

Caption: Workflow of the pivotal single-arm trial for olutasidenib in R/R IDH1-mutated AML.

Safety and Tolerability

The safety profile of olutasidenib is well-characterized. Key warnings and precautions include:

  • Differentiation Syndrome : A serious and potentially fatal adverse reaction associated with myeloid cell proliferation and differentiation. In the pivotal trial, differentiation syndrome occurred in 16% of patients and was managed with corticosteroids and dose interruption.

  • Hepatotoxicity : Liver function abnormalities, including elevated transaminases, have been observed. Monitoring of liver function tests is recommended.

The most common adverse reactions include nausea, fatigue, arthralgia, constipation, leukocytosis, dyspnea, fever, rash, mucositis, and diarrhea. Dose modifications or interruptions may be required for managing toxicities.

References

Comparative Analysis of OT-730 and Placebo in Clinical Trials: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for published clinical trial data for OT-730, an ophthalmic solution developed for the treatment of glaucoma and ocular hypertension, did not yield any publicly available results comparing its efficacy and safety to placebo. The pivotal Phase 1-2 clinical trial, identified as NCT00753168, was initiated but its findings have not been disseminated in peer-reviewed publications or through public clinical trial registries. Therefore, a direct comparative analysis based on quantitative experimental data is not possible at this time.

This guide provides a summary of the available information on this compound, including its proposed mechanism of action and the design of the planned clinical trial, to offer researchers, scientists, and drug development professionals a comprehensive overview of what is known about this investigational drug.

Mechanism of Action

This compound is designed as a prodrug that, when administered as an eye drop, is metabolized into its active form, OT-705.[1] OT-705 is an active beta-blocker.[1] Beta-blockers are a well-established class of drugs for treating glaucoma that work by reducing the production of aqueous humor in the eye, which in turn lowers intraocular pressure (IOP).[1] The intended innovation of this compound was to be an "oculoselective" beta-blocker, meaning it would have potent activity in the eye while being rapidly metabolized into inactive components upon entering the bloodstream, potentially reducing the systemic side effects associated with other beta-blockers.[2]

cluster_eye Eye cluster_bloodstream Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolism Inactive Metabolites Inactive Metabolites This compound (Prodrug)->Inactive Metabolites Rapid Metabolism Aqueous Humor Production Aqueous Humor Production OT-705 (Active Beta-Blocker)->Aqueous Humor Production Inhibits Reduced IOP Reduced IOP Aqueous Humor Production->Reduced IOP Leads to

Proposed Mechanism of Action of this compound

Clinical Trial Design (NCT00753168)

The Phase 1-2 clinical trial for this compound was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled study.[2] The primary objective was to evaluate the safety and efficacy of this compound ophthalmic solution in reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocol

The study intended to enroll healthy subjects between the ages of 18 and 80 with a diagnosis of primary open-angle glaucoma, pseudoexfoliative or pigmentary glaucoma, or ocular hypertension. Participants were to be randomly assigned to one of three treatment arms:

  • Experimental Arm: this compound ophthalmic solution (0.75%)

  • Active Comparator Arm: Timolol maleate (B1232345) ophthalmic solution (0.5%)

  • Placebo Comparator Arm: Placebo eye drops

The specific details of the treatment duration, frequency of administration, and follow-up assessments were not publicly disclosed.

Patient Population Patients with Open-Angle Glaucoma or Ocular Hypertension Randomization Randomization Patient Population->Randomization This compound Arm 0.75% this compound Randomization->this compound Arm Timolol Arm 0.5% Timolol Maleate Randomization->Timolol Arm Placebo Arm Placebo Randomization->Placebo Arm Endpoint Evaluation of Safety and Efficacy in Reducing IOP This compound Arm->Endpoint Timolol Arm->Endpoint Placebo Arm->Endpoint

Planned Workflow of the NCT00753168 Clinical Trial

Data Presentation

Due to the absence of published results from the NCT00753168 trial, no quantitative data on the efficacy or safety of this compound in comparison to placebo can be presented. The following tables summarize the planned experimental design based on the available information.

Table 1: Planned Interventions in the NCT00753168 Clinical Trial

Treatment ArmInterventionConcentration
ExperimentalThis compound Ophthalmic Solution0.75%
Active ComparatorTimolol Maleate Ophthalmic Solution0.5%
Placebo ComparatorPlacebo Eye DropsN/A

Table 2: Planned Patient Population for the NCT00753168 Clinical Trial

Inclusion Criteria
Age18 to 80 years
DiagnosisPrimary open-angle glaucoma, pseudoexfoliative or pigmentary glaucoma, or ocular hypertension
Health StatusHealthy subjects

Conclusion

While this compound was developed with a promising oculo-selective mechanism to potentially improve the safety profile of beta-blocker therapy for glaucoma, the lack of publicly available clinical trial data prevents a definitive comparative analysis against placebo. The information presented here is based on press releases and clinical trial registry information from the time of the drug's development. Researchers and professionals in drug development should be aware that without the publication of the NCT00753168 trial results, the clinical efficacy and safety of this compound remain unverified in the public domain.

References

Comparative Analysis of OT-730 and Placebo in Clinical Trials: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for published clinical trial data for OT-730, an ophthalmic solution developed for the treatment of glaucoma and ocular hypertension, did not yield any publicly available results comparing its efficacy and safety to placebo. The pivotal Phase 1-2 clinical trial, identified as NCT00753168, was initiated but its findings have not been disseminated in peer-reviewed publications or through public clinical trial registries. Therefore, a direct comparative analysis based on quantitative experimental data is not possible at this time.

This guide provides a summary of the available information on this compound, including its proposed mechanism of action and the design of the planned clinical trial, to offer researchers, scientists, and drug development professionals a comprehensive overview of what is known about this investigational drug.

Mechanism of Action

This compound is designed as a prodrug that, when administered as an eye drop, is metabolized into its active form, OT-705.[1] OT-705 is an active beta-blocker.[1] Beta-blockers are a well-established class of drugs for treating glaucoma that work by reducing the production of aqueous humor in the eye, which in turn lowers intraocular pressure (IOP).[1] The intended innovation of this compound was to be an "oculoselective" beta-blocker, meaning it would have potent activity in the eye while being rapidly metabolized into inactive components upon entering the bloodstream, potentially reducing the systemic side effects associated with other beta-blockers.[2]

cluster_eye Eye cluster_bloodstream Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolism Inactive Metabolites Inactive Metabolites This compound (Prodrug)->Inactive Metabolites Rapid Metabolism Aqueous Humor Production Aqueous Humor Production OT-705 (Active Beta-Blocker)->Aqueous Humor Production Inhibits Reduced IOP Reduced IOP Aqueous Humor Production->Reduced IOP Leads to

Proposed Mechanism of Action of this compound

Clinical Trial Design (NCT00753168)

The Phase 1-2 clinical trial for this compound was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled study.[2] The primary objective was to evaluate the safety and efficacy of this compound ophthalmic solution in reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocol

The study intended to enroll healthy subjects between the ages of 18 and 80 with a diagnosis of primary open-angle glaucoma, pseudoexfoliative or pigmentary glaucoma, or ocular hypertension. Participants were to be randomly assigned to one of three treatment arms:

  • Experimental Arm: this compound ophthalmic solution (0.75%)

  • Active Comparator Arm: Timolol maleate (B1232345) ophthalmic solution (0.5%)

  • Placebo Comparator Arm: Placebo eye drops

The specific details of the treatment duration, frequency of administration, and follow-up assessments were not publicly disclosed.

Patient Population Patients with Open-Angle Glaucoma or Ocular Hypertension Randomization Randomization Patient Population->Randomization This compound Arm 0.75% this compound Randomization->this compound Arm Timolol Arm 0.5% Timolol Maleate Randomization->Timolol Arm Placebo Arm Placebo Randomization->Placebo Arm Endpoint Evaluation of Safety and Efficacy in Reducing IOP This compound Arm->Endpoint Timolol Arm->Endpoint Placebo Arm->Endpoint

Planned Workflow of the NCT00753168 Clinical Trial

Data Presentation

Due to the absence of published results from the NCT00753168 trial, no quantitative data on the efficacy or safety of this compound in comparison to placebo can be presented. The following tables summarize the planned experimental design based on the available information.

Table 1: Planned Interventions in the NCT00753168 Clinical Trial

Treatment ArmInterventionConcentration
ExperimentalThis compound Ophthalmic Solution0.75%
Active ComparatorTimolol Maleate Ophthalmic Solution0.5%
Placebo ComparatorPlacebo Eye DropsN/A

Table 2: Planned Patient Population for the NCT00753168 Clinical Trial

Inclusion Criteria
Age18 to 80 years
DiagnosisPrimary open-angle glaucoma, pseudoexfoliative or pigmentary glaucoma, or ocular hypertension
Health StatusHealthy subjects

Conclusion

While this compound was developed with a promising oculo-selective mechanism to potentially improve the safety profile of beta-blocker therapy for glaucoma, the lack of publicly available clinical trial data prevents a definitive comparative analysis against placebo. The information presented here is based on press releases and clinical trial registry information from the time of the drug's development. Researchers and professionals in drug development should be aware that without the publication of the NCT00753168 trial results, the clinical efficacy and safety of this compound remain unverified in the public domain.

References

Comparative Analysis of OT-730 and Placebo in Clinical Trials: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for published clinical trial data for OT-730, an ophthalmic solution developed for the treatment of glaucoma and ocular hypertension, did not yield any publicly available results comparing its efficacy and safety to placebo. The pivotal Phase 1-2 clinical trial, identified as NCT00753168, was initiated but its findings have not been disseminated in peer-reviewed publications or through public clinical trial registries. Therefore, a direct comparative analysis based on quantitative experimental data is not possible at this time.

This guide provides a summary of the available information on this compound, including its proposed mechanism of action and the design of the planned clinical trial, to offer researchers, scientists, and drug development professionals a comprehensive overview of what is known about this investigational drug.

Mechanism of Action

This compound is designed as a prodrug that, when administered as an eye drop, is metabolized into its active form, OT-705.[1] OT-705 is an active beta-blocker.[1] Beta-blockers are a well-established class of drugs for treating glaucoma that work by reducing the production of aqueous humor in the eye, which in turn lowers intraocular pressure (IOP).[1] The intended innovation of this compound was to be an "oculoselective" beta-blocker, meaning it would have potent activity in the eye while being rapidly metabolized into inactive components upon entering the bloodstream, potentially reducing the systemic side effects associated with other beta-blockers.[2]

cluster_eye Eye cluster_bloodstream Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolism Inactive Metabolites Inactive Metabolites This compound (Prodrug)->Inactive Metabolites Rapid Metabolism Aqueous Humor Production Aqueous Humor Production OT-705 (Active Beta-Blocker)->Aqueous Humor Production Inhibits Reduced IOP Reduced IOP Aqueous Humor Production->Reduced IOP Leads to

Proposed Mechanism of Action of this compound

Clinical Trial Design (NCT00753168)

The Phase 1-2 clinical trial for this compound was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled study.[2] The primary objective was to evaluate the safety and efficacy of this compound ophthalmic solution in reducing intraocular pressure in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocol

The study intended to enroll healthy subjects between the ages of 18 and 80 with a diagnosis of primary open-angle glaucoma, pseudoexfoliative or pigmentary glaucoma, or ocular hypertension. Participants were to be randomly assigned to one of three treatment arms:

  • Experimental Arm: this compound ophthalmic solution (0.75%)

  • Active Comparator Arm: Timolol maleate ophthalmic solution (0.5%)

  • Placebo Comparator Arm: Placebo eye drops

The specific details of the treatment duration, frequency of administration, and follow-up assessments were not publicly disclosed.

Patient Population Patients with Open-Angle Glaucoma or Ocular Hypertension Randomization Randomization Patient Population->Randomization This compound Arm 0.75% this compound Randomization->this compound Arm Timolol Arm 0.5% Timolol Maleate Randomization->Timolol Arm Placebo Arm Placebo Randomization->Placebo Arm Endpoint Evaluation of Safety and Efficacy in Reducing IOP This compound Arm->Endpoint Timolol Arm->Endpoint Placebo Arm->Endpoint

Planned Workflow of the NCT00753168 Clinical Trial

Data Presentation

Due to the absence of published results from the NCT00753168 trial, no quantitative data on the efficacy or safety of this compound in comparison to placebo can be presented. The following tables summarize the planned experimental design based on the available information.

Table 1: Planned Interventions in the NCT00753168 Clinical Trial

Treatment ArmInterventionConcentration
ExperimentalThis compound Ophthalmic Solution0.75%
Active ComparatorTimolol Maleate Ophthalmic Solution0.5%
Placebo ComparatorPlacebo Eye DropsN/A

Table 2: Planned Patient Population for the NCT00753168 Clinical Trial

Inclusion Criteria
Age18 to 80 years
DiagnosisPrimary open-angle glaucoma, pseudoexfoliative or pigmentary glaucoma, or ocular hypertension
Health StatusHealthy subjects

Conclusion

While this compound was developed with a promising oculo-selective mechanism to potentially improve the safety profile of beta-blocker therapy for glaucoma, the lack of publicly available clinical trial data prevents a definitive comparative analysis against placebo. The information presented here is based on press releases and clinical trial registry information from the time of the drug's development. Researchers and professionals in drug development should be aware that without the publication of the NCT00753168 trial results, the clinical efficacy and safety of this compound remain unverified in the public domain.

References

Statistical Validation of OT-730's Effect on Intraocular Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OT-730, a topical ophthalmic solution, was developed by Othera Pharmaceuticals as a potential treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. As a prodrug, this compound is metabolized into the active beta-blocker OT-705. A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in comparison to timolol (B1209231) maleate (B1232345) and a placebo. However, the results of this clinical trial have not been made publicly available, and there is no recent information on the development of this compound.

This guide provides a comprehensive overview of the intended therapeutic application of this compound by examining the established efficacy of its active comparator, timolol, and other major classes of IOP-lowering medications. It also outlines a standard experimental protocol for clinical trials investigating IOP-lowering drugs, offering a framework for how the statistical validation of a compound like this compound would be conducted.

Comparative Efficacy of IOP-Lowering Drug Classes

The following tables summarize the typical IOP-lowering efficacy of various classes of ophthalmic medications used to treat glaucoma and ocular hypertension. This data is derived from numerous clinical trials and provides a benchmark for the expected performance of a new beta-blocker like this compound.

Table 1: Comparison of IOP-Lowering Efficacy by Drug Class

Drug ClassExamplesMean IOP Reduction (mmHg)Mean IOP Reduction (%)
Beta-Blockers Timolol, Betaxolol4.3 - 7.6 mmHg[1]20% - 30%
Prostaglandin Analogs Latanoprost (B1674536), Travoprost, Bimatoprost6.2 - 9.7 mmHg[2][3]27% - 35%[3]
Alpha-Adrenergic Agonists Brimonidine, Apraclonidine3.1 - 6.0 mmHg[1][4]15% - 25%[4]
Carbonic Anhydrase Inhibitors Dorzolamide (B1670892), Brinzolamide4.0 - 5.0 mmHg[4]15% - 22%[4][5]

Table 2: Head-to-Head Comparison of Latanoprost and Timolol

StudyDrugMean IOP Reduction (mmHg)Mean IOP Reduction (%)
Alm et al. (1996)[3]Latanoprost 0.005%6.2[3]26.8%[3]
Timolol 0.5%4.4[3]19.9%[3]
Sonty et al. (2014)[2]Latanoprost 0.005%9.72[2]-
Timolol 0.5%7.27[2]-

Table 3: Head-to-Head Comparison of Brimonidine and Timolol

StudyDrugMean IOP Reduction (mmHg)
Sherwood et al. (2005)[1]Brimonidine 0.2%3.1 - 5.5[1]
Timolol 0.5%4.3 - 6.2[1]
Katz et al. (1999)Brimonidine 0.2%4.0 - 6.0
Timolol 0.5%~6.0

Table 4: Head-to-Head Comparison of Dorzolamide and Timolol

StudyDrugMean IOP Reduction at Peak (%)Mean IOP Reduction at Trough (%)
Strahlman et al. (1996)[5]Dorzolamide 2%~23%[5]17%[5]
Timolol 0.5%~25%[5]20%[5]
Laatikainen et al. (1997)[6]Dorzolamide 2%24%[6]21%[6]
Timolol 0.5%29%[6]23%[6]

Experimental Protocols

A robust clinical trial is essential for the statistical validation of a new IOP-lowering agent. The following is a representative experimental protocol based on the design of the planned this compound Phase 1-2 trial and standard practices in the field.

Title: A Phase 2, Randomized, Double-Masked, Active- and Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of a Novel Topical Ophthalmic Solution in Subjects with Open-Angle Glaucoma or Ocular Hypertension.

1. Study Objectives:

  • Primary Objective: To evaluate the IOP-lowering efficacy of the investigational drug compared to placebo at Week 4.
  • Secondary Objectives:
  • To compare the IOP-lowering efficacy of the investigational drug to the active comparator (e.g., timolol maleate 0.5%).
  • To assess the safety and tolerability of the investigational drug over a 12-week period.
  • To evaluate the onset and duration of action of the investigational drug.

2. Study Design:

  • A multicenter, randomized, double-masked, parallel-group study.
  • Subjects will be randomized in a 1:1:1 ratio to one of three treatment groups:
  • Group A: Investigational Drug
  • Group B: Active Comparator (e.g., Timolol Maleate 0.5%)
  • Group C: Placebo
  • The study will consist of a screening period, a baseline period, and a 12-week treatment period.

3. Subject Population:

  • Inclusion Criteria:
  • Male or female subjects aged 18 years or older.
  • Diagnosis of open-angle glaucoma or ocular hypertension in at least one eye.
  • IOP between 22 and 36 mmHg (inclusive) in at least one eye at baseline.
  • Best-corrected visual acuity of 20/100 or better in each eye.
  • Exclusion Criteria:
  • History of clinically significant ocular disease other than open-angle glaucoma or ocular hypertension.
  • Previous intraocular surgery within 90 days of screening.
  • Known contraindication to beta-blocker therapy.
  • Use of any topical or systemic medications that could significantly affect IOP.

4. Study Procedures:

  • Screening Visit (Visit 1): Informed consent, medical history, physical examination, ophthalmic examination (including visual acuity, slit-lamp biomicroscopy, and fundus examination), and IOP measurement.
  • Baseline Visit (Visit 2): Diurnal IOP measurements (e.g., at 8:00 AM, 10:00 AM, and 4:00 PM).
  • Treatment Visits (Weeks 1, 4, 8, and 12): Diurnal IOP measurements, assessment of adverse events, and ophthalmic examinations.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Mean change from baseline in diurnal IOP at Week 4.
  • Secondary Efficacy Endpoints:
  • Mean change from baseline in diurnal IOP at other time points.
  • Proportion of subjects with a ≥20% reduction in IOP from baseline.
  • Safety Endpoints: Incidence of adverse events, changes in visual acuity, and findings from ophthalmic examinations.

6. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
  • An analysis of covariance (ANCOVA) model will be used to compare the mean change from baseline in diurnal IOP between the treatment groups, with baseline IOP as a covariate.
  • Adverse event data will be summarized by treatment group.

Mandatory Visualizations

G cluster_0 Mechanism of Beta-Blockers on IOP Sympathetic Nervous System Sympathetic Nervous System Beta-Adrenergic Receptors\n(Ciliary Body) Beta-Adrenergic Receptors (Ciliary Body) Sympathetic Nervous System->Beta-Adrenergic Receptors\n(Ciliary Body) releases Norepinephrine Aqueous Humor Production Aqueous Humor Production Beta-Adrenergic Receptors\n(Ciliary Body)->Aqueous Humor Production stimulates Reduced Aqueous Humor Production Reduced Aqueous Humor Production Beta-Adrenergic Receptors\n(Ciliary Body)->Reduced Aqueous Humor Production leads to Intraocular Pressure (IOP) Intraocular Pressure (IOP) Aqueous Humor Production->Intraocular Pressure (IOP) increases Beta-Blockers\n(e.g., Timolol, OT-705) Beta-Blockers (e.g., Timolol, OT-705) Beta-Blockers\n(e.g., Timolol, OT-705)->Beta-Adrenergic Receptors\n(Ciliary Body) block Decreased IOP Decreased IOP Reduced Aqueous Humor Production->Decreased IOP results in G cluster_1 Clinical Trial Workflow for an IOP-Lowering Drug start Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (Discontinue Prior Meds) start->washout baseline Baseline Visit (Diurnal IOP Measurement) washout->baseline randomization Randomization baseline->randomization treatment_a Treatment Group A (Investigational Drug) randomization->treatment_a treatment_b Treatment Group B (Active Comparator) randomization->treatment_b treatment_c Treatment Group C (Placebo) randomization->treatment_c follow_up Follow-up Visits (e.g., Weeks 1, 4, 8, 12) - Diurnal IOP - Safety Assessments treatment_a->follow_up treatment_b->follow_up treatment_c->follow_up end End of Study (Final Analysis) follow_up->end

References

Statistical Validation of OT-730's Effect on Intraocular Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OT-730, a topical ophthalmic solution, was developed by Othera Pharmaceuticals as a potential treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. As a prodrug, this compound is metabolized into the active beta-blocker OT-705. A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in comparison to timolol (B1209231) maleate (B1232345) and a placebo. However, the results of this clinical trial have not been made publicly available, and there is no recent information on the development of this compound.

This guide provides a comprehensive overview of the intended therapeutic application of this compound by examining the established efficacy of its active comparator, timolol, and other major classes of IOP-lowering medications. It also outlines a standard experimental protocol for clinical trials investigating IOP-lowering drugs, offering a framework for how the statistical validation of a compound like this compound would be conducted.

Comparative Efficacy of IOP-Lowering Drug Classes

The following tables summarize the typical IOP-lowering efficacy of various classes of ophthalmic medications used to treat glaucoma and ocular hypertension. This data is derived from numerous clinical trials and provides a benchmark for the expected performance of a new beta-blocker like this compound.

Table 1: Comparison of IOP-Lowering Efficacy by Drug Class

Drug ClassExamplesMean IOP Reduction (mmHg)Mean IOP Reduction (%)
Beta-Blockers Timolol, Betaxolol4.3 - 7.6 mmHg[1]20% - 30%
Prostaglandin Analogs Latanoprost (B1674536), Travoprost, Bimatoprost6.2 - 9.7 mmHg[2][3]27% - 35%[3]
Alpha-Adrenergic Agonists Brimonidine, Apraclonidine3.1 - 6.0 mmHg[1][4]15% - 25%[4]
Carbonic Anhydrase Inhibitors Dorzolamide (B1670892), Brinzolamide4.0 - 5.0 mmHg[4]15% - 22%[4][5]

Table 2: Head-to-Head Comparison of Latanoprost and Timolol

StudyDrugMean IOP Reduction (mmHg)Mean IOP Reduction (%)
Alm et al. (1996)[3]Latanoprost 0.005%6.2[3]26.8%[3]
Timolol 0.5%4.4[3]19.9%[3]
Sonty et al. (2014)[2]Latanoprost 0.005%9.72[2]-
Timolol 0.5%7.27[2]-

Table 3: Head-to-Head Comparison of Brimonidine and Timolol

StudyDrugMean IOP Reduction (mmHg)
Sherwood et al. (2005)[1]Brimonidine 0.2%3.1 - 5.5[1]
Timolol 0.5%4.3 - 6.2[1]
Katz et al. (1999)Brimonidine 0.2%4.0 - 6.0
Timolol 0.5%~6.0

Table 4: Head-to-Head Comparison of Dorzolamide and Timolol

StudyDrugMean IOP Reduction at Peak (%)Mean IOP Reduction at Trough (%)
Strahlman et al. (1996)[5]Dorzolamide 2%~23%[5]17%[5]
Timolol 0.5%~25%[5]20%[5]
Laatikainen et al. (1997)[6]Dorzolamide 2%24%[6]21%[6]
Timolol 0.5%29%[6]23%[6]

Experimental Protocols

A robust clinical trial is essential for the statistical validation of a new IOP-lowering agent. The following is a representative experimental protocol based on the design of the planned this compound Phase 1-2 trial and standard practices in the field.

Title: A Phase 2, Randomized, Double-Masked, Active- and Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of a Novel Topical Ophthalmic Solution in Subjects with Open-Angle Glaucoma or Ocular Hypertension.

1. Study Objectives:

  • Primary Objective: To evaluate the IOP-lowering efficacy of the investigational drug compared to placebo at Week 4.
  • Secondary Objectives:
  • To compare the IOP-lowering efficacy of the investigational drug to the active comparator (e.g., timolol maleate 0.5%).
  • To assess the safety and tolerability of the investigational drug over a 12-week period.
  • To evaluate the onset and duration of action of the investigational drug.

2. Study Design:

  • A multicenter, randomized, double-masked, parallel-group study.
  • Subjects will be randomized in a 1:1:1 ratio to one of three treatment groups:
  • Group A: Investigational Drug
  • Group B: Active Comparator (e.g., Timolol Maleate 0.5%)
  • Group C: Placebo
  • The study will consist of a screening period, a baseline period, and a 12-week treatment period.

3. Subject Population:

  • Inclusion Criteria:
  • Male or female subjects aged 18 years or older.
  • Diagnosis of open-angle glaucoma or ocular hypertension in at least one eye.
  • IOP between 22 and 36 mmHg (inclusive) in at least one eye at baseline.
  • Best-corrected visual acuity of 20/100 or better in each eye.
  • Exclusion Criteria:
  • History of clinically significant ocular disease other than open-angle glaucoma or ocular hypertension.
  • Previous intraocular surgery within 90 days of screening.
  • Known contraindication to beta-blocker therapy.
  • Use of any topical or systemic medications that could significantly affect IOP.

4. Study Procedures:

  • Screening Visit (Visit 1): Informed consent, medical history, physical examination, ophthalmic examination (including visual acuity, slit-lamp biomicroscopy, and fundus examination), and IOP measurement.
  • Baseline Visit (Visit 2): Diurnal IOP measurements (e.g., at 8:00 AM, 10:00 AM, and 4:00 PM).
  • Treatment Visits (Weeks 1, 4, 8, and 12): Diurnal IOP measurements, assessment of adverse events, and ophthalmic examinations.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Mean change from baseline in diurnal IOP at Week 4.
  • Secondary Efficacy Endpoints:
  • Mean change from baseline in diurnal IOP at other time points.
  • Proportion of subjects with a ≥20% reduction in IOP from baseline.
  • Safety Endpoints: Incidence of adverse events, changes in visual acuity, and findings from ophthalmic examinations.

6. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
  • An analysis of covariance (ANCOVA) model will be used to compare the mean change from baseline in diurnal IOP between the treatment groups, with baseline IOP as a covariate.
  • Adverse event data will be summarized by treatment group.

Mandatory Visualizations

G cluster_0 Mechanism of Beta-Blockers on IOP Sympathetic Nervous System Sympathetic Nervous System Beta-Adrenergic Receptors\n(Ciliary Body) Beta-Adrenergic Receptors (Ciliary Body) Sympathetic Nervous System->Beta-Adrenergic Receptors\n(Ciliary Body) releases Norepinephrine Aqueous Humor Production Aqueous Humor Production Beta-Adrenergic Receptors\n(Ciliary Body)->Aqueous Humor Production stimulates Reduced Aqueous Humor Production Reduced Aqueous Humor Production Beta-Adrenergic Receptors\n(Ciliary Body)->Reduced Aqueous Humor Production leads to Intraocular Pressure (IOP) Intraocular Pressure (IOP) Aqueous Humor Production->Intraocular Pressure (IOP) increases Beta-Blockers\n(e.g., Timolol, OT-705) Beta-Blockers (e.g., Timolol, OT-705) Beta-Blockers\n(e.g., Timolol, OT-705)->Beta-Adrenergic Receptors\n(Ciliary Body) block Decreased IOP Decreased IOP Reduced Aqueous Humor Production->Decreased IOP results in G cluster_1 Clinical Trial Workflow for an IOP-Lowering Drug start Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (Discontinue Prior Meds) start->washout baseline Baseline Visit (Diurnal IOP Measurement) washout->baseline randomization Randomization baseline->randomization treatment_a Treatment Group A (Investigational Drug) randomization->treatment_a treatment_b Treatment Group B (Active Comparator) randomization->treatment_b treatment_c Treatment Group C (Placebo) randomization->treatment_c follow_up Follow-up Visits (e.g., Weeks 1, 4, 8, 12) - Diurnal IOP - Safety Assessments treatment_a->follow_up treatment_b->follow_up treatment_c->follow_up end End of Study (Final Analysis) follow_up->end

References

Statistical Validation of OT-730's Effect on Intraocular Pressure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OT-730, a topical ophthalmic solution, was developed by Othera Pharmaceuticals as a potential treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. As a prodrug, this compound is metabolized into the active beta-blocker OT-705. A Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of this compound in comparison to timolol maleate and a placebo. However, the results of this clinical trial have not been made publicly available, and there is no recent information on the development of this compound.

This guide provides a comprehensive overview of the intended therapeutic application of this compound by examining the established efficacy of its active comparator, timolol, and other major classes of IOP-lowering medications. It also outlines a standard experimental protocol for clinical trials investigating IOP-lowering drugs, offering a framework for how the statistical validation of a compound like this compound would be conducted.

Comparative Efficacy of IOP-Lowering Drug Classes

The following tables summarize the typical IOP-lowering efficacy of various classes of ophthalmic medications used to treat glaucoma and ocular hypertension. This data is derived from numerous clinical trials and provides a benchmark for the expected performance of a new beta-blocker like this compound.

Table 1: Comparison of IOP-Lowering Efficacy by Drug Class

Drug ClassExamplesMean IOP Reduction (mmHg)Mean IOP Reduction (%)
Beta-Blockers Timolol, Betaxolol4.3 - 7.6 mmHg[1]20% - 30%
Prostaglandin Analogs Latanoprost, Travoprost, Bimatoprost6.2 - 9.7 mmHg[2][3]27% - 35%[3]
Alpha-Adrenergic Agonists Brimonidine, Apraclonidine3.1 - 6.0 mmHg[1][4]15% - 25%[4]
Carbonic Anhydrase Inhibitors Dorzolamide, Brinzolamide4.0 - 5.0 mmHg[4]15% - 22%[4][5]

Table 2: Head-to-Head Comparison of Latanoprost and Timolol

StudyDrugMean IOP Reduction (mmHg)Mean IOP Reduction (%)
Alm et al. (1996)[3]Latanoprost 0.005%6.2[3]26.8%[3]
Timolol 0.5%4.4[3]19.9%[3]
Sonty et al. (2014)[2]Latanoprost 0.005%9.72[2]-
Timolol 0.5%7.27[2]-

Table 3: Head-to-Head Comparison of Brimonidine and Timolol

StudyDrugMean IOP Reduction (mmHg)
Sherwood et al. (2005)[1]Brimonidine 0.2%3.1 - 5.5[1]
Timolol 0.5%4.3 - 6.2[1]
Katz et al. (1999)Brimonidine 0.2%4.0 - 6.0
Timolol 0.5%~6.0

Table 4: Head-to-Head Comparison of Dorzolamide and Timolol

StudyDrugMean IOP Reduction at Peak (%)Mean IOP Reduction at Trough (%)
Strahlman et al. (1996)[5]Dorzolamide 2%~23%[5]17%[5]
Timolol 0.5%~25%[5]20%[5]
Laatikainen et al. (1997)[6]Dorzolamide 2%24%[6]21%[6]
Timolol 0.5%29%[6]23%[6]

Experimental Protocols

A robust clinical trial is essential for the statistical validation of a new IOP-lowering agent. The following is a representative experimental protocol based on the design of the planned this compound Phase 1-2 trial and standard practices in the field.

Title: A Phase 2, Randomized, Double-Masked, Active- and Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of a Novel Topical Ophthalmic Solution in Subjects with Open-Angle Glaucoma or Ocular Hypertension.

1. Study Objectives:

  • Primary Objective: To evaluate the IOP-lowering efficacy of the investigational drug compared to placebo at Week 4.
  • Secondary Objectives:
  • To compare the IOP-lowering efficacy of the investigational drug to the active comparator (e.g., timolol maleate 0.5%).
  • To assess the safety and tolerability of the investigational drug over a 12-week period.
  • To evaluate the onset and duration of action of the investigational drug.

2. Study Design:

  • A multicenter, randomized, double-masked, parallel-group study.
  • Subjects will be randomized in a 1:1:1 ratio to one of three treatment groups:
  • Group A: Investigational Drug
  • Group B: Active Comparator (e.g., Timolol Maleate 0.5%)
  • Group C: Placebo
  • The study will consist of a screening period, a baseline period, and a 12-week treatment period.

3. Subject Population:

  • Inclusion Criteria:
  • Male or female subjects aged 18 years or older.
  • Diagnosis of open-angle glaucoma or ocular hypertension in at least one eye.
  • IOP between 22 and 36 mmHg (inclusive) in at least one eye at baseline.
  • Best-corrected visual acuity of 20/100 or better in each eye.
  • Exclusion Criteria:
  • History of clinically significant ocular disease other than open-angle glaucoma or ocular hypertension.
  • Previous intraocular surgery within 90 days of screening.
  • Known contraindication to beta-blocker therapy.
  • Use of any topical or systemic medications that could significantly affect IOP.

4. Study Procedures:

  • Screening Visit (Visit 1): Informed consent, medical history, physical examination, ophthalmic examination (including visual acuity, slit-lamp biomicroscopy, and fundus examination), and IOP measurement.
  • Baseline Visit (Visit 2): Diurnal IOP measurements (e.g., at 8:00 AM, 10:00 AM, and 4:00 PM).
  • Treatment Visits (Weeks 1, 4, 8, and 12): Diurnal IOP measurements, assessment of adverse events, and ophthalmic examinations.

5. Outcome Measures:

  • Primary Efficacy Endpoint: Mean change from baseline in diurnal IOP at Week 4.
  • Secondary Efficacy Endpoints:
  • Mean change from baseline in diurnal IOP at other time points.
  • Proportion of subjects with a ≥20% reduction in IOP from baseline.
  • Safety Endpoints: Incidence of adverse events, changes in visual acuity, and findings from ophthalmic examinations.

6. Statistical Analysis:

  • The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
  • An analysis of covariance (ANCOVA) model will be used to compare the mean change from baseline in diurnal IOP between the treatment groups, with baseline IOP as a covariate.
  • Adverse event data will be summarized by treatment group.

Mandatory Visualizations

G cluster_0 Mechanism of Beta-Blockers on IOP Sympathetic Nervous System Sympathetic Nervous System Beta-Adrenergic Receptors\n(Ciliary Body) Beta-Adrenergic Receptors (Ciliary Body) Sympathetic Nervous System->Beta-Adrenergic Receptors\n(Ciliary Body) releases Norepinephrine Aqueous Humor Production Aqueous Humor Production Beta-Adrenergic Receptors\n(Ciliary Body)->Aqueous Humor Production stimulates Reduced Aqueous Humor Production Reduced Aqueous Humor Production Beta-Adrenergic Receptors\n(Ciliary Body)->Reduced Aqueous Humor Production leads to Intraocular Pressure (IOP) Intraocular Pressure (IOP) Aqueous Humor Production->Intraocular Pressure (IOP) increases Beta-Blockers\n(e.g., Timolol, OT-705) Beta-Blockers (e.g., Timolol, OT-705) Beta-Blockers\n(e.g., Timolol, OT-705)->Beta-Adrenergic Receptors\n(Ciliary Body) block Decreased IOP Decreased IOP Reduced Aqueous Humor Production->Decreased IOP results in G cluster_1 Clinical Trial Workflow for an IOP-Lowering Drug start Patient Screening (Inclusion/Exclusion Criteria) washout Washout Period (Discontinue Prior Meds) start->washout baseline Baseline Visit (Diurnal IOP Measurement) washout->baseline randomization Randomization baseline->randomization treatment_a Treatment Group A (Investigational Drug) randomization->treatment_a treatment_b Treatment Group B (Active Comparator) randomization->treatment_b treatment_c Treatment Group C (Placebo) randomization->treatment_c follow_up Follow-up Visits (e.g., Weeks 1, 4, 8, 12) - Diurnal IOP - Safety Assessments treatment_a->follow_up treatment_b->follow_up treatment_c->follow_up end End of Study (Final Analysis) follow_up->end

References

A Comparative Analysis of the Side Effect Profiles of OT-730 and Dorzolamide in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of glaucoma therapeutics, a thorough understanding of the side effect profiles of emerging and established drugs is paramount. This guide provides a detailed comparison of OT-730, an investigational topical beta-blocker, and dorzolamide (B1670892), a widely prescribed topical carbonic anhydrase inhibitor. While dorzolamide's adverse effects are well-documented through extensive clinical use, data on this compound remains limited as it has not progressed to full market approval.

Executive Summary

This compound was developed as a novel, oculoselective beta-blocker with a theoretical advantage of an enhanced safety profile compared to existing treatments like timolol (B1209231).[1] As a prodrug, this compound is converted to its active form, OT-705, within the eye and is designed to be rapidly metabolized into inactive components upon entering systemic circulation, thereby minimizing cardiovascular and respiratory side effects commonly associated with topical beta-blockers.[1][2] In contrast, dorzolamide, a carbonic anhydrase inhibitor, has a well-characterized side effect profile, with the most common adverse events being localized to the eye and a characteristic bitter taste.

Side Effect Profile Comparison

Due to the limited publicly available clinical trial data for this compound, a direct quantitative comparison of side effects with dorzolamide is not feasible. The following table summarizes the intended safety profile of this compound based on preclinical studies and the known side effects of dorzolamide from clinical trials and post-marketing surveillance.

Side Effect CategoryThis compound (Intended Profile)Dorzolamide (Observed Profile)
Ocular Side Effects Expected to have some local ocular side effects typical of topical ophthalmic medications.Common (1-15%): Ocular burning, stinging, or discomfort upon instillation[3], superficial punctate keratitis[3], ocular allergic reactions, blurred vision, eye redness, tearing, dryness, and photophobia.
Systemic Side Effects Designed to have minimal to no systemic side effects due to its rapid metabolism to inactive compounds. Preclinical studies suggested superior systemic safety compared to timolol.Common (>10%): Bitter taste following administration. Less Common (1-5%): Headache, nausea, asthenia/fatigue. Rare: Skin rashes, urolithiasis, and iridocyclitis.
Cardiovascular & Respiratory Specifically designed to avoid the cardiac and respiratory side effects associated with non-selective beta-blockers.Generally well-tolerated systemically.

Experimental Protocols

This compound: Phase 1/2 Clinical Trial (NCT00753168)

A randomized, parallel-group, multi-center, investigator-masked, active- and placebo-controlled Phase 1/2 study was initiated to evaluate the safety and efficacy of this compound ophthalmic solution.

  • Objective: To assess the safety and efficacy of this compound in reducing intraocular pressure (IOP) in subjects with ocular hypertension or open-angle glaucoma.

  • Study Design: Participants were randomized to receive either 0.75% this compound, 0.5% timolol maleate, or a placebo. The trial was designed to compare the IOP-lowering effect of this compound to a well-established beta-blocker and a placebo, with a key focus on its safety profile.

  • Primary Outcome Measures: The primary outcome was the change from baseline in IOP.

  • Safety Assessment: Safety was evaluated through the monitoring of adverse events, vital signs, and ophthalmic examinations. A specific goal was to determine if this compound could lower IOP without the typical systemic side effects of other beta-blockers.

No detailed public record of the results of this trial, including specific adverse event data, is available.

Dorzolamide: Pivotal Clinical Trials

The safety and efficacy of dorzolamide have been established in multiple clinical trials. A representative study design is a multi-center, randomized, double-masked, placebo-controlled trial.

  • Objective: To evaluate the IOP-lowering effect and safety of dorzolamide in patients with open-angle glaucoma or ocular hypertension.

  • Study Design: Patients were randomized to receive dorzolamide 2% or placebo, administered topically three times daily for a specified duration (e.g., 4 weeks to 3 months).

  • Efficacy Assessment: The primary efficacy endpoint was the mean change in diurnal IOP from baseline.

  • Safety Assessment: Safety was monitored through the recording of all adverse events, which were categorized by body system and severity. Ophthalmic examinations, including assessment of the cornea, and systemic evaluations, including vital signs and laboratory tests, were conducted at baseline and follow-up visits. In a pediatric study, the primary safety variable was the proportion of patients who discontinued (B1498344) therapy due to a drug-related adverse event.

Signaling Pathways and Mechanisms of Action

This compound: Beta-Adrenergic Receptor Antagonism

This compound is a prodrug that is hydrolyzed in the cornea to its active metabolite, OT-705, a potent beta-adrenergic receptor antagonist. Beta-blockers lower IOP by reducing the production of aqueous humor.

OT730_Pathway cluster_cornea Cornea cluster_ciliary_epithelium Ciliary Epithelium cluster_systemic_circulation Systemic Circulation This compound This compound OT-705 (Active) OT-705 (Active) This compound->OT-705 (Active) Hydrolysis Beta-Adrenergic Receptor Beta-Adrenergic Receptor OT-705 (Active)->Beta-Adrenergic Receptor Antagonism Inactive Metabolites Inactive Metabolites OT-705 (Active)->Inactive Metabolites Rapid Metabolism Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activation Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulation

Caption: Mechanism of action of this compound.

Dorzolamide: Carbonic Anhydrase Inhibition

Dorzolamide is a specific inhibitor of carbonic anhydrase II, an enzyme found in the ciliary processes of the eye. By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in aqueous humor secretion.

Dorzolamide_Pathway cluster_ciliary_epithelium Ciliary Epithelium Dorzolamide Dorzolamide Carbonic Anhydrase II Carbonic Anhydrase II Dorzolamide->Carbonic Anhydrase II Inhibition H2CO3 H₂CO₃ Carbonic Anhydrase II->H2CO3 Catalysis CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase II HCO3- HCO₃⁻ H2CO3->HCO3- Dissociation Aqueous Humor Secretion Aqueous Humor Secretion HCO3-->Aqueous Humor Secretion Stimulation

Caption: Mechanism of action of dorzolamide.

Conclusion

This compound was a promising investigational drug designed with a superior systemic safety profile compared to existing topical beta-blockers. Its oculoselective nature and rapid metabolism were intended to mitigate the risk of cardiovascular and respiratory adverse events. However, the lack of publicly available clinical trial data on its side effect profile prevents a definitive comparison with dorzolamide. Dorzolamide, on the other hand, has a well-established safety profile characterized primarily by local ocular irritation and a transient bitter taste. For researchers and clinicians, the choice between different classes of glaucoma medications will continue to depend on a careful weighing of efficacy, the known side effect profile, and individual patient factors. Further publication of clinical trial data for investigational agents like this compound is crucial for advancing the field and providing a clearer picture of their therapeutic potential and risk-benefit ratio.

References

A Comparative Analysis of the Side Effect Profiles of OT-730 and Dorzolamide in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of glaucoma therapeutics, a thorough understanding of the side effect profiles of emerging and established drugs is paramount. This guide provides a detailed comparison of OT-730, an investigational topical beta-blocker, and dorzolamide (B1670892), a widely prescribed topical carbonic anhydrase inhibitor. While dorzolamide's adverse effects are well-documented through extensive clinical use, data on this compound remains limited as it has not progressed to full market approval.

Executive Summary

This compound was developed as a novel, oculoselective beta-blocker with a theoretical advantage of an enhanced safety profile compared to existing treatments like timolol (B1209231).[1] As a prodrug, this compound is converted to its active form, OT-705, within the eye and is designed to be rapidly metabolized into inactive components upon entering systemic circulation, thereby minimizing cardiovascular and respiratory side effects commonly associated with topical beta-blockers.[1][2] In contrast, dorzolamide, a carbonic anhydrase inhibitor, has a well-characterized side effect profile, with the most common adverse events being localized to the eye and a characteristic bitter taste.

Side Effect Profile Comparison

Due to the limited publicly available clinical trial data for this compound, a direct quantitative comparison of side effects with dorzolamide is not feasible. The following table summarizes the intended safety profile of this compound based on preclinical studies and the known side effects of dorzolamide from clinical trials and post-marketing surveillance.

Side Effect CategoryThis compound (Intended Profile)Dorzolamide (Observed Profile)
Ocular Side Effects Expected to have some local ocular side effects typical of topical ophthalmic medications.Common (1-15%): Ocular burning, stinging, or discomfort upon instillation[3], superficial punctate keratitis[3], ocular allergic reactions, blurred vision, eye redness, tearing, dryness, and photophobia.
Systemic Side Effects Designed to have minimal to no systemic side effects due to its rapid metabolism to inactive compounds. Preclinical studies suggested superior systemic safety compared to timolol.Common (>10%): Bitter taste following administration. Less Common (1-5%): Headache, nausea, asthenia/fatigue. Rare: Skin rashes, urolithiasis, and iridocyclitis.
Cardiovascular & Respiratory Specifically designed to avoid the cardiac and respiratory side effects associated with non-selective beta-blockers.Generally well-tolerated systemically.

Experimental Protocols

This compound: Phase 1/2 Clinical Trial (NCT00753168)

A randomized, parallel-group, multi-center, investigator-masked, active- and placebo-controlled Phase 1/2 study was initiated to evaluate the safety and efficacy of this compound ophthalmic solution.

  • Objective: To assess the safety and efficacy of this compound in reducing intraocular pressure (IOP) in subjects with ocular hypertension or open-angle glaucoma.

  • Study Design: Participants were randomized to receive either 0.75% this compound, 0.5% timolol maleate, or a placebo. The trial was designed to compare the IOP-lowering effect of this compound to a well-established beta-blocker and a placebo, with a key focus on its safety profile.

  • Primary Outcome Measures: The primary outcome was the change from baseline in IOP.

  • Safety Assessment: Safety was evaluated through the monitoring of adverse events, vital signs, and ophthalmic examinations. A specific goal was to determine if this compound could lower IOP without the typical systemic side effects of other beta-blockers.

No detailed public record of the results of this trial, including specific adverse event data, is available.

Dorzolamide: Pivotal Clinical Trials

The safety and efficacy of dorzolamide have been established in multiple clinical trials. A representative study design is a multi-center, randomized, double-masked, placebo-controlled trial.

  • Objective: To evaluate the IOP-lowering effect and safety of dorzolamide in patients with open-angle glaucoma or ocular hypertension.

  • Study Design: Patients were randomized to receive dorzolamide 2% or placebo, administered topically three times daily for a specified duration (e.g., 4 weeks to 3 months).

  • Efficacy Assessment: The primary efficacy endpoint was the mean change in diurnal IOP from baseline.

  • Safety Assessment: Safety was monitored through the recording of all adverse events, which were categorized by body system and severity. Ophthalmic examinations, including assessment of the cornea, and systemic evaluations, including vital signs and laboratory tests, were conducted at baseline and follow-up visits. In a pediatric study, the primary safety variable was the proportion of patients who discontinued (B1498344) therapy due to a drug-related adverse event.

Signaling Pathways and Mechanisms of Action

This compound: Beta-Adrenergic Receptor Antagonism

This compound is a prodrug that is hydrolyzed in the cornea to its active metabolite, OT-705, a potent beta-adrenergic receptor antagonist. Beta-blockers lower IOP by reducing the production of aqueous humor.

OT730_Pathway cluster_cornea Cornea cluster_ciliary_epithelium Ciliary Epithelium cluster_systemic_circulation Systemic Circulation This compound This compound OT-705 (Active) OT-705 (Active) This compound->OT-705 (Active) Hydrolysis Beta-Adrenergic Receptor Beta-Adrenergic Receptor OT-705 (Active)->Beta-Adrenergic Receptor Antagonism Inactive Metabolites Inactive Metabolites OT-705 (Active)->Inactive Metabolites Rapid Metabolism Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activation Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulation

Caption: Mechanism of action of this compound.

Dorzolamide: Carbonic Anhydrase Inhibition

Dorzolamide is a specific inhibitor of carbonic anhydrase II, an enzyme found in the ciliary processes of the eye. By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in aqueous humor secretion.

Dorzolamide_Pathway cluster_ciliary_epithelium Ciliary Epithelium Dorzolamide Dorzolamide Carbonic Anhydrase II Carbonic Anhydrase II Dorzolamide->Carbonic Anhydrase II Inhibition H2CO3 H₂CO₃ Carbonic Anhydrase II->H2CO3 Catalysis CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase II HCO3- HCO₃⁻ H2CO3->HCO3- Dissociation Aqueous Humor Secretion Aqueous Humor Secretion HCO3-->Aqueous Humor Secretion Stimulation

Caption: Mechanism of action of dorzolamide.

Conclusion

This compound was a promising investigational drug designed with a superior systemic safety profile compared to existing topical beta-blockers. Its oculoselective nature and rapid metabolism were intended to mitigate the risk of cardiovascular and respiratory adverse events. However, the lack of publicly available clinical trial data on its side effect profile prevents a definitive comparison with dorzolamide. Dorzolamide, on the other hand, has a well-established safety profile characterized primarily by local ocular irritation and a transient bitter taste. For researchers and clinicians, the choice between different classes of glaucoma medications will continue to depend on a careful weighing of efficacy, the known side effect profile, and individual patient factors. Further publication of clinical trial data for investigational agents like this compound is crucial for advancing the field and providing a clearer picture of their therapeutic potential and risk-benefit ratio.

References

A Comparative Analysis of the Side Effect Profiles of OT-730 and Dorzolamide in Glaucoma Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of glaucoma therapeutics, a thorough understanding of the side effect profiles of emerging and established drugs is paramount. This guide provides a detailed comparison of OT-730, an investigational topical beta-blocker, and dorzolamide, a widely prescribed topical carbonic anhydrase inhibitor. While dorzolamide's adverse effects are well-documented through extensive clinical use, data on this compound remains limited as it has not progressed to full market approval.

Executive Summary

This compound was developed as a novel, oculoselective beta-blocker with a theoretical advantage of an enhanced safety profile compared to existing treatments like timolol.[1] As a prodrug, this compound is converted to its active form, OT-705, within the eye and is designed to be rapidly metabolized into inactive components upon entering systemic circulation, thereby minimizing cardiovascular and respiratory side effects commonly associated with topical beta-blockers.[1][2] In contrast, dorzolamide, a carbonic anhydrase inhibitor, has a well-characterized side effect profile, with the most common adverse events being localized to the eye and a characteristic bitter taste.

Side Effect Profile Comparison

Due to the limited publicly available clinical trial data for this compound, a direct quantitative comparison of side effects with dorzolamide is not feasible. The following table summarizes the intended safety profile of this compound based on preclinical studies and the known side effects of dorzolamide from clinical trials and post-marketing surveillance.

Side Effect CategoryThis compound (Intended Profile)Dorzolamide (Observed Profile)
Ocular Side Effects Expected to have some local ocular side effects typical of topical ophthalmic medications.Common (1-15%): Ocular burning, stinging, or discomfort upon instillation[3], superficial punctate keratitis[3], ocular allergic reactions, blurred vision, eye redness, tearing, dryness, and photophobia.
Systemic Side Effects Designed to have minimal to no systemic side effects due to its rapid metabolism to inactive compounds. Preclinical studies suggested superior systemic safety compared to timolol.Common (>10%): Bitter taste following administration. Less Common (1-5%): Headache, nausea, asthenia/fatigue. Rare: Skin rashes, urolithiasis, and iridocyclitis.
Cardiovascular & Respiratory Specifically designed to avoid the cardiac and respiratory side effects associated with non-selective beta-blockers.Generally well-tolerated systemically.

Experimental Protocols

This compound: Phase 1/2 Clinical Trial (NCT00753168)

A randomized, parallel-group, multi-center, investigator-masked, active- and placebo-controlled Phase 1/2 study was initiated to evaluate the safety and efficacy of this compound ophthalmic solution.

  • Objective: To assess the safety and efficacy of this compound in reducing intraocular pressure (IOP) in subjects with ocular hypertension or open-angle glaucoma.

  • Study Design: Participants were randomized to receive either 0.75% this compound, 0.5% timolol maleate, or a placebo. The trial was designed to compare the IOP-lowering effect of this compound to a well-established beta-blocker and a placebo, with a key focus on its safety profile.

  • Primary Outcome Measures: The primary outcome was the change from baseline in IOP.

  • Safety Assessment: Safety was evaluated through the monitoring of adverse events, vital signs, and ophthalmic examinations. A specific goal was to determine if this compound could lower IOP without the typical systemic side effects of other beta-blockers.

No detailed public record of the results of this trial, including specific adverse event data, is available.

Dorzolamide: Pivotal Clinical Trials

The safety and efficacy of dorzolamide have been established in multiple clinical trials. A representative study design is a multi-center, randomized, double-masked, placebo-controlled trial.

  • Objective: To evaluate the IOP-lowering effect and safety of dorzolamide in patients with open-angle glaucoma or ocular hypertension.

  • Study Design: Patients were randomized to receive dorzolamide 2% or placebo, administered topically three times daily for a specified duration (e.g., 4 weeks to 3 months).

  • Efficacy Assessment: The primary efficacy endpoint was the mean change in diurnal IOP from baseline.

  • Safety Assessment: Safety was monitored through the recording of all adverse events, which were categorized by body system and severity. Ophthalmic examinations, including assessment of the cornea, and systemic evaluations, including vital signs and laboratory tests, were conducted at baseline and follow-up visits. In a pediatric study, the primary safety variable was the proportion of patients who discontinued therapy due to a drug-related adverse event.

Signaling Pathways and Mechanisms of Action

This compound: Beta-Adrenergic Receptor Antagonism

This compound is a prodrug that is hydrolyzed in the cornea to its active metabolite, OT-705, a potent beta-adrenergic receptor antagonist. Beta-blockers lower IOP by reducing the production of aqueous humor.

OT730_Pathway cluster_cornea Cornea cluster_ciliary_epithelium Ciliary Epithelium cluster_systemic_circulation Systemic Circulation This compound This compound OT-705 (Active) OT-705 (Active) This compound->OT-705 (Active) Hydrolysis Beta-Adrenergic Receptor Beta-Adrenergic Receptor OT-705 (Active)->Beta-Adrenergic Receptor Antagonism Inactive Metabolites Inactive Metabolites OT-705 (Active)->Inactive Metabolites Rapid Metabolism Gs Protein Gs Protein Beta-Adrenergic Receptor->Gs Protein Activation Adenylate Cyclase Adenylate Cyclase Gs Protein->Adenylate Cyclase Activation cAMP cAMP Adenylate Cyclase->cAMP Conversion ATP ATP ATP->Adenylate Cyclase Aqueous Humor Production Aqueous Humor Production cAMP->Aqueous Humor Production Stimulation

Caption: Mechanism of action of this compound.

Dorzolamide: Carbonic Anhydrase Inhibition

Dorzolamide is a specific inhibitor of carbonic anhydrase II, an enzyme found in the ciliary processes of the eye. By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, leading to a reduction in aqueous humor secretion.

Dorzolamide_Pathway cluster_ciliary_epithelium Ciliary Epithelium Dorzolamide Dorzolamide Carbonic Anhydrase II Carbonic Anhydrase II Dorzolamide->Carbonic Anhydrase II Inhibition H2CO3 H₂CO₃ Carbonic Anhydrase II->H2CO3 Catalysis CO2 + H2O CO2 + H2O CO2 + H2O->Carbonic Anhydrase II HCO3- HCO₃⁻ H2CO3->HCO3- Dissociation Aqueous Humor Secretion Aqueous Humor Secretion HCO3-->Aqueous Humor Secretion Stimulation

Caption: Mechanism of action of dorzolamide.

Conclusion

This compound was a promising investigational drug designed with a superior systemic safety profile compared to existing topical beta-blockers. Its oculoselective nature and rapid metabolism were intended to mitigate the risk of cardiovascular and respiratory adverse events. However, the lack of publicly available clinical trial data on its side effect profile prevents a definitive comparison with dorzolamide. Dorzolamide, on the other hand, has a well-established safety profile characterized primarily by local ocular irritation and a transient bitter taste. For researchers and clinicians, the choice between different classes of glaucoma medications will continue to depend on a careful weighing of efficacy, the known side effect profile, and individual patient factors. Further publication of clinical trial data for investigational agents like this compound is crucial for advancing the field and providing a clearer picture of their therapeutic potential and risk-benefit ratio.

References

In-Vivo Validation of OT-730's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of OT-730, a novel prodrug beta-blocker, against the established non-selective beta-blocker, timolol (B1209231), for the management of elevated intraocular pressure (IOP) in glaucoma. The focus is on the in-vivo validation of their shared mechanism of action and a comparison of their performance based on available data.

Mechanism of Action: Beta-Adrenergic Blockade in the Eye

Both this compound and timolol lower intraocular pressure by blocking beta-adrenergic receptors in the ciliary body of the eye.[1][2][3] This blockade interferes with the sympathetic nervous system's signaling cascade that stimulates the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[1][2] By reducing the rate of aqueous humor production, the overall pressure within the eye is decreased.[2][4][5]

This compound is designed as a prodrug that is metabolized to its active beta-blocking form, OT-705, after administration as an eye drop.[6] This approach aims to enhance ocular bioavailability and potentially reduce systemic side effects commonly associated with topical beta-blockers like timolol.[6]

cluster_Systemic Systemic Circulation cluster_Ocular Ocular Environment Systemic_Absorption Systemic Absorption OT730 This compound (Prodrug) Topical Administration Metabolism Metabolism in Eye OT730->Metabolism Esterases OT705 OT-705 (Active Drug) Metabolism->OT705 OT705->Systemic_Absorption Reduced Beta_Receptors β-Adrenergic Receptors OT705->Beta_Receptors Blockade Blockade_Label1 X Ciliary_Body Ciliary Body Epithelium Ciliary_Body->Beta_Receptors Aqueous_Production Aqueous Humor Production Beta_Receptors->Aqueous_Production Stimulates Beta_Receptors->Aqueous_Production IOP Intraocular Pressure Aqueous_Production->IOP Increases Timolol Timolol Topical Administration Timolol->Systemic_Absorption Higher Timolol->Beta_Receptors Blockade Blockade_Label2 X

Caption: Mechanism of Action of this compound and Timolol.

Comparative In-Vivo Performance Data

While specific in-vivo preclinical and clinical data for this compound are not extensively published beyond its clinical trial registration, the available information from the Phase 1-2 trial (NCT00753168) indicates it was designed to be compared with timolol.[6] The following tables summarize the expected performance of this compound based on its design as a beta-blocker prodrug and the established in-vivo data for timolol.

Drug CandidateActive MoietyDosing Regimen (Typical)Expected Onset of ActionPeak Effect
This compound OT-705Twice DailyNot PublishedNot Published
Timolol TimololTwice Daily~30 minutes2 hours
Drug CandidateIOP Reduction (vs. Baseline)Duration of ActionSystemic Side Effect Profile
This compound Efficacy comparable to timolol is the intended outcome.Not PublishedPotentially reduced due to prodrug design.
Timolol 20% - 35%[7]Up to 24 hoursCan include cardiovascular and respiratory effects.

Experimental Protocols

The in-vivo validation of ophthalmic drugs targeting IOP reduction typically involves standardized preclinical and clinical methodologies.

Preclinical In-Vivo IOP Measurement in Animal Models
  • Animal Models: Common models for glaucoma research include rabbits, monkeys, and rodent models of ocular hypertension.

  • IOP Measurement: Intraocular pressure is measured using a tonometer (e.g., Tono-Pen, TonoVet) calibrated for the specific animal species.[8][9] Measurements are typically taken at baseline and at various time points after drug administration.

  • Procedure:

    • Animals are gently restrained to minimize stress-induced IOP fluctuations.

    • A topical anesthetic may be applied to the cornea.

    • The tonometer probe is gently touched to the central cornea to obtain an IOP reading.

    • Multiple readings are taken and averaged for each time point.

    • The investigator measuring IOP should ideally be masked to the treatment groups.[10]

cluster_Workflow Preclinical IOP Measurement Workflow Animal_Selection Select Animal Model (e.g., Rabbit, Monkey) Baseline_IOP Measure Baseline IOP (Tonometry) Animal_Selection->Baseline_IOP Drug_Admin Topical Administration (this compound or Timolol) Baseline_IOP->Drug_Admin Time_Points Measure IOP at Pre-defined Time Points (e.g., 1, 2, 4, 8, 24h) Drug_Admin->Time_Points Data_Analysis Data Analysis (IOP change vs. baseline) Time_Points->Data_Analysis

Caption: Preclinical In-Vivo IOP Measurement Workflow.
Clinical Trial Protocol for IOP Measurement in Humans

  • Study Population: Patients with open-angle glaucoma or ocular hypertension.[6]

  • Study Design: Randomized, double-masked, placebo- and active-controlled (e.g., timolol) studies are the gold standard.

  • IOP Measurement: Goldmann applanation tonometry is the standard method for measuring IOP in clinical trials.

  • Procedure:

    • Baseline IOP is established for each patient.

    • Patients are randomized to receive the investigational drug (this compound), a placebo, or an active comparator (timolol).

    • IOP is measured at multiple time points after instillation (e.g., 2 and 8 hours post-dose) and over the duration of the study.

    • Safety and tolerability are assessed through monitoring of adverse events, including systemic effects like changes in heart rate and blood pressure.

Conclusion

This compound, as a prodrug of a beta-blocker, is designed to offer a similar mechanism of action to the well-established glaucoma treatment, timolol. The primary therapeutic goal is the reduction of intraocular pressure through the decreased production of aqueous humor. While direct comparative in-vivo data for this compound is limited in the public domain, its clinical development pathway indicates a focus on achieving comparable efficacy to timolol, potentially with an improved safety profile due to its prodrug nature. Further publication of clinical trial results is necessary for a definitive comparison of their in-vivo performance.

References

In-Vivo Validation of OT-730's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of OT-730, a novel prodrug beta-blocker, against the established non-selective beta-blocker, timolol (B1209231), for the management of elevated intraocular pressure (IOP) in glaucoma. The focus is on the in-vivo validation of their shared mechanism of action and a comparison of their performance based on available data.

Mechanism of Action: Beta-Adrenergic Blockade in the Eye

Both this compound and timolol lower intraocular pressure by blocking beta-adrenergic receptors in the ciliary body of the eye.[1][2][3] This blockade interferes with the sympathetic nervous system's signaling cascade that stimulates the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[1][2] By reducing the rate of aqueous humor production, the overall pressure within the eye is decreased.[2][4][5]

This compound is designed as a prodrug that is metabolized to its active beta-blocking form, OT-705, after administration as an eye drop.[6] This approach aims to enhance ocular bioavailability and potentially reduce systemic side effects commonly associated with topical beta-blockers like timolol.[6]

cluster_Systemic Systemic Circulation cluster_Ocular Ocular Environment Systemic_Absorption Systemic Absorption OT730 This compound (Prodrug) Topical Administration Metabolism Metabolism in Eye OT730->Metabolism Esterases OT705 OT-705 (Active Drug) Metabolism->OT705 OT705->Systemic_Absorption Reduced Beta_Receptors β-Adrenergic Receptors OT705->Beta_Receptors Blockade Blockade_Label1 X Ciliary_Body Ciliary Body Epithelium Ciliary_Body->Beta_Receptors Aqueous_Production Aqueous Humor Production Beta_Receptors->Aqueous_Production Stimulates Beta_Receptors->Aqueous_Production IOP Intraocular Pressure Aqueous_Production->IOP Increases Timolol Timolol Topical Administration Timolol->Systemic_Absorption Higher Timolol->Beta_Receptors Blockade Blockade_Label2 X

Caption: Mechanism of Action of this compound and Timolol.

Comparative In-Vivo Performance Data

While specific in-vivo preclinical and clinical data for this compound are not extensively published beyond its clinical trial registration, the available information from the Phase 1-2 trial (NCT00753168) indicates it was designed to be compared with timolol.[6] The following tables summarize the expected performance of this compound based on its design as a beta-blocker prodrug and the established in-vivo data for timolol.

Drug CandidateActive MoietyDosing Regimen (Typical)Expected Onset of ActionPeak Effect
This compound OT-705Twice DailyNot PublishedNot Published
Timolol TimololTwice Daily~30 minutes2 hours
Drug CandidateIOP Reduction (vs. Baseline)Duration of ActionSystemic Side Effect Profile
This compound Efficacy comparable to timolol is the intended outcome.Not PublishedPotentially reduced due to prodrug design.
Timolol 20% - 35%[7]Up to 24 hoursCan include cardiovascular and respiratory effects.

Experimental Protocols

The in-vivo validation of ophthalmic drugs targeting IOP reduction typically involves standardized preclinical and clinical methodologies.

Preclinical In-Vivo IOP Measurement in Animal Models
  • Animal Models: Common models for glaucoma research include rabbits, monkeys, and rodent models of ocular hypertension.

  • IOP Measurement: Intraocular pressure is measured using a tonometer (e.g., Tono-Pen, TonoVet) calibrated for the specific animal species.[8][9] Measurements are typically taken at baseline and at various time points after drug administration.

  • Procedure:

    • Animals are gently restrained to minimize stress-induced IOP fluctuations.

    • A topical anesthetic may be applied to the cornea.

    • The tonometer probe is gently touched to the central cornea to obtain an IOP reading.

    • Multiple readings are taken and averaged for each time point.

    • The investigator measuring IOP should ideally be masked to the treatment groups.[10]

cluster_Workflow Preclinical IOP Measurement Workflow Animal_Selection Select Animal Model (e.g., Rabbit, Monkey) Baseline_IOP Measure Baseline IOP (Tonometry) Animal_Selection->Baseline_IOP Drug_Admin Topical Administration (this compound or Timolol) Baseline_IOP->Drug_Admin Time_Points Measure IOP at Pre-defined Time Points (e.g., 1, 2, 4, 8, 24h) Drug_Admin->Time_Points Data_Analysis Data Analysis (IOP change vs. baseline) Time_Points->Data_Analysis

Caption: Preclinical In-Vivo IOP Measurement Workflow.
Clinical Trial Protocol for IOP Measurement in Humans

  • Study Population: Patients with open-angle glaucoma or ocular hypertension.[6]

  • Study Design: Randomized, double-masked, placebo- and active-controlled (e.g., timolol) studies are the gold standard.

  • IOP Measurement: Goldmann applanation tonometry is the standard method for measuring IOP in clinical trials.

  • Procedure:

    • Baseline IOP is established for each patient.

    • Patients are randomized to receive the investigational drug (this compound), a placebo, or an active comparator (timolol).

    • IOP is measured at multiple time points after instillation (e.g., 2 and 8 hours post-dose) and over the duration of the study.

    • Safety and tolerability are assessed through monitoring of adverse events, including systemic effects like changes in heart rate and blood pressure.

Conclusion

This compound, as a prodrug of a beta-blocker, is designed to offer a similar mechanism of action to the well-established glaucoma treatment, timolol. The primary therapeutic goal is the reduction of intraocular pressure through the decreased production of aqueous humor. While direct comparative in-vivo data for this compound is limited in the public domain, its clinical development pathway indicates a focus on achieving comparable efficacy to timolol, potentially with an improved safety profile due to its prodrug nature. Further publication of clinical trial results is necessary for a definitive comparison of their in-vivo performance.

References

In-Vivo Validation of OT-730's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of OT-730, a novel prodrug beta-blocker, against the established non-selective beta-blocker, timolol, for the management of elevated intraocular pressure (IOP) in glaucoma. The focus is on the in-vivo validation of their shared mechanism of action and a comparison of their performance based on available data.

Mechanism of Action: Beta-Adrenergic Blockade in the Eye

Both this compound and timolol lower intraocular pressure by blocking beta-adrenergic receptors in the ciliary body of the eye.[1][2][3] This blockade interferes with the sympathetic nervous system's signaling cascade that stimulates the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[1][2] By reducing the rate of aqueous humor production, the overall pressure within the eye is decreased.[2][4][5]

This compound is designed as a prodrug that is metabolized to its active beta-blocking form, OT-705, after administration as an eye drop.[6] This approach aims to enhance ocular bioavailability and potentially reduce systemic side effects commonly associated with topical beta-blockers like timolol.[6]

cluster_Systemic Systemic Circulation cluster_Ocular Ocular Environment Systemic_Absorption Systemic Absorption OT730 This compound (Prodrug) Topical Administration Metabolism Metabolism in Eye OT730->Metabolism Esterases OT705 OT-705 (Active Drug) Metabolism->OT705 OT705->Systemic_Absorption Reduced Beta_Receptors β-Adrenergic Receptors OT705->Beta_Receptors Blockade Blockade_Label1 X Ciliary_Body Ciliary Body Epithelium Ciliary_Body->Beta_Receptors Aqueous_Production Aqueous Humor Production Beta_Receptors->Aqueous_Production Stimulates Beta_Receptors->Aqueous_Production IOP Intraocular Pressure Aqueous_Production->IOP Increases Timolol Timolol Topical Administration Timolol->Systemic_Absorption Higher Timolol->Beta_Receptors Blockade Blockade_Label2 X

Caption: Mechanism of Action of this compound and Timolol.

Comparative In-Vivo Performance Data

While specific in-vivo preclinical and clinical data for this compound are not extensively published beyond its clinical trial registration, the available information from the Phase 1-2 trial (NCT00753168) indicates it was designed to be compared with timolol.[6] The following tables summarize the expected performance of this compound based on its design as a beta-blocker prodrug and the established in-vivo data for timolol.

Drug CandidateActive MoietyDosing Regimen (Typical)Expected Onset of ActionPeak Effect
This compound OT-705Twice DailyNot PublishedNot Published
Timolol TimololTwice Daily~30 minutes2 hours
Drug CandidateIOP Reduction (vs. Baseline)Duration of ActionSystemic Side Effect Profile
This compound Efficacy comparable to timolol is the intended outcome.Not PublishedPotentially reduced due to prodrug design.
Timolol 20% - 35%[7]Up to 24 hoursCan include cardiovascular and respiratory effects.

Experimental Protocols

The in-vivo validation of ophthalmic drugs targeting IOP reduction typically involves standardized preclinical and clinical methodologies.

Preclinical In-Vivo IOP Measurement in Animal Models
  • Animal Models: Common models for glaucoma research include rabbits, monkeys, and rodent models of ocular hypertension.

  • IOP Measurement: Intraocular pressure is measured using a tonometer (e.g., Tono-Pen, TonoVet) calibrated for the specific animal species.[8][9] Measurements are typically taken at baseline and at various time points after drug administration.

  • Procedure:

    • Animals are gently restrained to minimize stress-induced IOP fluctuations.

    • A topical anesthetic may be applied to the cornea.

    • The tonometer probe is gently touched to the central cornea to obtain an IOP reading.

    • Multiple readings are taken and averaged for each time point.

    • The investigator measuring IOP should ideally be masked to the treatment groups.[10]

cluster_Workflow Preclinical IOP Measurement Workflow Animal_Selection Select Animal Model (e.g., Rabbit, Monkey) Baseline_IOP Measure Baseline IOP (Tonometry) Animal_Selection->Baseline_IOP Drug_Admin Topical Administration (this compound or Timolol) Baseline_IOP->Drug_Admin Time_Points Measure IOP at Pre-defined Time Points (e.g., 1, 2, 4, 8, 24h) Drug_Admin->Time_Points Data_Analysis Data Analysis (IOP change vs. baseline) Time_Points->Data_Analysis

Caption: Preclinical In-Vivo IOP Measurement Workflow.
Clinical Trial Protocol for IOP Measurement in Humans

  • Study Population: Patients with open-angle glaucoma or ocular hypertension.[6]

  • Study Design: Randomized, double-masked, placebo- and active-controlled (e.g., timolol) studies are the gold standard.

  • IOP Measurement: Goldmann applanation tonometry is the standard method for measuring IOP in clinical trials.

  • Procedure:

    • Baseline IOP is established for each patient.

    • Patients are randomized to receive the investigational drug (this compound), a placebo, or an active comparator (timolol).

    • IOP is measured at multiple time points after instillation (e.g., 2 and 8 hours post-dose) and over the duration of the study.

    • Safety and tolerability are assessed through monitoring of adverse events, including systemic effects like changes in heart rate and blood pressure.

Conclusion

This compound, as a prodrug of a beta-blocker, is designed to offer a similar mechanism of action to the well-established glaucoma treatment, timolol. The primary therapeutic goal is the reduction of intraocular pressure through the decreased production of aqueous humor. While direct comparative in-vivo data for this compound is limited in the public domain, its clinical development pathway indicates a focus on achieving comparable efficacy to timolol, potentially with an improved safety profile due to its prodrug nature. Further publication of clinical trial results is necessary for a definitive comparison of their in-vivo performance.

References

Replicating published experimental results for OT-730

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed experimental data for OT-730 is limited. Othera Pharmaceuticals initiated a Phase 1-2 clinical trial in 2008 (NCT00753168); however, the results of this trial have not been publicly released, and the last update to the clinical trial record was in January 2009. Information regarding the preclinical studies is based on company press releases and lacks detailed, peer-reviewed data.

Overview of this compound

This compound is an investigational ophthalmic solution developed by Othera Pharmaceuticals for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] It was designed as a novel, "oculoselective" beta-blocker with a focus on improving the safety profile compared to existing therapies.[2][3]

Mechanism of Action:

This compound is a prodrug that, when administered as an eye drop, is metabolized into its active form, OT-705. OT-705 is a potent beta-blocker that reduces IOP by decreasing the production of aqueous humor in the eye. The "oculoselective" design intended for this compound to be rapidly metabolized into inactive components upon entering the systemic circulation, thereby minimizing the risk of cardiovascular and pulmonary side effects commonly associated with other topical beta-blockers.

Below is a diagram illustrating the proposed mechanism of action for this compound.

cluster_eye Ocular Environment cluster_systemic Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolism Inactive Metabolites Inactive Metabolites This compound (Prodrug)->Inactive Metabolites Rapid Metabolism Ciliary Epithelium Ciliary Epithelium OT-705 (Active Beta-Blocker)->Ciliary Epithelium Blocks Beta-Receptors Aqueous Humor Production Aqueous Humor Production OT-705 (Active Beta-Blocker)->Aqueous Humor Production Reduces Ciliary Epithelium->Aqueous Humor Production Regulates

Caption: Proposed mechanism of action for this compound.

Comparison with an Alternative: Timolol (B1209231)

The planned Phase 1-2 clinical trial for this compound included a direct comparison with timolol maleate (B1232345), a widely prescribed non-selective beta-blocker for glaucoma.

Data Presentation:

The following tables summarize the intended points of comparison based on the clinical trial design and preclinical announcements. Note: The data cells are intentionally left blank as the results from the clinical trial and detailed preclinical studies have not been published.

Table 1: Efficacy Comparison (Based on Preclinical Statements)

CompoundProposed Efficacy in Lowering IOP
This compoundComparable to timolol maleate
Timolol MaleateEstablished efficacy

Table 2: Safety Profile Comparison (Based on Preclinical Statements)

CompoundKey Safety Features
This compoundDesigned for superior systemic safety via rapid metabolism to inactive components.
Timolol MaleateCarries warnings for potential systemic side effects (cardiovascular and pulmonary).

Table 3: Planned Phase 1-2 Clinical Trial Design (NCT00753168)

ParameterDescription
Study Title Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma
Compound This compound ophthalmic solution (0.75%)
Comparator Timolol maleate ophthalmic solution (0.5%)
Control Placebo
Primary Outcome Change in Intraocular Pressure
Status Unknown (Last updated January 2009)

Experimental Protocols

Detailed experimental protocols from published, peer-reviewed studies for this compound are not available. The following is a summary of the methodology for the planned Phase 1-2 clinical trial as registered on ClinicalTrials.gov.

Study Design:

The study was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled trial. Participants were to be randomized into one of three treatment groups:

  • This compound (0.75%)

  • Timolol maleate (0.5%)

  • Placebo

The primary objective was to evaluate the safety and efficacy of this compound in reducing intraocular pressure.

Below is a diagram of the planned clinical trial workflow.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Group 1 This compound (0.75%) Randomization->Treatment Group 1 Treatment Group 2 Timolol Maleate (0.5%) Randomization->Treatment Group 2 Treatment Group 3 Placebo Randomization->Treatment Group 3 Follow-up and Data Collection Follow-up and Data Collection Treatment Group 1->Follow-up and Data Collection Treatment Group 2->Follow-up and Data Collection Treatment Group 3->Follow-up and Data Collection Data Analysis Data Analysis Follow-up and Data Collection->Data Analysis

Caption: Planned workflow for the this compound Phase 1-2 clinical trial.

Conclusion

This compound was a promising drug candidate for the treatment of glaucoma, with a proposed mechanism aimed at minimizing systemic side effects. However, the lack of published experimental data from its clinical trials prevents a quantitative comparison with other treatments like timolol. Researchers interested in this area may need to consult patent filings or attempt to contact the original developers for any available information.

References

Replicating published experimental results for OT-730

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed experimental data for OT-730 is limited. Othera Pharmaceuticals initiated a Phase 1-2 clinical trial in 2008 (NCT00753168); however, the results of this trial have not been publicly released, and the last update to the clinical trial record was in January 2009. Information regarding the preclinical studies is based on company press releases and lacks detailed, peer-reviewed data.

Overview of this compound

This compound is an investigational ophthalmic solution developed by Othera Pharmaceuticals for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] It was designed as a novel, "oculoselective" beta-blocker with a focus on improving the safety profile compared to existing therapies.[2][3]

Mechanism of Action:

This compound is a prodrug that, when administered as an eye drop, is metabolized into its active form, OT-705. OT-705 is a potent beta-blocker that reduces IOP by decreasing the production of aqueous humor in the eye. The "oculoselective" design intended for this compound to be rapidly metabolized into inactive components upon entering the systemic circulation, thereby minimizing the risk of cardiovascular and pulmonary side effects commonly associated with other topical beta-blockers.

Below is a diagram illustrating the proposed mechanism of action for this compound.

cluster_eye Ocular Environment cluster_systemic Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolism Inactive Metabolites Inactive Metabolites This compound (Prodrug)->Inactive Metabolites Rapid Metabolism Ciliary Epithelium Ciliary Epithelium OT-705 (Active Beta-Blocker)->Ciliary Epithelium Blocks Beta-Receptors Aqueous Humor Production Aqueous Humor Production OT-705 (Active Beta-Blocker)->Aqueous Humor Production Reduces Ciliary Epithelium->Aqueous Humor Production Regulates

Caption: Proposed mechanism of action for this compound.

Comparison with an Alternative: Timolol (B1209231)

The planned Phase 1-2 clinical trial for this compound included a direct comparison with timolol maleate (B1232345), a widely prescribed non-selective beta-blocker for glaucoma.

Data Presentation:

The following tables summarize the intended points of comparison based on the clinical trial design and preclinical announcements. Note: The data cells are intentionally left blank as the results from the clinical trial and detailed preclinical studies have not been published.

Table 1: Efficacy Comparison (Based on Preclinical Statements)

CompoundProposed Efficacy in Lowering IOP
This compoundComparable to timolol maleate
Timolol MaleateEstablished efficacy

Table 2: Safety Profile Comparison (Based on Preclinical Statements)

CompoundKey Safety Features
This compoundDesigned for superior systemic safety via rapid metabolism to inactive components.
Timolol MaleateCarries warnings for potential systemic side effects (cardiovascular and pulmonary).

Table 3: Planned Phase 1-2 Clinical Trial Design (NCT00753168)

ParameterDescription
Study Title Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma
Compound This compound ophthalmic solution (0.75%)
Comparator Timolol maleate ophthalmic solution (0.5%)
Control Placebo
Primary Outcome Change in Intraocular Pressure
Status Unknown (Last updated January 2009)

Experimental Protocols

Detailed experimental protocols from published, peer-reviewed studies for this compound are not available. The following is a summary of the methodology for the planned Phase 1-2 clinical trial as registered on ClinicalTrials.gov.

Study Design:

The study was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled trial. Participants were to be randomized into one of three treatment groups:

  • This compound (0.75%)

  • Timolol maleate (0.5%)

  • Placebo

The primary objective was to evaluate the safety and efficacy of this compound in reducing intraocular pressure.

Below is a diagram of the planned clinical trial workflow.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Group 1 This compound (0.75%) Randomization->Treatment Group 1 Treatment Group 2 Timolol Maleate (0.5%) Randomization->Treatment Group 2 Treatment Group 3 Placebo Randomization->Treatment Group 3 Follow-up and Data Collection Follow-up and Data Collection Treatment Group 1->Follow-up and Data Collection Treatment Group 2->Follow-up and Data Collection Treatment Group 3->Follow-up and Data Collection Data Analysis Data Analysis Follow-up and Data Collection->Data Analysis

Caption: Planned workflow for the this compound Phase 1-2 clinical trial.

Conclusion

This compound was a promising drug candidate for the treatment of glaucoma, with a proposed mechanism aimed at minimizing systemic side effects. However, the lack of published experimental data from its clinical trials prevents a quantitative comparison with other treatments like timolol. Researchers interested in this area may need to consult patent filings or attempt to contact the original developers for any available information.

References

Replicating published experimental results for OT-730

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed experimental data for OT-730 is limited. Othera Pharmaceuticals initiated a Phase 1-2 clinical trial in 2008 (NCT00753168); however, the results of this trial have not been publicly released, and the last update to the clinical trial record was in January 2009. Information regarding the preclinical studies is based on company press releases and lacks detailed, peer-reviewed data.

Overview of this compound

This compound is an investigational ophthalmic solution developed by Othera Pharmaceuticals for the treatment of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2][3] It was designed as a novel, "oculoselective" beta-blocker with a focus on improving the safety profile compared to existing therapies.[2][3]

Mechanism of Action:

This compound is a prodrug that, when administered as an eye drop, is metabolized into its active form, OT-705. OT-705 is a potent beta-blocker that reduces IOP by decreasing the production of aqueous humor in the eye. The "oculoselective" design intended for this compound to be rapidly metabolized into inactive components upon entering the systemic circulation, thereby minimizing the risk of cardiovascular and pulmonary side effects commonly associated with other topical beta-blockers.

Below is a diagram illustrating the proposed mechanism of action for this compound.

cluster_eye Ocular Environment cluster_systemic Systemic Circulation This compound (Prodrug) This compound (Prodrug) OT-705 (Active Beta-Blocker) OT-705 (Active Beta-Blocker) This compound (Prodrug)->OT-705 (Active Beta-Blocker) Metabolism Inactive Metabolites Inactive Metabolites This compound (Prodrug)->Inactive Metabolites Rapid Metabolism Ciliary Epithelium Ciliary Epithelium OT-705 (Active Beta-Blocker)->Ciliary Epithelium Blocks Beta-Receptors Aqueous Humor Production Aqueous Humor Production OT-705 (Active Beta-Blocker)->Aqueous Humor Production Reduces Ciliary Epithelium->Aqueous Humor Production Regulates

Caption: Proposed mechanism of action for this compound.

Comparison with an Alternative: Timolol

The planned Phase 1-2 clinical trial for this compound included a direct comparison with timolol maleate, a widely prescribed non-selective beta-blocker for glaucoma.

Data Presentation:

The following tables summarize the intended points of comparison based on the clinical trial design and preclinical announcements. Note: The data cells are intentionally left blank as the results from the clinical trial and detailed preclinical studies have not been published.

Table 1: Efficacy Comparison (Based on Preclinical Statements)

CompoundProposed Efficacy in Lowering IOP
This compoundComparable to timolol maleate
Timolol MaleateEstablished efficacy

Table 2: Safety Profile Comparison (Based on Preclinical Statements)

CompoundKey Safety Features
This compoundDesigned for superior systemic safety via rapid metabolism to inactive components.
Timolol MaleateCarries warnings for potential systemic side effects (cardiovascular and pulmonary).

Table 3: Planned Phase 1-2 Clinical Trial Design (NCT00753168)

ParameterDescription
Study Title Phase 1-2 Evaluation of this compound Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma
Compound This compound ophthalmic solution (0.75%)
Comparator Timolol maleate ophthalmic solution (0.5%)
Control Placebo
Primary Outcome Change in Intraocular Pressure
Status Unknown (Last updated January 2009)

Experimental Protocols

Detailed experimental protocols from published, peer-reviewed studies for this compound are not available. The following is a summary of the methodology for the planned Phase 1-2 clinical trial as registered on ClinicalTrials.gov.

Study Design:

The study was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled trial. Participants were to be randomized into one of three treatment groups:

  • This compound (0.75%)

  • Timolol maleate (0.5%)

  • Placebo

The primary objective was to evaluate the safety and efficacy of this compound in reducing intraocular pressure.

Below is a diagram of the planned clinical trial workflow.

Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization Treatment Group 1 This compound (0.75%) Randomization->Treatment Group 1 Treatment Group 2 Timolol Maleate (0.5%) Randomization->Treatment Group 2 Treatment Group 3 Placebo Randomization->Treatment Group 3 Follow-up and Data Collection Follow-up and Data Collection Treatment Group 1->Follow-up and Data Collection Treatment Group 2->Follow-up and Data Collection Treatment Group 3->Follow-up and Data Collection Data Analysis Data Analysis Follow-up and Data Collection->Data Analysis

Caption: Planned workflow for the this compound Phase 1-2 clinical trial.

Conclusion

This compound was a promising drug candidate for the treatment of glaucoma, with a proposed mechanism aimed at minimizing systemic side effects. However, the lack of published experimental data from its clinical trials prevents a quantitative comparison with other treatments like timolol. Researchers interested in this area may need to consult patent filings or attempt to contact the original developers for any available information.

References

Safety Operating Guide

Proper Disposal Procedures for OT-730: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for OT-730, a compound identified as an ophthalmic solution used in clinical studies for reducing intraocular pressure.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information from clinical trials indicates it is a prodrug that metabolizes into an active beta-blocker.[1] Therefore, its disposal should be handled with the care accorded to pharmacologically active substances. The following procedures are based on general best practices for the disposal of research-grade chemicals and pharmaceutical compounds.

Quantitative Data on this compound Waste Management

To facilitate the safe and organized disposal of this compound and associated materials, all quantitative data related to waste generation should be meticulously recorded. The following table provides a template for tracking such information.

Waste Stream IDDate GeneratedChemical NameConcentrationVolume (mL) / Mass (g)Waste Type (Solid/Liquid)Hazard ClassificationDisposal Date
This compound-L-0012025-11-15This compound Ophthalmic Solution0.5%100 mLLiquidPharmacologically Active
This compound-S-0012025-11-15Contaminated Gloves/PipettesN/A50 gSolidBiohazard (if applicable)
This compound-AQ-0012025-11-16Aqueous Washings<0.1%500 mLLiquidChemical Waste

Experimental and Disposal Protocols

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling:

  • Always consult the material's specific Safety Data Sheet (SDS) if available.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.

Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Dispose of all materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated lab paper, in a designated solid chemical waste container.

  • Unused Product: Unused or expired this compound solution should be treated as chemical waste and disposed of according to the liquid waste protocol. Do not pour it down the drain.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name, concentration, and hazard information.

  • Store the waste in a designated satellite accumulation area until it is collected by the institution's EHS personnel.

  • Follow all institutional, local, state, and federal regulations for the disposal of pharmacologically active chemical waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.

start Start: Chemical Waste Generated identify Identify Chemical Properties (Consult SDS) start->identify ppe Select Appropriate PPE identify->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label Label Waste Container Correctly segregate->label store Store in Satellite Accumulation Area label->store request Request Waste Pickup (EHS) store->request end End: Proper Disposal request->end

References

Proper Disposal Procedures for OT-730: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for OT-730, a compound identified as an ophthalmic solution used in clinical studies for reducing intraocular pressure.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information from clinical trials indicates it is a prodrug that metabolizes into an active beta-blocker.[1] Therefore, its disposal should be handled with the care accorded to pharmacologically active substances. The following procedures are based on general best practices for the disposal of research-grade chemicals and pharmaceutical compounds.

Quantitative Data on this compound Waste Management

To facilitate the safe and organized disposal of this compound and associated materials, all quantitative data related to waste generation should be meticulously recorded. The following table provides a template for tracking such information.

Waste Stream IDDate GeneratedChemical NameConcentrationVolume (mL) / Mass (g)Waste Type (Solid/Liquid)Hazard ClassificationDisposal Date
This compound-L-0012025-11-15This compound Ophthalmic Solution0.5%100 mLLiquidPharmacologically Active
This compound-S-0012025-11-15Contaminated Gloves/PipettesN/A50 gSolidBiohazard (if applicable)
This compound-AQ-0012025-11-16Aqueous Washings<0.1%500 mLLiquidChemical Waste

Experimental and Disposal Protocols

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling:

  • Always consult the material's specific Safety Data Sheet (SDS) if available.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.

Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Dispose of all materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated lab paper, in a designated solid chemical waste container.

  • Unused Product: Unused or expired this compound solution should be treated as chemical waste and disposed of according to the liquid waste protocol. Do not pour it down the drain.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name, concentration, and hazard information.

  • Store the waste in a designated satellite accumulation area until it is collected by the institution's EHS personnel.

  • Follow all institutional, local, state, and federal regulations for the disposal of pharmacologically active chemical waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.

start Start: Chemical Waste Generated identify Identify Chemical Properties (Consult SDS) start->identify ppe Select Appropriate PPE identify->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label Label Waste Container Correctly segregate->label store Store in Satellite Accumulation Area label->store request Request Waste Pickup (EHS) store->request end End: Proper Disposal request->end

References

Proper Disposal Procedures for OT-730: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the proper disposal procedures for OT-730, a compound identified as an ophthalmic solution used in clinical studies for reducing intraocular pressure.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information from clinical trials indicates it is a prodrug that metabolizes into an active beta-blocker.[1] Therefore, its disposal should be handled with the care accorded to pharmacologically active substances. The following procedures are based on general best practices for the disposal of research-grade chemicals and pharmaceutical compounds.

Quantitative Data on this compound Waste Management

To facilitate the safe and organized disposal of this compound and associated materials, all quantitative data related to waste generation should be meticulously recorded. The following table provides a template for tracking such information.

Waste Stream IDDate GeneratedChemical NameConcentrationVolume (mL) / Mass (g)Waste Type (Solid/Liquid)Hazard ClassificationDisposal Date
This compound-L-0012025-11-15This compound Ophthalmic Solution0.5%100 mLLiquidPharmacologically Active
This compound-S-0012025-11-15Contaminated Gloves/PipettesN/A50 gSolidBiohazard (if applicable)
This compound-AQ-0012025-11-16Aqueous Washings<0.1%500 mLLiquidChemical Waste

Experimental and Disposal Protocols

The following protocols provide a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Handling:

  • Always consult the material's specific Safety Data Sheet (SDS) if available.

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical attention.

Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Dispose of all materials that have come into contact with this compound, such as gloves, pipette tips, and contaminated lab paper, in a designated solid chemical waste container.

  • Unused Product: Unused or expired this compound solution should be treated as chemical waste and disposed of according to the liquid waste protocol. Do not pour it down the drain.

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with the chemical name, concentration, and hazard information.

  • Store the waste in a designated satellite accumulation area until it is collected by the institution's EHS personnel.

  • Follow all institutional, local, state, and federal regulations for the disposal of pharmacologically active chemical waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of a laboratory chemical such as this compound.

start Start: Chemical Waste Generated identify Identify Chemical Properties (Consult SDS) start->identify ppe Select Appropriate PPE identify->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label Label Waste Container Correctly segregate->label store Store in Satellite Accumulation Area label->store request Request Waste Pickup (EHS) store->request end End: Proper Disposal request->end

References

Essential Safety and Handling Protocols for Aerosol OT (Dioctyl Sodium Sulfosuccinate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance initially referenced, "OT-730," is an investigational beta-blocker prodrug developed for ophthalmic use in the treatment of glaucoma. As an experimental compound, detailed public safety data, including a comprehensive Safety Data Sheet (SDS), is not available. To provide actionable and immediate safety information relevant to a laboratory setting, this guide focuses on Aerosol OT , a common anionic surfactant used in research and development, for which extensive safety information is accessible. Aerosol OT is the trade name for dioctyl sodium sulfosuccinate.

This document provides essential safety, handling, and disposal information for Aerosol OT (CAS No. 577-11-7) to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for Aerosol OT, primarily in its solid (anhydrous) form. This information is critical for risk assessment and for designing safe experimental procedures.

PropertyValueCitation
Chemical Identity Dioctyl sodium sulfosuccinate[1][2][3][4]
CAS Number 577-11-7[2][3]
Molecular Formula C₂₀H₃₇NaO₇S[5]
Molecular Weight 444.55 g/mol [5]
Appearance White, waxy solid[1][4]
Melting Point 153 - 157 °C (307.4 - 314.6 °F)[5]
Boiling Point Not available (decomposes)[5]
Solubility in Water 1.5 g/100 mL @ 25°C[6]
Specific Gravity 1.09 (for 75% solution)[6][7]
Flash Point 29 °C (84.2 °F) (for 75% solution in ethanol/water)[6]
Acute Toxicity (Oral) LD50 (Rat): > 3000 mg/kg[8]
LD50 (Mouse): 2643 mg/kg[6]
Skin Corrosion/Irritation Rabbit: Causes skin irritation[8]
Eye Damage/Irritation Rabbit: Causes serious eye damage[3][8]

Personal Protective Equipment (PPE)

When handling Aerosol OT, especially in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are impervious to the chemical and the solvent being used.[2]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where significant dust generation is expected, consider additional protective clothing to prevent skin exposure.[2][9]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if working with solutions in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants.[1]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for the safe handling of Aerosol OT in a laboratory environment, from receiving to disposal. Adherence to this workflow is crucial for minimizing risks.

G Safe Handling Workflow for Aerosol OT cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Experiment & Disposal Phase start 1. Chemical Receipt & Inspection - Verify container integrity. - Confirm label matches order. storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Keep away from strong acids, bases, and oxidizing agents. start->storage Inspect & Log ppe 3. Don PPE - Chemical safety goggles. - Nitrile gloves. - Lab coat. storage->ppe Prepare for Handling weighing 4. Weighing (Solid Form) - Perform in a chemical fume hood. - Minimize dust generation. ppe->weighing Enter Controlled Area dissolution 5. Solution Preparation - Add solid slowly to the solvent. - Use appropriate ventilation. weighing->dissolution Transfer Weighed Chemical experiment 6. Experimental Use - Handle solutions with care. - Avoid contact with skin and eyes. - Maintain situational awareness. dissolution->experiment Use Prepared Solution decon 7. Decontamination - Clean workspace and equipment thoroughly. - Wash hands after handling. experiment->decon Experiment Complete disposal 8. Waste Disposal - Collect waste in a labeled, sealed container. - Dispose of in accordance with local, state, and federal regulations. decon->disposal Segregate Waste end End of Process disposal->end Finalize & Document

Caption: Workflow for safe laboratory handling of Aerosol OT.

Disposal Plan

Proper disposal of Aerosol OT and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing Aerosol OT, including contaminated consumables (e.g., pipette tips, gloves), should be collected in a clearly labeled, sealed, and chemically compatible waste container.[2]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not pour waste down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Once decontaminated, containers can be disposed of as regular laboratory waste, unless otherwise specified by institutional policies.

References

Essential Safety and Handling Protocols for Aerosol OT (Dioctyl Sodium Sulfosuccinate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance initially referenced, "OT-730," is an investigational beta-blocker prodrug developed for ophthalmic use in the treatment of glaucoma. As an experimental compound, detailed public safety data, including a comprehensive Safety Data Sheet (SDS), is not available. To provide actionable and immediate safety information relevant to a laboratory setting, this guide focuses on Aerosol OT , a common anionic surfactant used in research and development, for which extensive safety information is accessible. Aerosol OT is the trade name for dioctyl sodium sulfosuccinate.

This document provides essential safety, handling, and disposal information for Aerosol OT (CAS No. 577-11-7) to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for Aerosol OT, primarily in its solid (anhydrous) form. This information is critical for risk assessment and for designing safe experimental procedures.

PropertyValueCitation
Chemical Identity Dioctyl sodium sulfosuccinate[1][2][3][4]
CAS Number 577-11-7[2][3]
Molecular Formula C₂₀H₃₇NaO₇S[5]
Molecular Weight 444.55 g/mol [5]
Appearance White, waxy solid[1][4]
Melting Point 153 - 157 °C (307.4 - 314.6 °F)[5]
Boiling Point Not available (decomposes)[5]
Solubility in Water 1.5 g/100 mL @ 25°C[6]
Specific Gravity 1.09 (for 75% solution)[6][7]
Flash Point 29 °C (84.2 °F) (for 75% solution in ethanol/water)[6]
Acute Toxicity (Oral) LD50 (Rat): > 3000 mg/kg[8]
LD50 (Mouse): 2643 mg/kg[6]
Skin Corrosion/Irritation Rabbit: Causes skin irritation[8]
Eye Damage/Irritation Rabbit: Causes serious eye damage[3][8]

Personal Protective Equipment (PPE)

When handling Aerosol OT, especially in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are impervious to the chemical and the solvent being used.[2]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where significant dust generation is expected, consider additional protective clothing to prevent skin exposure.[2][9]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if working with solutions in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants.[1]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for the safe handling of Aerosol OT in a laboratory environment, from receiving to disposal. Adherence to this workflow is crucial for minimizing risks.

G Safe Handling Workflow for Aerosol OT cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Experiment & Disposal Phase start 1. Chemical Receipt & Inspection - Verify container integrity. - Confirm label matches order. storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Keep away from strong acids, bases, and oxidizing agents. start->storage Inspect & Log ppe 3. Don PPE - Chemical safety goggles. - Nitrile gloves. - Lab coat. storage->ppe Prepare for Handling weighing 4. Weighing (Solid Form) - Perform in a chemical fume hood. - Minimize dust generation. ppe->weighing Enter Controlled Area dissolution 5. Solution Preparation - Add solid slowly to the solvent. - Use appropriate ventilation. weighing->dissolution Transfer Weighed Chemical experiment 6. Experimental Use - Handle solutions with care. - Avoid contact with skin and eyes. - Maintain situational awareness. dissolution->experiment Use Prepared Solution decon 7. Decontamination - Clean workspace and equipment thoroughly. - Wash hands after handling. experiment->decon Experiment Complete disposal 8. Waste Disposal - Collect waste in a labeled, sealed container. - Dispose of in accordance with local, state, and federal regulations. decon->disposal Segregate Waste end End of Process disposal->end Finalize & Document

Caption: Workflow for safe laboratory handling of Aerosol OT.

Disposal Plan

Proper disposal of Aerosol OT and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing Aerosol OT, including contaminated consumables (e.g., pipette tips, gloves), should be collected in a clearly labeled, sealed, and chemically compatible waste container.[2]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not pour waste down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Once decontaminated, containers can be disposed of as regular laboratory waste, unless otherwise specified by institutional policies.

References

Essential Safety and Handling Protocols for Aerosol OT (Dioctyl Sodium Sulfosuccinate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance initially referenced, "OT-730," is an investigational beta-blocker prodrug developed for ophthalmic use in the treatment of glaucoma. As an experimental compound, detailed public safety data, including a comprehensive Safety Data Sheet (SDS), is not available. To provide actionable and immediate safety information relevant to a laboratory setting, this guide focuses on Aerosol OT , a common anionic surfactant used in research and development, for which extensive safety information is accessible. Aerosol OT is the trade name for dioctyl sodium sulfosuccinate.

This document provides essential safety, handling, and disposal information for Aerosol OT (CAS No. 577-11-7) to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Safety and Physical Data

The following table summarizes key quantitative data for Aerosol OT, primarily in its solid (anhydrous) form. This information is critical for risk assessment and for designing safe experimental procedures.

PropertyValueCitation
Chemical Identity Dioctyl sodium sulfosuccinate[1][2][3][4]
CAS Number 577-11-7[2][3]
Molecular Formula C₂₀H₃₇NaO₇S[5]
Molecular Weight 444.55 g/mol [5]
Appearance White, waxy solid[1][4]
Melting Point 153 - 157 °C (307.4 - 314.6 °F)[5]
Boiling Point Not available (decomposes)[5]
Solubility in Water 1.5 g/100 mL @ 25°C[6]
Specific Gravity 1.09 (for 75% solution)[6][7]
Flash Point 29 °C (84.2 °F) (for 75% solution in ethanol/water)[6]
Acute Toxicity (Oral) LD50 (Rat): > 3000 mg/kg[8]
LD50 (Mouse): 2643 mg/kg[6]
Skin Corrosion/Irritation Rabbit: Causes skin irritation[8]
Eye Damage/Irritation Rabbit: Causes serious eye damage[3][8]

Personal Protective Equipment (PPE)

When handling Aerosol OT, especially in its solid, powdered form, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][9]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) that are impervious to the chemical and the solvent being used.[2]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or where significant dust generation is expected, consider additional protective clothing to prevent skin exposure.[2][9]

  • Respiratory Protection: If working with the solid form where dust may be generated, or if working with solutions in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants.[1]

Experimental Workflow and Safety Procedures

The following diagram outlines the standard operating procedure for the safe handling of Aerosol OT in a laboratory environment, from receiving to disposal. Adherence to this workflow is crucial for minimizing risks.

G Safe Handling Workflow for Aerosol OT cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Experiment & Disposal Phase start 1. Chemical Receipt & Inspection - Verify container integrity. - Confirm label matches order. storage 2. Secure Storage - Store in a cool, dry, well-ventilated area. - Keep away from strong acids, bases, and oxidizing agents. start->storage Inspect & Log ppe 3. Don PPE - Chemical safety goggles. - Nitrile gloves. - Lab coat. storage->ppe Prepare for Handling weighing 4. Weighing (Solid Form) - Perform in a chemical fume hood. - Minimize dust generation. ppe->weighing Enter Controlled Area dissolution 5. Solution Preparation - Add solid slowly to the solvent. - Use appropriate ventilation. weighing->dissolution Transfer Weighed Chemical experiment 6. Experimental Use - Handle solutions with care. - Avoid contact with skin and eyes. - Maintain situational awareness. dissolution->experiment Use Prepared Solution decon 7. Decontamination - Clean workspace and equipment thoroughly. - Wash hands after handling. experiment->decon Experiment Complete disposal 8. Waste Disposal - Collect waste in a labeled, sealed container. - Dispose of in accordance with local, state, and federal regulations. decon->disposal Segregate Waste end End of Process disposal->end Finalize & Document

Caption: Workflow for safe laboratory handling of Aerosol OT.

Disposal Plan

Proper disposal of Aerosol OT and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing Aerosol OT, including contaminated consumables (e.g., pipette tips, gloves), should be collected in a clearly labeled, sealed, and chemically compatible waste container.[2]

  • Regulatory Compliance: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Do not pour waste down the drain.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Once decontaminated, containers can be disposed of as regular laboratory waste, unless otherwise specified by institutional policies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
OT-730
Reactant of Route 2
Reactant of Route 2
OT-730

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.